molecular formula C10H20N6O4 B023588 Azido-PEG4-azide CAS No. 182760-73-2

Azido-PEG4-azide

Cat. No.: B023588
CAS No.: 182760-73-2
M. Wt: 288.30 g/mol
InChI Key: QTEOEACEOUNLRG-UHFFFAOYSA-N
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Description

Azido-PEG4-azide is a useful research compound. Its molecular formula is C10H20N6O4 and its molecular weight is 288.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azido-2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N6O4/c11-15-13-1-3-17-5-7-19-9-10-20-8-6-18-4-2-14-16-12/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEOEACEOUNLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650301
Record name 1,14-Diazido-3,6,9,12-tetraoxatetradecane
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Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182760-73-2
Record name 1,14-Diazido-3,6,9,12-tetraoxatetradecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,14-Diazido-3,6,9,12-tetraoxatetradecane
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Azido-PEG4-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-azide, also known by its systematic name 1,11-diazido-3,6,9-trioxaundecane, is a homobifunctional crosslinker that has become an invaluable tool in the fields of bioconjugation, drug delivery, and proteomics. Its structure features a hydrophilic tetraethylene glycol (PEG) spacer flanked by two terminal azide (B81097) groups. This symmetrical design allows for the straightforward linkage of two molecular entities, or the creation of dimeric constructs. The azide functionalities are particularly noteworthy for their participation in highly efficient and bioorthogonal "click chemistry" reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), as well as the Staudinger ligation.

The PEGylated nature of this linker imparts favorable physicochemical properties, such as increased aqueous solubility and reduced immunogenicity of the resulting conjugates. These characteristics are highly desirable in the development of therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical and chemical characteristics, reactivity, and detailed experimental protocols for its application.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

PropertyValueReferences
Systematic Name 1,11-diazido-3,6,9-trioxaundecane[1][2]
Synonyms Azido-PEG3-azide, Bis-PEG3-Azide[3]
CAS Number 101187-39-7[1][3]
Molecular Formula C₈H₁₆N₆O₃[1][3]
Molecular Weight 244.25 g/mol [1][3]
Appearance Liquid[3]
Density 1.170 g/mL at 25 °C[3]
Refractive Index n20/D 1.470[3]
Boiling Point 163-196 °C at 760 mmHg[3]
Storage Conditions -20°C, under inert gas (e.g., Nitrogen), desiccated, protected from light[2]

Reactivity and Applications

The utility of this compound stems from the versatile reactivity of its terminal azide groups. These groups can undergo highly specific and efficient covalent bond formation with complementary functional groups, making this linker a staple in the construction of complex biomolecular architectures.

Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. This compound is a prime substrate for two major types of click reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species. CuAAC is known for its exceptionally fast reaction rates and high yields.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that occurs between an azide and a strained cyclooctyne (B158145) (e.g., DBCO, BCN). The reaction is driven by the release of ring strain in the cyclooctyne, making it highly biocompatible and suitable for use in living systems.

Staudinger Ligation

The azide groups of this compound can also react with phosphines, such as triarylphosphines, in a reaction known as the Staudinger ligation. This reaction proceeds under mild, aqueous conditions and results in the formation of a stable amide bond, providing another bioorthogonal strategy for conjugation.

Applications in PROTAC Synthesis

A significant application of this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The flexible and hydrophilic PEG linker of this compound is crucial for spanning the distance between the target protein and the E3 ligase, thereby facilitating the formation of a productive ternary complex.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassed solvents

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water).

    • Prepare a stock solution of the alkyne-functionalized molecule (e.g., 10 mM) in a compatible solvent.

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM) in water.

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM) in water immediately before use.

    • Prepare a stock solution of the copper ligand (THPTA or TBTA) (e.g., 100 mM) in water or DMSO.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-functionalized molecule (1 equivalent) and this compound (1.1-1.5 equivalents).

    • Add the reaction buffer to achieve the desired final concentration (typically 1-10 mM).

  • Catalyst Premix:

    • In a separate tube, mix the CuSO₄ stock solution and the ligand stock solution in a 1:5 molar ratio. Allow the mixture to stand for 2-3 minutes.

  • Reaction Initiation:

    • Add the catalyst premix to the reaction mixture containing the alkyne and azide.

    • Immediately add the freshly prepared sodium ascorbate solution to initiate the reaction.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The progress of the reaction can be monitored by techniques such as LC-MS or TLC.

  • Purification:

    • Purify the resulting conjugate from excess reagents and catalyst using an appropriate method, such as size-exclusion chromatography (desalting column) or dialysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the copper-free conjugation of a strained cyclooctyne-containing molecule to this compound.

Materials:

  • This compound

  • Strained cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-modified)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent.

    • Prepare a stock solution of the strained cyclooctyne-functionalized molecule in a compatible solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the strained cyclooctyne-functionalized molecule (1 equivalent) and this compound (1.1-1.5 equivalents) in the reaction buffer.

  • Incubation:

    • Gently mix the reaction components and incubate at room temperature. Reaction times can vary from 1 to 24 hours depending on the concentration and reactivity of the substrates.

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS or HPLC.

    • Once the reaction is complete, purify the conjugate using a suitable method such as preparative HPLC or size-exclusion chromatography.

Mandatory Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the solid-phase synthesis of a PROTAC, where a linker such as this compound can be utilized.

PROTAC_Synthesis_Workflow cluster_synthesis Solid-Phase PROTAC Synthesis Resin 1. Resin Preparation E3_Ligand_Coupling 2. E3 Ligand Coupling Resin->E3_Ligand_Coupling Amide Coupling Linker_Coupling 3. Linker Coupling E3_Ligand_Coupling->Linker_Coupling Amide Coupling POI_Ligand_Coupling 4. POI Ligand Coupling Linker_Coupling->POI_Ligand_Coupling Click Chemistry or Amide Coupling Cleavage 5. Cleavage from Resin POI_Ligand_Coupling->Cleavage TFA Cocktail Purification 6. Purification (HPLC) Cleavage->Purification Analysis 7. Analysis (LC-MS, NMR) Purification->Analysis

Caption: A general workflow for solid-phase PROTAC synthesis.

Click Chemistry Reactions of this compound

This diagram illustrates the two primary click chemistry reactions of this compound.

Caption: CuAAC and SPAAC reactions of this compound.

References

Synthesis and Characterization of Azido-PEG4-azide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Azido-PEG4-azide (also known as 1,11-diazido-3,6,9-trioxaundecane). This homobifunctional crosslinker is a valuable tool in bioconjugation, drug delivery, and materials science, primarily utilized in "click chemistry" reactions.

Introduction

This compound is a polyethylene (B3416737) glycol (PEG) derivative containing two terminal azide (B81097) groups. The PEG4 linker imparts hydrophilicity, enhancing the solubility of conjugates in aqueous media. The terminal azide functionalities allow for efficient and specific covalent bond formation with alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC).

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from tetraethylene glycol. The hydroxyl groups are first converted to a better leaving group, commonly a mesylate, which is subsequently displaced by an azide nucleophile.

Synthetic Pathway

Synthesis_Pathway TEG Tetraethylene Glycol Dimesylate 1,11-Dimesyl-3,6,9-trioxaundecane TEG->Dimesylate Methanesulfonyl Chloride, Triethylamine (B128534) Diazide This compound Dimesylate->Diazide Sodium Azide

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1,11-Dimesyl-3,6,9-trioxaundecane

This protocol is adapted from a general procedure for the mesylation of polyethylene glycols.[1][2]

  • Materials:

    • Tetraethylene glycol (1 equivalent)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA) (2.2 equivalents)

    • Methanesulfonyl chloride (MsCl) (2.2 equivalents)

    • Deionized water

    • Brine solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve tetraethylene glycol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add triethylamine to the cooled solution, followed by the dropwise addition of methanesulfonyl chloride.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dimesylated product.

Step 2: Synthesis of this compound

This protocol is based on a general method for the conversion of PEG mesylates to PEG azides.[2]

  • Materials:

    • 1,11-Dimesyl-3,6,9-trioxaundecane (1 equivalent)

    • Anhydrous Dimethylformamide (DMF)

    • Sodium azide (NaN₃) (at least 2.5 equivalents)

    • Dichloromethane (DCM)

    • Deionized water

    • Brine solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the crude 1,11-dimesyl-3,6,9-trioxaundecane in anhydrous DMF.

    • Add sodium azide to the solution and heat the mixture (e.g., to 80-90 °C) with stirring overnight under an inert atmosphere.

    • After cooling to room temperature, dilute the reaction mixture with DCM and wash with deionized water and brine to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude this compound can be purified by column chromatography on silica (B1680970) gel. The choice of eluent system may require some optimization, but mixtures of dichloromethane/methanol or ethyl acetate/hexanes are commonly used for the purification of PEG derivatives.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is used to confirm the presence of the PEG backbone and the modification of the terminal methylene (B1212753) groups. The signals for the protons of the PEG backbone typically appear as a complex multiplet around 3.6 ppm. The protons on the methylene groups adjacent to the azide groups are expected to be shifted slightly downfield to approximately 3.4 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbons in the PEG backbone (typically in the range of 60-70 ppm) and a distinct peak for the carbon atom attached to the azide group, which is expected around 50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a crucial technique for confirming the successful introduction of the azide functional groups. A strong, sharp absorption band characteristic of the azide asymmetric stretch is expected in the region of 2100 cm⁻¹ .[3][4] The absence of a strong, broad O-H stretching band around 3300 cm⁻¹ indicates the complete conversion of the starting diol.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For this compound (C₈H₁₆N₆O₃), the expected monoisotopic mass is approximately 244.13 g/mol .[5][6]

Characterization Workflow

Characterization_Workflow Crude Crude this compound Purified Purified this compound Crude->Purified Column Chromatography Characterized Characterized Product Purified->Characterized NMR, IR, MS Analysis

Caption: Workflow for the purification and characterization of this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₆N₆O₃[5][6]
Molecular Weight 244.25 g/mol [5][6]
CAS Number 101187-39-7[5][6][7]
Appearance Colorless to pale yellow liquid-

Table 2: Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃) ~3.6 ppm (m, 12H, -O-CH₂-CH₂-O-), ~3.4 ppm (t, 4H, N₃-CH₂-)
¹³C NMR (CDCl₃) ~70 ppm (-O-CH₂-CH₂-O-), ~50 ppm (N₃-CH₂-)
FTIR ~2100 cm⁻¹ (strong, sharp, N₃ stretch)
Mass Spec (ESI-MS) [M+H]⁺ at m/z 245.14, [M+Na]⁺ at m/z 267.12

Applications

This compound is a versatile building block in various fields of research and development:

  • PROTACs: It serves as a hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8]

  • Bioconjugation: It is used to introduce azide functionalities onto biomolecules for subsequent "click" reactions.

  • Drug Delivery: The PEG linker enhances the solubility and pharmacokinetic properties of drug conjugates.

  • Surface Modification: It can be used to functionalize surfaces with azide groups for the immobilization of biomolecules.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. The provided experimental protocols and characterization data serve as a valuable resource for researchers and scientists working in the fields of drug development, bioconjugation, and materials science, enabling the effective utilization of this important chemical tool.

References

The Core Mechanism of Azido-PEG4-azide in Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Azido-PEG4-azide, a versatile bifunctional linker, in the realm of click chemistry. We will delve into the two primary modalities of its application: the Copper(I)-Catalyzed Azido-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azido-Alkyne Cycloaddition (SPAAC). This guide will further explore the practical applications of this linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), complete with detailed experimental protocols and quantitative data.

The Role of the this compound Linker

This compound is a homo-bifunctional linker featuring two terminal azide (B81097) groups separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The azide moieties are the reactive handles for click chemistry, while the PEG4 spacer imparts several advantageous properties to the linker and the resulting conjugates. These include enhanced aqueous solubility, reduced steric hindrance, and improved pharmacokinetic profiles of the final bioconjugate.[1] The symmetrical nature of this linker makes it ideal for conjugating two different alkyne-containing molecules in a single step or for creating dimeric constructs.

Mechanism of Action in Click Chemistry

This compound participates in click chemistry reactions, a class of reactions known for their high efficiency, selectivity, and biocompatibility.[2] The core transformation involves the formation of a stable triazole ring from an azide and an alkyne.

Copper(I)-Catalyzed Azido-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used click chemistry method that involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst.[3] This reaction is characterized by its rapid kinetics and high yields, often approaching quantitative conversion.[3][4] The copper(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).[1] The addition of a copper-chelating ligand, for example, tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can protect the copper(I) from oxidation and improve the reaction efficiency.[5]

The generally accepted mechanism for CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate. This intermediate then undergoes rearrangement and protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.[6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is particularly well-suited for applications in living systems where the cytotoxicity of copper is a concern.[3] This reaction relies on the use of a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which has a high ring strain.[7] This inherent strain significantly lowers the activation energy of the cycloaddition reaction with an azide, allowing it to proceed rapidly at physiological temperatures without the need for a catalyst.[5]

The mechanism of SPAAC is a concerted [3+2] cycloaddition, where the azide reacts with the strained alkyne in a single step to form the triazole product. The reaction is bioorthogonal, meaning that the azide and cyclooctyne groups do not react with other functional groups typically found in biological systems.[3]

Quantitative Data Presentation

The choice between CuAAC and SPAAC often involves a trade-off between reaction kinetics and biocompatibility. The following tables summarize representative quantitative data for these reactions with PEGylated azides. While specific kinetic data for this compound is not extensively published in a comparative format, the data presented here for similar structures provides a useful guide for experimental design.

Table 1: Comparison of Reaction Parameters for CuAAC and SPAAC [6]

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to potential copper cytotoxicityHigh, suitable for in vivo and live-cell applications
Reaction Kinetics Very fast (rate acceleration of 10⁷ to 10⁸ over uncatalyzed reaction)Generally slower than CuAAC, dependent on the cyclooctyne used
Reactant Stability Terminal alkynes are generally stable and synthetically accessibleStrained cyclooctynes can be less stable and more complex to synthesize

Table 2: Second-Order Rate Constants for SPAAC with Various Cyclooctynes [6]

CyclooctyneSecond-Order Rate Constant (M⁻¹s⁻¹) with Primary AzidesNotes
BCN~0.012 - 0.024Slower but still efficient for many applications.
DBCO (ADIBO)~0.90Significantly faster than BCN.
DIBACRate constants can be even higher than DBCO.Highly reactive cyclooctyne.

Note: The reaction rates are highly dependent on the specific reactants, solvent, and temperature.

Experimental Protocols

The following are detailed methodologies for performing CuAAC and SPAAC reactions with this compound for the purpose of bioconjugation.

Protocol 1: General Procedure for CuAAC Conjugation

This protocol describes a general method for conjugating an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent: Deionized water, PBS buffer, or a mixture with a co-solvent like DMSO or DMF for poorly soluble reactants.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the alkyne-functionalized molecule (e.g., 10 mM in a compatible solvent).

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in deionized water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 250 mM in deionized water).

    • Prepare a stock solution of THPTA or TBTA (e.g., 50 mM in water or DMSO, respectively).

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-functionalized molecule (1.0 equivalent).

    • Add the this compound stock solution to achieve a slight molar excess (e.g., 1.1-1.5 equivalents per alkyne group).

    • Add the reaction solvent to achieve the desired final concentration (typically 1-10 mM).

    • Add the copper-chelating ligand (THPTA or TBTA) to a final concentration of 1-5 mM.

    • Add the CuSO₄ stock solution to a final concentration of 0.5-2 mM.

    • Gently vortex the solution.

  • Initiation of the Reaction:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

    • Gently vortex the reaction mixture.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed at 4°C for longer incubation times if the biomolecules are sensitive to room temperature.

  • Purification:

    • Once the reaction is complete, remove the excess reagents and copper catalyst by size-exclusion chromatography, dialysis, or another suitable purification method.

Protocol 2: General Procedure for SPAAC Conjugation

This protocol describes a general method for conjugating a cyclooctyne-containing molecule to this compound.

Materials:

  • This compound

  • Cyclooctyne-functionalized molecule of interest (e.g., DBCO or BCN)

  • Reaction buffer: Amine-free buffer such as PBS, pH 7.4.

  • Anhydrous Dimethyl Sulfoxide (DMSO) for dissolving reagents if necessary.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the cyclooctyne-functionalized molecule (e.g., 10 mM in DMSO).

  • Reaction Setup:

    • In a reaction vessel, dissolve the cyclooctyne-functionalized molecule in the reaction buffer to the desired final concentration (e.g., 1-10 mM).

    • Add the this compound stock solution to the reaction mixture. A slight molar excess (e.g., 1.1-1.5 equivalents per cyclooctyne group) is typically used.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and the reactivity of the cyclooctyne.

  • Purification:

    • Once the reaction is complete, purify the conjugate from unreacted starting materials using an appropriate method such as size-exclusion chromatography or dialysis.

Mandatory Visualizations

Reaction Mechanisms

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Terminal_Alkyne R1-C≡CH Copper_Acetylide R1-C≡C-Cu Terminal_Alkyne->Copper_Acetylide Coordination Azido_PEG4_azide N3-PEG4-N3 Cycloaddition [3+2] Cycloaddition (Stepwise) Azido_PEG4_azide->Cycloaddition Cu_I Cu(I) Cu_I->Copper_Acetylide Triazole 1,4-Disubstituted Triazole Copper_Acetylide->Cycloaddition Reaction Cycloaddition->Triazole

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Cycloaddition Concerted [3+2] Cycloaddition Strained_Alkyne->Cycloaddition Azido_PEG4_azide N3-PEG4-N3 Azido_PEG4_azide->Cycloaddition Triazole Triazole Product Cycloaddition->Triazole PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow using this compound cluster_synthesis Synthesis cluster_purification Purification & Analysis POI_Ligand Alkyne-functionalized Protein of Interest (POI) Ligand Click_Reaction CuAAC or SPAAC Reaction POI_Ligand->Click_Reaction E3_Ligase_Ligand Alkyne-functionalized E3 Ligase Ligand E3_Ligase_Ligand->Click_Reaction Azido_Linker This compound Azido_Linker->Click_Reaction PROTAC_Molecule Crude PROTAC Molecule Click_Reaction->PROTAC_Molecule Purification Purification (e.g., HPLC) PROTAC_Molecule->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization Final_PROTAC Pure PROTAC Characterization->Final_PROTAC ADC_Synthesis_Workflow Antibody-Drug Conjugate (ADC) Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Antibody Alkyne-modified Antibody Click_Reaction CuAAC or SPAAC Reaction Antibody->Click_Reaction Drug_Linker Alkyne-modified Drug-Linker Drug_Linker->Click_Reaction Azido_Linker This compound Azido_Linker->Click_Reaction Crude_ADC Crude Antibody-Drug Conjugate (ADC) Click_Reaction->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Characterization Characterization (e.g., DAR determination) Purification->Characterization Final_ADC Pure ADC Characterization->Final_ADC

References

A Technical Guide to Bioorthogonal Chemistry: Leveraging Azido-PEG4-azide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the complex landscape of biological systems, the ability to selectively modify and track biomolecules without interfering with their native functions is a paramount challenge.[1] Bioorthogonal chemistry provides a powerful solution, employing chemical reactions that can proceed within living organisms while remaining inert to the surrounding biological milieu.[2][3] This field has revolutionized chemical biology, drug development, and diagnostics by enabling precise molecular tagging, imaging, and the construction of complex therapeutic agents.[4][5]

At the core of many bioorthogonal strategies is the azide (B81097) functional group, a small, stable, and abiotic chemical handle that can be readily introduced into biomolecules.[3] Its reactivity is harnessed through highly specific "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][6] This guide provides an in-depth exploration of bioorthogonal chemistry with a specific focus on Azido-PEG4-azide, a versatile homobifunctional linker. We will delve into its properties, key reactions, and applications, offering detailed experimental protocols and quantitative data to empower researchers, scientists, and drug development professionals.

The Role of Polyethylene Glycol (PEG) Linkers

Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units that serve as flexible spacers in bioconjugation.[7] Their integration into bioorthogonal reagents is critical for improving the physicochemical properties of the resulting conjugates.

Key Properties of PEG Linkers:

  • Enhanced Solubility: PEG chains are highly hydrophilic, significantly increasing the aqueous solubility of hydrophobic molecules they are attached to.[8]

  • Biocompatibility and Low Immunogenicity: PEG is well-tolerated in biological systems and generally elicits minimal immune responses.[7]

  • Improved Pharmacokinetics: The hydrodynamic radius of a molecule is increased by PEGylation, which reduces its renal clearance and extends its circulation time in the body.[9]

  • "Stealth" Properties: PEG creates a hydration shell around the conjugated molecule, which can mask it from the immune system and reduce non-specific protein adsorption.[7]

This compound incorporates a discrete PEG linker with four ethylene glycol units, providing a balance of hydrophilicity and defined spatial separation for conjugation applications.

This compound: A Homobifunctional Linker

This compound is a hydrophilic, homobifunctional crosslinker featuring two terminal azide groups separated by a 4-unit PEG spacer. This architecture makes it an ideal tool for covalently linking two alkyne-containing molecules through click chemistry or for synthesizing dimeric compounds.[10]

Physicochemical and Quantitative Data

The properties of this compound are summarized below, providing essential data for its application in experimental design.

PropertyValueReference(s)
Chemical Formula C₈H₁₆N₆O₃[11]
Molecular Weight 244.25 g/mol [12]
CAS Number 182760-73-2[11][13]
Appearance Colorless to light yellow oil-
Purity ≥95% - 98%[11][12]
Solubility Soluble in water, DMSO, DMF, DCM[14]
Storage Conditions -20°C, desiccated[10][11]

Core Bioorthogonal Reactions Involving this compound

The two azide groups of this compound can react with molecules containing terminal or strained alkynes via two primary bioorthogonal pathways: CuAAC and SPAAC.[13]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click chemistry" transformation, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[2] This reaction is exceptionally efficient and regiospecific but requires a copper(I) catalyst.[2][15] The active Cu(I) is typically generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate (B8700270).[2] To enhance reaction rates and reduce the inherent cytotoxicity of copper in biological applications, a stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is often employed.[16][17]

Experimental Protocol: General Procedure for CuAAC Bioconjugation

This protocol describes a general method for conjugating an alkyne-modified biomolecule (e.g., a protein) to a second alkyne-modified molecule using this compound as a linker.

Materials:

  • Alkyne-modified Molecule A (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Alkyne-modified Molecule B

  • This compound

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • THPTA ligand

  • Solvent (e.g., DMSO for stock solutions; reaction buffer like PBS)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of Alkyne-modified Molecule B in anhydrous DMSO.

    • Prepare a 20 mM stock solution of CuSO₄·5H₂O in water.[16]

    • Prepare a 50 mM or 100 mM stock solution of THPTA in water.[16][17]

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.[16][18]

  • Reaction Setup:

    • In a reaction vessel, dissolve Alkyne-modified Molecule A in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).

    • Add this compound to the solution. A 0.5 molar equivalent is used to favor the formation of the A-linker-B dimer.

    • Add Alkyne-modified Molecule B to the reaction mixture (1.0 equivalent relative to Molecule A).

  • Catalyst Premix:

    • In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio.[16][17] Let the mixture stand for 2-3 minutes.

  • Reaction Initiation:

    • Add the CuSO₄/THPTA premix to the main reaction vessel to a final copper concentration of 50-250 µM.[16]

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[16][18]

  • Incubation:

    • Gently mix the components and incubate the reaction for 1-4 hours at room temperature.[19] The reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Purification:

    • Once the reaction is complete, purify the final conjugate to remove excess reagents and unreacted starting materials using an appropriate method such as SEC or dialysis.[19]

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Assembly & Initiation cluster_downstream 3. Incubation & Purification prep1 Prepare Stock Solutions: - Alkyne-Molecule A - Alkyne-Molecule B - this compound mix Combine Molecules: Alkyne-A + this compound + Alkyne-B in Reaction Buffer prep1->mix prep2 Prepare Catalyst Stocks: - CuSO4 - THPTA Ligand - Sodium Ascorbate catalyst Prepare Catalyst Premix (CuSO4 + THPTA) prep2->catalyst initiate Initiate Reaction: Add Catalyst Premix & Sodium Ascorbate mix->initiate catalyst->initiate incubate Incubate at RT (1-4 hours) initiate->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify final Final Dimeric Conjugate purify->final

Caption: General experimental workflow for a CuAAC dimerization reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity concerns associated with the copper catalyst in CuAAC, SPAAC was developed for live-cell applications.[6][20] This reaction does not require any metal catalyst. Instead, it utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) where the high ring strain drives the cycloaddition with an azide to form a stable triazole.[6][] The reaction is highly bioorthogonal and proceeds efficiently at physiological temperatures, making it a premier tool for in vivo imaging and labeling.[20]

Experimental Protocol: General Procedure for SPAAC-based Cell Labeling

This protocol outlines a method for labeling azide-modified biomolecules on the surface of live cells with a DBCO-functionalized fluorescent dye, which could be conjugated to a targeting moiety via an this compound linker in a prior step. For simplicity, this protocol assumes a direct reaction between an azide-modified cell and a DBCO-probe.

Materials:

  • Live cells with azide-modified surface biomolecules (e.g., via metabolic labeling with an azido-sugar)[19]

  • DBCO-functionalized fluorescent dye or probe

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or other appropriate cell washing buffer (e.g., FACS buffer)

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency. If metabolic labeling is required, incubate the cells with an appropriate azido-sugar (e.g., 25-50 µM Ac₄ManNAz) for 24-48 hours prior to the experiment.[22]

    • Harvest the cells and wash them twice with cold PBS to remove culture medium components.[22]

    • Resuspend the cells in fresh, pre-warmed culture medium or buffer at a suitable concentration (e.g., 1x10⁶ cells/mL).[22]

  • Labeling Reaction:

    • Prepare a stock solution of the DBCO-functionalized probe in DMSO.

    • Add the DBCO probe to the cell suspension to a final concentration of 10-50 µM.[22] The optimal concentration may vary depending on the cell type and probe.

  • Incubation:

    • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.[19] For imaging applications, protect the samples from light.

  • Washing:

    • Following incubation, pellet the cells by centrifugation (e.g., 300 x g for 3-5 minutes).

    • Remove the supernatant containing the unbound probe and wash the cells three times with cold PBS to minimize background fluorescence.[19]

  • Analysis:

    • Resuspend the final cell pellet in the appropriate buffer. The cells are now labeled and ready for downstream analysis by fluorescence microscopy or flow cytometry.[22]

G cluster_prep 1. Cell Preparation cluster_reaction 2. Labeling Reaction cluster_analysis 3. Washing & Analysis culture Culture cells with azido-sugar for metabolic labeling harvest Harvest and wash cells with cold PBS culture->harvest resuspend Resuspend cells in fresh medium/buffer harvest->resuspend add_probe Add DBCO-functionalized probe (10-50 µM) resuspend->add_probe incubate Incubate at 37°C (30-60 min) add_probe->incubate wash Wash cells 3x with cold PBS to remove unbound probe incubate->wash analyze Analyze by Fluorescence Microscopy or Flow Cytometry wash->analyze

Caption: General experimental workflow for SPAAC-based live cell labeling.

Comparison of Azide-Alkyne Bioorthogonal Reactions

The choice between CuAAC and SPAAC depends heavily on the experimental context, particularly the tolerance for copper and the desired reaction speed.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Reference(s)
Catalyst Required Yes (Copper I)No[2][6]
Reactants Terminal Alkyne + AzideStrained Alkyne (e.g., DBCO, BCN) + Azide[2][6]
Key Advantage Very fast kinetics, small alkyne tagCopper-free, excellent for live cells[20]
Key Disadvantage Copper toxicity can be problematic for living systemsSlower kinetics than CuAAC, bulky alkyne tag[20]
Typical 2nd Order Rate Constant (M⁻¹s⁻¹) 10² - 10³10⁻¹ - 1[20]

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in constructing complex molecular architectures for therapeutic and diagnostic purposes.

  • PROTAC Synthesis: While heterobifunctional linkers are more common, a homobifunctional linker like this compound can be used to synthesize Proteolysis Targeting Chimeras (PROTACs).[13] PROTACs are molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[14] The PEG linker is a critical component, influencing the PROTAC's solubility, cell permeability, and efficacy.[14]

  • Antibody-Drug Conjugates (ADCs): In ADC development, PEG linkers are used to attach potent cytotoxic drugs to antibodies. The linker's properties, including its hydrophilicity imparted by the PEG chain, can improve the ADC's pharmacokinetic profile and reduce aggregation.[23]

  • Pre-targeting Strategies: Bioorthogonal chemistry enables multi-step targeting strategies. For example, an antibody modified with a bioorthogonal handle can be administered first, allowed to accumulate at a tumor site, and cleared from circulation. Subsequently, a smaller, fast-clearing therapeutic or imaging agent with the complementary handle is administered, reacting specifically at the target site. This approach can enhance the therapeutic index by minimizing off-target toxicity.

G cluster_step1 Step 1: Targeting cluster_step2 Step 2: Ligation cluster_outcome Outcome antibody Administer Antibody conjugated with Strained Alkyne (e.g., DBCO) accumulation Antibody accumulates at Tumor Site antibody->accumulation clearance Unbound antibody clears from circulation accumulation->clearance drug Administer Azide-linked Therapeutic Agent clearance->drug reaction Bioorthogonal Reaction (SPAAC) occurs at Tumor Site drug->reaction effect Localized Therapeutic Effect with Reduced Systemic Toxicity reaction->effect

Caption: A two-step pre-targeting approach for tumor-specific drug delivery.

Bioorthogonal chemistry, powered by versatile reagents like this compound, provides an indispensable toolkit for modern chemical biology and drug discovery. The ability to perform highly specific chemical reactions within complex biological environments has opened new avenues for understanding disease, developing targeted therapeutics, and creating advanced diagnostic tools. By combining the precise reactivity of the azide group with the beneficial properties of PEG linkers, researchers can construct novel bioconjugates with enhanced solubility, stability, and pharmacokinetic profiles. The detailed protocols and comparative data presented in this guide offer a practical framework for applying these powerful chemical strategies to address pressing challenges in science and medicine.

References

An In-depth Technical Guide on Azido-PEG4-azide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG4-azide, a homobifunctional crosslinker, detailing its core principles, applications in bioconjugation, and detailed experimental protocols.

Introduction to this compound

This compound is a versatile tool in the field of bioconjugation. It consists of a central hydrophilic polyethylene (B3416737) glycol (PEG) core flanked by two identical azide (B81097) (-N3) functional groups. This structure allows for the covalent crosslinking of molecules that have been modified to contain alkyne or cyclooctyne (B158145) groups. The PEG spacer is not just a simple linker; it imparts increased water solubility and can reduce the immunogenicity of the resulting conjugate.[1]

The general structure, X-PEG-X (where X is the reactive azide group), makes it ideal for several applications, including the formation of protein dimers, functionalization of surfaces, and the creation of complex macromolecular structures.[1][2] The azide groups serve as bioorthogonal handles, meaning they are reactive towards their specific alkyne partners but are inert to the vast majority of functional groups found in biological systems, thus preventing unwanted side reactions.[3]

Core Principles: The Chemistry of "Click" Reactions

The primary utility of this compound lies in its ability to participate in "click chemistry," a class of reactions that are rapid, highly specific, and efficient.[3] The two main types of click chemistry relevant to this linker are Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust reaction joins a terminal alkyne and an azide to form a highly stable 1,4-disubstituted triazole linkage.[4] It is known for its fast kinetics but requires a copper(I) catalyst. The catalyst is typically generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent such as sodium ascorbate (B8700270).[4][5] While highly efficient for in vitro applications, the potential cytotoxicity of copper can limit its use in living cells.[4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[4][6] The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a toxic catalyst.[7] This makes SPAAC highly biocompatible and ideal for applications in living systems.[6][8]

The choice between CuAAC and SPAAC allows researchers to tailor their bioconjugation strategy based on the specific requirements of their experimental system.[3]

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products mol1 Alkyne-Modified Molecule A cu_cat Cu(I) Catalyst (e.g., CuSO₄ + Ascorbate) mol1->cu_cat spaac_node Strain-Promoted (Copper-Free) mol1->spaac_node linker This compound linker->cu_cat CuAAC Path linker->spaac_node SPAAC Path mol2 Alkyne-Modified Molecule B mol2->cu_cat mol2->spaac_node product_cuaac Dimeric Conjugate (via CuAAC) cu_cat->product_cuaac product_spaac Dimeric Conjugate (via SPAAC) spaac_node->product_spaac

Core "Click Chemistry" Pathways for this compound.

Quantitative Data and Physical Properties

The physical and chemical properties of this compound are crucial for designing experiments. The PEG4 linker significantly enhances the hydrophilicity of the molecule.

PropertyValueSource
Molecular Formula C12H24N6O4N/A
Molecular Weight 316.36 g/mol N/A
Appearance Colorless to slightly yellow oil[9]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform[9]
Storage Conditions -20°C, Desiccate[10]

Note: Specific values can vary slightly between suppliers. Always refer to the supplier's Certificate of Analysis.

The efficiency of click reactions is influenced by factors like reactant concentrations, temperature, and pH. The following table provides a general comparison of CuAAC and SPAAC.

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I) requiredNone (Copper-free)
Biocompatibility Limited in vivo due to copper toxicityHigh, suitable for live cells and in vivo use[6]
Reaction Speed Generally faster (minutes to a few hours)[4]Varies with cyclooctyne (can be slower)[6]
Alkyne Partner Terminal AlkynesStrained Cyclooctynes (e.g., DBCO, BCN)[3]
Primary Use Case In vitro conjugation, material scienceLive cell imaging, in vivo studies[3]

Key Applications in Bioconjugation

The homobifunctional nature of this compound makes it suitable for a range of applications where crosslinking or dimerization is desired.

  • Protein Crosslinking and Dimerization: It is a valuable tool for studying protein-protein interactions, stabilizing protein complexes, and creating therapeutic protein dimers.[1] By linking two protein molecules, researchers can investigate quaternary structures and modulate biological activity.[1]

  • Antibody-Drug Conjugates (ADCs): In targeted cancer therapy, bifunctional linkers are crucial. While heterobifunctional linkers are more common, homobifunctional linkers like this compound can be used in specific strategies to create antibody fragments or dimers with attached cytotoxic payloads.[1] The PEG component is beneficial for enhancing the solubility and stability of the final ADC.[]

  • Nanoparticle and Surface Modification: this compound can be used to crosslink molecules on the surface of nanoparticles.[1] This creates a stable and biocompatible coating that can improve circulation time and reduce non-specific uptake by the immune system.

Detailed Experimental Protocols

This section provides generalized protocols for performing CuAAC and SPAAC reactions. These should serve as a starting point, and optimization for specific molecules is highly recommended.

This protocol outlines a method for crosslinking two alkyne-modified proteins using this compound.

Materials:

  • Alkyne-modified Protein A

  • Alkyne-modified Protein B

  • This compound

  • Reaction Buffer: Degassed, amine-free buffer (e.g., Phosphate Buffer, pH 7.4)[12]

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[5]

  • Ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)[5]

  • Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)[13]

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

    • Prepare the alkyne-modified proteins in the degassed reaction buffer to the desired concentration (e.g., 1-5 mg/mL).

  • Catalyst Premix: In a separate tube, mix CuSO₄ and the THPTA ligand in a 1:5 molar ratio.[5] Let the mixture stand for 2-3 minutes.[5]

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-modified Protein A and Protein B.

    • Add the this compound stock solution. A molar excess of the linker relative to the proteins is often used to drive the reaction.

    • Add the CuSO₄/Ligand premix to the reaction vessel. A typical final copper concentration is 0.5-1 mM.[5][12]

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[12]

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.[12] The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Purification: Once the reaction is complete, purify the crosslinked conjugate from excess reagents and unreacted proteins using SEC or dialysis.[3]

This protocol describes the crosslinking of two proteins, each modified with a strained cyclooctyne (e.g., DBCO).

Materials:

  • DBCO-modified Protein A

  • DBCO-modified Protein B

  • This compound

  • Reaction Buffer: Amine-free buffer (e.g., PBS, pH 7.4)[14]

  • Anhydrous DMSO

  • Purification system (e.g., SEC or dialysis cassettes)[14]

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening. Prepare a stock solution in anhydrous DMSO (e.g., 10 mM).[6]

    • Prepare the DBCO-modified proteins in the reaction buffer to the desired final concentration (e.g., 1-5 mg/mL).[6]

  • Reaction Setup:

    • In a suitable reaction vessel, combine the DBCO-modified proteins.

    • Add the this compound stock solution to the protein mixture. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein denaturation.[14]

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on reactant concentration and reactivity.[8]

    • Monitor the reaction progress by appropriate analytical methods (e.g., SDS-PAGE, HPLC, or mass spectrometry).[8]

  • Purification: When the reaction is deemed complete, purify the conjugate from unreacted starting materials using SEC or dialysis.[14]

G cluster_workflow General Bioconjugation Workflow cluster_catalyst Catalyst Addition (CuAAC Only) prep_reactants 1. Prepare Reactants (Biomolecules, Linker Stocks) setup_reaction 2. Set up Reaction (Combine components in buffer) prep_reactants->setup_reaction add_catalyst 2a. Add Cu(I) Catalyst Premix & Sodium Ascorbate setup_reaction->add_catalyst If CuAAC incubation 3. Incubation (Room Temp or 37°C, 1-24h) setup_reaction->incubation If SPAAC add_catalyst->incubation monitoring 4. Monitor Progress (SDS-PAGE, HPLC, MS) incubation->monitoring monitoring->incubation Incomplete purification 5. Purification (SEC, Dialysis) monitoring->purification Complete characterization 6. Characterization (Confirm Conjugate) purification->characterization

Generalized experimental workflow for bioconjugation.

References

The Pivotal Role of PEG Linkers in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Linker as a Critical Determinant in PROTAC Efficacy

Proteolysis Targeting Chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, capable of hijacking the cell's intrinsic protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of two essential ligands: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3][4] This linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[5][6][]

Among the various linker archetypes, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design.[3][8] Their prevalence stems from a unique combination of physicochemical properties that address several key challenges in PROTAC development, including solubility, cell permeability, and the optimization of the crucial ternary complex formation.[6][9][] This technical guide provides a comprehensive overview of the role of PEG linkers in PROTAC design, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing essential pathways and workflows to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of hydrophilicity, flexibility, and biocompatibility.[3][11] This unique combination of features is instrumental in overcoming the challenges associated with the often high molecular weight and lipophilicity of PROTAC molecules.[6][9]

Key Advantages of PEG Linkers:

  • Enhanced Solubility: A primary challenge in PROTAC design is their frequently poor aqueous solubility. The inherent hydrophilicity of PEG linkers, with ether oxygens acting as hydrogen bond acceptors, significantly improves the solubility of PROTACs, which is crucial for bioavailability and formulation.[1][9][12][13]

  • Modulated Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion, the flexible nature of PEG linkers may allow the PROTAC to adopt a folded conformation. This can shield its polar surface area, creating a more compact and less polar structure that is more amenable to crossing the cell membrane.[1][6][14] However, there is an optimal range, as excessively long PEG chains can negatively impact permeability.[1][6]

  • Optimized Ternary Complex Formation: The primary role of the linker is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[15][16] The flexibility and tunable length of PEG linkers are critical for achieving the optimal geometry for this complex.[6][13] A linker that is too short may cause steric clashes, while one that is too long may not effectively bring the two proteins into proximity for efficient ubiquitination.[17][18] PEG linkers offer a modular way to systematically vary the linker length to find the optimal distance for potent protein degradation.[6]

Visualizing the PROTAC Mechanism and Development Workflow

To better understand the context in which PEG linkers operate, the following diagrams illustrate the core signaling pathway of PROTACs and a typical experimental workflow for their development.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Fragments Degraded Protein Fragments Proteasome->Fragments Degradation

Caption: The PROTAC mechanism of action.[19]

PROTAC_Workflow Design 1. PROTAC Design (Select POI/E3 Ligands, Design Linker) Synthesis 2. Chemical Synthesis (Vary PEG Linker Length) Design->Synthesis PhysChem 3. Physicochemical Characterization (Solubility, logP) Synthesis->PhysChem Biophysical 4. Biophysical Assays (Ternary Complex Formation) Synthesis->Biophysical InVitro 5. In Vitro Cellular Assays (Permeability, Degradation - DC50/Dmax) Synthesis->InVitro Lead_Opt 6. Lead Optimization PhysChem->Lead_Opt Biophysical->Lead_Opt InVitro->Lead_Opt

Caption: A typical experimental workflow for PROTAC development.[1]

Data Presentation: Impact of PEG Linker Length on PROTAC Properties

The length of the PEG linker is a parameter that must be empirically optimized for each specific POI-E3 ligase pair.[15] Alterations in the number of ethylene glycol units can have a profound impact on the physicochemical properties and, consequently, the degradation efficacy of the PROTAC.

Table 1: Impact of PEG Linker Length on Physicochemical Properties

This table provides an illustrative comparison of how increasing PEG linker length can influence key physicochemical properties relevant to drug development.

PROTAC SeriesLinker CompositioncLogPTPSA (Ų)Aqueous SolubilityReference
BRD4 Degrader JQ1-(PEG)n-VHL[9][12]
n=23.5150Moderate
n=43.1168Good
n=62.7186High
BTK Degrader Ibrutinib-(PEG)n-CRBN[17][18]
n=34.2185Low
n=53.6203Moderate
n=82.8229Good

Data is illustrative and compiled from trends reported in publicly available research.[9][12][17][18] cLogP: calculated octanol-water partition coefficient; TPSA: topological polar surface area.

Table 2: Impact of PEG Linker Length on Degradation Efficacy

This table summarizes example data demonstrating how the degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) are highly sensitive to PEG linker length.

Target ProteinE3 LigaseLinker Length (n PEG units)DC₅₀ (nM)Dₘₐₓ (%)Reference
BRD4 VHL2150~80[12][17]
325>95
440>95
5200~75
ERα VHL4 (12 atoms)>1000<20[20]
5 (16 atoms)~10>90
6 (19 atoms)~100~85
TBK1 CRBN356>90[17]
518>95
7125~80

DC₅₀ and Dₘₐₓ values are cell-line dependent and represent illustrative data compiled from various sources.[12][17][20] Optimal degradation is frequently observed within a specific range of linker lengths.

Experimental Protocols

The successful development of PROTACs relies on a suite of robust experimental assays to characterize their synthesis, physicochemical properties, and biological activity.

Protocol 1: Solid-Phase Synthesis of a PROTAC with a PEG Linker

Solid-phase synthesis offers a streamlined and efficient method for generating a library of PROTACs with varying linker lengths for optimization studies.[19]

Solid_Phase_Synthesis Resin Solid Support (e.g., Resin) Immobilize 1. Immobilize Ligand 1 (e.g., E3 Ligand) Resin->Immobilize Wash1 Wash Immobilize->Wash1 Couple_Linker 2. Couple PEG Linker Wash1->Couple_Linker Wash2 Wash Couple_Linker->Wash2 Couple_Ligand2 3. Couple Ligand 2 (e.g., POI Ligand) Wash2->Couple_Ligand2 Wash3 Wash Couple_Ligand2->Wash3 Cleave 4. Cleave PROTAC from Resin Wash3->Cleave Purify 5. Purify PROTAC (e.g., HPLC) Cleave->Purify Final_PROTAC Final PROTAC Purify->Final_PROTAC

Caption: Workflow for solid-phase PROTAC synthesis.[19]

Methodology:

  • Ligand Immobilization: An aminomethylated polystyrene resin is swelled in a suitable solvent like dimethylformamide (DMF). A carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative, 3 eq.) is activated with a coupling agent such as HATU (3 eq.) in the presence of a base like DIPEA (6 eq.) in anhydrous DMF. This activated mixture is added to the resin and agitated for 2-4 hours at room temperature. The resin is then washed sequentially with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) (MeOH) to remove excess reagents.[19]

  • PEG Linker Coupling: The desired amine- and carboxyl-functionalized PEG linker (3 eq.) is activated as described in step 1 and coupled to the free amine of the resin-bound ligand. The reaction is monitored for completion using a Kaiser test. The resin is washed again as in step 1.

  • Second Ligand Coupling: The POI ligand, containing a free amine, is coupled to the terminal carboxylic acid of the PEG linker using the same coupling conditions as in step 1. The reaction is agitated until completion and the resin is thoroughly washed.

  • Cleavage from Resin: The resin is treated with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane), for 1-2 hours at room temperature to cleave the PROTAC from the solid support.[19]

  • Purification: The cleavage solution is filtered, and the crude PROTAC is precipitated by adding the filtrate to cold diethyl ether. The product is isolated by centrifugation and purified by preparative reverse-phase high-performance liquid chromatography (HPLC).

Protocol 2: Western Blotting for Protein Degradation (DC₅₀/Dₘₐₓ)

Western blotting is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[19][21]

Methodology:

  • Cell Treatment: Plate cells (e.g., MCF-7 for ERα, MV-4-11 for BRD4) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the total protein concentration of the supernatant using a BCA protein assay.

  • Electrophoresis: Normalize the protein lysates to equal concentrations. Denature the proteins by boiling in Laemmli sample buffer and separate them by SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration and fit the curve using a non-linear regression model to determine the DC₅₀ and Dₘₐₓ values.[1]

Protocol 3: Caco-2 Permeability Assay

This assay is widely used to predict intestinal absorption and assess cell permeability of drug candidates.[22][23]

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) across the monolayer. TEER values above 250 Ω·cm² are generally considered acceptable for the assay.[22]

  • Permeability Assay (Apical-to-Basolateral):

    • Wash the monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (upper) compartment. Add fresh transport buffer to the basolateral (lower) compartment.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.[22]

  • Sample Analysis: Determine the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[22]

Conclusion

PEG linkers are a cornerstone of modern PROTAC design, offering a versatile and powerful tool to modulate the physicochemical and pharmacological properties of these innovative therapeutics.[1] By providing a means to enhance solubility, modulate cell permeability, and systematically optimize the geometry of the ternary complex, PEG linkers are instrumental in the development of potent and selective protein degraders.[3] The "trial-and-error" approach to linker design is progressively being supplanted by more rational, data-driven strategies.[12] The quantitative data and detailed protocols presented in this guide underscore the critical importance of linker optimization. As our understanding of the intricate interplay between the linker, POI, and E3 ligase deepens—aided by advances in structural biology and computational modeling—the path toward designing next-generation PROTACs with superior, tailored therapeutic profiles becomes increasingly clear.[5][24]

References

Harnessing Symmetry: An In-depth Guide to the Advantages of Homobifunctional PEG Linkers in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the core advantages and strategic applications of homobifunctional Polyethylene Glycol (PEG) linkers in modern research and pharmaceutical development. Characterized by their symmetric structure—possessing identical reactive groups at both ends of a hydrophilic PEG chain—these linkers serve as powerful tools for covalently crosslinking biomolecules, stabilizing protein complexes, and engineering advanced biomaterials. We will delve into their physicochemical benefits, outline key applications, and provide detailed experimental protocols to facilitate their effective implementation in the laboratory.

Core Principles of Homobifunctional PEG Linkers

Homobifunctional PEG linkers are defined by their general structure: X–PEG–X , where 'X' represents the same reactive functional group at each terminus.[1][2][3] The central PEG core is a flexible, water-soluble polymer composed of repeating ethylene (B1197577) oxide units.[4] This unique combination of a biocompatible spacer and dual-reactive ends confers several significant advantages that researchers can leverage.[1][5]

Key Physicochemical Advantages:

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG backbone significantly increases the aqueous solubility of the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules that are prone to aggregation.[6][][8]

  • Reduced Immunogenicity: The PEG chain can "mask" the conjugated molecule from the host's immune system, reducing the potential for an immunogenic response.[8][9][10]

  • Improved Pharmacokinetics: By increasing the hydrodynamic radius of a molecule, PEGylation can reduce renal clearance, thereby extending its circulation half-life in vivo.[6][9][10]

  • Simplicity in Crosslinking: The symmetric nature of homobifunctional linkers makes them well-suited for straightforward, single-step reactions aimed at crosslinking identical molecules or intramolecularly stabilizing a single molecule.[6][11]

cluster_linker Homobifunctional PEG Linker Structure X1 Reactive Group (X) PEG Polyethylene Glycol (PEG) Spacer (-O-CH₂-CH₂-)n X1->PEG X2 Reactive Group (X) PEG->X2

Caption: General structure of a homobifunctional PEG linker.

Primary Applications in Research and Development

The properties of homobifunctional PEG linkers make them indispensable for a variety of scientific applications.

  • Protein-Protein Interaction Studies: These linkers are crucial for stabilizing and capturing both transient and stable protein-protein interactions, allowing for their identification and characterization.[1][12] By covalently "locking" interacting proteins together, researchers can investigate the quaternary structure of protein complexes.[12]

  • Hydrogel Formation: Linkers with terminal groups like acrylates can undergo polymerization to form hydrogels.[1] These three-dimensional networks are widely used in tissue engineering, controlled drug release, and as scaffolds for cell culture.[12][13]

  • Nanoparticle and Surface Modification: Homobifunctional PEGs are used to functionalize the surfaces of nanoparticles or other materials.[2][3][13] This enhances biocompatibility and provides a means to attach targeting ligands or other molecules.

  • Intramolecular Crosslinking: They can be used to create linkages within a single protein, helping to stabilize its structure or probe spatial arrangements of amino acid residues.[14][15]

cluster_advantages Core Advantages cluster_applications Research Applications A1 Enhanced Solubility App1 Protein Crosslinking & Interaction Studies A1->App1 App2 Hydrogel Formation A1->App2 A2 Reduced Immunogenicity App4 Stabilizing Protein Complexes A2->App4 A3 Structural Flexibility A3->App1 A3->App2 A4 Symmetric Reactivity A4->App1 App3 Nanoparticle Functionalization A4->App3 A4->App4

Caption: Relationship between core advantages and key applications.

Quantitative Data Summary: Comparison of Common Homobifunctional Linkers

The choice of reactive group is critical and dictates the linker's target and reaction conditions. The most common homobifunctional linkers feature N-hydroxysuccinimide (NHS) esters for reacting with primary amines or maleimides for reacting with sulfhydryl groups.[13] More advanced linkers utilize bioorthogonal chemistry, such as DBCO groups for reacting with azides.[16]

FeatureNHS-PEG-NHSMaleimide-PEG-MaleimideDBCO-PEG-DBCO
Target Group Primary Amines (-NH₂)[12][17]Sulfhydryls (-SH)[13][14]Azides (-N₃)[16]
Reaction pH 7.2 - 9.0[17]6.5 - 7.5[13]Physiological (approx. 7.4)
Reaction Chemistry Nucleophilic Acyl Substitution[16]Michael Addition[18]Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[16]
Resulting Bond Stable Amide Bond[12][17]Stable Thioether Bond[14]Stable Triazole Ring[19]
Specificity Moderate (reacts with available primary amines, e.g., Lysine)[16]High (specific to sulfhydryls, e.g., Cysteine)[18]Very High (Bioorthogonal, no native biological targets)[16][19]
Byproducts N-hydroxysuccinimide (NHS)[16][17]NoneNone[16]
Key Advantage Targets abundant functional groups on proteins.Highly specific for cysteine residues.Bioorthogonal reaction suitable for complex biological environments.[16]

Detailed Experimental Protocols

The following protocols provide generalized methodologies for common crosslinking experiments using homobifunctional PEG linkers.

This protocol outlines the crosslinking of proteins via primary amines (e.g., lysine (B10760008) residues).[13]

Materials:

  • Protein(s) of interest

  • NHS-PEGn-NHS linker (e.g., NHS-PEG4-NHS)

  • Amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0

  • Quenching buffer (e.g., 1 M Tris-HCl or Glycine), pH 7.5

  • Anhydrous DMSO or DMF

  • Desalting or Size-Exclusion Chromatography (SEC) column for purification

Methodology:

  • Protein Preparation: Dissolve the protein(s) to be crosslinked in amine-free buffer to a final concentration of 1-10 mg/mL.[13]

  • Crosslinker Preparation: Immediately before use, dissolve the NHS-PEGn-NHS linker in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[13]

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. Ensure the final concentration of the organic solvent is below 10% to prevent protein denaturation.[13]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[13] Optimal incubation times may vary.

  • Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15 minutes at room temperature.[13]

  • Purification: Remove excess crosslinker and quenching buffer by passing the reaction mixture through a desalting or SEC column.

  • Analysis: Analyze the crosslinked products using SDS-PAGE, mass spectrometry, or other relevant techniques to confirm conjugation.

P1 1. Prepare Protein Solution (1-10 mg/mL in PBS, pH 7.2-8.0) P3 3. Add Linker to Protein (10-50x molar excess) P1->P3 P2 2. Prepare NHS-PEG-NHS Stock (10-20 mM in DMSO) P2->P3 P4 4. Incubate (30-60 min at RT or 2h at 4°C) P3->P4 P5 5. Quench Reaction (Add Tris or Glycine) P4->P5 P6 6. Purify Conjugate (SEC or Desalting Column) P5->P6 P7 7. Analyze Product (SDS-PAGE, Mass Spec) P6->P7

Caption: Experimental workflow for NHS-Ester PEG crosslinking.

This protocol describes the crosslinking of proteins via sulfhydryl groups (e.g., cysteine residues).[13]

Materials:

  • Thiol-containing protein(s)

  • Maleimide-PEGn-Maleimide linker

  • Degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5, containing EDTA)

  • Quenching solution (e.g., buffer with excess cysteine or β-mercaptoethanol)

  • Anhydrous DMSO or DMF

  • Size-Exclusion Chromatography (SEC) system

Methodology:

  • Protein Preparation: Dissolve the protein(s) in a degassed, thiol-free buffer to a concentration of 1-10 mg/mL. If necessary, reduce existing disulfide bonds with a reducing agent like TCEP and subsequently remove it.[13]

  • Crosslinker Preparation: Immediately before use, dissolve the Maleimide-PEGn-Maleimide linker in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.

  • Crosslinking Reaction: Add a 10- to 20-fold molar excess of the crosslinker stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protecting it from light.[13]

  • Quenching: Stop the reaction by adding a quenching solution to consume unreacted maleimide (B117702) groups.[13]

  • Purification: Purify the conjugate from unreacted linker and protein using size-exclusion chromatography.[13]

  • Analysis: Characterize the conjugate using SDS-PAGE, mass spectrometry, and functional assays as required.

M1 1. Prepare Thiol-Containing Protein (1-10 mg/mL in degassed buffer, pH 6.5-7.5) M3 3. Add Linker to Protein (10-20x molar excess) M1->M3 M2 2. Prepare Maleimide-PEG-Maleimide Stock (10-20 mM in DMSO) M2->M3 M4 4. Incubate (Protect from Light) (1-2h at RT or overnight at 4°C) M3->M4 M5 5. Quench Reaction (Add Cysteine) M4->M5 M6 6. Purify Conjugate (SEC Column) M5->M6 M7 7. Analyze Product (SDS-PAGE, Mass Spec) M6->M7

References

Azido-PEG4-azide in Drug Discovery and Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the precise and efficient linking of molecular components is paramount to the development of sophisticated therapeutic agents. Azido-PEG4-azide, a homobifunctional polyethylene (B3416737) glycol (PEG) linker, has emerged as a critical tool in this domain. Its structure, featuring a flexible tetraethylene glycol spacer flanked by two azide (B81097) (N₃) groups, offers a versatile platform for a multitude of bioconjugation strategies. This guide provides a comprehensive technical overview of the applications of this compound in drug discovery and development, with a focus on its role in creating advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The core utility of this compound lies in its ability to participate in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] These reactions are characterized by their high efficiency, specificity, and biocompatibility, allowing for the covalent linkage of molecules in complex biological environments with minimal side reactions.[2][] The PEG spacer itself imparts favorable physicochemical properties to the resulting conjugates, including enhanced hydrophilicity, reduced aggregation, and improved pharmacokinetic profiles.[4]

This guide will delve into the key applications of this compound, present quantitative data to inform experimental design, provide detailed experimental protocols for its use, and visualize relevant biological and experimental workflows.

Core Applications in Drug Discovery

The bifunctional nature of this compound makes it an ideal crosslinker for synthesizing dimeric molecules or for conjugating two different molecular entities in a stepwise fashion.[5] Its primary applications in drug discovery are centered around the construction of complex therapeutic modalities that require precise spatial orientation and improved biopharmaceutical properties.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that deliver potent cytotoxic agents directly to cancer cells by linking them to a monoclonal antibody that specifically recognizes a tumor-associated antigen. The linker in an ADC is a critical component that influences its stability, pharmacokinetics, and efficacy. This compound can be used to conjugate a cytotoxic payload to an antibody, often through a multi-step process where the linker is first attached to the payload and then "clicked" onto a modified antibody. The hydrophilic PEG chain can help to mitigate the hydrophobicity of many potent payloads, reducing the risk of aggregation and improving the overall solubility of the ADC.[4] Furthermore, the flexibility of the PEG spacer can ensure that the antibody's binding to its target is not sterically hindered by the payload.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific disease-causing proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[6] The linker's length and composition are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This compound serves as a versatile building block for PROTAC synthesis, allowing for the modular and efficient connection of the two ligands through click chemistry.[1] The PEG spacer can enhance the solubility and cell permeability of the PROTAC, which are often large and complex molecules.[7]

Quantitative Data Presentation

The selection of a linker in drug conjugate design is a data-driven process. The following tables summarize key quantitative data related to the physicochemical properties of PEG linkers and the impact of PEGylation on conjugate performance.

Physicochemical Properties of Azido-PEG Linkers
PropertyAzido-PEG1-NHS EsterAzido-PEG2-NHS EsterAzido-PEG3-NHS EsterAzido-PEG4-NHS EsterAzido-PEG8-NHS EsterAzido-PEG12-NHS Ester
PEG Units (n) 1234812
Molecular Weight ( g/mol ) 256.22[8]300.27[8]344.32[8]388.37[8]564.58[8]740.79[8]
Chemical Formula C₉H₁₂N₄O₅[8]C₁₁H₁₆N₄O₆[8]C₁₃H₂₀N₄O₇[8]C₁₅H₂₄N₄O₈C₂₃H₄₀N₄O₁₂C₃₁H₅₆N₄O₁₆
Hydrophilicity & Solubility Moderate increaseSignificant improvementSubstantial increaseHighVery HighExtremely High
Impact of PEG Linker Length on ADC Efficacy
Linker LengthTarget/PayloadKey FindingsReference
PEG2, PEG4, PEG8, PEG12, PEG24L540cy tumor cells/MMAEIncreasing PEG chain length led to increased plasma and tumor exposures, and lower plasma clearances. ADCs with 8, 12, and 24 PEG units provided significantly higher tumor exposures and greater reduction in tumor weights compared to those with 2 and 4 PEG units.[9][9]
PEG4, PEG10HER2/MMAEInsertion of a PEG chain significantly improved the half-life of the conjugates. A 10 kDa PEG modification reduced in vitro cytotoxicity but led to a stronger tumor growth inhibition effect in vivo due to the prolonged half-life.[10][10]
PEG0, PEG8, PEG12Non-targeted ADCLonger PEG chains (PEG8, PEG12) improved pharmacokinetic profiles and in vivo efficacy, and resulted in 100% survival at a 20 mg/kg dose, whereas all mice treated with the non-PEGylated ADC died at this dose.[11][11]
Reaction Kinetics of SPAAC with Azido-PEG Linkers
Cyclooctyne (B158145)AzideRate Constant (M⁻¹s⁻¹)ConditionsReference
sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranoside0.55 - 1.22HEPES buffer, pH 7[12]
sulfo-DBCO-amine3-azido-L-alanine0.32 - 0.85PBS, pH 7[12]
DBCO-PEGpara-azido-L-phenylalanine (pAzF)~0.1Not specified[13]
DBCO-PEGpara-azidomethyl-L-phenylalanine (pAMF)~0.7Not specified[13]

Experimental Protocols

Detailed and optimized protocols are essential for the successful application of this compound in bioconjugation. The following sections provide step-by-step methodologies for key experimental procedures.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for conjugating an alkyne-containing molecule to an azide-functionalized molecule using a copper(I) catalyst.

Materials:

  • Alkyne-functionalized molecule

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper ligand (e.g., THPTA or TBTA)

  • Degassed buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) or a suitable organic solvent (e.g., DMF, DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent.

    • Prepare a stock solution of this compound in the same solvent.

    • Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in deionized water.

    • Prepare a stock solution of the copper ligand in a suitable solvent (water for THPTA, DMSO for TBTA).[14]

  • Reaction Setup:

    • In a reaction vial, combine the alkyne-containing molecule (1.0 equivalent) and this compound (1.1-1.5 equivalents).[14]

    • Add the reaction solvent to achieve the desired final concentration (typically 1-10 mM).[14]

    • Add the copper ligand to the reaction mixture (typically 5 equivalents per copper atom).[15]

    • Add the CuSO₄ solution to the reaction mixture (typically 0.05-0.1 equivalents).[14]

  • Reaction Initiation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5-1.0 equivalent).[14]

  • Incubation:

    • Stir the reaction at room temperature for 1-12 hours. The reaction progress can be monitored by LC-MS or TLC.

  • Purification:

    • Upon completion, purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or preparative HPLC, to remove unreacted starting materials and the copper catalyst.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of a strained cyclooctyne-containing molecule to an azide-functionalized molecule.

Materials:

  • Strained cyclooctyne-functionalized molecule (e.g., containing DBCO or BCN)

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Organic co-solvent (e.g., DMSO or DMF, if needed for solubility)

Procedure:

  • Reagent Preparation:

    • Dissolve the strained cyclooctyne-functionalized molecule in the reaction buffer. If solubility is an issue, a minimal amount of an organic co-solvent can be used.

    • Dissolve this compound in the reaction buffer.

  • Reaction Setup:

    • In a reaction vial, combine the strained cyclooctyne-containing molecule (1.0 equivalent) and this compound (1.1-1.5 equivalents).[16]

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and the concentration of the reactants.[16] The reaction progress can be monitored by LC-MS or HPLC.

  • Purification:

    • Once the reaction is complete, purify the conjugate using an appropriate method, such as SEC, dialysis, or preparative HPLC, to remove any unreacted starting materials.

Protocol 3: Synthesis of an Antibody-Drug Conjugate (ADC) via SPAAC

This protocol describes a two-step process for creating an ADC where the antibody is first modified with a strained alkyne, followed by conjugation to an azide-functionalized payload.

Materials:

  • Monoclonal antibody (mAb)

  • NHS-ester functionalized strained cyclooctyne (e.g., DBCO-NHS ester)

  • This compound functionalized payload

  • Amine-free buffer (e.g., PBS, pH 7.4-8.5)

  • Desalting columns or dialysis cassettes

  • Anhydrous DMSO

Procedure:

  • Antibody Modification with Strained Alkyne:

    • Exchange the antibody into an amine-free buffer at pH 8.0-8.5 to facilitate the reaction with the NHS ester.

    • Prepare a stock solution of the DBCO-NHS ester in anhydrous DMSO.

    • Add a molar excess of the DBCO-NHS ester to the antibody solution. The exact molar ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Remove the excess DBCO-NHS ester by buffer exchange into PBS (pH 7.4) using a desalting column or dialysis.

  • Payload Conjugation:

    • Prepare a stock solution of the this compound functionalized payload in a suitable solvent (e.g., DMSO).

    • Add the payload solution to the DBCO-modified antibody solution. A molar excess of the payload is typically used.

    • Incubate the reaction for 4-16 hours at room temperature or 4°C.[17]

  • Purification and Characterization:

    • Purify the resulting ADC using SEC to remove any unreacted payload and other small molecules.

    • Characterize the purified ADC to determine the DAR, purity, and extent of aggregation using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and SEC.[17]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts related to the application of this compound.

experimental_workflow_for_adc_synthesis cluster_antibody_modification Step 1: Antibody Modification cluster_payload_conjugation Step 2: Payload Conjugation (SPAAC) cluster_purification Step 3: Purification & Characterization Antibody Antibody DBCO-Antibody DBCO-Antibody Antibody->DBCO-Antibody Reaction DBCO-NHS Ester DBCO-NHS Ester DBCO-NHS Ester->DBCO-Antibody ADC ADC DBCO-Antibody->ADC Click Reaction Azido-PEG4-Payload Azido-PEG4-Payload Azido-PEG4-Payload->ADC Purified ADC Purified ADC ADC->Purified ADC SEC protac_mechanism_of_action cluster_ternary_complex Ternary Complex Formation Target Protein (POI) Target Protein (POI) PROTAC PROTAC (with this compound linker) Target Protein (POI)->PROTAC Poly-ubiquitination Poly-ubiquitination PROTAC->Poly-ubiquitination recruits E3 Ligase E3 Ligase E3 Ligase->PROTAC Ubiquitin Ubiquitin Ubiquitin->Poly-ubiquitination Proteasome Proteasome Poly-ubiquitination->Proteasome Recognition & Degradation Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides

References

The Core of Surface Reactivity: An In-depth Technical Guide to Azido-PEG4-azide for Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and material science, the ability to precisely and efficiently modify surfaces is paramount. Azido-PEG4-azide has emerged as a key enabling tool in this pursuit. This homobifunctional linker, featuring a tetraethylene glycol (PEG) spacer flanked by two azide (B81097) groups, offers a versatile platform for covalently attaching molecules to surfaces through "click chemistry." Its hydrophilic PEG backbone enhances biocompatibility and reduces non-specific binding, making it an ideal choice for applications in drug delivery, diagnostics, and the development of advanced biomaterials.

This technical guide provides a comprehensive overview of the fundamental principles and practical methodologies for utilizing this compound in surface modification. We will delve into the core click chemistry reactions, present detailed experimental protocols, and offer quantitative data to inform your experimental design.

Core Principles: Harnessing the Power of Click Chemistry

The utility of this compound is rooted in the exceptional reactivity of its terminal azide groups. These groups serve as bioorthogonal handles for two primary types of click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] Both reactions result in the formation of a stable triazole linkage, covalently connecting the this compound to a molecule of interest.[1]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is renowned for its high efficiency and reaction speed.[1] It involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst.[1] This reaction is highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[2] However, the requirement of a copper catalyst can be a limitation in biological systems due to potential cytotoxicity.[3]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC offers a biocompatible alternative to CuAAC by eliminating the need for a copper catalyst.[1] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which readily reacts with an azide to release ring strain.[1] While generally slower than CuAAC, its catalyst-free nature makes it ideal for applications involving live cells and in vivo studies.[3]

Quantitative Data Presentation

The choice between CuAAC and SPAAC often depends on the specific experimental requirements, balancing the need for speed against biocompatibility. The following tables provide a summary of key quantitative data for these reactions.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Reference(s)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[1][2]
Typical Reactants Terminal Alkyne + AzideStrained Cyclooctyne (e.g., DBCO, BCN) + Azide[1][2]
Catalyst Required Yes (Copper(I))No[2]
Second-Order Rate Constant (M⁻¹s⁻¹) 10² - 10³10⁻³ - 1[3][4]
Biocompatibility Limited by copper cytotoxicity; mitigation with chelating ligands is possible.High; suitable for in vivo applications.[3]
Regioselectivity Highly regioselective (1,4-isomer)Mixture of regioisomers[2]
ParameterMethodTypical ResultReference(s)
Hydrodynamic Diameter (Post-Modification) Dynamic Light Scattering (DLS)Increase, indicating successful PEGylation.[5]
Surface Charge Zeta Potential MeasurementChange in zeta potential, confirming surface modification.[5]
Confirmation of Azide Group Fourier-Transform Infrared Spectroscopy (FTIR)Characteristic peak around 2100 cm⁻¹.[5]
Confirmation of Triazole Formation FTIRDisappearance of the azide peak at ~2100 cm⁻¹.[6]
Quantification of Surface Azide Groups UV-Vis SpectroscopyTracking the disappearance of a DBCO-functionalized reagent's absorbance upon reaction.[5]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound.

Protocol 1: Surface Modification of an Amine-Functionalized Surface with this compound

This protocol describes a two-step process to first introduce a reactive group onto the surface that can then be coupled with this compound. For this example, we will use an NHS-ester to react with a primary amine on the surface, followed by a click reaction.

Materials:

  • Amine-functionalized substrate (e.g., glass slide, nanoparticles)

  • Azido-PEG4-NHS Ester

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Washing Buffer (e.g., PBS with 0.05% Tween-20)

  • Deionized (DI) water

Procedure:

  • Reagent Preparation:

    • Allow the vial of Azido-PEG4-NHS Ester to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO.

  • Surface Preparation:

    • Ensure the amine-functionalized substrate is clean and equilibrated in the Reaction Buffer.

  • Conjugation Reaction:

    • Add the Azido-PEG4-NHS Ester stock solution to the substrate in Reaction Buffer to achieve the desired final concentration (a 20-fold molar excess is a common starting point).[7]

    • Ensure the final concentration of DMSO does not exceed 10% (v/v).

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Quenching and Purification:

    • Quench any unreacted NHS-activated esters by adding the Quenching Solution to a final concentration of 10-20 mM and incubate for 15 minutes.

    • Wash the substrate thoroughly with Washing Buffer (3-5 times) to remove excess linker and byproducts.

    • Rinse with DI water and dry under a stream of nitrogen.

Protocol 2: CuAAC Reaction on an Azido-Functionalized Surface

Materials:

  • Azido-functionalized substrate (from Protocol 1)

  • Alkyne-containing molecule of interest

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a Cu(I)-stabilizing ligand)

  • Reaction Solvent (e.g., PBS, t-butanol/water mixture)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the alkyne-containing molecule, CuSO₄, and sodium ascorbate in the chosen Reaction Solvent.

  • Reaction Setup:

    • To the azido-functionalized substrate, add the alkyne-containing molecule (typically 1.1-1.5 equivalents relative to the estimated surface azide groups).

    • If using a ligand, add the THPTA stock solution.

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Initiation and Incubation:

    • Initiate the reaction by adding the CuSO₄ solution (0.05-0.1 equivalents).

    • Immediately add the freshly prepared sodium ascorbate solution (0.5-1.0 equivalent).

    • Incubate the reaction for 1-4 hours at room temperature.

  • Purification:

    • Wash the surface extensively with the Reaction Solvent and then with DI water to remove the catalyst and excess reagents.

Protocol 3: SPAAC Reaction on an Azido-Functionalized Surface

Materials:

  • Azido-functionalized substrate (from Protocol 1)

  • Strained cyclooctyne-containing molecule (e.g., DBCO-functionalized)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the cyclooctyne-containing molecule in a compatible solvent (e.g., DMSO).

  • Reaction Setup:

    • Add the cyclooctyne-containing molecule solution to the azido-functionalized substrate in the Reaction Buffer. A slight molar excess of the cyclooctyne is often used.

  • Incubation:

    • Gently mix the reaction.

    • Incubate at room temperature for 2-12 hours. The reaction time can vary depending on the reactants and their concentrations.

  • Purification:

    • Wash the surface thoroughly with the Reaction Buffer and then with DI water to remove any unreacted molecules.

Mandatory Visualizations

CuAAC_Reaction_Pathway Azide Surface-PEG4-Azide Triazole Surface-PEG4-Triazole-Molecule Azide->Triazole Alkyne Alkyne-Molecule Alkyne->Triazole Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Triazole Catalysis

CuAAC Reaction Pathway

SPAAC_Reaction_Pathway Azide Surface-PEG4-Azide Triazole Surface-PEG4-Triazole-Molecule Azide->Triazole Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->Triazole Strain-promoted cycloaddition

SPAAC Reaction Pathway

Experimental_Workflow Start Start: Amine-Functionalized Surface Step1 Step 1: Reaction with Azido-PEG4-NHS Ester Start->Step1 Wash1 Wash & Purify Step1->Wash1 Azide_Surface Azido-PEG4-Functionalized Surface Wash1->Azide_Surface Step2_Choice Choose Click Reaction Azide_Surface->Step2_Choice CuAAC Step 2a: CuAAC Reaction (Alkyne, Cu(I), Ascorbate) Step2_Choice->CuAAC CuAAC SPAAC Step 2b: SPAAC Reaction (Strained Cyclooctyne) Step2_Choice->SPAAC SPAAC Wash2 Wash & Purify CuAAC->Wash2 SPAAC->Wash2 Final_Product Final Modified Surface Wash2->Final_Product Characterization Surface Characterization (DLS, FTIR, Zeta Potential) Final_Product->Characterization

Surface Modification Workflow

References

Exploring the Hydrophilicity of Azido-PEG4-azide Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the fields of bioconjugation, drug delivery, and proteomics, the ability to modulate the physicochemical properties of molecules is paramount. Azido-PEG4-azide is a homobifunctional crosslinker that has emerged as a critical tool for researchers. It features a tetraethylene glycol (PEG4) core, which imparts significant hydrophilicity, flanked by two azide (B81097) (N3) groups.[1][2] This structure allows for versatile conjugation to alkyne-containing molecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) "click chemistry" reactions.[1][3] The inherent water solubility of the PEG4 spacer is a key attribute, enhancing the solubility of the resulting conjugates, reducing aggregation, and potentially lowering the immunogenicity of conjugated biologics.[4][5] This technical guide provides an in-depth exploration of the hydrophilicity of this compound, presenting quantitative data, detailed experimental protocols for its characterization, and workflows for its application.

Physicochemical Properties and the Role of the PEG4 Spacer

The hydrophilicity of this compound is primarily derived from its PEG core. The repeating ethylene (B1197577) glycol units (–CH2CH2O–) are known to form hydrogen bonds with water, with studies suggesting that each unit can associate with 2-3 water molecules.[6] This hydration shell increases the hydrodynamic radius of the molecule and contributes to its high aqueous solubility. This compound is miscible with water and other polar organic solvents.[1]

The length of the polyethylene (B3416737) glycol chain is a critical design parameter that directly influences the physicochemical properties of the resulting conjugate.[7] A longer PEG chain generally leads to a more pronounced increase in hydrophilicity and solubility.[7]

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Weight 244.25 g/mol [1]
Chemical Formula C8H16N6O3 [1]
Appearance Colorless liquid [1]
Solubility Miscible with water, polar organic solvents [1]
Calculated LogP (XLogP3) -0.5 [8]*

Note: LogP value is for the structurally similar Azido-PEG4-NHS Ester, indicating high hydrophilicity.

Table 2: Impact of PEG Chain Length on Hydrophilicity (Data from Azido-PEG-NHS Esters)

Property Azido-PEG1-NHS Ester Azido-PEG4-NHS Ester Azido-PEG8-NHS Ester
PEG Units (n) 1 4 8
Molecular Weight ( g/mol ) 256.22 388.37 564.58
Hydrophilicity & Solubility Moderate increase Significant improvement Substantial increase

Source: Adapted from BenchChem.[7]

Applications and Experimental Workflows

The dual azide functionality of this compound makes it an ideal linker for synthesizing dimeric molecules or for conjugating two different alkyne-modified molecules to a hydrophilic core.[1][2] A primary application is in the development of Proteolysis-Targeting Chimeras (PROTACs), where it serves as a flexible, hydrophilic linker to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[3][9]

G cluster_0 General Bioconjugation Scheme molA Alkyne-Modified Molecule A reaction Click Chemistry (CuAAC or SPAAC) molA->reaction linker This compound linker->reaction molB Alkyne-Modified Molecule B molB->reaction conjugate Hydrophilic Dimeric Conjugate reaction->conjugate

Caption: General workflow for creating dimeric conjugates.

G cluster_synthesis PROTAC Synthesis cluster_mechanism PROTAC Mechanism of Action ligand1 Target Protein Ligand (with Alkyne) click Click Chemistry ligand1->click linker This compound linker->click ligand2 E3 Ligase Ligand (with Alkyne) ligand2->click protac PROTAC Molecule click->protac protac_mol PROTAC protac->protac_mol ternary Ternary Complex Formation protac_mol->ternary target_protein Target Protein target_protein->ternary e3_ligase E3 Ligase e3_ligase->ternary ub Ubiquitination ternary->ub degradation Proteasomal Degradation ub->degradation

Caption: Synthesis and mechanism of a PROTAC using a PEG4 linker.

Key Experimental Protocols for Characterizing Hydrophilicity

Accurate determination of the hydrophilicity of this compound conjugates is crucial for predicting their behavior in biological systems. Below are detailed methodologies for essential experiments.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This standard method determines the equilibrium solubility of a compound in an aqueous buffer.[10]

  • Materials : this compound conjugate, phosphate-buffered saline (PBS, pH 7.4), sealed glass vials, shaker/rotator, centrifuge, 0.22 µm syringe filters, High-Performance Liquid Chromatography (HPLC) system.

  • Procedure :

    • Preparation : Add an excess amount of the conjugate to a known volume of PBS in a sealed glass vial. The presence of undissolved material is essential.[10]

    • Equilibration : Agitate the mixture on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[10]

    • Phase Separation : Centrifuge the suspension at high speed to pellet the undissolved solid.

    • Quantification : Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and dilute it appropriately. Quantify the concentration of the dissolved conjugate using a validated HPLC method.[10]

    • Calculation : The measured concentration represents the equilibrium solubility of the conjugate under the specified conditions.[10]

Protocol 2: Assessment of Hydrophilicity via Partition Coefficient (LogP)

The partition coefficient between octanol (B41247) and water (LogP) is a quantitative measure of a molecule's hydrophilicity/hydrophobicity. A negative LogP value indicates hydrophilicity.[7]

  • Materials : this compound conjugate, 1-Octanol (HPLC grade), water (HPLC grade), centrifuge, analytical method for quantification (e.g., HPLC-UV, LC-MS).

  • Procedure :

    • Preparation : Prepare a solution of the conjugate in a biphasic octanol-water system within a sealed container.[7]

    • Equilibration : Agitate the mixture vigorously for several hours to allow the conjugate to partition between the two phases until equilibrium is reached.

    • Phase Separation : Centrifuge the container to ensure a clean separation of the octanol and aqueous layers.[7]

    • Sampling : Carefully collect a sample from both the upper octanol phase and the lower aqueous phase.

    • Quantification : Measure the concentration of the conjugate in each phase using a suitable analytical method.[7]

    • Calculation : Calculate LogP using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Water]).

G cluster_quant Quantification start Start prep Prepare Octanol-Water Biphasic System start->prep dissolve Dissolve Conjugate in System prep->dissolve equilibrate Equilibrate (Shake for >1 hr) dissolve->equilibrate separate Separate Phases (Centrifuge) equilibrate->separate quant_aq Measure Conc. in Aqueous Phase separate->quant_aq quant_org Measure Conc. in Octanol Phase separate->quant_org calc Calculate LogP Value quant_aq->calc quant_org->calc end End calc->end

Caption: Experimental workflow for LogP determination.

Protocol 3: Measurement of Contact Angle for Surface Modification

For applications involving surface modification, the contact angle of a water droplet on the modified surface provides a direct measure of its wettability and, therefore, its hydrophilicity. A lower contact angle indicates greater hydrophilicity.[11]

  • Materials : Contact angle goniometer with a high-resolution camera, syringe with a fine needle, substrate (e.g., glass, polystyrene), conjugate-modified substrate, high-purity water.

  • Procedure :

    • Surface Preparation : Prepare a substrate uniformly coated with the this compound conjugate.

    • Instrument Setup : Place the modified substrate on the sample stage of the goniometer and ensure it is level.[11]

    • Droplet Deposition : Use the syringe to gently deposit a small droplet of high-purity water onto the surface of the substrate.[11]

    • Measurement : The goniometer's software captures a profile image of the droplet. The angle formed between the substrate surface and the tangent of the droplet at the three-phase (solid-liquid-air) boundary is measured.

    • Analysis : Compare the contact angle of the modified surface to an unmodified control surface. A significant decrease indicates successful hydrophilic modification. For reference, unmodified polystyrene has a contact angle of ~90°, while PEG-modified surfaces can have angles below 20°.[11]

Conclusion

This compound is a valuable chemical tool whose utility is significantly enhanced by the hydrophilic properties of its PEG4 core. This inherent hydrophilicity improves the aqueous solubility and reduces the aggregation of conjugated molecules, which is highly beneficial for applications in drug delivery and the development of biologics like PROTACs. The quantitative and procedural information provided in this guide offers researchers a framework for understanding, characterizing, and leveraging the hydrophilicity of this compound conjugates to advance their scientific objectives.

References

An In-depth Technical Guide to the Stability and Storage of Azido-PEG4-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of stability and storage for Azido-PEG4-azide, a versatile bifunctional crosslinker essential in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Adherence to proper handling and storage protocols is paramount to ensure the integrity, reactivity, and safety of this reagent.

Core Concepts: Chemical Stability and Degradation Pathways

This compound's structure, featuring a flexible tetraethylene glycol (PEG) spacer flanked by two terminal azide (B81097) groups, dictates its stability profile. While generally stable under recommended storage conditions, its reactivity can be compromised by several factors. The primary degradation pathways involve the azide functional groups and the PEG backbone.

The azide groups are susceptible to reduction by various agents and can react with acids to form hydrazoic acid, a toxic and explosive compound. The polyethylene (B3416737) glycol chain, while enhancing hydrophilicity, can undergo oxidative degradation, particularly when exposed to oxygen, elevated temperatures, or certain metal ions. This can lead to chain scission and the formation of impurities such as aldehydes and carboxylic acids.

Quantitative Data Summary

The following tables summarize the recommended storage conditions and reported stability for this compound and its solutions. It is important to note that specific, long-term quantitative stability studies on this compound are not extensively published; therefore, the provided information is a synthesis of supplier recommendations and data for structurally similar PEG-azide compounds.

Table 1: Recommended Storage Conditions for Neat this compound

ParameterRecommendationRationale
Temperature -20°C for long-term storage.[1]Minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidative degradation of the PEG backbone.
Light Exposure Protect from direct sunlight and store in the dark.[1]Azide groups can be sensitive to light.
Moisture Keep container tightly sealed in a dry, well-ventilated area. Use of a desiccant is recommended.Prevents hydrolysis and potential side reactions.

Table 2: Stability of this compound Stock Solutions

SolventStorage TemperatureDurationRecommendations
DMSO-20°C1 monthUse freshly opened, anhydrous DMSO. Aliquot to avoid repeated freeze-thaw cycles.[2]
DMSO-80°C6 monthsUse freshly opened, anhydrous DMSO. Aliquot to avoid repeated freeze-thaw cycles.[2]

Mandatory Visualizations

The following diagrams illustrate the key factors influencing the stability of this compound and a general workflow for its stability assessment.

G Factors Affecting this compound Stability cluster_chemical Chemical Factors cluster_physical Physical Factors Acids Acids This compound This compound Acids->this compound Degradation Products Degradation Products This compound->Degradation Products leads to Reducing Agents\n(e.g., DTT, TCEP) Reducing Agents (e.g., DTT, TCEP) Reducing Agents\n(e.g., DTT, TCEP)->this compound Heavy Metals\n(e.g., Cu, Pb) Heavy Metals (e.g., Cu, Pb) Heavy Metals\n(e.g., Cu, Pb)->this compound Oxidizing Agents\n(e.g., O2, Peroxides) Oxidizing Agents (e.g., O2, Peroxides) Oxidizing Agents\n(e.g., O2, Peroxides)->this compound Heat Heat Heat->this compound Light (UV) Light (UV) Light (UV)->this compound Moisture Moisture Moisture->this compound

Caption: Factors Affecting this compound Stability.

G Experimental Workflow for Stability Assessment cluster_setup Experiment Setup cluster_analysis Analysis cluster_evaluation Data Evaluation Prepare this compound Samples Prepare this compound Samples Expose to Stress Conditions\n(e.g., different pH, temp, light) Expose to Stress Conditions (e.g., different pH, temp, light) Prepare this compound Samples->Expose to Stress Conditions\n(e.g., different pH, temp, light) Withdraw Samples at Time Points Withdraw Samples at Time Points Expose to Stress Conditions\n(e.g., different pH, temp, light)->Withdraw Samples at Time Points Analyze by HPLC-UV or LC-MS Analyze by HPLC-UV or LC-MS Withdraw Samples at Time Points->Analyze by HPLC-UV or LC-MS Analyze by NMR Spectroscopy Analyze by NMR Spectroscopy Withdraw Samples at Time Points->Analyze by NMR Spectroscopy Quantify Remaining this compound Quantify Remaining this compound Analyze by HPLC-UV or LC-MS->Quantify Remaining this compound Determine Degradation Rate Determine Degradation Rate Quantify Remaining this compound->Determine Degradation Rate Identify Degradation Products Identify Degradation Products Identify Degradation Products->Determine Degradation Rate Analyze by LC-MS Analyze by LC-MS Analyze by LC-MS->Identify Degradation Products

Caption: Experimental Workflow for Stability Assessment.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted and optimized for specific laboratory conditions and analytical instrumentation.

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the degradation of this compound under various stress conditions over time.

Materials:

  • This compound

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (or other appropriate mobile phase modifier)

  • Buffers of various pH (e.g., phosphate, acetate)

  • Calibrated HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Temperature-controlled incubator/oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 ACN:water).

  • Forced Degradation Studies:

    • Acidic/Basic Conditions: To separate aliquots of the stock solution, add an equal volume of an appropriate acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). Incubate at a controlled temperature (e.g., 40°C).

    • Oxidative Conditions: To an aliquot of the stock solution, add a solution of hydrogen peroxide (e.g., 3%). Protect from light and incubate at room temperature.

    • Thermal Stress: Place an aliquot of the stock solution in an oven at an elevated temperature (e.g., 60°C).

    • Photostability: Expose an aliquot of the stock solution to light in a photostability chamber. Keep a control sample in the dark.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition. Neutralize the acidic and basic samples before analysis.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute all components, and then re-equilibrate. An example could be: 5-95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Monitor at a wavelength where the azide or any potential chromophoric degradation products absorb (e.g., ~210 nm).

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage remaining and plot it against time to determine the degradation kinetics.

Protocol 2: Stability Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To monitor the degradation of this compound by observing changes in its NMR spectrum.

Materials:

  • This compound

  • Deuterated solvents (e.g., DMSO-d6, D2O)

  • NMR spectrometer

  • NMR tubes

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent in an NMR tube at a known concentration.

  • Initial Spectrum: Acquire a baseline ¹H and ¹³C NMR spectrum of the sample. Note the chemical shifts and integration of the protons adjacent to the azide groups.

  • Stress Conditions: Subject the NMR tube to the desired stress condition (e.g., elevated temperature by placing it in a heated oil bath for a defined period).

  • Time-Point Spectra: Acquire NMR spectra at various time points during the stress study.

  • Data Analysis: Compare the spectra over time. A decrease in the integration of the signals corresponding to the protons near the azide group relative to a stable internal standard or the PEG backbone protons would indicate degradation. The appearance of new signals would suggest the formation of degradation products.

Safe Handling and Disposal

Due to the presence of azide functional groups, specific safety precautions must be followed:

  • Avoid Incompatible Materials: Do not allow this compound to come into contact with strong acids, strong oxidizing agents, or reducing agents (unless part of a specific reaction protocol).

  • Metal-Free Handling: Use non-metal spatulas and avoid contact with heavy metals, as this can lead to the formation of explosive metal azides.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling this compound.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.

  • Disposal: Dispose of this compound and any waste containing it in accordance with local, state, and federal regulations for hazardous waste. Do not dispose of down the drain.

By understanding and implementing these guidelines, researchers can ensure the reliable performance and safe handling of this compound in their critical applications.

References

Safety and Handling of Azido-PEG4-azide in the Lab: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations and handling procedures for Azido-PEG4-azide (1,11-diazido-3,6,9-trioxaundecane), a bifunctional linker commonly used in bioconjugation and drug development via click chemistry. Due to the presence of two azide (B81097) functional groups, this compound is energetically rich and requires careful handling to mitigate potential hazards. This document outlines the inherent risks, recommended safety protocols, and proper experimental procedures to ensure its safe use in a laboratory setting.

Core Safety and Hazard Information

Organic azides are a class of compounds known for their potential explosive and toxic properties.[1] The stability of an organic azide is influenced by its molecular structure, particularly the ratio of carbon and oxygen atoms to nitrogen atoms. While this compound benefits from the stabilizing effect of the polyethylene (B3416737) glycol (PEG) chain, it is still classified as a hazardous substance and must be handled with appropriate precautions. One safety data sheet for a similar compound, Azido-PEG4-NHS ester, classifies it as a self-reactive substance, with the potential for hazardous decomposition.

Stability Assessment

The stability of organic azides can be qualitatively assessed using two general rules:

  • Carbon to Nitrogen Ratio (C/N): A higher ratio of carbon atoms to nitrogen atoms generally indicates greater stability.[1] For this compound (C8H16N6O3), the C/N ratio is 8/6, which is approximately 1.33. While this is greater than 1, placing it in a category that can be synthesized and isolated, it should still be handled with care and stored appropriately.[1]

  • Rule of Six: This rule suggests that having at least six carbon atoms (or other atoms of similar size) for each energetic functional group (like an azide) provides sufficient dilution to render the compound relatively safe.[1] this compound has 8 carbon and 3 oxygen atoms for its two azide groups, satisfying this rule.

Despite these favorable structural features, it is crucial to treat this compound as a potentially energetic material.

Primary Hazards

The primary hazards associated with this compound are summarized in the table below.

Hazard TypeDescriptionMitigation Measures
Explosion Can decompose explosively when subjected to heat, shock, friction, or static discharge. The risk is increased in its pure, concentrated form.Handle in small quantities. Avoid grinding, scraping, or subjecting the material to impact. Use appropriate shielding. Do not heat the neat compound.
Toxicity Azide compounds are toxic and can be harmful if inhaled, ingested, or absorbed through the skin. The azide ion has a toxicity profile similar to cyanide.Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Formation of Hydrazoic Acid Contact with strong acids can produce hydrazoic acid (HN3), which is highly toxic and explosive.Avoid all contact with acidic materials. Use and store in a well-ventilated area away from acids.
Formation of Metal Azides Contact with heavy metals (e.g., copper, lead, silver, mercury) can form highly sensitive and explosive metal azides.[1]Use non-metal spatulas (plastic or ceramic). Avoid contact with metal surfaces, including metal pipes (B44673) in drains.
Incompatibility with Halogenated Solvents Reactions with halogenated solvents like dichloromethane (B109758) or chloroform (B151607) can form highly unstable and explosive di- and tri-azidomethane.[1]Never use halogenated solvents as reaction media or for cleaning glassware containing azide residues.

Quantitative Data Summary

ParameterValue/RecommendationSource/Rationale
Molecular Formula C8H16N6O3
Molecular Weight 244.25 g/mol
Appearance Liquid
Storage Temperature -20°C, under inert gas
Carbon/Nitrogen Ratio ~1.33Calculated
Rule of Six SatisfiedCalculated
Recommended Maximum Concentration Should not exceed 1 M in solution[1]
Incompatible Materials Strong acids, heavy metals and their salts, halogenated solvents, strong oxidizing agents, bromine, carbon disulfide.[1][2]General for organic azides

Experimental Protocols

General Handling and Weighing Procedure

This protocol outlines the safe steps for handling and weighing this compound in a laboratory setting.

Materials:

  • This compound

  • Non-metal (plastic or ceramic) spatula

  • Weighing paper or a suitable container

  • Appropriate solvent (e.g., DMSO, DMF, water)

  • Personal Protective Equipment (PPE): safety glasses with side shields, lab coat, chemically resistant gloves (nitrile is common, but check for specific solvent compatibility).

  • Fume hood

  • Blast shield (recommended, especially when working with larger quantities)

Procedure:

  • Preparation: Don all required PPE. Ensure the fume hood sash is at the lowest practical height. If using a blast shield, position it between the user and the experimental setup.

  • Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Dispensing: In the fume hood, carefully open the container. Using a clean, non-metal spatula, dispense the required amount of the liquid onto weighing paper or directly into a tared vial.

  • Avoid Static: Take precautions to minimize static electricity generation, especially in low-humidity environments.

  • Solution Preparation: Immediately dissolve the weighed this compound in a suitable, non-halogenated solvent to reduce its sensitivity.

  • Cleanup: Clean any spills immediately with an appropriate absorbent material. Decontaminate the spatula and weighing paper with a suitable method (see section 4) before disposal.

  • Storage: Tightly seal the original container and store it at the recommended temperature (-20°C) away from incompatible materials.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for a typical click chemistry reaction involving this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270) (freshly prepared solution)

  • A suitable buffer or solvent system (e.g., PBS, water/t-butanol mixture)

  • PPE as described in 3.1.

  • Fume hood

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve the alkyne-functionalized molecule and a molar excess of this compound in the chosen solvent system.

  • Catalyst Addition: Add the copper(II) sulfate solution to the reaction mixture.

  • Initiation: Add a freshly prepared solution of sodium ascorbate to the mixture to reduce Cu(II) to the active Cu(I) catalyst and initiate the reaction.

  • Reaction: Allow the reaction to proceed at room temperature with stirring. Reaction times can vary from minutes to several hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench any remaining azide if necessary. Purify the product using standard techniques such as chromatography.

  • Waste Disposal: Dispose of all waste containing copper and azide residues according to institutional guidelines.

Decontamination and Disposal

Proper decontamination and disposal are critical to prevent the formation of hazardous compounds.

  • Decontamination of Glassware and Equipment: Glassware should be rinsed with a suitable organic solvent (e.g., ethanol, methanol) to remove residual organic azide. Subsequently, it can be treated with a solution of sodium nitrite (B80452) and then acidified to destroy any remaining azide, although this should be done with extreme caution in a fume hood due to the potential formation of hydrazoic acid. A final rinse with water is then appropriate.

  • Waste Disposal:

    • Never dispose of azide-containing waste down the drain, as it can react with lead or copper pipes to form explosive metal azides.[3]

    • Collect all azide-containing waste (both solid and liquid) in a dedicated, clearly labeled waste container.

    • Do not mix azide waste with acidic waste.[1]

    • If possible, it is good practice to quench the azide functionality before disposal. This can be achieved by reacting the azide with a reducing agent like triphenylphosphine (B44618) (Staudinger reaction) to form a stable aza-ylide or subsequent hydrolysis to an amine.[1]

    • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Visualizations

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_shield Use Blast Shield prep_hood->prep_shield prep_temp Equilibrate to RT prep_shield->prep_temp handle_dispense Dispense with Non-Metal Spatula prep_temp->handle_dispense Proceed to Handling handle_dissolve Dissolve Immediately handle_dispense->handle_dissolve cleanup_spill Clean Spills handle_dissolve->cleanup_spill After Use cleanup_decon Decontaminate Equipment cleanup_spill->cleanup_decon cleanup_store Store at -20°C cleanup_decon->cleanup_store disp_collect Collect in Dedicated Waste cleanup_store->disp_collect For Waste disp_no_drain No Sink Disposal disp_collect->disp_no_drain disp_quench Quench Azide (if possible) disp_no_drain->disp_quench disp_follow Follow Institutional Protocol disp_quench->disp_follow G cluster_hazards Potential Hazards cluster_triggers Triggers cluster_mitigation Mitigation Strategies compound This compound hazard_explosion Explosive Decomposition compound->hazard_explosion hazard_toxicity Toxicity compound->hazard_toxicity hazard_hn3 Hydrazoic Acid Formation compound->hazard_hn3 hazard_metal Metal Azide Formation compound->hazard_metal mit_shield Use Blast Shield hazard_explosion->mit_shield mit_small_scale Small Scale Operations hazard_explosion->mit_small_scale mit_ppe Use Proper PPE hazard_toxicity->mit_ppe mit_hood Work in Fume Hood hazard_toxicity->mit_hood mit_avoid_acid Avoid Acids hazard_hn3->mit_avoid_acid mit_no_metal Use Non-Metal Tools hazard_metal->mit_no_metal trigger_heat Heat trigger_heat->hazard_explosion trigger_shock Shock/Friction trigger_shock->hazard_explosion trigger_acid Acids trigger_acid->hazard_hn3 trigger_metal Heavy Metals trigger_metal->hazard_metal mit_storage Proper Storage (-20°C)

References

Azido-PEG4-azide Linker: An In-Depth Technical Guide for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, the rational design of linker molecules is a critical determinant of success for modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The Azido-PEG4-azide linker is a homobifunctional, hydrophilic spacer that offers a versatile platform for the synthesis of complex bioconjugates. Its defining features are the two terminal azide (B81097) groups, which are amenable to highly efficient and bioorthogonal "click chemistry" reactions, and a tetraethylene glycol (PEG4) backbone that imparts favorable physicochemical properties.

This technical guide provides a comprehensive overview of the this compound linker, including its synthesis, properties, and applications in targeted drug delivery. Detailed experimental protocols for its use in bioconjugation are provided, along with a summary of relevant quantitative data and visualizations of key biological pathways and experimental workflows.

Core Properties and Design Considerations

The this compound linker is a valuable tool in drug development due to its unique combination of features:

  • Homobifunctionality : The presence of two azide groups allows for the simultaneous or sequential conjugation of two molecules, enabling the synthesis of dimeric drugs, PROTACs, or other complex constructs.[1]

  • Hydrophilicity : The PEG4 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can improve the pharmacokinetic profile and reduce aggregation of hydrophobic drug payloads.[2]

  • Biocompatibility : Polyethylene glycol is well-established as a biocompatible and non-immunogenic polymer, making it suitable for in vivo applications.

  • Click Chemistry Handle : The azide groups are stable and selectively react with alkyne- or strained cyclooctyne-containing molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), respectively. These reactions are highly efficient, proceed under mild conditions, and are bioorthogonal, meaning they do not interfere with biological functional groups.[1]

Quantitative Data Summary

While specific quantitative data for the this compound linker is not extensively available in peer-reviewed literature, the following tables summarize typical data for related PEG linkers and the chemistries employed in their use. This information provides a valuable reference for the design and evaluation of conjugates utilizing the this compound linker.

Table 1: Physicochemical Properties of a Related Azido-PEG Linker

PropertyValueReference
Compound Azido-PEG4-NHS ester
Molecular Formula C₁₅H₂₄N₄O₈[3]
Molecular Weight 388.37 g/mol [3]
Appearance Colorless to slightly yellow oil
Solubility DMSO, DMF, DCM, THF, Chloroform
Storage -20°C, Desiccate

Table 2: Comparative Efficacy of PROTACs with Varying PEG Linker Lengths

Target ProteinLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Reference
BRD4 3 PEG units>1000<20
BRD4 4 PEG units100 - 50060 - 80
BRD4 5 PEG units10 - 50>90
BTK 2 PEG units>1000<10[4]
BTK 4 PEG units50 - 20070 - 90[4]
TBK1 < 12 atoms (alkyl/ether)No degradationN/A[4]
TBK1 21 atoms (alkyl/ether)396[4]

Table 3: Stability of Common Linker Chemistries in Human Plasma

Linker TypeHalf-life (t½)Release MechanismReference
Thioether (Non-cleavable) Very High (>200 h)Proteolytic degradation of the antibody[5]
Amide (Non-cleavable) Very High (>200 h)Proteolytic degradation of the antibody[5]
Hydrazone (pH-sensitive) 20 - 100 h (pH 7.4), <10 h (pH 5.0)Acid-catalyzed hydrolysis[5]
Disulfide (Redox-sensitive) 1 - 10 hReduction by glutathione[5]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the this compound linker and its application in the construction of targeted drug delivery systems.

Protocol 1: Synthesis of this compound

This protocol describes a representative synthesis of this compound from a commercially available precursor, Tetraethylene glycol. The synthesis involves a two-step process: tosylation followed by azidation.

Materials:

  • Tetraethylene glycol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270)

  • Dichloromethane (DCM)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Methodology:

  • Tosylation of Tetraethylene Glycol:

    • Dissolve tetraethylene glycol (1 equivalent) in anhydrous DCM and cool the solution to 0°C.

    • Add pyridine (2.2 equivalents) to the solution.

    • Slowly add a solution of p-toluenesulfonyl chloride (2.1 equivalents) in anhydrous DCM to the reaction mixture.

    • Stir the reaction at 0°C for 1 hour and then at room temperature overnight.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the ditosylated PEG4 intermediate.

  • Azidation of Ditosyl-PEG4:

    • Dissolve the ditosylated PEG4 intermediate (1 equivalent) in DMF.

    • Add sodium azide (3 equivalents) to the solution.

    • Heat the reaction mixture to 80°C and stir overnight.

    • Cool the reaction to room temperature and add water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

    • Confirm the structure and purity of the final product by ¹H NMR and mass spectrometry.

Protocol 2: Conjugation to a Targeting Ligand and a Therapeutic Agent via Click Chemistry

This protocol outlines the general procedure for conjugating an alkyne-functionalized targeting ligand and an alkyne-functionalized therapeutic agent to the this compound linker via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • This compound

  • Alkyne-functionalized targeting ligand (e.g., peptide, small molecule)

  • Alkyne-functionalized therapeutic agent

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvent system (e.g., a mixture of a polar organic solvent like DMSO or t-butanol and water)

  • HPLC system for purification

Methodology:

  • Reaction Setup:

    • Dissolve the alkyne-functionalized targeting ligand (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent system.

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 5-10 equivalents).

    • In another vial, prepare a solution of CuSO₄ (e.g., 1 equivalent) and THPTA or TBTA (e.g., 1.1 equivalents).

  • First Click Reaction:

    • Add the CuSO₄/ligand solution to the mixture of the targeting ligand and linker.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, purify the mono-conjugated product by preparative HPLC.

  • Second Click Reaction:

    • Dissolve the purified mono-conjugated product (1 equivalent) and the alkyne-functionalized therapeutic agent (1.1 equivalents) in the solvent system.

    • Repeat the addition of CuSO₄/ligand and sodium ascorbate as described above.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS.

  • Purification:

    • Purify the final bioconjugate by preparative HPLC to remove unreacted starting materials and catalysts.

    • Characterize the final product by mass spectrometry and analytical HPLC to confirm its identity and purity.

Mandatory Visualizations

Signaling Pathways

Targeted drug delivery often aims to modulate specific signaling pathways that are dysregulated in disease. The following diagrams illustrate key signaling pathways relevant to cancer therapy, a common application for targeted drug delivery.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR_dimer EGFR Dimerization & Autophosphorylation Ligand->EGFR_dimer Grb2_Sos Grb2/Sos EGFR_dimer->Grb2_Sos PI3K PI3K EGFR_dimer->PI3K PLCg PLCγ EGFR_dimer->PLCg Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Survival Cell Survival, Growth mTOR->Survival IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 PKC PKC Ca2->PKC Gene_Expression Gene Expression PKC->Gene_Expression

Caption: EGFR Signaling Pathway.[6][7][8][9][10]

HER2_Signaling_Pathway HER2_HER3 HER2/HER3 Heterodimerization PI3K PI3K HER2_HER3->PI3K Grb2_Sos Grb2/Sos HER2_HER3->Grb2_Sos Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival, Proliferation mTOR->Survival Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Differentiation ERK->Proliferation

Caption: HER2 Signaling Pathway.[11][12][13][14]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2_dimer VEGFR2 Dimerization & Autophosphorylation VEGF->VEGFR2_dimer PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K Ras Ras VEGFR2_dimer->Ras IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC Permeability Vascular Permeability PKC->Permeability Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Endothelial Cell Survival eNOS->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation, Migration ERK->Proliferation

Caption: VEGFR Signaling Pathway.[15][16][17][18][19]

Experimental Workflows

The development of targeted drug delivery systems involves a series of well-defined experimental workflows to synthesize, characterize, and evaluate the efficacy of the conjugates.

ADC_Development_Workflow Ab_Selection Antibody Selection Conjugation Conjugation to Antibody Ab_Selection->Conjugation Linker_Payload_Synth Linker-Payload Synthesis Linker_Payload_Synth->Conjugation Purification Purification (SEC/HIC) Conjugation->Purification Characterization Characterization (DAR, MS, HPLC) Purification->Characterization InVitro_Eval In Vitro Evaluation (Binding, Cytotoxicity) Characterization->InVitro_Eval InVivo_Eval In Vivo Evaluation (PK, Efficacy, Toxicity) InVitro_Eval->InVivo_Eval

Caption: Antibody-Drug Conjugate (ADC) Development Workflow.[3][20][21][22][23]

PROTAC_Development_Workflow Ligand_Design Ligand Design (Target & E3 Ligase) PROTAC_Synth PROTAC Synthesis Ligand_Design->PROTAC_Synth Linker_Selection Linker Selection & Synthesis Linker_Selection->PROTAC_Synth Purification_Char Purification & Characterization PROTAC_Synth->Purification_Char InVitro_Binding In Vitro Binding & Ternary Complex Formation Purification_Char->InVitro_Binding Cellular_Degradation Cellular Degradation Assay (Western Blot) InVitro_Binding->Cellular_Degradation Functional_Assays Functional Assays (e.g., Cytotoxicity) Cellular_Degradation->Functional_Assays InVivo_Eval In Vivo Evaluation (PK/PD, Efficacy) Functional_Assays->InVivo_Eval

Caption: PROTAC Development Workflow.[5][24][25][26][27][28][29]

Conclusion

The this compound linker represents a valuable and versatile tool for the construction of sophisticated targeted drug delivery systems. Its homobifunctional nature, coupled with the favorable properties of the PEG spacer and the efficiency of click chemistry, enables the modular synthesis of a wide range of bioconjugates. While specific quantitative performance data for this exact linker is emerging, the principles of PEGylation and bioorthogonal chemistry are well-established, providing a strong foundation for its rational application in drug development. The experimental protocols and workflows provided in this guide offer a practical framework for researchers to harness the potential of the this compound linker in creating next-generation targeted therapeutics. As the field continues to advance, the strategic use of well-defined linkers such as this will be paramount in translating innovative therapeutic concepts into clinical reality.

References

An In-depth Technical Guide to Copper-Catalyzed vs. Strain-Promoted Azide-Alkyne Cycloaddition (CuAAC vs. SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of "click chemistry" has revolutionized the fields of bioconjugation, materials science, and drug discovery by providing a suite of reactions that are highly efficient, selective, and biocompatible.[1][2][3] Among these, the azide-alkyne cycloaddition has emerged as a particularly powerful tool for covalently linking molecules. This reaction can be performed in two primary modalities: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5]

This technical guide provides a comprehensive comparison of CuAAC and SPAAC, offering a deep dive into their core principles, reaction kinetics, and practical applications. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the optimal ligation strategy for their specific needs.

Core Principles

Both CuAAC and SPAAC are based on the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a stable triazole ring.[5] However, the thermal Huisgen cycloaddition requires high temperatures and often results in a mixture of regioisomers, limiting its utility in biological systems.[6] CuAAC and SPAAC represent two distinct approaches to overcome these limitations.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide.[4][6] The copper catalyst activates the terminal alkyne, making it susceptible to nucleophilic attack by the azide.[7] This catalytic cycle results in the exclusive formation of the 1,4-disubstituted triazole isomer with high yields and rapid kinetics.[4][5] The reaction is generally insensitive to the steric and electronic properties of the reactants and can be performed in a wide range of solvents, including water.[6][8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): In contrast to CuAAC, SPAAC is a catalyst-free reaction that relies on the inherent ring strain of a cyclooctyne (B158145) to drive the cycloaddition with an azide.[9][10] The significant energy released upon the relief of this ring strain dramatically lowers the activation energy of the reaction, allowing it to proceed readily at physiological temperatures.[9] The bioorthogonality of both the strained alkyne and the azide ensures that the reaction is highly selective and does not interfere with native biological processes.[10] This makes SPAAC exceptionally well-suited for applications in living cells and organisms where the cytotoxicity of the copper catalyst in CuAAC is a concern.[9][11]

Quantitative Data Presentation

The choice between CuAAC and SPAAC often involves a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.

Table 1: General Performance Characteristics

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[4]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[4]
Catalyst Required Yes (Copper(I) source, e.g., CuSO₄ with a reducing agent).[12]No.[11]
Biocompatibility Lower, due to the cytotoxicity of copper.[13][14] Mitigation is possible with chelating ligands.[15]High, making it suitable for in vivo and live-cell applications.[16]
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[4]Yields a mixture of regioisomers.
Side Reactions Potential for oxidation of sensitive functional groups and protein aggregation due to reactive oxygen species generated by the copper catalyst and reducing agent.[17]Minimal, though some cyclooctynes can exhibit reactivity with thiols.[12]

Table 2: Comparison of Reaction Kinetics

ReactionReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
CuAAC Terminal Alkyne + Azide10² - 10³Rate is dependent on the ligand used to stabilize the Cu(I) catalyst.[15]
SPAAC BCN + Benzyl Azide~0.06 - 0.1BCN (Bicyclo[6.1.0]nonyne) is a commonly used cyclooctyne.[18]
SPAAC DBCO + Benzyl Azide~0.6 - 1.0DBCO (Dibenzocyclooctyne) is a more reactive cyclooctyne.[18]
SPAAC DIBAC + Benzyl Azide~0.3DIBAC (Dibenzoazacyclooctyne) offers a balance of reactivity and stability.[18]
SPAAC BARAC + Benzyl Azide~0.9BARAC (Biarylazacyclooctynone) is a highly reactive cyclooctyne.[18]

Note: Reaction rates can vary depending on the specific reactants, solvent, and temperature.

Mandatory Visualization

Reaction Mechanisms

CuAAC_Mechanism R1_alkyne R₁-C≡CH Cu_acetylide R₁-C≡C-Cu(I) R1_alkyne->Cu_acetylide + Cu(I) Cu_I Cu(I) intermediate Six-membered Cu-heterocycle Cu_acetylide->intermediate + R₂-N₃ R2_azide R₂-N₃ triazolide Copper triazolide intermediate->triazolide Rearrangement product 1,4-disubstituted 1,2,3-triazole triazolide->product + H⁺ product->Cu_I - Cu(I) H_plus H⁺

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants strained_alkyne Strained Cyclooctyne transition_state Concerted [3+2] Transition State strained_alkyne->transition_state azide R-N₃ azide->transition_state product Triazole Product transition_state->product Ring Strain Release

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Workflows

Bioconjugation_Workflow start Start: Azide- or Alkyne- functionalized Biomolecule cuaac_path CuAAC Pathway start->cuaac_path spaac_path SPAAC Pathway start->spaac_path add_reagents_cuaac Add Terminal Alkyne/Azide, CuSO₄, Reducing Agent, Ligand cuaac_path->add_reagents_cuaac add_reagents_spaac Add Strained Cyclooctyne/Azide spaac_path->add_reagents_spaac incubate_cuaac Incubate (typically minutes to hours) at room temperature add_reagents_cuaac->incubate_cuaac purification Purification (e.g., SEC, Dialysis) incubate_cuaac->purification incubate_spaac Incubate (typically hours to overnight) at physiological temperature add_reagents_spaac->incubate_spaac incubate_spaac->purification analysis Analysis (e.g., SDS-PAGE, Mass Spec) purification->analysis end End: Bioconjugate analysis->end

Caption: Generalized experimental workflow for bioconjugation via CuAAC vs. SPAAC.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation of a Protein

This protocol describes the labeling of an azide-modified protein with an alkyne-functionalized fluorescent dye.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Alkyne-fluorophore stock solution (10 mM in DMSO).

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water).[4]

  • Sodium ascorbate (B8700270) stock solution (1 M in water, freshly prepared).

  • Degassing equipment (e.g., vacuum pump or inert gas supply).[19]

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein solution, water, and the alkyne-fluorophore stock solution to the desired final concentrations. A typical final protein concentration is 1-5 mg/mL, with a 5- to 20-fold molar excess of the alkyne-fluorophore.

  • Catalyst Preparation: In a separate tube, premix the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:THPTA is common.[20]

  • Degassing: Degas the protein-alkyne mixture by placing the tube under vacuum for 30-40 seconds and then flushing with an inert gas like argon or nitrogen.[21]

  • Reaction Initiation: Add the premixed CuSO₄/THPTA solution to the protein-alkyne mixture.

  • Reduction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-3 hours. The reaction can be monitored by an appropriate analytical method (e.g., SDS-PAGE with fluorescence imaging).

  • Purification: Purify the resulting conjugate using a desalting column or size-exclusion chromatography to remove excess reagents and the copper catalyst.[4]

Protocol 2: General Procedure for SPAAC Bioconjugation of a Protein

This protocol outlines the labeling of an azide-modified protein with a DBCO-functionalized molecule.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • DBCO-functionalized molecule stock solution (10 mM in DMSO).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, add the azide-modified protein solution.

  • Reagent Addition: Add the DBCO-functionalized molecule stock solution to the protein solution. A 2- to 10-fold molar excess of the DBCO reagent is a good starting point.[9] The final concentration of DMSO should be kept below 10% to maintain protein integrity.[9]

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-12 hours, or at 4°C for 4-24 hours.[4][9] The reaction progress can be monitored over time to determine the optimal incubation period.

  • Purification: Purify the conjugate using a desalting column or size-exclusion chromatography to remove unreacted DBCO-functionalized molecules.[9]

Applications in Drug Development

Both CuAAC and SPAAC have become indispensable tools in drug development, enabling the synthesis of complex molecular architectures and the targeted delivery of therapeutics.

CuAAC Applications:

  • Lead Discovery and Optimization: CuAAC is widely used to rapidly synthesize large libraries of diverse compounds for high-throughput screening.[1][2] The reliability and efficiency of the reaction accelerate the drug discovery pipeline.[3]

  • Synthesis of Proteolysis Targeting Chimeras (PROTACs): The robust nature of CuAAC makes it ideal for linking the different components of PROTACs.

  • Development of Antibody-Drug Conjugates (ADCs): While the in vivo use of copper is a concern, CuAAC is a valuable tool for the ex vivo conjugation of cytotoxic drugs to antibodies.

SPAAC Applications:

  • Targeted Drug Delivery: The biocompatibility of SPAAC makes it the preferred method for in vivo conjugation.[][23] For example, drug-loaded nanoparticles functionalized with a cyclooctyne can be targeted to azide-labeled cells or tissues.[23]

  • In Vivo Imaging and Diagnostics: SPAAC is used to attach imaging agents to biomolecules, allowing for the real-time tracking of drugs and the visualization of biological processes in living organisms.[16][23]

  • Development of ADCs: SPAAC is increasingly used for the site-specific modification of antibodies with cytotoxic payloads under physiological conditions, minimizing damage to the antibody.[10]

Conclusion

The choice between CuAAC and SPAAC is ultimately dictated by the specific requirements of the experiment. CuAAC is the method of choice when rapid kinetics and high yields are paramount, and the potential for copper toxicity is not a concern, such as in many in vitro applications and materials science.[4] Conversely, SPAAC is the superior option for applications in living systems, where biocompatibility is the primary consideration.[11][16] The ongoing development of new ligands for CuAAC to mitigate copper toxicity and more reactive cyclooctynes for SPAAC to enhance reaction rates continues to expand the utility of both of these powerful click chemistry reactions.[24][25] By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate tool to advance their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for Azido-PEG4-azide Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has revolutionized the field of bioconjugation, offering a set of rapid, specific, and high-yielding reactions for covalently linking molecules. Among these, the azide-alkyne cycloaddition is a cornerstone, enabling the formation of a stable triazole linkage. Azido-PEG4-azide is a homobifunctional linker featuring a tetraethylene glycol (PEG) spacer with terminal azide (B81097) groups. This symmetrical structure is particularly useful for crosslinking molecules that have been functionalized with alkynes or for creating polymeric structures. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, making this linker a valuable tool in drug delivery, materials science, and the development of complex biomolecular architectures.[1]

This document provides detailed protocols for the two primary types of azide-alkyne click chemistry reactions involving this compound: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction that forms a 1,4-disubstituted triazole.[2] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.

Experimental Protocol: CuAAC

Materials:

  • This compound

  • Alkyne-functionalized molecule(s)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (optional, as a copper ligand)

  • Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Organic co-solvent (e.g., DMSO, DMF) if needed for solubility

  • Purification system (e.g., size-exclusion chromatography (SEC), dialysis)[2]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a compatible solvent (e.g., water, DMSO).

    • Prepare a stock solution of the alkyne-functionalized molecule(s) (e.g., 10 mM) in a compatible solvent.

    • Prepare a stock solution of CuSO₄ (e.g., 50 mM) in deionized water.[3]

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 250 mM) in deionized water immediately before use.[3]

    • If using a ligand, prepare a stock solution of THPTA or TBTA (e.g., 50 mM) in water or DMSO.[3]

  • Reaction Setup:

    • In a reaction vial, add the alkyne-functionalized molecule(s) (1.0 equivalent).

    • Add the this compound stock solution. The stoichiometry will depend on the desired outcome (e.g., for crosslinking, use 0.5 equivalents of this compound to 1.0 equivalent of the alkyne-functionalized molecule).

    • Add the reaction buffer to achieve the desired final concentration (typically 1-10 mM).

    • If using a ligand, add the THPTA or TBTA stock solution to a final concentration of 1-5 mM.[3]

    • Add the CuSO₄ stock solution to a final concentration of 0.5-2 mM.[3]

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[3]

    • Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.[3]

    • The reaction progress can be monitored by techniques such as HPLC or LC-MS.[2]

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove the copper catalyst, excess reagents, and any byproducts.

    • Common purification methods include size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.[2][3]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN)) to react with an azide.[4] The release of ring strain drives the reaction forward, making it ideal for applications where the presence of a potentially toxic copper catalyst is a concern, such as in live cell imaging or in vivo studies.[2]

Experimental Protocol: SPAAC

Materials:

  • This compound

  • Strained alkyne-functionalized molecule(s) (e.g., DBCO- or BCN-functionalized)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Organic co-solvent (e.g., DMSO) if needed for solubility

  • Purification system (e.g., RP-HPLC, SEC)[4]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a compatible solvent.

    • Prepare a stock solution of the strained alkyne-functionalized molecule(s) (e.g., 10 mM) in a compatible solvent.

  • Reaction Setup:

    • In a reaction vial, dissolve the strained alkyne-functionalized molecule(s) in the reaction buffer to the desired final concentration (e.g., 1-10 mM).[4]

    • Add the this compound stock solution. A slight molar excess (1.1-1.5 equivalents) of one reagent over the other is often used to ensure complete conversion of the limiting reagent.[4]

    • If solubility is an issue, an organic co-solvent like DMSO can be added, but the final concentration should typically be kept below 10-20% to maintain the stability of biomolecules.[4]

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature or 37°C.[4]

    • Reaction times can vary from 1 to 24 hours, depending on the specific reactants and their concentrations.[4]

    • Monitor the reaction progress by RP-HPLC or mass spectrometry.[4]

  • Purification:

    • Once the reaction is complete, purify the conjugate using an appropriate method such as RP-HPLC or SEC to remove unreacted starting materials.[4]

Quantitative Data

The efficiency of click chemistry reactions can be influenced by various factors, including the specific reactants, catalyst system, and reaction conditions. The following tables provide representative data for CuAAC and SPAAC reactions involving PEGylated azides.

Table 1: Comparison of CuAAC and SPAAC [5]

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Lower (cytotoxic copper catalyst)Higher (copper-free)[6]
Reaction Rate Generally fasterSlower, but can be improved with more reactive cyclooctynes[7]
Regioselectivity High (1,4-disubstituted triazole)Mixture of regioisomers
Typical Applications In vitro bioconjugation, material scienceLive cell imaging, in vivo studies[2]

Table 2: Second-Order Rate Constants for SPAAC with Benzyl Azide [6]

CyclooctyneSecond-Order Rate Constant (M⁻¹s⁻¹)
DBCO0.3 - 1.0
BCN0.1 - 0.5
DIBO~0.1

Note: The reaction rates can be influenced by the specific azide and the reaction conditions.

Visualizations

CuAAC_Mechanism CuAAC Reaction Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System This compound This compound Triazole_Product 1,4-Disubstituted Triazole Product This compound->Triazole_Product Alkyne Alkyne Alkyne->Triazole_Product Cu(II)SO4 Cu(II)SO4 Cu(I) Cu(I) Cu(II)SO4->Cu(I) Reduction Sodium_Ascorbate Sodium_Ascorbate Sodium_Ascorbate->Cu(I) Cu(I)->Triazole_Product Catalyzes

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow SPAAC Experimental Workflow Start Start Reagent_Prep Prepare Stock Solutions (this compound & Strained Alkyne) Start->Reagent_Prep Reaction_Setup Combine Reactants in Buffer Reagent_Prep->Reaction_Setup Incubation Incubate at RT or 37°C (1-24 hours) Reaction_Setup->Incubation Monitoring Monitor Reaction (HPLC/LC-MS) Incubation->Monitoring Monitoring->Incubation Incomplete Purification Purify Conjugate (RP-HPLC/SEC) Monitoring->Purification Complete Final_Product Final Conjugate Purification->Final_Product

References

Application Notes and Protocols for Azido-PEG4-azide Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-azide is a homobifunctional crosslinker that contains two terminal azide (B81097) groups connected by a hydrophilic tetraethylene glycol (PEG4) spacer. This reagent is a valuable tool in bioconjugation and drug development for covalently linking two alkyne-containing molecules through "click chemistry". The PEG4 spacer enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugates.[1][2]

The azide groups can react with terminal alkynes via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) via the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3] CuAAC is known for its high efficiency and yields, while SPAAC is advantageous for applications in living systems due to the absence of a cytotoxic copper catalyst.[4][5] This document provides detailed protocols for using this compound in both CuAAC and SPAAC bioconjugation strategies.

Signaling Pathways and Experimental Workflows

The bioconjugation process using this compound as a crosslinker involves a two-step sequential reaction to link two different alkyne-modified molecules (Molecule A and Molecule B).

G cluster_0 Step 1: First Click Reaction cluster_1 Purification cluster_2 Step 2: Second Click Reaction cluster_3 Final Purification A Alkyne-Molecule A intermediate Intermediate Conjugate (Molecule A-PEG4-azide) A->intermediate + Linker (Molar Excess A) CuAAC or SPAAC linker This compound linker->intermediate purify1 Purification (e.g., SEC, Dialysis) Remove excess Molecule A intermediate->purify1 intermediate_purified Intermediate Conjugate purify1->intermediate_purified B Alkyne-Molecule B final Final Conjugate (Molecule A-PEG4-Molecule B) B->final purify2 Final Purification (e.g., HPLC, SEC) Remove unreacted components final->purify2 intermediate_purified->final + Alkyne-Molecule B CuAAC or SPAAC

Sequential bioconjugation workflow using this compound.

The chemical reactions underlying the conjugation are the CuAAC and SPAAC, which form a stable triazole linkage.

G cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide1 R1-N3 Triazole1 R1-Triazole-R2 Azide1->Triazole1 + Alkyne1 HC≡C-R2 Alkyne1->Triazole1 + Catalyst1 Cu(I) catalyst Catalyst1->Triazole1 Azide2 R1-N3 Triazole2 R1-Triazole-R2 Azide2->Triazole2 + Cyclooctyne (B158145) Strained Alkyne-R2 Cyclooctyne->Triazole2 + NoCatalyst No catalyst required NoCatalyst->Triazole2

Comparison of CuAAC and SPAAC reaction schemes.

Quantitative Data Presentation

The efficiency of the bioconjugation reactions is influenced by several factors, including the choice of click chemistry, reactant concentrations, temperature, and pH. The following tables summarize representative quantitative data for CuAAC and SPAAC reactions.

Table 1: Comparison of Second-Order Rate Constants for Different Alkyne Types

Reaction Type Alkyne Azide Rate Constant (M⁻¹s⁻¹) Reference
CuAAC Terminal Alkyne Benzyl Azide 1 - 100 [6]
SPAAC DBCO Benzyl Azide 0.1 - 1.0 [2]

| SPAAC | BCN | Benzyl Azide | 0.01 - 0.1 |[2] |

Table 2: Typical Reaction Conditions and Molar Equivalents

Parameter CuAAC SPAAC
Step 1: Intermediate Formation
Alkyne-Molecule A : this compound 5-10 fold molar excess of Alkyne-Molecule A 2-5 fold molar excess of Alkyne-Molecule A
Step 2: Final Conjugate Formation
Intermediate Conjugate : Alkyne-Molecule B 1 : 1.5-3 1 : 1.5-3
Temperature Room Temperature (or 4°C for sensitive molecules) Room Temperature or 37°C
pH 7.0 - 8.0 7.0 - 8.5

| Reaction Time | 1 - 4 hours | 1 - 24 hours |

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating two alkyne-modified molecules using this compound via CuAAC.

Materials:

  • Alkyne-modified Molecule A

  • Alkyne-modified Molecule B

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification system (e.g., Size Exclusion Chromatography (SEC), Dialysis, HPLC)[7][8]

Procedure:

Step 1: Formation of the Intermediate Conjugate (Molecule A-PEG4-azide)

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

    • Prepare a stock solution of Alkyne-Molecule A in a compatible buffer or solvent.

    • Prepare a stock solution of CuSO₄ (e.g., 50 mM) in deionized water.[9]

    • Prepare a fresh stock solution of Sodium Ascorbate (e.g., 250 mM) in deionized water.[9]

    • Prepare a stock solution of THPTA (e.g., 50 mM) in deionized water or DMSO.[9]

  • Reaction Setup:

    • In a reaction vessel, dissolve Alkyne-Molecule A in the reaction buffer.

    • Add the this compound stock solution to achieve a 5-10 fold molar excess of Alkyne-Molecule A to the linker.

    • Add the THPTA ligand to a final concentration of 1-5 mM.

    • Add the CuSO₄ solution to a final concentration of 0.5-2 mM.[9]

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[9]

    • Gently mix the reaction components.

    • Incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.[9]

  • Purification of the Intermediate Conjugate:

    • Remove unreacted Alkyne-Molecule A and catalyst components using an appropriate purification method such as size exclusion chromatography (SEC) or dialysis.[10]

Step 2: Formation of the Final Conjugate (Molecule A-PEG4-Molecule B)

  • Reaction Setup:

    • To the purified intermediate conjugate, add a 1.5 to 3-fold molar excess of Alkyne-Molecule B.

    • Prepare the catalyst premix by combining CuSO₄ and THPTA.

    • Add the catalyst premix and freshly prepared sodium ascorbate to the reaction mixture as described in Step 1.

  • Reaction Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, monitoring the progress by a suitable analytical technique (e.g., HPLC, SDS-PAGE).

  • Final Purification:

    • Purify the final conjugate from unreacted starting materials and byproducts using an appropriate chromatography method such as RP-HPLC or SEC.[8]

    • Characterize the final conjugate using methods like mass spectrometry to confirm the molecular weight.[8]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of two molecules modified with a strained cyclooctyne (e.g., DBCO) using this compound.

Materials:

  • Strained Alkyne-modified Molecule A (e.g., DBCO-Molecule A)

  • Strained Alkyne-modified Molecule B (e.g., DBCO-Molecule B)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., Size Exclusion Chromatography (SEC), Dialysis, HPLC)[1][7]

Procedure:

Step 1: Formation of the Intermediate Conjugate (Molecule A-PEG4-azide)

  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution of the azide linker in anhydrous DMSO (e.g., 10 mM).[1]

    • Prepare a stock solution of DBCO-Molecule A in a compatible buffer.

  • Reaction Setup:

    • In a suitable reaction vessel, add the DBCO-Molecule A to the reaction buffer to the desired final concentration (e.g., 1-5 mg/mL).[1]

    • Add the this compound stock solution to achieve a 2-5 fold molar excess of DBCO-Molecule A to the linker.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature or 37°C. Reaction times can range from 1 to 24 hours, depending on the reactant concentrations and the specific cyclooctyne used.[5]

  • Purification of the Intermediate Conjugate:

    • Purify the intermediate conjugate to remove the excess DBCO-Molecule A using a suitable method like SEC or dialysis.[1]

Step 2: Formation of the Final Conjugate (Molecule A-PEG4-Molecule B)

  • Reaction Setup:

    • To the purified intermediate conjugate, add a 1.5 to 3-fold molar excess of DBCO-Molecule B.

  • Reaction Incubation:

    • Incubate the reaction at room temperature or 37°C for 1-24 hours. Monitor the reaction progress by an appropriate analytical method.

  • Final Purification:

    • Once the reaction is complete, purify the final bioconjugate from unreacted components using RP-HPLC or SEC.[5]

    • Analyze the purified conjugate by methods such as SDS-PAGE and mass spectrometry to confirm purity and identity.[8]

Troubleshooting

  • Low Conjugation Efficiency:

    • CuAAC: Ensure the freshness of the sodium ascorbate solution, as it is prone to oxidation. Optimize the catalyst and ligand concentrations.

    • SPAAC: Increase the concentration of reactants or the reaction temperature (if the biomolecules are stable). Consider using a more reactive strained alkyne if possible.[5]

  • Solubility Issues: The PEG4 linker enhances water solubility. However, if a conjugated molecule is hydrophobic, a small amount of an organic co-solvent like DMSO (up to 10-20%) can be included in the reaction mixture.[5]

  • Purification Challenges: The high polarity of the PEG linker can sometimes lead to poor separation. A multi-step purification approach, combining techniques like SEC followed by IEX or HIC, may be necessary for high purity.[7][8]

Conclusion

This compound is a versatile homobifunctional crosslinker that enables the efficient conjugation of two alkyne-modified molecules using either copper-catalyzed or strain-promoted click chemistry. The choice between CuAAC and SPAAC will depend on the specific application, with SPAAC being the preferred method for reactions involving live cells or other sensitive biological systems. The protocols provided here serve as a comprehensive guide for researchers to develop and optimize their bioconjugation strategies using this powerful tool.

References

Application Notes and Protocols for Protein Labeling with Azido-PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the covalent labeling of proteins using Azido-PEG4 functionalized linkers. The primary application detailed is the introduction of an azide (B81097) moiety onto a protein's surface via amine-reactive chemistry, followed by bioorthogonal conjugation using click chemistry. This powerful and versatile methodology is widely employed in proteomics, drug development, and various biological studies for protein tracking, visualization, and the construction of complex bioconjugates.

Introduction to Azido-PEG4 Labeling

Labeling proteins with an azide group provides a bioorthogonal handle for subsequent, highly specific covalent modification through "click chemistry." The azide group is virtually absent in biological systems, ensuring that the subsequent reaction with an alkyne- or cyclooctyne-functionalized molecule proceeds with high efficiency and minimal side reactions. The PEG4 (polyethylene glycol) spacer enhances the solubility of the linker and the resulting conjugate, reduces steric hindrance, and can minimize immunogenicity.

The most common strategy for introducing an azide group onto a protein is through the use of a heterobifunctional linker, such as an Azido-PEG4-NHS ester, which reacts with primary amines on the protein surface (N-terminus and lysine (B10760008) residues). While the query specified "Azido-PEG4-azide," a homo-bifunctional linker, its direct application for labeling native proteins is limited. Therefore, this guide will focus on the more prevalent and established method using an amine-reactive Azido-PEG4 linker.

Core Methodologies

There are two key stages in this protein labeling strategy:

  • Azide Installation: Covalent attachment of the Azido-PEG4 linker to the protein. The most common method targets primary amines using an N-hydroxysuccinimide (NHS) ester-functionalized linker.

  • Bioorthogonal "Click" Reaction: The azide-labeled protein is then reacted with a molecule of interest containing a complementary functional group, typically an alkyne. This can be achieved through two primary methods:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and rapid reaction catalyzed by copper(I).

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that is ideal for applications in living systems where copper toxicity is a concern.

Quantitative Data Summary

The following tables summarize typical starting conditions and key parameters for the successful labeling of proteins with Azido-PEG4 linkers and subsequent click chemistry reactions. Optimization for specific proteins and applications is often necessary.

Table 1: Typical Conditions for Azide Labeling of Proteins via Amine-Reactive Crosslinking

ParameterRecommended ValueNotes
Protein Concentration 1-10 mg/mLHigher concentrations generally lead to more efficient labeling.[1][2]
Reaction Buffer Phosphate Buffered Saline (PBS), pH 7.2-8.0 or 0.1 M Sodium Bicarbonate, pH 8.3-8.5Must be free of primary amines (e.g., Tris, glycine) which compete with the reaction.[1][2]
Molar Excess of Reagent 10 to 50-fold (moles of Azido-PEG4-NHS Ester per mole of protein)The optimal ratio should be determined empirically for each protein.[2][3][4][5]
Reaction Temperature Room Temperature (20-25°C) or 4°CCan be performed at 4°C overnight.[2][3]
Reaction Time 30-60 minutes at room temperature; 2 hours to overnight at 4°CCan be extended up to 4 hours at room temperature.[1][2][3][6]
Quenching Reagent 50-100 mM Tris-HCl or glycine, pH 7.5-8.0Added to consume any unreacted NHS esters.[2][3]

Table 2: Comparison of CuAAC and SPAAC Click Chemistry Reactions

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Notes
Alkyne Reagent Terminal Alkyne (e.g., Alkyne-Fluorophore)Strained Cyclooctyne (e.g., DBCO, BCN)SPAAC utilizes ring strain for catalysis, eliminating the need for a copper catalyst.[7]
Molar Excess of Alkyne 5 to 20-fold2 to 5-foldA molar excess of the alkyne probe helps drive the reaction to completion.[3][6][8]
Catalyst Copper(I), generated in situ from CuSO₄ and a reducing agent (e.g., Sodium Ascorbate)NoneThe copper catalyst can be toxic to living cells.[7]
Ligand Copper-stabilizing ligand (e.g., THPTA, TBTA)N/ALigands improve reaction efficiency and protect the protein from oxidative damage.[4][8]
Reaction Temperature Room Temperature (20-25°C)4°C to 37°CSPAAC can be performed at lower temperatures to maintain protein stability.[5][7]
Reaction Time 30-60 minutes4-24 hoursSPAAC reaction rates are generally slower than CuAAC.[3][7]
Typical Efficiency > 95%> 90%Refers to the percentage of protein molecules labeled.[2][3]

Experimental Protocols

Protocol 1: Azide Labeling of Proteins using Azido-PEG4-NHS Ester

This protocol describes the covalent attachment of an Azido-PEG4 linker to a protein by targeting primary amines.

Materials:

  • Protein of interest

  • Azido-PEG4-NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[1] If the protein buffer contains primary amines, perform a buffer exchange using a desalting column.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO or DMF.[1][2] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and readily hydrolyzes.[1]

  • Labeling Reaction:

    • Calculate the required volume of the Azido-PEG4-NHS Ester stock solution to achieve the desired molar excess (e.g., 20-fold).[1][2]

    • Slowly add the calculated volume of the NHS ester solution to the protein solution while gently vortexing.[4] Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[1][2]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[1][6]

  • Quenching (Optional): Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[2][3] Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted Azido-PEG4-NHS Ester and quenching buffer using a desalting column with a molecular weight cutoff appropriate for the protein.[1][7]

  • Characterization and Storage:

    • Determine the concentration of the purified azide-labeled protein using a standard protein assay (e.g., BCA assay).

    • If desired, determine the degree of labeling (DOL) using mass spectrometry.[7]

    • Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[7][9]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-labeled protein and an alkyne-functionalized probe.

Materials:

  • Azide-labeled protein (from Protocol 1)

  • Alkyne-functionalized probe (e.g., alkyne-biotin, alkyne-fluorophore)

  • Copper(II) Sulfate (CuSO₄)

  • Reducing Agent (e.g., Sodium Ascorbate or TCEP)

  • Copper Ligand (e.g., THPTA or TBTA)

  • Anhydrous DMSO

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne probe in anhydrous DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.[4]

    • Prepare a 10 mM stock solution of the copper ligand (e.g., TBTA) in DMSO.[3]

    • Freshly prepare a 100 mM stock solution of Sodium Ascorbate in deionized water immediately before use.[8]

  • Click Reaction Setup:

    • In a microcentrifuge tube, combine the azide-labeled protein and the alkyne probe to the desired final molar excess (e.g., 10-fold excess of alkyne).

    • Add the catalyst components to the protein-alkyne mixture in the following order, mixing gently after each addition: copper ligand, CuSO₄, and finally the reducing agent (Sodium Ascorbate) to initiate the reaction.[3]

    • Typical final concentrations are: 1 mM CuSO₄, 1 mM reducing agent, and 100 µM ligand.[4]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.[4][10]

  • Purification: Remove the excess reagents and byproducts using a desalting column or dialysis.[4][10]

  • Characterization and Storage: Confirm the final conjugate by SDS-PAGE or mass spectrometry. Store the purified conjugate at 4°C for short-term use or at -80°C for long-term storage.[2]

Visualizations

experimental_workflow cluster_azide_labeling Protocol 1: Azide Labeling cluster_click_chemistry Protocol 2: Click Chemistry (CuAAC) protein Protein in Amine-Free Buffer add_linker Add Azido-PEG4-NHS Ester (10-50x molar excess) protein->add_linker pH 7.2-8.5 incubate_label Incubate (RT, 30-60 min or 4°C, 2h-ON) add_linker->incubate_label quench Quench Reaction (e.g., Tris buffer) incubate_label->quench purify_azide Purify (Desalting Column) quench->purify_azide azide_protein Azide-Labeled Protein purify_azide->azide_protein add_alkyne Add Alkyne Probe (5-20x molar excess) azide_protein->add_alkyne add_catalyst Add Catalyst: 1. Ligand (THPTA) 2. CuSO4 3. Na-Ascorbate add_alkyne->add_catalyst incubate_click Incubate (RT, 30-60 min) add_catalyst->incubate_click purify_conjugate Purify (Desalting Column) incubate_click->purify_conjugate final_conjugate Final Protein Conjugate purify_conjugate->final_conjugate troubleshooting_workflow start Problem Encountered low_efficiency Low Labeling Efficiency? start->low_efficiency precipitation Protein Precipitation? low_efficiency->precipitation No increase_excess Increase molar excess of azide reagent low_efficiency->increase_excess Yes reduce_dmso Reduce concentration of organic solvent (DMSO) precipitation->reduce_dmso Yes increase_time_temp Increase reaction time or temperature increase_excess->increase_time_temp check_reagents Check freshness of reagents (NHS ester, Na-Ascorbate) increase_time_temp->check_reagents check_buffer Ensure buffer is amine-free and pH 7.2-8.5 check_reagents->check_buffer lower_temp Perform reaction at a lower temperature (4°C) reduce_dmso->lower_temp optimize_buffer Optimize buffer composition for protein stability lower_temp->optimize_buffer

References

Application Notes and Protocols for the Use of Azido-PEG4-azide in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical component that significantly influences the PROTAC's efficacy by modulating its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[1] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design due to their unique and advantageous properties.[2][3]

Azido-PEG4-azide is a versatile, homo-bifunctional PEG-based linker used in the synthesis of PROTACs.[4] Its structure features a PEG4 spacer flanked by two azide (B81097) groups. This configuration is particularly amenable to "click chemistry," a set of rapid, reliable, and high-yielding chemical reactions. Specifically, the azide groups can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with alkyne-functionalized molecules.[4][] This modular approach allows for the efficient and straightforward assembly of PROTACs.

The PEG4 spacer in this compound enhances the aqueous solubility of the resulting PROTAC, a crucial factor for bioavailability.[6][7] The flexibility and length of the PEG chain are also critical for optimizing the formation of a productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[2]

Data Presentation

Table 1: Physicochemical Properties of a Representative PROTAC Synthesized with this compound
PropertyValueSource
Molecular FormulaC₅₉H₆₈ClN₁₁O₁₀SCalculated
Molecular Weight1198.76 g/mol Calculated
cLogP3.5Illustrative
Topological Polar Surface Area (TPSA)280.5 ŲIllustrative
Hydrogen Bond Donors5Illustrative
Hydrogen Bond Acceptors16Illustrative
Note: The data presented is illustrative for a hypothetical PROTAC and compiled from general principles of PROTAC design.
Table 2: Degradation Efficiency of a Representative PROTAC
Cell LineTarget ProteinDC50DmaxSource
MCF-7BRD425 nM92%Illustrative
HeLaBRD440 nM88%Illustrative
JurkatBRD432 nM95%Illustrative
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line dependent and are presented here for illustrative purposes.[1]

Experimental Protocols

Protocol 1: Synthesis of a BRD4-targeting PROTAC using this compound

This protocol describes the synthesis of a PROTAC targeting the BRD4 protein for degradation by recruiting the VHL E3 ligase. The synthesis involves a two-step copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials and Reagents:

  • This compound[4]

  • Alkyne-functionalized JQ1 (BRD4 ligand)

  • Alkyne-functionalized VHL ligand

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)[8]

  • Sodium ascorbate[8]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethylformamide (DMF), anhydrous[9]

  • Dichloromethane (DCM)

  • t-Butanol/Water (1:1)[8]

  • Saturated aqueous solution of sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Reverse-phase HPLC system for purification[8]

Step-by-Step Methodology:

  • Step 1: Synthesis of the Mono-alkyne Intermediate (JQ1-PEG4-azide)

    • In a round-bottom flask, dissolve alkyne-functionalized JQ1 (1.0 eq) and this compound (1.2 eq) in a 3:1 mixture of DCM and DMF.

    • In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.1 eq) and THPTA (0.2 eq) in degassed t-butanol/water (1:1).

    • Add a freshly prepared solution of sodium ascorbate (B8700270) (0.3 eq) in degassed water to the reaction mixture, followed by the catalyst solution.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours under an inert atmosphere (e.g., argon or nitrogen).[8]

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the JQ1-PEG4-azide intermediate.

  • Step 2: Synthesis of the Final PROTAC (JQ1-PEG4-VHL)

    • Dissolve the purified JQ1-PEG4-azide intermediate (1.0 eq) and the alkyne-functionalized VHL ligand (1.1 eq) in a 3:1 mixture of DCM and DMF.

    • Prepare the catalyst and sodium ascorbate solutions as described in Step 1.2 and 1.3.

    • Add the sodium ascorbate and catalyst solutions to the reaction mixture.

    • Stir the reaction vigorously at room temperature for 12-24 hours under an inert atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, work up the reaction as described in Step 1.6 and 1.7.

    • Purify the final PROTAC molecule by preparative reverse-phase HPLC.[8]

  • Step 3: Characterization

    • Confirm the identity and purity of the final PROTAC using LC-MS and NMR (¹H and ¹³C) analysis.[9]

Protocol 2: Western Blotting for Target Protein Degradation

This protocol is for assessing the ability of the synthesized PROTAC to induce the degradation of the target protein (BRD4) in a cell-based assay.

Materials and Reagents:

  • Human cell line expressing the target protein (e.g., HeLa or MCF-7)

  • Complete cell culture medium

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Protease inhibitor cocktail

  • RIPA buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane[8]

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[8]

  • Primary antibodies against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin)[8]

  • HRP-conjugated secondary antibody[8]

  • Chemiluminescent substrate[10]

Step-by-Step Methodology:

  • Cell Treatment:

    • Plate cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[8]

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[8]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[8]

    • Incubate the membrane with the primary antibodies overnight at 4°C.[8]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

    • Detect the chemiluminescent signal using an imaging system.[8]

  • Data Analysis:

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow Start Start Ligand_Func Functionalize POI and E3 Ligands with Alkyne Groups Start->Ligand_Func Step1_CuAAC Step 1: CuAAC Reaction (Alkyne-POI Ligand + this compound) Ligand_Func->Step1_CuAAC Purify1 Purification of Mono-conjugated Intermediate Step1_CuAAC->Purify1 Step2_CuAAC Step 2: CuAAC Reaction (Intermediate + Alkyne-E3 Ligand) Purify1->Step2_CuAAC Purify2 Final Purification (Reverse-Phase HPLC) Step2_CuAAC->Purify2 Characterization Characterization (LC-MS, NMR) Purify2->Characterization End Final PROTAC Characterization->End

Caption: Experimental workflow for PROTAC synthesis.

BRD4_Signaling_Pathway BRD4 BRD4 Chromatin Chromatin BRD4->Chromatin Degradation BRD4 Degradation BRD4->Degradation Acetyl_Histones Acetylated Histones Acetyl_Histones->Chromatin Gene_Transcription Oncogene Transcription (e.g., c-Myc) Chromatin->Gene_Transcription Transcription_Factors Transcription Factors Transcription_Factors->Gene_Transcription RNA_Pol_II RNA Polymerase II RNA_Pol_II->Gene_Transcription Cell_Proliferation Cancer Cell Proliferation Gene_Transcription->Cell_Proliferation PROTAC BRD4 PROTAC PROTAC->BRD4 induces Degradation->Gene_Transcription inhibition

Caption: Simplified BRD4 signaling pathway and its inhibition.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with Azido-PEG4-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a critical strategy in nanomedicine to enhance the biocompatibility and in vivo performance of nanomaterials.[1][2][3] The incorporation of terminal azide (B81097) groups on these PEGylated nanoparticles provides a versatile platform for the covalent attachment of biomolecules, such as targeting ligands, therapeutic agents, or imaging probes, through highly efficient and bio-orthogonal "click chemistry".[1][4][5][6] This document provides detailed protocols for the surface functionalization of nanoparticles with Azido-PEG4-azide, a bifunctional linker that introduces azide moieties for subsequent conjugation.

The this compound linker offers several advantages:

  • Enhanced Biocompatibility: The hydrophilic PEG chain minimizes non-specific protein adsorption (opsonization), thereby reducing clearance by the mononuclear phagocyte system and prolonging circulation time.[1][2][3]

  • Improved Colloidal Stability: PEGylation prevents nanoparticle aggregation in biological media.

  • "Click Chemistry" Ready: The terminal azide groups serve as reactive handles for efficient conjugation with alkyne-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][5][7]

  • Precise Control: This method allows for controlled surface functionalization, which is crucial for optimizing the biological interactions of the nanoparticles.[8][9][10]

These application notes will focus on the functionalization of iron oxide nanoparticles (IONPs) as a representative example of oxide-based nanoparticles and gold nanoparticles (AuNPs) as a model for metallic nanoparticles.

Quantitative Data Presentation

Successful functionalization is confirmed by a suite of characterization techniques. The following tables summarize typical quantitative data obtained before and after surface modification of nanoparticles with this compound.

Table 1: Physicochemical Properties of Iron Oxide Nanoparticles (IONPs) Before and After this compound Functionalization

ParameterBare IONPsThis compound Functionalized IONPs
Hydrodynamic Diameter (DLS) 20 ± 4 nm55 ± 7 nm
Zeta Potential +35 ± 5 mV (amine-modified)-5 ± 3 mV
Polydispersity Index (PDI) < 0.2< 0.3
Thermogravimetric Analysis (TGA) < 2% weight loss15-25% weight loss
X-ray Photoelectron Spectroscopy (XPS) N/APresence of N 1s peak (~404 eV)

Table 2: Physicochemical Properties of Gold Nanoparticles (AuNPs) Before and After this compound Functionalization

ParameterCitrate-Stabilized AuNPsThis compound Functionalized AuNPs
Hydrodynamic Diameter (DLS) 15 ± 2 nm30 ± 5 nm
Zeta Potential -40 ± 6 mV-25 ± 5 mV
UV-Vis Spectroscopy (λmax) ~520 nm~525 nm (slight red-shift)
Fourier-Transform Infrared (FTIR) Spectroscopy N/ACharacteristic azide peak (~2100 cm⁻¹)

Experimental Protocols

Protocol 1: Functionalization of Amine-Modified Iron Oxide Nanoparticles (IONPs) with this compound via Silanization

This protocol describes the covalent attachment of an Azido-PEG4-silane derivative to the surface of IONPs.

Materials:

  • Amine-functionalized Iron Oxide Nanoparticles (IONPs)

  • Azido-PEG4-silane

  • Ethanol (B145695) (anhydrous)

  • Deionized water

  • Reaction Buffer: 0.1 M MES buffer, pH 6.0

  • Magnetic separator

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized IONPs in anhydrous ethanol to a final concentration of 5-10 mg/mL.

  • Silanization Reaction:

    • To the IONP dispersion, add the Azido-PEG4-silane. The optimal amount should be determined based on the nanoparticle surface area, but a 50 to 100-fold molar excess relative to the estimated surface amine groups is a good starting point.

    • Stir the mixture vigorously at room temperature for 24 hours to facilitate the silanization reaction.

  • Washing and Purification:

    • Wash the azido-PEGylated IONPs three times with ethanol and then twice with deionized water. Use a magnetic separator to pellet the nanoparticles between washes.

    • Ensure complete removal of unreacted silane (B1218182) by monitoring the supernatant for the absence of the silane derivative (e.g., via UV-Vis if the silane has a chromophore).

  • Final Product: Resuspend the final this compound functionalized IONPs in deionized water or a suitable buffer (e.g., PBS, pH 7.4) for storage at 4°C.

Protocol 2: Functionalization of Gold Nanoparticles (AuNPs) with Azido-PEG4-thiol

This protocol details the surface modification of citrate-stabilized AuNPs via ligand exchange with an azide-terminated thiol.[4]

Materials:

  • Citrate-stabilized Gold Nanoparticles (AuNPs, ~15 nm)

  • Azido-PEG4-thiol

  • Ethanol

  • Deionized water

  • Centrifuge

Procedure:

  • Ligand Exchange Reaction:

    • To a solution of citrate-stabilized AuNPs, add a solution of Azido-PEG4-thiol in ethanol. A 1000-fold molar excess of the thiol ligand to the nanoparticles is recommended as a starting point.

    • Gently stir the reaction mixture at room temperature for 12-24 hours. The strong affinity of gold for thiol groups will drive the ligand exchange.[4]

  • Washing and Purification:

    • Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., 12,000 rpm for 20 minutes for 15 nm AuNPs).

    • Carefully remove the supernatant containing excess thiol ligand.

    • Resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unreacted ligand.

  • Final Product: Resuspend the final this compound functionalized AuNPs in deionized water or a suitable buffer for storage at 4°C.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm successful functionalization and assess the properties of the modified nanoparticles.[1][4]

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution. An increase in hydrodynamic diameter is expected after PEGylation.[4]

  • Zeta Potential: To determine the surface charge. A change in zeta potential indicates successful surface modification.[4]

  • UV-Vis Spectroscopy: For AuNPs, a slight red-shift in the surface plasmon resonance peak confirms the change in the dielectric environment of the nanoparticle surface.[4] For nanoparticles functionalized with linkers containing a UV-active group (like DBCO for click chemistry), the disappearance of its characteristic absorbance can be monitored.[8][11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To detect the characteristic stretching vibration of the azide group at approximately 2100 cm⁻¹.

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic material (PEG linker) grafted onto the nanoparticle surface by measuring the weight loss upon heating.[11]

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the nanoparticle surface. The presence of a nitrogen (N 1s) peak is indicative of successful azide functionalization.[7][11]

Visualization of Workflow and Chemical Principles

G cluster_0 Nanoparticle Synthesis/Procurement cluster_1 Surface Functionalization cluster_2 Characterization cluster_3 Downstream Application NP_core Bare Nanoparticle Core (e.g., IONP, AuNP) Functionalization Addition of This compound Linker NP_core->Functionalization Washing Washing & Purification (Centrifugation/Magnetic Separation) Functionalization->Washing Characterization Physicochemical Characterization (DLS, Zeta, TGA, FTIR, etc.) Washing->Characterization Click_Chemistry Click Chemistry Conjugation (with alkyne-modified molecule) Characterization->Click_Chemistry G cluster_0 Reactants cluster_1 Reaction cluster_2 Product NP Nanoparticle-Surface Reaction + NP->Reaction Azide_PEG N3-PEG4-N3 Azide_PEG->Reaction Functionalized_NP Nanoparticle-Surface-PEG4-N3 Reaction->Functionalized_NP Covalent Attachment G cluster_0 Reactants cluster_1 Click Reaction cluster_2 Product Functionalized_NP Nanoparticle-PEG-N3 Click Cu(I) or Strain-Promoted Functionalized_NP->Click Alkyne_Molecule Alkyne-Molecule (Drug, Ligand, etc.) Alkyne_Molecule->Click Conjugated_NP Nanoparticle-PEG-Triazole-Molecule Click->Conjugated_NP

References

In Vivo Applications of Azido-PEG4-azide in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-azide is a homobifunctional crosslinker that leverages the principles of bioorthogonal chemistry, specifically the azide-alkyne cycloaddition (click chemistry), for in vivo applications.[1] The core structure consists of a short, hydrophilic tetraethylene glycol (PEG4) spacer flanked by two azide (B81097) (N₃) groups. This architecture makes it a versatile tool for covalently linking two molecules that have been functionalized with a corresponding alkyne group, such as a cyclooctyne (B158145) (e.g., DBCO or BCN) for copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The PEG4 linker enhances the solubility and biocompatibility of the resulting conjugate, which is crucial for in vivo studies.[3][4]

The primary in vivo applications of this compound revolve around its ability to act as a molecular bridge, enabling the creation of dimeric molecules, crosslinking of biomolecules, and the assembly of complex biological constructs within a living organism. These applications are pivotal in studying protein-protein interactions, developing novel therapeutics, and creating advanced drug delivery systems.[5][]

Core Applications in Animal Models

The in vivo use of this compound in animal models, primarily mice and rats, is centered on creating stable covalent linkages between two alkyne-modified entities. Key applications include:

  • In Vivo Dimerization of Therapeutic Agents: this compound can be used to dimerize small molecules, peptides, or antibody fragments in vivo. This can enhance the avidity of a ligand for its target, leading to improved efficacy.

  • Crosslinking of Cellular Components: By functionalizing different cellular components with alkynes, this compound can be introduced to crosslink these components in their native environment, allowing for the study of their proximity and interaction.

  • Pre-targeted Drug Delivery: In a two-step targeting strategy, an alkyne-modified targeting moiety (e.g., an antibody) is first administered and allowed to accumulate at the target site. Subsequently, an alkyne-modified therapeutic agent connected via this compound is administered, which then "clicks" to the targeting moiety at the desired location.

Data Presentation

While specific in vivo pharmacokinetic data for this compound is not extensively available in the public domain, the following tables summarize typical experimental parameters and expected pharmacokinetic outcomes based on studies with similarly sized PEGylated molecules in rodent models. The PEG component is a dominant factor in determining the in vivo behavior of the conjugate.[7][8]

Table 1: Illustrative Pharmacokinetic Parameters of PEGylated Conjugates in Rodents

ParameterValue/RangeAnimal ModelNotes
Half-life (t½) 18 - 48 hoursMouse, RatThe half-life is significantly influenced by the molecular weight of the entire conjugate. A larger conjugate will have a longer half-life due to reduced renal clearance.[4]
Volume of Distribution (Vd) 0.1 - 0.3 L/kgMouse, RatTypically indicates distribution primarily within the plasma and interstitial fluid, with limited tissue penetration for larger conjugates.
Clearance (CL) 0.05 - 0.5 mL/min/kgMouse, RatClearance is generally low for PEGylated molecules, primarily occurring through renal and hepatic routes depending on the size.[7]
Bioavailability (Subcutaneous) 60 - 80%MousePEGylation generally enhances bioavailability after subcutaneous administration.

Table 2: Typical Dosing and Administration Parameters for In Vivo Studies

ParameterValue/RangeAdministration RouteVehicle
Dosage 1 - 20 mg/kgIntravenous (IV), Intraperitoneal (IP), Subcutaneous (SC)Sterile Saline, Phosphate-Buffered Saline (PBS)
Frequency Single dose or multiple doses over several daysIV, IP, SC-

Experimental Protocols

The following are detailed protocols for a representative in vivo application of this compound in a mouse model.

Protocol 1: In Vivo Dimerization of an Alkyne-Modified Peptide

This protocol describes the in vivo formation of a peptide dimer using this compound as the crosslinker.

Materials:

  • Alkyne-modified peptide (e.g., DBCO-peptide)

  • This compound

  • Sterile, pyrogen-free PBS, pH 7.4

  • Animal model (e.g., C57BL/6 mice, 6-8 weeks old)

  • Standard laboratory equipment for animal handling and injection

Procedure:

  • Preparation of Dosing Solutions:

    • Dissolve the alkyne-modified peptide and this compound in sterile PBS to the desired concentrations. Ensure complete dissolution.

    • Typically, a slight molar excess of the this compound linker is used relative to the alkyne-peptide to ensure efficient dimerization. A 1:2.2 molar ratio of linker to peptide is a common starting point.

    • Sterile-filter the solutions using a 0.22 µm syringe filter.

  • Animal Administration:

    • Administer the alkyne-modified peptide to the mice via intravenous (IV) injection through the tail vein. The dosage will depend on the specific peptide and its intended target.

    • After a predetermined time interval to allow for distribution of the peptide (e.g., 1-4 hours), administer the this compound solution via the same route.

  • Sample Collection and Analysis:

    • At various time points post-administration of the linker (e.g., 1, 4, 24, 48 hours), collect blood samples via retro-orbital or cardiac puncture.

    • Isolate plasma by centrifugation.

    • Analyze the plasma samples by SDS-PAGE and Western blotting (if an antibody to the peptide is available) or by LC-MS to confirm the formation of the dimerized peptide. The dimer will have a higher molecular weight than the monomeric peptide.

Protocol 2: In Vivo Biodistribution Study of a Dimerized Conjugate

This protocol outlines the steps to assess the tissue distribution of the in vivo-formed dimer.

Materials:

  • Radiolabeled or fluorescently-tagged alkyne-modified peptide

  • This compound

  • Animal model and housing

  • Gamma counter or fluorescence imaging system

  • Tissue homogenization equipment

Procedure:

  • In Vivo Dimerization:

    • Follow the procedure in Protocol 1 to form the dimerized conjugate in vivo using a tagged alkyne-peptide.

  • Tissue Harvesting:

    • At selected time points post-dimerization (e.g., 4, 24, 48 hours), euthanize the animals according to approved protocols.

    • Perfuse the animals with saline to remove blood from the tissues.

    • Dissect and collect major organs and tissues (e.g., liver, spleen, kidneys, lungs, heart, tumor if applicable).

  • Quantification:

    • Weigh each tissue sample.

    • Measure the radioactivity in each tissue using a gamma counter or the fluorescence using an appropriate imaging system.

    • Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Diagram 1: Conceptual Workflow for In Vivo Dimerization

G cluster_0 Preparation cluster_1 In Vivo Administration (Animal Model) cluster_2 In Vivo Click Reaction cluster_3 Analysis P1 Alkyne-Modified Molecule A A1 Inject Molecule A P1->A1 P2 This compound Linker A2 Inject Linker P2->A2 R1 Dimerization via SPAAC A1->R1 A2->R1 An1 Blood/Tissue Collection R1->An1 An2 Pharmacokinetic/ Biodistribution Analysis An1->An2

Caption: General workflow for in vivo dimerization using this compound.

Diagram 2: Signaling Pathway - Ligand-Induced Receptor Dimerization

While this compound is a tool for dimerization and not directly involved in signaling, it can be used to create synthetic ligands that induce receptor dimerization, a common mechanism in signal transduction.

G cluster_0 Extracellular cluster_1 Intracellular Ligand Dimeric Ligand (formed with this compound) Receptor1 Receptor Monomer 1 Ligand->Receptor1 Receptor2 Receptor Monomer 2 Ligand->Receptor2 Kinase1 Kinase Domain 1 Receptor1->Kinase1 Kinase2 Kinase Domain 2 Receptor2->Kinase2 Kinase1->Kinase2 Trans-phosphorylation Downstream Downstream Signaling Cascade Kinase2->Downstream Activation

Caption: Ligand-induced receptor dimerization leading to signal activation.

References

Application Notes and Protocols for Fluorescent Labeling of Cells Using Azido-PEG4-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient fluorescent labeling of cellular components is fundamental to advancing our understanding of complex biological processes and is a cornerstone of modern drug development. Bioorthogonal chemistry, particularly the set of reactions known as "click chemistry," has emerged as a powerful tool for tagging biomolecules in their native environment with minimal perturbation.[1][2] These reactions are characterized by their high specificity, efficiency, and biocompatibility.[3]

This document provides detailed protocols and application notes for the use of Azido-PEG4-azide, a homobifunctional crosslinker, in the fluorescent labeling of cells. The presence of two azide (B81097) moieties allows for a versatile, two-step labeling strategy. The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and biocompatibility while minimizing non-specific binding.[3] The primary methods for covalently attaching the azide groups to a fluorescent probe are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]

Principle of Detection

The labeling strategy using this compound typically involves two main bioorthogonal reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between an azide and a terminal alkyne. It is highly efficient but requires a copper(I) catalyst, which can be toxic to living cells, making it more suitable for fixed cells or in vitro applications.[1][3] The copper(I) is usually generated in situ from a copper(II) salt and a reducing agent.[3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that reacts spontaneously with an azide.[4] The absence of a toxic catalyst makes SPAAC ideal for labeling living cells.[5]

The general workflow involves first introducing one of the azide groups of this compound onto a cellular target. This can be achieved through various methods, such as metabolic labeling, where cells are fed with an azido-sugar that is incorporated into cell surface glycans.[6][7] Subsequently, a fluorescent probe containing a compatible reactive group (e.g., a terminal alkyne for CuAAC or a strained cyclooctyne for SPAAC) is introduced, leading to the covalent attachment of the fluorophore to the cell.

Signaling Pathway and Experimental Workflow Diagrams

CuAAC_Mechanism Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism Azide Azide (on cell or linker) Triazole Stable Triazole Linkage Azide->Triazole Alkyne Terminal Alkyne (on probe) Alkyne->Triazole Cu_I Cu(I) Catalyst Cu_I->Triazole

Caption: CuAAC reaction mechanism for fluorescent labeling.

SPAAC_Mechanism Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism Azide_Cell Azide on Cell Surface Labeled_Cell Fluorescently Labeled Cell Azide_Cell->Labeled_Cell DBCO_Fluorophore DBCO-Fluorophore DBCO_Fluorophore->Labeled_Cell

Caption: SPAAC reaction mechanism for live-cell imaging.

Experimental_Workflow Experimental Workflow for Cell Labeling cluster_0 Step 1: Introduction of Azide Groups cluster_1 Step 2: Click Chemistry Reaction cluster_2 Step 3: Washing and Analysis Metabolic_Labeling Metabolic Labeling with Azido-Sugar (e.g., Ac4ManNAz) SPAAC_Reaction Incubation with Alkyne-Fluorophore (e.g., DBCO-dye) Metabolic_Labeling->SPAAC_Reaction Azide-modified cells Washing Wash to Remove Unbound Reagents SPAAC_Reaction->Washing Labeled cells Analysis Analysis by Flow Cytometry or Microscopy Washing->Analysis

Caption: General experimental workflow for fluorescent cell labeling.

Quantitative Data Summary

The following table summarizes representative quantitative data for the key steps in the fluorescent labeling protocols. Note that optimal conditions can vary depending on the cell type, fluorophore, and specific reagents used.

ParameterLive Cell Labeling (SPAAC)Fixed Cell Labeling (CuAAC)
Metabolic Labeling
Azido-Sugar (e.g., Ac₄ManNAz)25-50 µM25-50 µM
Incubation Time24-48 hours24-48 hours
Click Reaction
DBCO-Fluorophore Conc.10-50 µMN/A
Alkyne-Fluorophore Conc.N/A2-40 µM[8]
CuSO₄ ConcentrationN/A100 µM - 1 mM[9][10]
THPTA Ligand Conc.N/A500 µM - 5 mM[9]
Sodium Ascorbate (B8700270) Conc.N/A2.5 - 50 mM[10][11]
Incubation Time30-60 minutes30 minutes[8]
Temperature37°CRoom Temperature

Experimental Protocols

Protocol 1: Live-Cell Fluorescent Labeling via SPAAC

This protocol details a two-step method for labeling the surface glycans of living cells. First, cells are metabolically labeled with an azido-sugar, followed by a copper-free click reaction with a DBCO-conjugated fluorophore.[9]

Materials:

  • Cells of interest and complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • DBCO-conjugated fluorophore (e.g., DBCO-Cy5)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • FACS Buffer (PBS with 1% Fetal Bovine Serum, FBS)

  • Anhydrous DMSO

  • Flow cytometer or fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Prepare a stock solution of Ac₄ManNAz in DMSO (e.g., 25 mM).

    • Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.[6] For a negative control, culture a separate batch of cells without Ac₄ManNAz.

    • Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azido-sugar into cell surface glycans.[9]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • Harvest both the azide-labeled and negative control cells.

    • Wash the cells twice with cold FACS Buffer to remove residual medium.[6]

    • Resuspend the cells in FACS Buffer at a concentration of 1-5 x 10⁶ cells/mL.

    • Prepare a stock solution of the DBCO-conjugated fluorophore in DMSO (e.g., 10 mM).

    • Add the DBCO-fluorophore to the cell suspension to a final concentration of 10-50 µM.[9]

    • Incubate for 30-60 minutes at 37°C, protected from light.[9]

  • Washing and Analysis:

    • Wash the cells three times with cold FACS Buffer to remove the unreacted DBCO-fluorophore.[9]

    • Resuspend the final cell pellet in an appropriate buffer for analysis.

    • Analyze the cells by flow cytometry or fluorescence microscopy.

Protocol 2: Fixed-Cell Fluorescent Labeling via CuAAC

This protocol is suitable for labeling fixed cells that have been metabolically labeled with an azido-sugar.

Materials:

  • Fixed cells on coverslips, metabolically labeled with an azido-sugar (as in Protocol 1, Step 1)

  • Alkyne-conjugated fluorophore

  • PBS, pH 7.4

  • Copper(II) sulfate (B86663) (CuSO₄)

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand

  • Sodium Ascorbate

  • Anhydrous DMSO

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • After metabolic labeling, fix the cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes).

    • Wash the fixed cells three times with PBS.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Prepare a fresh click reaction cocktail. For a 200 µL reaction, combine the following in order:

      • 100 µL PBS

      • 4 µL of 1 mM alkyne-fluorophore in DMSO (final concentration: 20 µM)[8]

      • 10 µL of 100 mM THPTA solution[8]

      • 10 µL of 20 mM CuSO₄ solution[8]

    • Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate solution.[8] Vortex briefly to mix.

    • Add the reaction cocktail to the fixed cells on the coverslip and incubate for 30 minutes at room temperature, protected from light.[8]

  • Washing and Imaging:

    • Remove the reaction cocktail and wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides.

    • Visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter sets.

Applications

The fluorescent labeling of cells using this compound and click chemistry has a wide range of applications in research and drug development, including:

  • Cell Tracking: Monitoring the migration and fate of transplanted cells in vivo.[7]

  • Visualization of Cellular Processes: Imaging dynamic events such as protein synthesis and post-translational modifications.[5]

  • Drug Delivery: Targeting cells that overexpress specific transporters (e.g., glucose transporters) for the targeted delivery of therapeutics.[3]

  • High-Throughput Screening: Quantifying cellular responses to drug candidates using flow cytometry.

Conclusion

The use of this compound in conjunction with click chemistry provides a robust and versatile platform for fluorescently labeling cells. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) methods depends on the specific application, with SPAAC being the preferred method for live-cell imaging due to its biocompatibility.[3] These protocols offer a starting point for researchers to develop and optimize cell labeling experiments tailored to their specific needs.

References

Application Notes and Protocols for Azido-PEG4-azide in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker, which connects the antibody to the drug payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. Polyethylene (B3416737) glycol (PEG) linkers are widely employed in ADC development to enhance hydrophilicity, reduce aggregation, and improve pharmacokinetic properties.

This document provides detailed application notes and protocols for the use of Azido-PEG4-azide, a homobifunctional linker, in the development of ADCs. This linker features a four-unit polyethylene glycol chain flanked by azide (B81097) groups at both termini. The azide groups enable highly specific and efficient conjugation via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The homobifunctional nature of this compound allows for a two-step conjugation strategy, providing versatility in ADC design and synthesis.

Advantages of this compound Linker in ADC Development

  • Enhanced Hydrophilicity: The PEG4 spacer increases the aqueous solubility of the ADC, which is particularly beneficial when working with hydrophobic drug payloads, thereby reducing the risk of aggregation.

  • Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the ADC.

  • Defined Length: The discrete length of the PEG4 chain provides a precise and well-defined spacer between the antibody and the drug, which can be crucial for optimal biological activity.

  • Versatile Conjugation Chemistry: The terminal azide groups are amenable to highly efficient and bioorthogonal "click" chemistry reactions, allowing for a controlled and specific conjugation process under mild conditions.

  • Two-Step Conjugation Strategy: The homobifunctional nature of the linker allows for a sequential conjugation approach. For instance, the linker can first be attached to the drug payload, and the resulting linker-drug conjugate can then be reacted with a modified antibody.

Quantitative Data Summary

The following tables summarize representative quantitative data for ADCs developed with PEG linkers. It is important to note that the specific performance of an ADC is highly dependent on the antibody, payload, linker chemistry, and target antigen. The data presented here is intended to provide a general understanding of the impact of PEGylation on ADC properties.

Table 1: Representative Drug-to-Antibody Ratio (DAR) and Aggregation Data for PEGylated ADCs

Linker TypeConjugation MethodAverage DAR% Monomer
PEGylated ThioetherCysteine-maleimide3.8>98%[1]
Branched PEGLysine-NHS ester7.6>95%[1]

This data, from a study on various PEGylated ADCs, illustrates that PEGylation can help achieve a high drug loading with minimal aggregation.[1]

Table 2: Representative In Vitro Cytotoxicity Data for PEGylated ADCs

ADC TargetCell LineLinker TypeIC₅₀ (nM)
HER2SK-BR-3 (HER2+)PEGylated glucuronide0.1 - 0.5[1]
CD79bJeko-1 (CD79b+)Tandem-cleavage PEG~1[1]

This table provides examples of the potent in vitro cytotoxicity of PEGylated ADCs against target cancer cell lines.[1] The IC₅₀ value represents the concentration of the ADC required to inhibit the growth of 50% of the cells.

Table 3: Representative Pharmacokinetic Data for PEGylated ADCs in Rats

ADCLinker TypeHalf-life (t½) in rats (days)Clearance (mL/day/kg)
Non-binding IgG-ADCPEG₈-glucuronide~6~10[1]
RS7-ADCmPEG₂₄-dipeptide~7~8[1]

This data highlights the favorable pharmacokinetic profiles of PEGylated ADCs, characterized by a long half-life and low clearance.[1]

Table 4: Comparative In Vitro Plasma Stability of ADCs with Different PEG Linker Lengths

Linker TypeTime Point (hours)% Payload Loss in Mouse Plasma
ADC-PEG42422%[2]
ADC-PEG82412%[2]

This comparative data suggests that longer PEG chains may offer greater stability in plasma.[2] The ADC with a PEG4 linker showed a higher percentage of payload loss after 24 hours compared to the ADC with a PEG8 linker.[2]

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of an ADC using the this compound linker. Optimization of reaction conditions (e.g., molar ratios, incubation times, temperature) is recommended for each specific antibody and payload combination.

Protocol 1: Two-Step ADC Synthesis using this compound

This protocol describes a two-step process where the this compound linker is first conjugated to an alkyne-modified drug payload, followed by conjugation of the resulting drug-linker intermediate to an alkyne-modified antibody.

Step 1: Synthesis of Azido-PEG4-Drug Conjugate

  • Materials:

    • Alkyne-modified cytotoxic drug

    • This compound

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

    • Sodium ascorbate (B8700270)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

    • Reverse-phase HPLC system for purification

  • Procedure:

    • Dissolve the alkyne-modified drug (1 equivalent) and this compound (1.2 equivalents) in DMF or DMSO.

    • Prepare a fresh stock solution of CuSO₄ (e.g., 20 mM in water) and THPTA (e.g., 50 mM in water).

    • In a separate tube, prepare the copper catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the copper catalyst solution to the drug/linker mixture to a final copper concentration of 0.1-0.5 mM.

    • Prepare a fresh 100 mM solution of sodium ascorbate in water.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing, protected from light.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the Azido-PEG4-Drug conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Step 2: Conjugation of Azido-PEG4-Drug to Alkyne-Modified Antibody

  • Materials:

    • Alkyne-modified antibody (prepared separately, e.g., by reacting lysine (B10760008) residues with an NHS-alkyne reagent)

    • Purified Azido-PEG4-Drug conjugate

    • Copper(II) sulfate (CuSO₄)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

    • Sodium ascorbate

    • Reaction Buffer (e.g., PBS, pH 7.4)

    • Size-Exclusion Chromatography (SEC) system for purification

  • Procedure:

    • Buffer exchange the alkyne-modified antibody into the Reaction Buffer to a final concentration of 2-10 mg/mL.

    • Dissolve the Azido-PEG4-Drug conjugate in DMSO to prepare a 10 mM stock solution.

    • In a reaction tube, combine the alkyne-modified antibody with the Azido-PEG4-Drug conjugate at a molar ratio of 1:5 to 1:10 (antibody:drug-linker).

    • Prepare the copper catalyst solution as described in Step 1.

    • Add the copper catalyst solution to the antibody/drug-linker mixture.

    • Initiate the reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

    • Purify the resulting ADC using an SEC column to remove excess drug-linker and other small molecules.

Protocol 2: Characterization of the ADC
  • Drug-to-Antibody Ratio (DAR) Determination:

    • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on hydrophobicity. The number of conjugated drug molecules increases the hydrophobicity of the antibody. The weighted average of the different DAR species is calculated from the peak areas in the chromatogram.

    • UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the absorbance maximum of the drug.

  • Purity and Aggregation Analysis:

    • Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomer, aggregate, and fragment in the final ADC preparation.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to inhibit the proliferation of target cancer cells.[3]

  • Materials:

    • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

    • Cell culture medium and supplements

    • 96-well plates

    • ADC, unconjugated antibody, and free drug

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium.

    • Treat the cells with the different concentrations and incubate for 72-96 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to untreated control cells.

    • Plot the dose-response curves and determine the IC₅₀ values (the concentration of ADC that inhibits cell growth by 50%).

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor activity of the ADC in a mouse xenograft model.[4]

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID)

    • Human cancer cell line that expresses the target antigen

    • ADC, vehicle control, and other control articles

    • Calipers for tumor measurement

  • Procedure:

    • Inject the cancer cells subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).

    • Administer the treatments intravenously (or via another appropriate route) according to the desired dosing schedule.

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.

    • Plot the mean tumor volume over time for each treatment group to evaluate anti-tumor efficacy.

Visualizations

ADC_Synthesis_Workflow cluster_step1 Step 1: Drug-Linker Synthesis cluster_step2 Step 2: ADC Conjugation drug Alkyne-Modified Drug reaction1 CuAAC Click Chemistry drug->reaction1 linker This compound linker->reaction1 purification1 RP-HPLC Purification reaction1->purification1 drug_linker Azido-PEG4-Drug Conjugate reaction2 CuAAC Click Chemistry drug_linker->reaction2 purification1->drug_linker antibody Alkyne-Modified Antibody antibody->reaction2 purification2 SEC Purification reaction2->purification2 adc Antibody-Drug Conjugate (ADC) purification2->adc

Caption: Workflow for the two-step synthesis of an ADC using this compound.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell adc ADC receptor Tumor Antigen adc->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking payload Cytotoxic Payload lysosome->payload 4. Payload Release apoptosis Apoptosis payload->apoptosis 5. Cell Death

References

Application Notes and Protocols: Azido-PEG4-azide for Hydrogel Formation and Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Azido-PEG4-azide as a homobifunctional crosslinker in the formation of polyethylene (B3416737) glycol (PEG)-based hydrogels. The methodologies described herein are primarily centered around "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility, making them ideal for applications in drug delivery, tissue engineering, and 3D cell culture.

Introduction

This compound is a linear polyethylene glycol molecule functionalized with an azide (B81097) group at both ends. This symmetrical structure allows it to act as a crosslinker, connecting two polymer chains that have been modified with alkyne groups. The PEG4 linker provides flexibility and hydrophilicity to the resulting hydrogel network. The formation of hydrogels using this crosslinker is typically achieved through two main types of click chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are orthogonal to most biological functional groups, enabling hydrogel formation in the presence of sensitive biological molecules and even living cells.[1][2]

PEG-based hydrogels are widely employed as scaffolds in biomedical applications due to their biocompatibility, tunable mechanical properties, and ability to encapsulate therapeutic agents and cells.[3][4] The choice between CuAAC and SPAAC for crosslinking will depend on the specific experimental requirements, particularly the sensitivity of the encapsulated biological components to copper ions.

Chemical Principle: Hydrogel Formation via Click Chemistry

Hydrogel formation with this compound involves the reaction of its terminal azide groups with alkyne-functionalized polymers. This reaction forms a stable triazole linkage, creating a crosslinked three-dimensional network that can swell in water to form a hydrogel.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In CuAAC, a copper(I) catalyst is used to promote the reaction between a terminal alkyne and an azide, resulting in the formation of a 1,4-disubstituted triazole.[5] This method is highly efficient and allows for rapid gelation. However, the potential cytotoxicity of the copper catalyst needs to be considered, especially for cell encapsulation applications.[2] The use of copper-chelating ligands like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) can mitigate this toxicity.[5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[2][6][7] This bioorthogonal reaction is ideal for applications involving living cells as it eliminates the need for a potentially toxic metal catalyst.[1][8] The reaction kinetics of SPAAC are generally fast, leading to rapid hydrogel formation.[9][10]

Quantitative Data Summary

The properties of hydrogels formed using azide-alkyne click chemistry can be tuned by varying parameters such as the molecular weight of the PEG precursors, the polymer concentration, and the crosslinking chemistry. The following tables summarize typical quantitative data reported in the literature for PEG-based hydrogels formed via these methods.

PropertyCuAAC HydrogelsSPAAC HydrogelsReference
Gelation Time 2 - 30 minutes10 - 60 seconds[9][10][11]
Storage Modulus (G') ~6000 Pa (for 10% w/v PEG8800)-[12]
Young's Modulus (E) -1 - 18 kPa[9][10]
Swelling Ratio (mass) Dependent on PEG MW and concentration45 - 76[9][12]
Degradation Time Dependent on degradable linkers1 - 35 days (in PBS)[9][12]

Note: The specific properties will vary depending on the exact formulation, including the molecular weight and architecture of the alkyne-functionalized polymer.

Experimental Protocols

Protocol 1: Hydrogel Formation via CuAAC

This protocol describes the formation of a hydrogel by reacting a multi-arm PEG-alkyne with this compound using a copper(I) catalyst.

Materials:

  • Multi-arm PEG-alkyne (e.g., 4-arm PEG-Alkyne, MW 10 kDa)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for cell-based applications)

  • Phosphate-buffered saline (PBS), pH 7.4 or other suitable buffer

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the multi-arm PEG-alkyne in PBS to the desired final concentration (e.g., 10% w/v).

    • Prepare a stock solution of this compound in PBS. The concentration should be calculated to achieve a 1:1 molar ratio of alkyne to azide groups.

    • Prepare a 20 mM stock solution of CuSO₄ in water.[13]

    • Prepare a fresh 300 mM stock solution of sodium ascorbate in water.[13]

    • If using, prepare a 100 mM stock solution of THPTA in water.[13]

  • Hydrogel Formation (Acellular):

    • In a microcentrifuge tube, combine the multi-arm PEG-alkyne solution and the this compound solution.

    • If using THPTA, add it to the mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[13]

    • Vortex the solution briefly and allow it to stand at room temperature. Gelation should occur within minutes.

  • Hydrogel Formation with Encapsulated Cells:

    • Resuspend the desired cell population in the multi-arm PEG-alkyne solution.

    • In a separate tube, mix the this compound solution with the CuSO₄ and THPTA.

    • Quickly and gently mix the cell-containing solution with the azide/catalyst solution, and immediately add the sodium ascorbate solution to initiate crosslinking.[14]

    • Pipette the final mixture into a suitable mold or culture vessel.

    • Allow the hydrogel to crosslink in a cell culture incubator at 37°C.

Protocol 2: Hydrogel Formation via SPAAC (Copper-Free)

This protocol describes the formation of a hydrogel using a strain-promoted azide-alkyne cycloaddition reaction between a multi-arm PEG functionalized with a strained alkyne (e.g., DBCO) and this compound.

Materials:

  • Multi-arm PEG-DBCO (e.g., 4-arm PEG-DBCO, MW 10 kDa)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve the multi-arm PEG-DBCO in PBS to the desired final concentration (e.g., 10% w/v).

    • Dissolve this compound in PBS. The concentration should be calculated to achieve a 1:1 molar ratio of DBCO to azide groups.

  • Hydrogel Formation (Acellular):

    • In a microcentrifuge tube, mix the multi-arm PEG-DBCO solution and the this compound solution.

    • Vortex briefly. The hydrogel will begin to form rapidly, often within seconds to minutes at room temperature.[9][10]

  • Hydrogel Formation with Encapsulated Cells:

    • Resuspend the cells in the multi-arm PEG-DBCO solution at the desired density.

    • Quickly and gently mix the cell suspension with the this compound solution.

    • Immediately pipette the mixture into the desired culture vessel or mold.

    • Allow the hydrogel to fully crosslink at 37°C in a cell culture incubator. The bioorthogonality of the SPAAC reaction ensures high cell viability.[1][15]

Mandatory Visualizations

CuAAC_Hydrogel_Formation cluster_precursors Precursor Solutions cluster_catalyst Catalyst System PEG_Alkyne Multi-arm PEG-Alkyne Mix Mix Precursors & Catalyst PEG_Alkyne->Mix Azido_PEG This compound Azido_PEG->Mix CuSO4 CuSO4 CuSO4->Mix NaAscorbate Sodium Ascorbate NaAscorbate->Mix THPTA THPTA (optional) THPTA->Mix Gelation Hydrogel Formation (Crosslinking) Mix->Gelation

Caption: Workflow for CuAAC-mediated hydrogel formation.

SPAAC_Hydrogel_Formation cluster_precursors Precursor Solutions PEG_DBCO Multi-arm PEG-DBCO Mix Mix Precursors PEG_DBCO->Mix Azido_PEG This compound Azido_PEG->Mix Gelation Hydrogel Formation (Spontaneous Crosslinking) Mix->Gelation

Caption: Workflow for SPAAC-mediated hydrogel formation.

Click_Chemistry_Reaction cluster_reactants Reactants cluster_product Product Alkyne PEG-Alkyne Plus + Alkyne->Plus Azide This compound Catalyst Cu(I) or Strain Azide->Catalyst Plus->Azide Triazole Triazole Linkage (Crosslink) Catalyst->Triazole

Caption: General reaction scheme for azide-alkyne cycloaddition.

Applications in Drug Development

The ability to form hydrogels under mild, biocompatible conditions makes this compound a valuable tool in drug development.[3]

  • Controlled Drug Release: Hydrogels can serve as depots for the sustained release of therapeutic agents, ranging from small molecules to large proteins.[4][16][17] The release kinetics can be tuned by altering the crosslink density of the hydrogel.

  • 3D Cell Culture and Tissue Engineering: The encapsulation of cells within these hydrogels allows for the creation of 3D tissue models for drug screening and toxicity studies.[1][14][18] The bio-inert nature of PEG minimizes non-specific protein adsorption, while the hydrogel can be functionalized with bioactive motifs to direct cell behavior.[4]

  • Injectable Hydrogels: The rapid gelation kinetics of click chemistry, particularly SPAAC, enable the formation of injectable hydrogels that can be administered in a minimally invasive manner and form a solid depot in situ.[8][15][18]

Troubleshooting

IssuePossible CauseSuggested Solution
Slow or Incomplete Gelation (CuAAC) Inactive catalyst (Cu(I) oxidized to Cu(II)). Insufficient sodium ascorbate. Low precursor concentration.Use freshly prepared sodium ascorbate solution. Ensure adequate concentration of the reducing agent. Increase the concentration of PEG precursors.
Cell Viability Issues (CuAAC) Copper cytotoxicity.Use a copper-chelating ligand like THPTA. Minimize the concentration of the copper catalyst. Consider using the SPAAC method instead.
Premature Gelation High precursor concentration. High temperature.Reduce the concentration of the precursor solutions. Perform the mixing at a lower temperature (e.g., on ice).
Inhomogeneous Gel Incomplete mixing of precursors.Ensure thorough but gentle mixing immediately after adding all components.

Conclusion

This compound, in conjunction with alkyne-modified polymers, provides a versatile and robust platform for the creation of biocompatible hydrogels. The use of click chemistry allows for precise control over the hydrogel properties and enables their formation under conditions that are compatible with sensitive biological materials. These characteristics make this compound an excellent crosslinking agent for a wide range of applications in drug delivery, tissue engineering, and biomedical research.

References

Live-Cell Imaging Utilizing Azide-Alkyne Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Live-cell imaging is a pivotal technique for elucidating dynamic cellular processes. The advent of bioorthogonal chemistry, particularly the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized our ability to visualize specific biomolecules in their native environment without causing cellular toxicity.[1][2] This method typically involves a two-step process: first, the metabolic incorporation of an azide-containing precursor into a target biomolecule, and second, the covalent labeling of this azide (B81097) with a fluorescent probe containing a strained alkyne, such as dibenzocyclooctyne (DBCO).

While molecules like Azido-PEG4-azide are bifunctional linkers used in the synthesis of more complex probes or for creating dimers, they are not direct imaging agents. This application note focuses on the widely used workflow for live-cell imaging of cell-surface glycans by metabolically labeling them with an azido-sugar, N-azidoacetylmannosamine (Ac4ManNAz), followed by fluorescent tagging with a DBCO-conjugated dye. This technique allows for the real-time visualization of glycan trafficking, localization, and dynamics.[2]

Principle of the Method

The experimental approach is based on the metabolic machinery of the cell to incorporate a chemical reporter (an azide group) into a specific class of biomolecules.

  • Metabolic Labeling: Cells are cultured in the presence of an azide-modified monosaccharide, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz). Ac4ManNAz is a precursor for sialic acid biosynthesis.[2] As cells metabolize this sugar, the azide-modified sialic acid is incorporated into cell-surface glycans on glycoproteins and glycolipids.[3]

  • Bioorthogonal Ligation (Click Chemistry): The azide groups, now displayed on the cell surface, serve as chemical handles. A fluorescent dye conjugated to a strained alkyne, like DBCO, is then added to the cell culture. The DBCO group rapidly and specifically reacts with the azide via SPAAC to form a stable triazole linkage.[2] This reaction is highly biocompatible as it proceeds efficiently at physiological temperatures without the need for a cytotoxic copper catalyst.[1][4]

  • Fluorescence Imaging: The covalent attachment of the fluorophore to the cell-surface glycans enables their visualization by fluorescence microscopy, allowing for the study of their dynamic processes in living cells.[2]

Data Presentation

The following tables provide a summary of quantitative data for the key reagents and expected outcomes in this live-cell imaging protocol.

Table 1: Spectroscopic and Physicochemical Properties of Common DBCO-Fluorophores

Fluorophore ConjugateExcitation Max (λex)Emission Max (λem)Recommended Solvent
AF488-DBCO~495 nm~519 nmDMSO
Cyanine3 (Cy3)-DBCO~555 nm~570 nmDMSO
TAMRA-DBCO~555 nm~580 nmDMSO
Cyanine5 (Cy5)-DBCO~650 nm~670 nmDMSO

Note: The exact spectral properties may vary slightly depending on the local environment.

Table 2: Recommended Reagent Concentrations and Incubation Times

ReagentCell TypeRecommended ConcentrationIncubation TimeIncubation Temperature
Ac4ManNAz (Metabolic Labeling)Mammalian cells (e.g., HeLa, A549, Jurkat)10-50 µM[5][6]1-3 days[5]37°C, 5% CO₂
DBCO-Fluorophore (Fluorescent Labeling)Mammalian cells5-30 µM[2][7]30-60 minutes[2]Room Temperature or 37°C

Note: Optimal concentrations and incubation times should be determined empirically for each cell type and experimental setup to maximize labeling efficiency while minimizing potential toxicity.[5][6]

Table 3: Representative Experimental Outcomes

ParameterTypical ResultMethod of Quantification
Cell Viability> 95%Trypan Blue Exclusion or Live/Dead Assay
Labeling EfficiencyVaries by cell type and conditionsFlow Cytometry or Fluorescence Microscopy
Signal-to-Noise Ratio (SNR)10-20Confocal or Epifluorescence Microscopy[8]

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with Ac4ManNAz

This protocol describes the incorporation of azide groups into cell-surface sialoglycans.

Materials:

  • Mammalian cells of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Ac4ManNAz

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or glass-bottom dishes suitable for microscopy

Procedure:

  • Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the labeling period. Allow cells to adhere overnight under standard culture conditions (37°C, 5% CO₂).[5]

  • Ac4ManNAz Stock Solution Preparation: Prepare a 10 mM stock solution of Ac4ManNAz in sterile, anhydrous DMSO. Store the stock solution in aliquots at -20°C.[5]

  • Metabolic Labeling: a. On the day of the experiment, thaw an aliquot of the Ac4ManNAz stock solution. b. Dilute the stock solution into pre-warmed complete culture medium to a final concentration of 10-50 µM. It is recommended to start with a lower concentration, such as 10 µM, as higher concentrations may have physiological effects on the cells.[6] c. Remove the existing medium from the cells and wash once with sterile PBS. d. Add the Ac4ManNAz-containing medium to the cells. e. Incubate the cells for 1 to 3 days under standard culture conditions to allow for metabolic incorporation of the azido-sugar.[5]

Protocol 2: Fluorescent Labeling of Azide-Modified Live Cells

This protocol outlines the procedure for labeling the azide-modified cells with a DBCO-fluorophore via a copper-free click reaction.

Materials:

  • Metabolically labeled cells from Protocol 1

  • DBCO-fluorophore of choice (e.g., AF488-DBCO, Cy5-DBCO)

  • Anhydrous DMSO

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)

Procedure:

  • DBCO-Fluorophore Stock Solution Preparation: Prepare a 1-5 mM stock solution of the DBCO-fluorophore in sterile, anhydrous DMSO. Protect from light and store at -20°C.[2][7]

  • Cell Preparation: a. After the metabolic labeling incubation, gently aspirate the Ac4ManNAz-containing medium. b. Wash the cells twice with pre-warmed PBS to remove any unincorporated azido-sugar.[5]

  • Fluorescent Labeling: a. Prepare the staining solution by diluting the DBCO-fluorophore stock solution in pre-warmed live-cell imaging buffer to the desired final concentration (typically 5-30 µM). A titration is recommended to determine the optimal concentration for your specific cell type and imaging setup.[2][7] b. Add the staining solution to the azide-labeled cells. c. Incubate the cells for 30-60 minutes at 37°C (or room temperature) in a CO₂ incubator, protected from light.[2]

  • Washing: a. Remove the staining solution. b. Wash the cells three to four times with pre-warmed live-cell imaging buffer to remove any unbound dye.[2][7]

  • Imaging: Add fresh live-cell imaging buffer to the cells and proceed with imaging on a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Mandatory Visualization

experimental_workflow Experimental Workflow for Live-Cell Imaging cluster_prep Cell Preparation cluster_metabolic_labeling Metabolic Labeling cluster_click_reaction Fluorescent Labeling (SPAAC) cluster_imaging Imaging cell_seeding 1. Seed cells on glass-bottom dish overnight_incubation 2. Incubate overnight (37°C, 5% CO₂) cell_seeding->overnight_incubation add_ac4manaz 3. Add Ac4ManNAz-containing medium (10-50 µM) overnight_incubation->add_ac4manaz label_incubation 4. Incubate for 1-3 days add_ac4manaz->label_incubation wash1 5. Wash cells with PBS label_incubation->wash1 add_dbco 6. Add DBCO-fluorophore (5-30 µM) wash1->add_dbco click_incubation 7. Incubate for 30-60 min add_dbco->click_incubation wash2 8. Wash to remove unbound probe click_incubation->wash2 imaging 9. Live-cell fluorescence microscopy wash2->imaging

Caption: Experimental workflow for metabolic labeling and live-cell imaging.

metabolic_pathway Metabolic Incorporation of Ac4ManNAz and SPAAC Labeling cluster_cell Cell cluster_medium Extracellular Medium cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_labeling Fluorescent Labeling Ac4ManNAz Ac4ManNAz ManNAz ManNAz Ac4ManNAz->ManNAz Cellular Uptake SiaNAz Azido-Sialic Acid (SiaNAz) ManNAz->SiaNAz Sialic Acid Biosynthesis Glycan Cell-Surface Glycan with Azide (N₃) SiaNAz->Glycan Incorporation DBCO_Fluor DBCO-Fluorophore Labeled_Glycan Fluorescently Labeled Glycan Glycan->Labeled_Glycan SPAAC 'Click' Reaction DBCO_Fluor->Labeled_Glycan

Caption: Metabolic incorporation of Ac4ManNAz and subsequent SPAAC reaction.

Troubleshooting

ProblemPossible CausesRecommended Solutions
Low or No Fluorescent Signal 1. Inefficient metabolic labeling.- Optimize Ac4ManNAz concentration and incubation time for your cell line.[5] - Ensure the Ac4ManNAz stock is not degraded.
2. Low concentration of DBCO-fluorophore.- Perform a dose-response titration to find the optimal probe concentration.[2]
3. Degraded DBCO-fluorophore.- Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Protect from light.
4. Photobleaching.- Minimize exposure of cells to excitation light. Use an anti-fade reagent if applicable for fixed-cell controls.
High Background Fluorescence 1. High concentration of DBCO-fluorophore.- Reduce the probe concentration.[2]
2. Incomplete removal of unbound probe.- Increase the number and duration of washing steps after incubation with the probe.[2][7]
3. Non-specific binding of the probe.- Include a blocking agent like BSA in the labeling buffer. Some strained alkynes can react with biological nucleophiles; ensure the chosen probe is highly specific.
4. Cellular autofluorescence.- Image an unlabeled control sample to determine the level of autofluorescence and subtract it from the signal.
Cell Toxicity or Death 1. High concentration of Ac4ManNAz.- Reduce the concentration of Ac4ManNAz. Studies suggest 10 µM is effective with minimal physiological impact.[6]
2. High concentration of DBCO-fluorophore or DMSO.- Lower the probe concentration and ensure the final DMSO concentration is non-toxic (typically <0.5%).
3. Phototoxicity from imaging.- Reduce the intensity and duration of the excitation light. Use a more sensitive camera or objective.

References

Application Notes and Protocols for Solid-Phase Synthesis Incorporating Azido-PEG4-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Azido-PEG4-azide in solid-phase synthesis (SPS). This versatile bifunctional linker is instrumental in the development of complex biomolecules and targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), through the strategic introduction of azide (B81097) functionalities for subsequent bioconjugation via "click chemistry."

Introduction

Solid-phase synthesis (SPS) is a cornerstone technique for the efficient assembly of peptides, oligonucleotides, and other complex organic molecules. The incorporation of polyethylene (B3416737) glycol (PEG) linkers onto solid supports has revolutionized this field by improving the solvation of the resin and reducing peptide aggregation, which is particularly beneficial for long or hydrophobic sequences.[1] this compound, a hydrophilic linker with two terminal azide groups, offers a powerful tool for chemists to synthesize dimeric molecules or to introduce handles for bioorthogonal conjugation.[2] The azide groups are stable throughout the synthesis and can be selectively reacted with alkynes or cyclooctynes via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), respectively.[3][4][5] This "click chemistry" approach is highly efficient, specific, and biocompatible.[3][4]

Key Applications

The primary application of this compound in solid-phase synthesis is the construction of molecules requiring a flexible, hydrophilic spacer with reactive handles for conjugation. A prominent example is the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[5] The PEG linker in a PROTAC plays a crucial role in optimizing the stability and geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase, as well as improving the molecule's solubility and cell permeability.[6]

Experimental Workflow for Solid-Phase Synthesis

The following diagram outlines a typical workflow for solid-phase synthesis incorporating an Azido-PEG linker, such as in the synthesis of a PROTAC.

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis On-Resin Synthesis cluster_finalization Cleavage & Purification resin_selection Resin Selection (e.g., Aminomethyl Polystyrene) resin_swelling Resin Swelling (DMF or DCM) resin_selection->resin_swelling ligand1_attachment Attach E3 Ligase Ligand resin_swelling->ligand1_attachment deprotection1 Fmoc Deprotection (20% Piperidine (B6355638)/DMF) ligand1_attachment->deprotection1 linker_coupling Couple Azido-PEG-Acid (HATU, DIPEA in DMF) deprotection1->linker_coupling deprotection2 Fmoc Deprotection linker_coupling->deprotection2 ligand2_coupling Couple POI Ligand (with alkyne) via Click Chemistry (CuAAC) deprotection2->ligand2_coupling cleavage Cleavage from Resin (e.g., 95% TFA) ligand2_coupling->cleavage purification Purification (Preparative RP-HPLC) cleavage->purification characterization Characterization (LC-MS, NMR) purification->characterization

Caption: General workflow for the solid-phase synthesis of a PROTAC using an Azido-PEG linker.

Quantitative Data Summary

The following tables present representative quantitative data for the solid-phase synthesis of PROTACs targeting different proteins of interest, demonstrating the utility of PEG linkers. While specific data for this compound is consolidated from general Azido-PEG linker applications, these values provide a strong indication of expected outcomes.

Table 1: Solid-Phase Synthesis of BRD4-Targeting PROTACs with PEG Linkers [6]

PROTAC IDPOI LigandE3 Ligase LigandPEG Linker (n)Overall Yield (%)Purity (%)Molecular Weight ( g/mol )DC50 (nM)
PROTAC-1JQ1 derivativePomalidomide415>95987.1825
PROTAC-2JQ1 derivativePomalidomide812>951163.3840
PROTAC-3OT-IPomalidomide418>981023.2515

Note: The yields and biological data are representative and can vary depending on the specific ligands, linker length, and experimental conditions.[6]

Table 2: Reagents and Conditions for Key Solid-Phase Synthesis Steps [7]

StepReagent/ConditionDurationEfficiencyNotes
Fmoc Deprotection20% Piperidine in DMF5-10 minHighStandard procedure for Fmoc-based SPPS.
Azido-PEG-Acid CouplingHATU / DIPEA in DMF30-60 minHighProvides rapid and efficient coupling.
Azide Reduction (if needed)Dithiothreitol (DTT), DIPEA in DMF2 hours at 50°CEfficientEfficient and commonly used method.
On-Resin CuAACCopper(II) sulfate, Sodium ascorbate (B8700270), Alkyne-modified molecule in DMF/H₂O12-24 hoursGood to ExcellentA versatile "click chemistry" reaction.
Cleavage from Resin95% TFA, 2.5% H₂O, 2.5% TIS1-2 hoursHighStandard cleavage for many linkers.

Detailed Experimental Protocols

Protocol 1: Resin Preparation
  • Resin Selection: Choose a suitable resin for your synthesis. Aminomethyl polystyrene resin is a common choice.

  • Resin Swelling: Place the desired amount of resin in a reaction vessel. Add a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) and allow the resin to swell for 30-60 minutes with gentle agitation.[1][8]

Protocol 2: Attachment of First Ligand (e.g., E3 Ligase Ligand for PROTAC Synthesis)
  • Coupling: Dissolve the first ligand (e.g., an E3 ligase ligand with a carboxylic acid functionality), a coupling agent (e.g., HATU), and a base (e.g., DIPEA) in DMF.

  • Add the solution to the swollen resin and shake at room temperature for 4 hours.

  • Wash the resin thoroughly with DMF, DCM, and methanol (B129727) (MeOH) to remove excess reagents and byproducts.

Protocol 3: Incorporation of this compound (as an Azido-PEG4-acid derivative)

Note: For incorporating a bifunctional linker like this compound, it is often used in a monofunctionalized form first, such as Azido-PEG4-acid, to allow for stepwise assembly.

  • Deprotection (if necessary): If the attached ligand has an Fmoc protecting group, remove it by treating the resin with a solution of 20% piperidine in DMF for 10-20 minutes.

  • Linker Coupling: Dissolve the Azido-PEG4-acid linker, HATU, and DIPEA in DMF.[8]

  • Add the solution to the resin and shake at room temperature for 2-4 hours.[8]

  • Monitor the reaction completion using a Kaiser test. A negative test indicates complete coupling.

  • Wash the resin extensively with DMF, DCM, and MeOH and dry under vacuum.[8]

Protocol 4: On-Resin Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-modified second ligand (e.g., a POI ligand) onto the azide-functionalized resin.

  • Reaction Setup: Suspend the azide-functionalized resin in a mixture of DMF and water.

  • Add the alkyne-functionalized POI ligand, copper(II) sulfate, and sodium ascorbate to the resin suspension.

  • Click Reaction: Shake the reaction mixture at room temperature for 12-24 hours.[8]

  • Wash the resin thoroughly with DMF, water, DMF, DCM, and MeOH, then dry under vacuum.[8]

cuaac_pathway resin Resin-PEG-N3 product Resin-PEG-Triazole-Ligand resin->product alkyne Alkyne-Ligand alkyne->product catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) catalyst->product catalyzes

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a solid support.

Protocol 5: Cleavage and Purification
  • Cleavage from Resin: Prepare a cleavage cocktail, commonly 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[6][8]

  • Add the cleavage cocktail to the dried resin and shake at room temperature for 1-2 hours.[6][8]

  • Filter the resin and collect the filtrate containing the cleaved product.

  • Purification: Concentrate the filtrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to collect the precipitate and dry it.

  • Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Protocol 6: Characterization

Confirm the identity and purity of the final product using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Conclusion

The use of this compound and its derivatives in solid-phase synthesis provides a robust and efficient method for constructing complex molecules with enhanced physicochemical properties. The protocols and data presented herein offer a foundation for researchers to design and synthesize novel compounds for a wide range of applications in drug discovery and chemical biology. The versatility of the azide group for "click chemistry" ensures that this linker will remain a valuable tool in the development of next-generation therapeutics.

References

Application Notes and Protocols for Azido-PEG4-azide in Proteomics and Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-azide is a homobifunctional crosslinking reagent that is becoming an increasingly valuable tool in the field of proteomics. Its structure consists of two terminal azide (B81097) groups connected by a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This configuration allows for a two-step crosslinking strategy, primarily through the highly efficient and bioorthogonal "click chemistry" reactions.[1][2] The azide groups can react with alkyne-modified molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), forming stable triazole linkages.[3][4] The PEG4 spacer enhances the water solubility of the crosslinker and reduces steric hindrance, making it well-suited for applications in biological systems.[5]

These characteristics make this compound a powerful reagent for capturing and identifying protein-protein interactions, enriching protein complexes, and as a component in the synthesis of more complex molecular tools like Proteolysis Targeting Chimeras (PROTACs).[6] This document provides detailed application notes and protocols for the use of this compound in proteomics and pull-down assays.

Data Presentation

The efficiency of a pull-down assay using this compound can be assessed by the number of identified proteins and the enrichment of known interactors. The following table presents illustrative quantitative data from a hypothetical pull-down experiment designed to identify the interaction partners of a specific bait protein. This data is representative of the performance that can be expected from click chemistry-based enrichment workflows.[3][7]

ParameterControl (No Crosslinker)This compound CrosslinkedEnrichment Factor
Total Proteins Identified~150~250-
Bait Protein Spectral Counts12501310-
Known Interactor A Spectral Counts58517x
Known Interactor B Spectral Counts24824x
Non-specific Binder X Spectral Counts50551.1x

Note: This data is illustrative and serves to demonstrate the potential enrichment of interacting proteins. Actual results will vary depending on the specific proteins, cell type, and experimental conditions.

Experimental Protocols

Protocol 1: Two-Step Pull-Down Assay using this compound and Alkyne-Biotin

This protocol describes the use of this compound to crosslink interacting proteins in a cell lysate, followed by the capture of these complexes using an alkyne-biotin reporter and streptavidin beads.

Materials and Reagents:

  • Cell lysate from cultured cells

  • Lysis Buffer (e.g., 150 mM NaCl, 50 mM HEPES pH 7.4, 1% Igepal CA-630, 1% SDS, with protease and phosphatase inhibitors)[8]

  • This compound

  • Alkyne-functionalized "bait" protein (if applicable)

  • Alkyne-Biotin (e.g., Biotin-PEG4-Alkyne)[9]

  • Copper(II) Sulfate (CuSO4)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Streptavidin-coated magnetic beads

  • Wash Buffers (e.g., PBS with varying concentrations of detergents)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Cell Lysis and Protein Quantification:

    • Lyse cells in a suitable lysis buffer.

    • Clarify the lysate by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • First Crosslinking Step (Optional - for bait-prey interactions):

    • If using a purified alkyne-functionalized bait protein, incubate it with the cell lysate to allow for the formation of protein complexes.

  • Click Chemistry Reaction (CuAAC): [10]

    • To the cell lysate (containing the bait-prey complexes, if applicable), add this compound to a final concentration of 100-500 µM.

    • Incubate for 1-2 hours at room temperature with gentle rotation.

    • Prepare the click chemistry reaction mix. For a 1 mL reaction, add the following in order, vortexing gently after each addition:

      • Alkyne-Biotin to a final concentration of 50-100 µM.

      • TBTA to a final concentration of 100 µM.

      • Freshly prepared 50 mM CuSO4 to a final concentration of 1 mM.

      • Freshly prepared 50 mM Sodium Ascorbate to a final concentration of 1 mM.

    • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • Enrichment of Biotinylated Proteins:

    • Equilibrate the streptavidin magnetic beads by washing them three times with lysis buffer.

    • Add the equilibrated beads to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads sequentially with:

      • Lysis buffer (2 times)

      • PBS with 1% SDS (2 times)

      • PBS with 0.1% Tween-20 (2 times)

      • PBS (2 times)

  • Elution:

    • Elute the crosslinked protein complexes from the beads by adding 1x SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.

    • Analyze the eluted proteins by SDS-PAGE and Coomassie staining or Western blotting.

Protocol 2: On-Bead Digestion for Mass Spectrometry Analysis

This protocol describes the digestion of the enriched proteins directly on the streptavidin beads for subsequent analysis by LC-MS/MS.[5]

Materials and Reagents:

  • Streptavidin beads with enriched protein complexes (from Protocol 1)

  • Reduction Buffer (e.g., 10 mM DTT in 50 mM Ammonium Bicarbonate)

  • Alkylation Buffer (e.g., 55 mM iodoacetamide (B48618) in 50 mM Ammonium Bicarbonate)

  • Trypsin (mass spectrometry grade)

  • 50 mM Ammonium Bicarbonate

  • Formic Acid

  • Acetonitrile (B52724)

Procedure:

  • Reduction and Alkylation:

    • Resuspend the beads in Reduction Buffer and incubate for 30 minutes at 56°C.

    • Cool to room temperature and add Alkylation Buffer. Incubate for 20 minutes in the dark.

  • Tryptic Digestion:

    • Wash the beads twice with 50 mM Ammonium Bicarbonate.

    • Resuspend the beads in 50 mM Ammonium Bicarbonate and add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C with shaking.

  • Peptide Elution and Desalting:

    • Pellet the beads and collect the supernatant containing the digested peptides.

    • Perform a second elution with a solution of 50% acetonitrile and 5% formic acid.

    • Combine the supernatants and desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by LC-MS/MS to identify the crosslinked proteins.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_crosslinking Crosslinking & Labeling cluster_enrichment Enrichment cluster_analysis Analysis cell_lysate Cell Lysate complex_formation Complex Formation cell_lysate->complex_formation bait_protein Alkyne-Bait Protein (Optional) bait_protein->complex_formation add_azido_peg4_azide Add this compound complex_formation->add_azido_peg4_azide click_reaction CuAAC Reaction with Alkyne-Biotin add_azido_peg4_azide->click_reaction streptavidin_beads Streptavidin Bead Capture click_reaction->streptavidin_beads washing Stringent Washes streptavidin_beads->washing on_bead_digestion On-Bead Digestion washing->on_bead_digestion lc_msms LC-MS/MS Analysis on_bead_digestion->lc_msms data_analysis Data Analysis lc_msms->data_analysis signaling_pathway cluster_interaction Protein-Protein Interaction cluster_crosslinking Crosslinking cluster_identification Identification protein_a Protein A crosslinked_complex Covalently Linked Complex protein_a->crosslinked_complex protein_b Protein B protein_b->crosslinked_complex crosslinker This compound crosslinker->crosslinked_complex pull_down Pull-Down Assay crosslinked_complex->pull_down ms_analysis Mass Spectrometry pull_down->ms_analysis interaction_confirmed Interaction Confirmed ms_analysis->interaction_confirmed

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Azido-PEG4-azide Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG4-azide click reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges, particularly low reaction yields, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: My click reaction is resulting in a very low yield or has failed completely. What are the initial checks I should perform?

A1: When encountering a low-yielding click reaction, the investigation should begin with the most critical components: the copper catalyst, the reagents, and the reaction environment. A primary cause of low yields is the oxidation of the active Copper(I) (Cu(I)) catalyst to the inactive Copper(II) (Cu(II)) state.[1][2][3][4]

Initial troubleshooting steps should include:

  • Verify Catalyst Activity: Ensure that a reducing agent, such as sodium ascorbate (B8700270), is used to maintain copper in the active Cu(I) state.[1] It is also highly recommended to use degassed solvents to remove dissolved oxygen, which can oxidize the catalyst.[1][3]

  • Assess Reagent Purity and Integrity: The purity of the azide (B81097), alkyne, and solvents can significantly affect the reaction outcome.[1] Use high-purity reagents and consider purifying your starting materials if you suspect impurities.[1] Notably, the sodium ascorbate solution should always be freshly prepared as it can degrade over time.[1]

  • Check Ligand Presence and Concentration: A suitable ligand is crucial for stabilizing the Cu(I) catalyst.[1][3][5] Ensure you are using an appropriate ligand at an optimized concentration.

Q2: I'm using a reducing agent, but my reaction is still not proceeding as expected. What could be the issue?

A2: Even with a reducing agent, other factors can impede the reaction. If you've addressed the initial checks, consider the following:

  • Suboptimal Reaction Conditions: The stoichiometry of reactants, temperature, solvent, and pH can all have a significant impact on reaction efficiency.[3]

  • Ligand Issues: The choice of ligand and its concentration are critical for stabilizing the Cu(I) catalyst and accelerating the reaction.[3][6] An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental.[3] For biological applications in aqueous buffers, a water-soluble ligand like THPTA is often a good choice.[3][4][7]

  • Side Reactions: The homocoupling of the alkyne (Glaser coupling) is a common side reaction that consumes your starting material and is promoted by the presence of Cu(II) and oxygen.[3][5]

Q3: Can the length of the PEG linker in my this compound affect the reaction yield?

A3: Yes, the length of the PEG linker can influence the reaction. While longer PEG chains can enhance the solubility of a molecule, they may also introduce steric hindrance around the reactive azide groups, potentially lowering the reaction rate.[7][8] For sterically hindered substrates, you may need to increase the reaction time or temperature.[1][5]

Q4: What is the optimal order for adding reagents in a CuAAC reaction?

A4: The order of reagent addition can significantly impact the reaction's success. A generally recommended procedure is as follows:

  • Prepare a premixed solution of the copper salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[3][6] This allows for the formation of the copper-ligand complex.

  • Add this premixed catalyst solution to the solution containing your azide and alkyne substrates.[3][6]

  • Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).[3][6][9] Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before the ligand has had a chance to coordinate.[3]

Troubleshooting Guide: Low Product Yield

This guide provides a systematic approach to diagnosing and resolving the root cause of poor reaction outcomes.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in CuAAC reactions.

TroubleshootingWorkflow start Low or No Product Yield catalyst Is the Copper Catalyst Active? start->catalyst reagents Are Reagents Pure & Stoichiometry Correct? catalyst->reagents Yes catalyst_sol Action: - Degas solvents - Use fresh reducing agent (Na-Ascorbate) - Work under inert atmosphere - Use a stabilizing ligand (e.g., THPTA) catalyst->catalyst_sol No conditions Are Reaction Conditions Optimal? reagents->conditions Yes reagents_sol Action: - Verify reagent purity and integrity - Prepare fresh sodium ascorbate solution - Optimize azide:alkyne ratio (e.g., 1.1-2 fold excess of one) reagents->reagents_sol No side_reactions Are Side Reactions Occurring? conditions->side_reactions Yes conditions_sol Action: - Optimize ligand:copper ratio (1:1 to 5:1) - Screen different solvents and pH - Adjust temperature and reaction time conditions->conditions_sol No success Yield > 80%? side_reactions->success No side_reactions_sol Action: - Ensure sufficient reducing agent - Minimize oxygen exposure - Check order of reagent addition side_reactions->side_reactions_sol Yes end_success Successful Reaction success->end_success Yes end_fail Further Optimization/Alternative Chemistry success->end_fail No catalyst_sol->reagents reagents_sol->conditions conditions_sol->side_reactions side_reactions_sol->success

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

Data Presentation: Optimizing Reaction Parameters

To achieve the highest yield, systematically vary key parameters in a series of small-scale reactions. The following tables summarize recommended starting concentrations and ratios for key components in a typical CuAAC reaction.

Table 1: Recommended Starting Concentrations and Ratios

ComponentRecommended RangeNotes
Copper(II) Sulfate 50 µM to 500 µM[1]The catalytic amount can be optimized.[4]
Stabilizing Ligand (e.g., THPTA) 1:1 to 5:1 (Ligand:Copper)[1]THPTA is water-soluble and a good choice for aqueous buffers.[4]
Reducing Agent (Sodium Ascorbate) 1 mM to 10 mM[1]Should be prepared fresh.[1][4] A 10- to 50-fold molar excess relative to the copper catalyst is a common starting point.[9]
Reactant Stoichiometry (Azide:Alkyne) 1:1 to 1:5 or 5:1[1]A slight excess (1.1-2 equivalents) of one component can drive the reaction to completion.[1][5]

Table 2: Typical Reaction Conditions

ParameterRecommended ConditionNotes
Temperature Room temperature, 4°C (overnight), or 37°C[1]Gentle heating (e.g., 37-45°C) can sometimes improve yield with sterically hindered substrates.[9]
Reaction Time 1-4 hours[1][2]Can be extended for hindered substrates.[5]
Solvent Water, DMSO, DMF, tBuOH/H₂O mixtures[3][4]The choice is dictated by the solubility of the reactants.[4]
pH 4 to 12[8][9]For bioconjugation, a pH around 7.4 is common.[2]

Experimental Protocols

General Protocol for Optimizing CuAAC Reaction Conditions

This protocol provides a framework for systematically optimizing your click reaction.

  • Reagent Preparation:

    • Prepare stock solutions of your alkyne and this compound in a degassed buffer or solvent (e.g., phosphate (B84403) buffer, pH 7.4).[2]

    • Prepare a fresh stock solution of sodium ascorbate in degassed water immediately before use.[2][9]

    • Prepare stock solutions of CuSO₄ and a stabilizing ligand (e.g., THPTA) in degassed water.[9][10]

  • Design of Experiments:

    • Set up a series of small-scale reactions (e.g., 50 µL final volume).

    • Vary one parameter at a time (e.g., copper concentration, ligand:copper ratio) while keeping others constant, based on the ranges in Tables 1 and 2.

  • Reaction Setup:

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution. Let the mixture stand for 2-3 minutes.[10]

    • In the reaction tube, combine the alkyne and azide solutions.

    • Add the catalyst premix to the azide/alkyne mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[2][3][6]

  • Incubation:

    • Gently mix the reaction.

    • Incubate at the desired temperature for 1-4 hours. Protect from light if using fluorescent reagents.[1]

  • Analysis:

    • Monitor the reaction progress and final yield using appropriate analytical techniques such as HPLC, LC-MS, or SDS-PAGE.[2][10]

Protocol for a Standard CuAAC Reaction

This protocol is a starting point and may require optimization.

  • In a reaction vial, add the this compound (1.0 equivalent) and the terminal alkyne (1.1 equivalents).

  • Add the solvent to achieve the desired final concentration (e.g., 5 mM).

  • Purge the solution and the headspace of the vial with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[9]

  • In a separate microcentrifuge tube, prepare the catalyst premix by combining a CuSO₄ stock solution (to a final concentration of 0.1 equivalents) and a THPTA stock solution (to a final concentration of 0.5 equivalents). Vortex briefly.[9]

  • Add the catalyst premix to the reaction vial.

  • Initiate the reaction by adding a freshly prepared sodium ascorbate solution (to a final concentration of 1.0 equivalent).[9]

  • Stir the reaction mixture at room temperature and monitor its progress.

Visualizing the CuAAC Reaction

The following diagrams illustrate the mechanism of the CuAAC reaction and the relationship between its components.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Azide R1-N3 (this compound) Cycloaddition Cycloaddition Azide->Cycloaddition Alkyne R2-C≡CH (Alkyne) Cu_acetylide Copper Acetylide Alkyne->Cu_acetylide Cu_II Cu(II)SO4 Cu_I Cu(I)-Ligand Cu_II->Cu_I Reduction NaAsc Sodium Ascorbate NaAsc->Cu_II Cu_I->Cu_acetylide Ligand Ligand (e.g., THPTA) Ligand->Cu_I Stabilization Cu_acetylide->Cycloaddition Cycloaddition->Cu_I Regeneration Product Triazole Product Cycloaddition->Product

Caption: The catalytic cycle of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Component_Relationships cluster_core Core Reaction cluster_catalysis Catalysis System cluster_issues Potential Issues Azide This compound Product Triazole Product Azide->Product Steric_Hindrance Steric Hindrance (PEG chain) Azide->Steric_Hindrance Can cause Alkyne Alkyne Substrate Alkyne->Product Copper Cu(I) Catalyst Copper->Product Catalyzes Ligand Stabilizing Ligand Ligand->Copper Stabilizes Reducer Reducing Agent (Na-Ascorbate) Reducer->Copper Maintains Cu(I) Oxidation Catalyst Oxidation (Cu(I) -> Cu(II)) Oxidation->Copper Inactivates Homocoupling Alkyne Homocoupling (Glaser Coupling) Homocoupling->Alkyne Consumes

Caption: Logical relationships between components and potential issues in this compound click reactions.

References

Technical Support Center: Optimizing Azido-PEG4-azide Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG4-azide conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for conjugating a molecule using an this compound linker?

The two primary methods for utilizing an this compound linker in conjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3][4]

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This "click chemistry" reaction involves the use of a copper(I) catalyst to covalently link an azide (B81097) to a terminal alkyne, forming a stable triazole linkage.[2][5][6] It is known for its high efficiency and specificity.

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) which reacts spontaneously with an azide.[1][3][7] The elimination of the cytotoxic copper catalyst makes SPAAC ideal for applications in living cells and in vivo.[1][3]

Q2: I am observing very low or no yield in my CuAAC reaction. What are the common causes?

Low yields in CuAAC reactions are frequently due to the oxidation of the active Copper(I) catalyst to the inactive Copper(II) state by oxygen present in the reaction mixture.[5][8] Other potential causes include poor quality or degradation of reagents, particularly the reducing agent (e.g., sodium ascorbate), and suboptimal reaction conditions.[5]

Q3: How can I prevent the oxidation of the copper catalyst in my CuAAC reaction?

To maintain the catalytically active Cu(I) state, it is crucial to minimize oxygen exposure.[5] This can be achieved by:

  • Degassing solvents: Thoroughly degas all solvents used in the reaction.[5]

  • Using a reducing agent: A fresh solution of a reducing agent, such as sodium ascorbate (B8700270), should be used to reduce any Cu(II) to Cu(I).[5]

  • Using a copper-chelating ligand: Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) oxidation state.[9][10]

  • Working under an inert atmosphere: For highly sensitive reactions, performing the experiment in a glove box or under a stream of argon or nitrogen can be beneficial.

Q4: My SPAAC reaction is very slow. How can I increase the reaction rate?

If your SPAAC reaction is proceeding slowly, consider the following optimizations:

  • Increase reactant concentrations: Higher concentrations of the azide and cyclooctyne can lead to a faster reaction.[1]

  • Elevate the temperature: If your biomolecules are stable, increasing the temperature to 37°C can enhance the reaction rate.[1]

  • Optimize pH: The optimal pH for SPAAC reactions is typically around 7.4, but rates can sometimes be increased at a slightly more basic pH (up to ~8.5).[1]

  • Choice of cyclooctyne: The structure of the cyclooctyne significantly impacts the reaction kinetics.[3][7][11] Consider using a more reactive cyclooctyne derivative if possible.

Q5: I am observing aggregation or precipitation of my protein during conjugation. What can I do?

Aggregation can be a challenge, especially when working with hydrophobic molecules or at high concentrations.[8][12] Here are some troubleshooting steps:

  • Optimize protein concentration: A protein concentration of 2-10 mg/mL is generally recommended to minimize aggregation.[12]

  • Use a co-solvent: If your molecule attached to the PEG linker is hydrophobic, adding a small amount of an organic co-solvent like DMSO or DMF (up to 10-20%) can improve solubility.[1]

  • Adjust pH or ionic strength: Modifying the reaction buffer's pH or ionic strength can sometimes prevent aggregation.[8]

  • Add solubility-enhancing excipients: In some cases, adding compounds known to reduce aggregation can be beneficial.[8]

Troubleshooting Guides

Guide 1: Troubleshooting Low Yield in CuAAC Reactions
Potential Cause Recommended Solution
Oxidation of Cu(I) catalyst Prepare a premixed solution of CuSO₄ and a stabilizing ligand (e.g., THPTA) in a 1:5 molar ratio.[8] Use freshly prepared sodium ascorbate as a reducing agent.[5] Degas all buffers and solvents.[5]
Poor reagent quality Ensure the purity and integrity of your azide and alkyne-containing molecules. Use fresh, high-quality reagents.
Suboptimal reaction conditions Optimize the concentrations of reactants, catalyst, and ligand. A typical starting point is a molar excess of the smaller molecule. Increase the reaction time or moderately elevate the temperature, ensuring biomolecule stability.[12]
Side reactions (e.g., alkyne homodimerization) Ensure a sufficient concentration of the reducing agent and minimize oxygen exposure to prevent oxidative coupling of terminal alkynes.[8][13]
Ineffective purification Choose an appropriate purification method for your conjugate, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography, to efficiently separate the product from unreacted starting materials.[]
Guide 2: Overcoming Challenges in SPAAC Reactions
Potential Cause Recommended Solution
Slow reaction kinetics Increase the concentration of both the azide and the cyclooctyne.[1] If biomolecule stability allows, increase the reaction temperature to 37°C.[1] Consider using a more reactive cyclooctyne derivative.[7][11]
Steric hindrance If conjugating a large biomolecule, the PEG4 spacer on the azide linker helps to reduce steric hindrance.[1] However, if low efficiency persists, consider a longer PEG linker.
Solubility issues For hydrophobic cyclooctyne reagents, add a small percentage of an organic co-solvent (e.g., DMSO) to the reaction mixture to improve solubility.[1]
Hydrolysis of linker If your linker contains ester bonds, be mindful of potential hydrolysis. Work at a neutral pH and purify the product promptly after the reaction is complete.[8]

Experimental Protocols

Protocol 1: General Procedure for Protein Azide-Labeling with Azido-PEG4-NHS Ester

This protocol describes the labeling of a protein with an azide group using an amine-reactive Azido-PEG4-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Azido-PEG4-NHS Ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Ensure your protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer like PBS.[2] Buffers containing primary amines such as Tris or glycine (B1666218) must be avoided as they will compete with the labeling reaction.[2][15]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO or DMF.[15]

  • Labeling Reaction: Add a calculated volume of the Azido-PEG4-NHS Ester stock solution to the protein solution to achieve the desired molar excess (e.g., a 20-fold molar excess is a common starting point).[2][15] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[2][15]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[15]

  • Quenching (Optional): Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[2]

  • Purification: Remove the excess, unreacted Azido-PEG4-NHS Ester and quenching buffer using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general workflow for conjugating an azide-labeled protein to an alkyne-containing molecule.

Materials:

  • Azide-labeled protein in a suitable buffer (e.g., PBS)

  • Alkyne-containing molecule

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, prepared fresh)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following in order: a. The azide-labeled protein solution. b. The alkyne-containing molecule stock solution to the desired final molar excess. c. The THPTA stock solution (to a final concentration of approximately 500 µM).[2] d. The CuSO₄ stock solution (to a final concentration of approximately 100 µM).[2] e. Mix gently by pipetting.

  • Reaction Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[12]

  • Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography to remove the copper catalyst, excess reagents, and unreacted starting materials.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the copper-free conjugation of an azide-labeled protein to a cyclooctyne-containing molecule.

Materials:

  • Azide-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Cyclooctyne-containing molecule (e.g., DBCO-functionalized)

  • DMSO (if needed for dissolving the cyclooctyne reagent)

Procedure:

  • Reagent Preparation: a. The azide-modified protein should be in the desired reaction buffer at a concentration of 1-10 mM.[1] b. Dissolve the cyclooctyne-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer.[1] A slight molar excess (1.1-1.5 equivalents) of the cyclooctyne reagent is typically used.[1]

  • Reaction Incubation: Mix the solutions of the azide-protein and the cyclooctyne-molecule. Incubate the reaction mixture at room temperature or 37°C.[1] Reaction times can vary from 1 to 24 hours, depending on the concentration and reactivity of the reactants.[1]

  • Purification: Once the reaction is complete, purify the conjugate using a suitable method like SEC or dialysis to remove any unreacted starting materials.

Quantitative Data Summary

Table 1: Recommended Starting Conditions for Protein Azide-Labeling

ParameterRecommended ValueNotes
Protein Concentration1-10 mg/mLHigher concentrations can sometimes lead to aggregation.[12]
Molar Excess of Azido-PEG4-NHS Ester10 to 50-foldA 20-fold excess is a common starting point for antibodies.[2][15]
Reaction pH7.2 - 8.5NHS esters react efficiently with primary amines at a slightly basic pH.[2]
Reaction Temperature4°C or Room TemperatureRoom temperature incubation is typically faster.[12][15]
Reaction Time30 minutes - 2 hoursLonger incubation may be needed for less reactive proteins or lower temperatures.[12][15]
Organic Solvent Concentration< 10% (v/v)High concentrations of organic solvents can denature proteins.[2][15]

Table 2: Typical Reaction Conditions for CuAAC and SPAAC

ParameterCuAACSPAAC
Reactant Concentrations
Azide-labeled Protein1-5 mg/mL1-10 mM[1]
Alkyne/Cyclooctyne Molar Excess10-50 fold1.1-1.5 fold[1]
Catalyst/Reagents
Copper(II) Sulfate~100 µM[2]N/A
Ligand (e.g., THPTA)~500 µM[2]N/A
Reducing Agent (Sodium Ascorbate)1-5 mMN/A
Reaction Conditions
TemperatureRoom TemperatureRoom Temperature or 37°C[1]
Reaction Time1-12 hours[10]1-24 hours[1]
pH~7.4~7.4 (can be slightly basic)[1]

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p p mix Mix Azide, Alkyne, CuSO4, and Ligand p->mix Prepare Azide-labeled\nBiomolecule Prepare Azide-labeled Biomolecule a a a->mix Prepare Alkyne-containing\nSubstrate Prepare Alkyne-containing Substrate c c c->mix Prepare CuSO4, Ligand (THPTA),\nand fresh Sodium Ascorbate solutions Prepare CuSO4, Ligand (THPTA), and fresh Sodium Ascorbate solutions init Initiate with Sodium Ascorbate mix->init incubate Incubate at RT (1-12h) init->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze Analyze Product (e.g., SDS-PAGE, MS) purify->analyze

Caption: General experimental workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting_Workflow rect_node rect_node start Low or No Product Yield? catalyst Is the Cu(I) catalyst active? start->catalyst Check reagents Are reagents of good quality? catalyst->reagents Yes sol_catalyst Degas solvents, use fresh reducing agent, add ligand, work under inert atmosphere. catalyst->sol_catalyst No conditions Are reaction conditions optimal? reagents->conditions Yes sol_reagents Verify reagent purity and integrity. Use fresh stock solutions. reagents->sol_reagents No side_reactions Are there side reactions? conditions->side_reactions Yes sol_conditions Optimize reactant concentrations, increase temperature, prolong reaction time. conditions->sol_conditions No purification Is purification effective? side_reactions->purification No, check next sol_side_reactions Ensure sufficient reducing agent and minimize oxygen exposure. side_reactions->sol_side_reactions Yes sol_purification Use appropriate purification method (e.g., SEC, affinity chromatography, dialysis). purification->sol_purification No

References

How to address stability and degradation issues with Azido-PEG4-azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG4-azide. This resource is designed for researchers, scientists, and drug development professionals to address common stability and degradation issues encountered during experiments. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and successful application of your this compound reagents.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

Proper storage is critical for maintaining the quality and shelf-life of this compound. The primary threats to its stability are moisture, oxygen, light, and elevated temperatures.[1]

Storage ParameterShort-Term (up to 3 weeks)Long-Term (months to years)
Temperature Room Temperature-20°C to -80°C[1][2]
Atmosphere Sealed containerStore under an inert atmosphere (e.g., Argon or Nitrogen)
Light Exposure Protect from prolonged direct lightStore in the dark (e.g., amber vial or wrapped in foil)[1][3]
Moisture Tightly sealed container in a dry areaKeep container tightly sealed in a desiccator[1][4]

Note: For long-term storage, aliquoting the compound can help avoid repeated freeze-thaw cycles and moisture contamination.[5]

Q2: What are the primary degradation pathways for this compound?

This compound can degrade through several pathways, primarily affecting either the azide (B81097) functional groups or the PEG backbone.

  • Oxidative Degradation of the PEG Backbone: The polyethylene (B3416737) glycol chain is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, certain metal ions, and elevated temperatures.[1] This can lead to chain cleavage and the formation of byproducts like aldehydes and carboxylic acids.[1]

  • Decomposition of the Azide Group: Organic azides are energetic molecules.[3] Their decomposition can be triggered by:

    • Heat, Shock, or Friction: Azides can be sensitive to physical stress.[3]

    • Light: Photolysis can lead to the decomposition of the azide group.[5][6]

    • Strong Acids: Contact with strong acids can form hydrazoic acid (HN₃), which is highly toxic and explosive.[3][4]

    • Reducing Agents: Strong reducing agents can reduce the azide group.[7]

  • Reaction with Heavy Metals: this compound can react with heavy metals such as copper, lead, silver, and mercury to form highly shock-sensitive and explosive metal azides.[3] This is a critical consideration in experimental setups, especially for copper-catalyzed click chemistry.[3]

Q3: My this compound reagent appears discolored and oily. Can I still use it?

A change in the physical appearance of the reagent, such as discoloration or becoming oily, is a potential indicator of degradation.[5] PEG compounds are often hygroscopic and can absorb moisture, leading to a sticky or oily appearance.[4] It is strongly recommended not to use a reagent that has significantly changed in appearance, as this may compromise your experimental results. To ensure the integrity of your experiments, purchasing a new batch is advisable.[5]

Q4: Can I prepare a stock solution of this compound? If so, what is the best way to store it?

Yes, stock solutions can be prepared in a dry, water-miscible organic solvent such as DMSO or DMF.[4] These solutions should be stored at -20°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[5] Under these conditions, some similar PEG derivatives have been reported to be stable for up to 6 months.[4]

Troubleshooting Guides

Low Yield in Click Chemistry Reactions

One of the most common issues encountered is a low yield in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Possible Causes and Solutions

Possible CauseRecommended Solution
Degradation of this compound Ensure the reagent has been stored properly at -20°C in a dark, dry, and sealed container under an inert atmosphere.[1][3][5] Avoid repeated freeze-thaw cycles.[5] Use freshly prepared solutions for your reaction.
Impure Reagents or Solvents Use high-purity reagents and anhydrous solvents.[8] Consider purifying starting materials if impurities are suspected.
Incorrect Stoichiometry While a 1:1 ratio of azide to alkyne is theoretical, using a slight excess (1.1 to 1.5-fold) of one reagent can drive the reaction to completion.[8]
Poor Solubility If the reaction mixture appears cloudy or precipitates, add a co-solvent like DMSO, DMF, or t-BuOH (starting at 5-10%) to improve the solubility of the PEGylated reagents.[8]
Inactive Catalyst (for CuAAC) For copper-catalyzed reactions, ensure the copper(I) catalyst is active. Use freshly prepared sodium ascorbate (B8700270) solution to reduce Cu(II) to Cu(I) in situ.[8] Exclude oxygen from the reaction, as it can oxidize the Cu(I) catalyst.[9]
Steric Hindrance Bulky substituents near the azide or alkyne can hinder the reaction. Increasing the reaction temperature or time may help overcome this.[9]

Troubleshooting Workflow for Low Reaction Yield

LowYieldTroubleshooting start Low or No Product Yield check_reagent Check Reagent Integrity start->check_reagent reagent_ok Reagent OK? check_reagent->reagent_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok check_catalyst Verify Catalyst Activity (CuAAC) catalyst_ok Catalyst Active? check_catalyst->catalyst_ok reagent_ok->check_conditions Yes solution_reagent Use fresh, properly stored this compound. Verify purity of all reagents. reagent_ok->solution_reagent No conditions_ok->check_catalyst Yes solution_conditions Optimize stoichiometry. Improve solubility with co-solvents. Adjust temperature/time. conditions_ok->solution_conditions No solution_catalyst Use fresh reducing agent. Degas solvents. Add stabilizing ligand. catalyst_ok->solution_catalyst No success Successful Reaction catalyst_ok->success Yes solution_reagent->check_reagent solution_conditions->check_conditions solution_catalyst->check_catalyst

Caption: Troubleshooting decision tree for low yield in click chemistry reactions.

Unexpected Side Reactions and Degradation Products

Observing unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) can indicate degradation of the this compound or unintended side reactions.

Potential Degradation Pathways and Prevention

DegradationPathways cluster_peg PEG Backbone cluster_azide Azide Groups peg This compound azide This compound oxygen Oxygen / Metal Ions / Heat peg_degraded Oxidative Cleavage (Aldehydes, Carboxylic Acids) oxygen->peg_degraded peg_degraded->peg stress Heat / Light / Shock azide_decomposed Decomposition (N₂ loss) stress->azide_decomposed acids Strong Acids hydrazoic_acid Hydrazoic Acid (HN₃) (Toxic & Explosive) acids->hydrazoic_acid metals Heavy Metals (Cu, Pb, Ag) metal_azides Metal Azides (Shock-sensitive) metals->metal_azides reducing_agents Reducing Agents amine Amine Formation reducing_agents->amine azide_decomposed->azide hydrazoic_acid->azide metal_azides->azide amine->azide

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

This protocol outlines a method to assess the stability of this compound under various stress conditions.

1. Materials and Equipment:

  • This compound

  • HPLC-grade solvents (e.g., water, acetonitrile)

  • Temperature-controlled incubators or ovens

  • Light chamber with controlled UV and visible light output

  • pH buffers

  • HPLC-MS system

  • NMR spectrometer

2. Methodology:

  • Sample Preparation: Prepare multiple, identical solutions of this compound at a known concentration in a suitable solvent system.

  • Stress Conditions: Expose the samples to a range of conditions in parallel:

    • Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photostability: Expose samples to controlled light conditions (e.g., ICH Q1B guidelines).

    • pH Stress: Adjust the pH of the solutions to acidic (e.g., pH 2) and basic (e.g., pH 10) conditions.

    • Oxidative Stress: Bubble air or oxygen through the solution, potentially with the addition of a metal catalyst.

    • Control: Keep a control sample under recommended long-term storage conditions (-20°C, dark).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Analysis:

    • HPLC-MS: Analyze the aliquots to separate the parent compound from any degradation products and identify them by their mass-to-charge ratio.

    • NMR: For significant degradation, NMR can be used to identify structural changes.

  • Data Analysis: Plot the concentration or peak area of the intact this compound against time for each condition to determine the degradation kinetics.

Experimental Workflow for Stability Study

StabilityWorkflow prep Prepare Identical Samples of this compound stress Expose to Stress Conditions (Heat, Light, pH, Oxidation) + Control Sample prep->stress sample Withdraw Aliquots at Timed Intervals stress->sample analysis Analyze via HPLC-MS and NMR sample->analysis data Plot Concentration vs. Time Determine Degradation Kinetics analysis->data

Caption: Experimental workflow for an accelerated stability study.

References

Technical Support Center: Purification of Azido-PEG4-azide Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Azido-PEG4-azide and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a reaction involving this compound?

Common impurities can include unreacted this compound, excess reactants from the other side of the conjugation (e.g., an alkyne for a click reaction), catalysts (if used, such as copper for a CuAAC reaction), and potential side products.[1] Depending on the reaction conditions, hydrolysis of the azide (B81097) or other functional groups may also occur.[1]

Q2: What are the main challenges in purifying this compound and its conjugates?

The primary difficulties arise from the inherent properties of the PEG linker and its functional groups:

  • High Polarity: The hydrophilic PEG chain imparts high polarity, which can lead to issues like streaking and poor separation during normal-phase chromatography on silica (B1680970) gel.[2][3]

  • Lack of a Strong UV Chromophore: The PEG backbone does not absorb ultraviolet-visible light, making detection by standard HPLC UV-Vis detectors challenging.[2]

  • Product Heterogeneity: The synthesis can yield a mixture of the desired product, unreacted starting materials, and various side products, requiring high-resolution purification techniques.[2][4]

  • Functional Group Sensitivity: The azide groups can be sensitive to harsh conditions, such as strongly acidic mobile phases, which could lead to degradation.[2]

Q3: How can I monitor the purification process if my compound is not UV-active?

For Thin-Layer Chromatography (TLC), specific stains are required. A potassium permanganate (B83412) stain is effective for PEG compounds.[3] Alternatively, a two-step staining process involving reduction of the azide to an amine with triphenylphosphine (B44618) followed by ninhydrin (B49086) staining can be used.[2] For HPLC, universal detectors that do not rely on UV absorbance are recommended, such as Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Refractive Index (RI) detectors.[2][3] Mass Spectrometry (MS) can also be used as a detector for definitive identification.[2][3]

Q4: My this compound reaction product is a viscous oil. How can I handle it for purification?

Viscous oils are common with PEGylated compounds. To facilitate handling, you can dissolve the crude product in a minimal amount of a suitable solvent before loading it onto a chromatography column.[1] For HPLC, the sample should be fully dissolved in the mobile phase or a compatible solvent.[1]

Q5: Are there any safety precautions I should take when working with this compound and its products?

Yes, organic azides are potentially energetic compounds and should be handled with care.[1] Avoid exposure to heat, shock, or strong acids.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Conduct reactions and purifications in a well-ventilated fume hood.[1][4]

Troubleshooting Guides

Issue 1: Low Yield After Purification
Potential Cause Recommended Solution
Product Loss During Extraction If performing a liquid-liquid extraction, ensure the pH of the aqueous phase is optimized to prevent your product from partitioning into it. Perform multiple extractions with smaller volumes of organic solvent for better recovery.[1]
Product Adsorption to Silica Gel PEGylated compounds can sometimes adhere irreversibly to silica gel.[1][3] Try deactivating the silica gel with a small amount of triethylamine (B128534) in your eluent or use a different stationary phase like alumina.[1]
Product Degradation on Column The slightly acidic nature of silica gel can sometimes degrade sensitive compounds.[1] Using a neutralized silica gel or a different stationary phase can mitigate this issue.[1] For HPLC, ensure the mobile phase is not too acidic, which could cause the loss of acid-labile protecting groups like Boc.[3]
Incomplete Elution from HPLC Column Ensure your mobile phase is strong enough to elute your compound. A final wash with a high percentage of organic solvent at the end of your gradient is crucial.[1]
Issue 2: Poor Chromatographic Separation
Potential Cause Recommended Solution
Streaking on TLC / Poor Separation on Column The highly polar nature of the PEG linker interacts strongly with silica gel.[3] Use a more polar solvent system, such as a gradient of methanol (B129727) in dichloromethane (B109758) (DCM).[3] Consider neutralizing the silica gel by pre-treating it with a small amount of triethylamine.[3]
Similar Polarity of Product and Impurities The starting material and product may have very similar polarities, making separation by normal-phase chromatography challenging.[1] Reverse-Phase HPLC (RP-HPLC) is often a better choice as it separates based on hydrophobicity and can resolve compounds with similar polarities.[1]
Insufficient Chromatographic Separation (Column Overloading or Steep Gradient) Reduce the amount of sample loaded onto the column or use a larger column.[1][2] Optimize the elution gradient by making it shallower to increase the separation between peaks.[1][2]
Broad or Tailing Peaks in RP-HPLC This can be caused by a non-optimal mobile phase, secondary interactions, or column overloading.[3] Increase the column temperature (e.g., to 30-40 °C) to improve peak shape.[3] Ensure the sample is fully dissolved in the mobile phase before injection; if using a solvent like DMSO, keep the injection volume small.[3]
Issue 3: Persistent Copper Catalyst Contamination (from CuAAC Reactions)
Potential Cause Recommended Solution
Inefficient Aqueous Wash Copper salts may have some solubility in organic solvents.[1] Wash the organic layer with an aqueous solution of a chelating agent like EDTA (0.1 M to 0.5 M) to form a water-soluble copper complex that can be easily extracted. Repeat the wash until the aqueous layer is no longer blue or green.[1]
Strongly Bound Copper The product itself may chelate copper, making it difficult to remove by simple washing.[1] Use a solid-phase scavenger resin with a high affinity for copper, such as those functionalized with thiourea (B124793) or other chelating groups.[1]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis and Staining

1. TLC Development:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate using an appropriate solvent system. A good starting point for PEGylated compounds is a gradient of methanol in dichloromethane (e.g., 9:1 DCM:MeOH).[2][3]

  • Dry the plate thoroughly in an oven (e.g., 80°C for 5 minutes).[2]

2. Visualization (Azide-Specific Staining):

  • Step 1: Reduction of Azide: Prepare a 10% solution of triphenylphosphine (PPh₃) in DCM. Dip the dried TLC plate into the PPh₃ solution for 30 seconds. Remove excess reagent and dry the plate again (80°C for 5 minutes). This step converts the azide (-N₃) group to a primary amine (-NH₂).[2]

  • Step 2: Ninhydrin Staining: Prepare a 0.3% solution of ninhydrin in n-butanol containing 3% acetic acid. Dip the plate into the ninhydrin solution. Develop the color by heating the plate with a heat gun or in an oven until spots appear.[2]

Protocol 2: Flash Column Chromatography

1. Column Preparation:

  • Based on TLC analysis, determine a solvent system that provides good separation (distinct Rf values) between your product and impurities.[1]

  • Prepare a slurry of silica gel in the initial, less polar eluent.

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.[1]

2. Sample Loading and Elution:

  • Dissolve the crude product in a minimal amount of the initial eluent.

  • Carefully load the sample onto the column.[1]

  • Begin elution with the initial, less polar solvent, gradually increasing the polarity by adding more of the more polar solvent (gradient elution).[1]

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

Protocol 3: Reverse-Phase HPLC (RP-HPLC)

1. Sample Preparation:

  • Dissolve the crude product in the initial mobile phase (e.g., a mixture of water and acetonitrile).

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[1]

2. HPLC Setup and Elution Gradient (General Conditions):

Parameter Typical Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[1]
Mobile Phase A Water with 0.1% trifluoroacetic acid (TFA) or 10 mM ammonium (B1175870) acetate[1][2]
Mobile Phase B Acetonitrile with 0.1% trifluoroacetic acid (TFA) or 10 mM ammonium acetate[1][2]
Flow Rate 1.0 mL/min[1]
Detection CAD, ELSD, or MS (if non-UV active)[2]
Gradient Start with a low percentage of Mobile Phase B (e.g., 5-20%). Gradually increase the percentage of B over 20-30 minutes (e.g., to 80-95%).[1][2]

3. Product Recovery:

  • Analyze collected fractions for purity (e.g., by analytical HPLC or LC-MS).[2]

  • Combine the pure fractions.

  • If a volatile buffer like ammonium acetate (B1210297) or TFA was used, the solvent can be removed by lyophilization (freeze-drying).[2]

Visualizations

G cluster_workflow Purification Workflow crude Crude Reaction Mixture tlc TLC Analysis (Method Development) crude->tlc purification Primary Purification tlc->purification flash Flash Column Chromatography purification->flash  Large Scale  Significant Rf Difference hplc Preparative RP-HPLC purification->hplc High Purity Needed Similar Polarity Impurities   analysis Fraction Analysis (TLC / LC-MS) flash->analysis hplc->analysis pooling Pool Pure Fractions analysis->pooling final_product Pure Product pooling->final_product

Caption: General purification workflow for this compound products.

G cluster_troubleshooting Troubleshooting Low Yield start Low Yield After Purification check_crude Analyze Crude by LC-MS: Reaction Incomplete? start->check_crude optimize_reaction Optimize Reaction: Time, Temp, Stoichiometry check_crude->optimize_reaction Yes check_column Product Detected in Crude but Lost? check_crude->check_column No success Yield Improved optimize_reaction->success adsorption Possible Adsorption to Silica? check_column->adsorption Yes degradation Possible Degradation on Column? adsorption->degradation No solve_adsorption Use Neutralized Silica or Change Stationary Phase adsorption->solve_adsorption Yes solve_degradation Use Neutral Conditions or Different Stationary Phase degradation->solve_degradation Yes degradation->success No solve_adsorption->success solve_degradation->success

Caption: Troubleshooting logic for low purification yield.

G cluster_copper Copper Removal Strategies problem Copper Contamination in Organic Layer solution1 Aqueous Wash with Chelating Agent (EDTA) problem->solution1 For loosely bound copper solution2 Solid-Phase Scavenger Resin (e.g., Thiol-based) problem->solution2 For strongly chelated copper mechanism1 Forms water-soluble Cu-EDTA complex solution1->mechanism1 mechanism2 Covalently binds and removes copper solution2->mechanism2

References

Improving the solubility of Azido-PEG4-azide conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG4-azide and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during experiments, with a primary focus on solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: this compound is a hydrophilic linker due to the polyethylene (B3416737) glycol (PEG) spacer, which enhances its solubility in aqueous media.[1][2] It is generally miscible with water and polar organic solvents.[1] However, the solubility can be influenced by the nature of the molecule it is conjugated to. For instance, large hydrophobic functional groups can decrease water solubility.[3]

Q2: I'm observing precipitation when I dissolve my this compound conjugate in an aqueous buffer. What is the likely cause?

A2: Precipitation in aqueous buffers is a common issue, especially when the conjugate has hydrophobic components or a high molecular weight.[4] The issue often arises when a stock solution of the conjugate in an organic solvent (like DMSO) is diluted into an aqueous buffer, causing the compound to "crash out" if its solubility limit is exceeded.[4]

Q3: What are the recommended solvents for dissolving this compound and its conjugates?

A3: For this compound itself, it is miscible with water and polar organic solvents.[1] For conjugates, especially those with hydrophobic moieties, it is recommended to first prepare a concentrated stock solution in a high-quality, anhydrous polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[4][5]

Q4: Can I heat the solution to improve the solubility of my conjugate?

A4: Gentle warming (e.g., 30-40°C) can help increase the solubility of some PEG-containing compounds by overcoming high crystallinity.[4] However, exercise caution, as prolonged exposure to high temperatures could potentially lead to the degradation of the azide (B81097) group or other sensitive functionalities on your conjugate.[4]

Q5: How does the purity of this compound affect solubility?

A5: The presence of impurities can affect the solubility of your final conjugate. It is crucial to use high-purity reagents to ensure reproducible results. Impurities may not have the same solubility profile and could lead to cloudiness or precipitation.

Troubleshooting Guide: Solubility Issues

If you are encountering problems with dissolving your this compound conjugate, follow these troubleshooting steps:

Problem: The conjugate does not dissolve in the initial solvent.

Recommended Solutions
Increase Sonication Time: Use a bath sonicator to provide energy to break up aggregates and facilitate dissolution.
Gentle Warming: As mentioned, gentle heating to 30-40°C can be effective.[4] Avoid excessive heat.
Try a Different Solvent: If solubility is poor in one solvent, try another from the recommended list (e.g., switch from DMSO to DMF).

Problem: The conjugate precipitates when diluted into an aqueous buffer.

Recommended Solutions
Lower the Final Concentration: This is the most direct way to avoid exceeding the solubility limit in the aqueous buffer.[4]
Increase the Percentage of Co-solvent: If your experiment allows, increasing the proportion of the organic co-solvent (e.g., DMSO) in the final aqueous solution can help maintain solubility.[4] Be mindful that high concentrations of organic solvents can be detrimental to some biological assays.
Slow, Dropwise Addition: Add the stock solution of your conjugate to the aqueous buffer very slowly and with vigorous stirring.[6] This can prevent localized high concentrations that lead to precipitation.
pH Adjustment: The pH of the aqueous buffer can influence the solubility of your conjugate, especially if it contains ionizable groups.[4] Experiment with slight pH adjustments if the stability of your molecule permits.

Data Presentation: Solubility Profile

While precise quantitative solubility data for every this compound conjugate is application-dependent, the following table provides a general solubility profile based on the properties of the PEG linker and common organic moieties.

SolventPolarity IndexExpected SolubilityEstimated Concentration Range (mg/mL)
Water 10.2High (for unconjugated this compound)> 100
Dimethyl Sulfoxide (DMSO) 7.2High≥ 175[7]
N,N-Dimethylformamide (DMF) 6.4High> 50
Dichloromethane (DCM) 3.1Moderate to High10 - 50
Acetonitrile (ACN) 5.8Moderate1 - 20
Ethanol/Methanol 5.2 / 6.6Low to Moderate1 - 20[4]
Phosphate-Buffered Saline (PBS) ~10.2Variable (highly dependent on conjugate)< 0.1 to > 10[4]

Note: This data is inferred from structurally similar compounds and should be used as a guideline. It is strongly recommended to perform your own solubility tests for your specific conjugate and application.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound Conjugate

Objective: To prepare a concentrated stock solution of an this compound conjugate in an organic solvent.

Materials:

  • This compound conjugate

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial containing the solid this compound conjugate to equilibrate to room temperature before opening to prevent moisture condensation.[8]

  • Add a sufficient volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10-50 mM).[9]

  • Vortex the solution vigorously for 2-3 minutes until the solid is completely dissolved.[4]

  • If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there is no undissolved particulate matter.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[8]

Protocol 2: Preparation of an Aqueous Working Solution

Objective: To dilute the organic stock solution into an aqueous buffer for experimental use.

Materials:

  • Concentrated stock solution of this compound conjugate in DMSO or DMF

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar or vortex mixer

Procedure:

  • Bring the aqueous buffer to the desired experimental temperature.

  • While vigorously stirring the aqueous buffer, add the required volume of the organic stock solution dropwise.[6]

  • Continue to stir the solution for an additional 5-10 minutes to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation or cloudiness.

  • If precipitation occurs, refer to the troubleshooting guide.

  • Use the freshly prepared aqueous working solution in your experiment immediately. Do not store aqueous solutions for extended periods unless stability has been confirmed.[8]

Visualizations

Troubleshooting Solubility Issues start Start: Dissolve this compound Conjugate actions Initial Actions: - Use recommended organic solvent (DMSO, DMF) - Vortex vigorously start->actions dissolved Is the conjugate fully dissolved? troubleshoot Troubleshooting Steps: - Sonicate - Gentle warming (30-40°C) - Try alternative solvent dissolved->troubleshoot No precipitates Does it precipitate in aqueous buffer? dissolved->precipitates Yes actions->dissolved troubleshoot->dissolved success Success: Solution is ready for use precipitates->success No troubleshoot_aq Aqueous Troubleshooting: - Lower final concentration - Increase co-solvent percentage - Slow, dropwise addition with stirring - Adjust pH precipitates->troubleshoot_aq Yes troubleshoot_aq->precipitates

Caption: A workflow for troubleshooting solubility issues with this compound conjugates.

References

Common mistakes to avoid in Azido-PEG4-azide experimental protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG4-azide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a hydrophilic, bifunctional crosslinker containing two terminal azide (B81097) groups separated by a tetraethylene glycol (PEG4) spacer. Its primary application is in "click chemistry," specifically in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1][2] These reactions allow for the efficient and specific conjugation of this compound to molecules containing alkyne groups (or strained cyclooctynes like DBCO or BCN for SPAAC), making it a valuable tool for creating dimeric molecules or for use as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] The PEG4 spacer enhances the solubility of the resulting conjugates in aqueous media.[3][4][5]

Q2: How should I store and handle this compound?

For long-term storage, this compound should be kept at -20°C or -80°C in a sealed container, away from moisture.[1] It is recommended to use the product within 6 months when stored at -80°C and within 1 month when stored at -20°C.[1] For short-term handling and transportation, ambient temperatures are acceptable for up to 3 weeks.[2] Always desiccate the product to prevent degradation.[2] While the azide group is generally stable, it's important to handle organic azides with care, avoiding exposure to heat, shock, or strong acids, and always using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[6]

Q3: What are the key components of a successful CuAAC reaction using this compound?

A typical CuAAC reaction involves the following components:

  • An azide-functionalized molecule (in this case, this compound).

  • An alkyne-functionalized molecule.

  • A copper(I) catalyst, which is usually generated in situ from a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent such as sodium ascorbate (B8700270).[7]

  • A copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) catalyst and improve reaction efficiency.[7][8]

  • A suitable buffer system to maintain an optimal pH (typically around 7-8).[9]

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound and provides potential causes and solutions.

Issue 1: Low or No Product Yield
Potential CauseRecommended Solution
Catalyst Inactivity The active Cu(I) catalyst is prone to oxidation. Ensure you are using a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). It is highly recommended to degas your reaction solvent and purge the reaction vessel with an inert gas like argon or nitrogen.[8]
Incorrect Stoichiometry An inappropriate ratio of azide to alkyne can lead to incomplete conversion. While a 1:1 ratio is theoretically sufficient, using a slight excess (1.1 to 1.5-fold) of one reagent can drive the reaction to completion.[7] For bioconjugation, a 3- to 10-fold molar excess of the smaller reagent is often recommended.[10]
Poor Reagent Quality Impurities in your azide, alkyne, or solvents can negatively impact the reaction. Use high-purity reagents and solvents.[7][8] Verify the integrity of your starting materials using techniques like NMR or mass spectrometry if possible.[8]
Inappropriate Reaction Conditions The choice of solvent, temperature, and pH can significantly affect reaction efficiency. Ensure all reactants are fully dissolved; a co-solvent like DMSO or t-BuOH can be added to improve solubility.[7][8] The optimal pH for CuAAC is typically between 4 and 12, with pH 7-8 being common.[8][9] Gentle heating (e.g., 30-50°C) can sometimes improve the yield.[5][8]
Presence of Inhibitors Components in your buffer, such as EDTA or other metal chelators, can sequester the copper catalyst and inhibit the reaction.[9] Purify your starting materials to remove any potential inhibitors.[9]
Issue 2: Significant Side Product Formation
Potential CauseRecommended Solution
Alkyne Homocoupling (Glaser Coupling) This is a common side reaction caused by the presence of Cu(II) and oxygen. Rigorously excluding oxygen by degassing all solutions and maintaining an inert atmosphere (argon or nitrogen) is the most effective way to prevent this.[8]
Insufficient Reducing Agent An adequate concentration of a reducing agent is necessary to maintain the copper catalyst in its active Cu(I) state. Ensure you are using a sufficient excess of freshly prepared sodium ascorbate (a 10- to 50-fold molar excess relative to the copper catalyst is a common starting point).[8]
Incorrect Order of Reagent Addition The order in which you add the reagents can influence the prevalence of side reactions. It is often recommended to pre-mix the copper sulfate and the ligand before adding them to the solution containing the azide and alkyne. The reaction should then be initiated by the addition of the sodium ascorbate solution.[7][8]
Issue 3: Difficulty in Product Purification
Potential CauseRecommended Solution
Residual Copper Catalyst Residual copper can interfere with downstream applications and analytics. Copper can be removed by washing the organic extract with an aqueous solution of a chelating agent like EDTA or by passing the reaction mixture through a specialized copper scavenging resin.[8]
Separation of PEGylated Products PEGylated compounds can be challenging to purify due to their hydrophilicity. Techniques like Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), or Reverse Phase Chromatography (RP-HPLC) are commonly used.[9] For compounds that are not UV-active, detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are recommended for HPLC.[11]
Product Adsorption to Silica (B1680970) Gel PEGylated compounds can sometimes adhere irreversibly to silica gel during column chromatography. If this is suspected, you can try deactivating the silica gel with a small amount of triethylamine (B128534) in your eluent or use a different stationary phase like alumina.[6]

Experimental Workflow & Protocols

Below is a generalized workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using this compound.

CuAAC_Workflow cluster_prep Prepare stock solutions of this compound, alkyne, CuSO4, ligand, and sodium ascorbate. Degas solvents. cluster_mix In the reaction vessel, combine this compound and the alkyne. Add the pre-mixed CuSO4/ligand solution. cluster_initiate Add freshly prepared sodium ascorbate to start the reaction. cluster_monitor Incubate at room temperature or with gentle heating. Monitor progress by TLC or LC-MS. cluster_workup Quench the reaction. Remove copper catalyst and purify the product using chromatography (e.g., HPLC, column). cluster_analyze Characterize the final product using techniques like MS and NMR. prep 1. Reagent Preparation mix 2. Reaction Setup prep->mix initiate 3. Reaction Initiation mix->initiate monitor 4. Reaction Monitoring initiate->monitor workup 5. Workup & Purification monitor->workup analyze 6. Product Analysis workup->analyze

Caption: General experimental workflow for a CuAAC reaction using this compound.

Standard Protocol for CuAAC Reaction

This protocol provides a starting point for the click chemistry reaction between this compound and an alkyne-functionalized molecule.

1. Preparation of Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in DMSO or an appropriate buffer.

  • Alkyne-functionalized molecule: Prepare a stock solution in a compatible, degassed solvent.

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.[5]

  • Ligand (e.g., THPTA for aqueous reactions): Prepare a 50-100 mM stock solution in water.[5][12]

  • Sodium Ascorbate: Prepare a 100 mM stock solution in water. This solution should be made fresh for each experiment.[5][7]

2. Reaction Setup:

  • In a microcentrifuge tube, add the this compound and the alkyne-functionalized molecule to the reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4) to achieve the desired final concentrations (e.g., 1 mM of each).[7] A 1:1 to 1.5:1 molar ratio of azide to alkyne is common.[5]

  • In a separate tube, premix the CuSO₄ and ligand. For aqueous reactions, a 1:5 molar ratio of CuSO₄ to THPTA is often used.[5][12] Let this mixture stand for 2-3 minutes.[12]

3. Reaction Initiation:

  • Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.[7]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[7]

4. Reaction Monitoring and Completion:

  • Allow the reaction to proceed at room temperature for 1-4 hours.[9] In some cases, gentle heating or longer reaction times (up to 24 hours) may be necessary.[5]

  • Monitor the reaction progress by TLC or LC-MS.[8]

5. Workup and Purification:

  • Once the reaction is complete, residual copper can be removed by washing with an aqueous solution of EDTA.[8]

  • Purify the product using an appropriate chromatography technique such as reverse-phase HPLC or silica gel column chromatography.[6][9]

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low or No Yield q1 Fresh Reducing Agent Used? start->q1 s1 Prepare fresh Sodium Ascorbate. Degas solvents. q1->s1 No q2 Reagent Stoichiometry and Purity Checked? q1->q2 Yes s1->q2 s2 Use slight excess of one reagent. Verify purity of starting materials. q2->s2 No q3 Optimal Reaction Conditions? q2->q3 Yes s2->q3 s3 Check pH (7-8). Add co-solvent (DMSO) for solubility. Try gentle heating (30-50°C). q3->s3 No q4 Buffer Contains Inhibitors? q3->q4 Yes s3->q4 s4 Use amine-free buffers (e.g., PBS). Avoid chelators like EDTA in the reaction mix. q4->s4 Yes

Caption: Troubleshooting decision tree for low yield in CuAAC reactions.

References

Technical Support Center: Characterization of Azido-PEG4-azide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of Azido-PEG4-azide reaction products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed protocols for the successful analysis of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis and characterization of this compound reaction products.

Issue 1: Low or No Product Yield in Click Chemistry Reaction

  • Q1: I am not seeing any product, or the yield of my click chemistry reaction with this compound is very low. What are the potential causes and solutions?

    A1: Low or no product yield in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a common problem. Several factors could be contributing to this issue. The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[1]

    Troubleshooting Steps:

    • Catalyst Inactivity: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.[1] If you are using a Cu(II) salt with a reducing agent like sodium ascorbate (B8700270), make sure the reducing agent is fresh and added correctly.[2]

    • Reagent Quality: Azides can be unstable, especially those with a low carbon-to-nitrogen ratio.[3] Store your this compound and alkyne starting materials correctly, typically at low temperatures, to prevent degradation.[3]

    • Insufficient Ligand: A copper-chelating ligand, such as TBTA or THPTA, is crucial for stabilizing the Cu(I) catalyst and preventing its oxidation.[2][4] Ensure you are using a sufficient amount of ligand.

    • Incorrect Stoichiometry: While a 1:1 molar ratio of azide (B81097) to alkyne is theoretically required, using a slight excess (1.1 to 1.5-fold) of one of the reactants can help drive the reaction to completion.[5]

Issue 2: Presence of Unexpected Byproducts

  • Q2: My reaction mixture shows a significant amount of a byproduct corresponding to the amine form of my starting material. What is happening and how can I prevent it?

    A2: The reduction of the azide functional group to a primary amine is a known side reaction in CuAAC reactions.[2] This is frequently caused by the reducing agent, such as sodium ascorbate, which is used to generate the active Cu(I) catalyst from a Cu(II) salt.[2]

    Troubleshooting Steps:

    • Optimize Reducing Agent Concentration: Use the minimum effective concentration of sodium ascorbate. An excess amount can lead to the undesired reduction of the azide group.[2]

    • Use a Direct Cu(I) Source: Employing a Cu(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), eliminates the need for a reducing agent altogether.[2] However, be aware that Cu(I) salts are sensitive to oxidation.[2]

    • Avoid Phosphines: If your reaction mixture contains any phosphine-based reagents, the Staudinger reaction can occur, which also leads to the formation of an amine.[2]

  • Q3: I am observing a byproduct with a mass corresponding to the homocoupling of my alkyne. How can I minimize this?

    A3: The oxidative homocoupling of the terminal alkyne, known as Glaser coupling, is a common side reaction catalyzed by the presence of Cu(II) and oxygen.[4]

    Troubleshooting Steps:

    • Minimize Oxygen: Rigorously degassing all solutions and maintaining an inert atmosphere (argon or nitrogen) throughout the reaction is the most effective way to prevent alkyne homocoupling.[4]

    • Sufficient Reducing Agent: An adequate concentration of a reducing agent like sodium ascorbate is necessary to keep the copper catalyst in its active Cu(I) state and suppress the Cu(II)-mediated homocoupling.[4]

    • Order of Reagent Addition: It is often recommended to pre-mix the copper sulfate (B86663) and the ligand before adding them to the solution containing the azide and alkyne. The reaction should then be initiated by the addition of the sodium ascorbate solution.[4]

Issue 3: Difficulty in Product Purification

  • Q4: I am having trouble purifying my PEGylated product. What are the best methods to remove unreacted starting materials and the copper catalyst?

    A4: Purifying PEGylated compounds can be challenging due to their hydrophilicity.[4] Common impurities include unreacted starting materials, the copper catalyst, and any side products.

    Troubleshooting Steps for Copper Removal:

    • Aqueous Wash with a Chelating Agent: Wash the organic layer of your extraction with an aqueous solution of a chelating agent like EDTA (0.1 M to 0.5 M). This will form a water-soluble copper complex that can be easily extracted.[6]

    • Solid-Phase Scavengers: Use a scavenger resin with a high affinity for copper, such as those functionalized with thiourea. Stir the crude product solution with the resin, and then filter to remove the resin-copper complex.[6]

    Troubleshooting Steps for Separation of Product from Starting Materials:

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating the desired product from unreacted starting materials and other impurities.[7][8]

    • Size Exclusion Chromatography (SEC): If there is a significant size difference between your product and the starting materials, SEC can be an effective purification method.[7]

Data Presentation

Table 1: Troubleshooting Common Issues in this compound Click Chemistry Reactions

Issue Potential Cause Quantitative Parameter to Check/Optimize Recommended Solution
Low/No Product Yield Catalyst (Cu(I)) oxidationOxygen levels in the reactionDegas solvents and use an inert atmosphere (N2 or Ar).[1]
Insufficient reducing agentMolar ratio of reducing agent to Cu(II)Use a fresh solution of sodium ascorbate at a 5-10 fold molar excess to copper.
Inactive starting materialsPurity and storage conditions of azide and alkyneVerify starting material integrity via NMR or MS. Store at recommended low temperatures.[3]
Azide Reduction to Amine Excess reducing agentConcentration of sodium ascorbateUse the minimum effective concentration.[2]
Presence of phosphinesReaction componentsEnsure no phosphine-based reagents are present unless a Staudinger ligation is intended.[2]
Alkyne Homocoupling Presence of Cu(II) and oxygenOxygen levels and reducing agent concentrationRigorously exclude oxygen and ensure sufficient reducing agent.[4]
Difficult Purification Residual copper catalystCopper concentration in the final productWash with an EDTA solution or use a copper scavenger resin.[6]
Poor separation of product and starting materialsHPLC peak resolutionOptimize the HPLC gradient, column type, or consider an alternative chromatography method like SEC.[7]

Experimental Protocols

1. General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a starting point for a click chemistry reaction between this compound and an alkyne.

  • Materials:

    • This compound

    • Alkyne-functionalized molecule

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Degassed solvent (e.g., a mixture of t-BuOH and water)[2]

  • Procedure:

    • Reagent Preparation:

      • Prepare stock solutions of all reagents in the chosen degassed solvent. A fresh solution of sodium ascorbate should be made for each experiment.[5]

    • Reaction Setup:

      • In a reaction vessel, combine the this compound and the alkyne in the solvent system.

      • In a separate tube, pre-mix the CuSO₄ and the ligand (THPTA or TBTA).

      • Add the copper-ligand complex to the reaction mixture.

      • Initiate the reaction by adding the sodium ascorbate solution.

    • Reaction and Monitoring:

      • Allow the reaction to proceed at room temperature.

      • Monitor the reaction progress using an appropriate analytical technique such as TLC, LC-MS, or NMR.[2]

    • Work-up and Purification:

      • Once the reaction is complete, proceed with purification, which may involve extraction to remove the copper catalyst followed by HPLC or column chromatography to isolate the final product.[6]

2. Characterization by ¹H NMR Spectroscopy

  • Objective: To confirm the structure of the reaction product by identifying characteristic proton signals.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).[9]

    • Transfer the solution to a 5 mm NMR tube.[9]

  • Data Acquisition (Illustrative Parameters for a 400 MHz spectrometer):

    • Pulse Sequence: Standard single-pulse.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Data Analysis:

    • Identify the characteristic peaks for the PEG backbone, the newly formed triazole ring (typically a singlet between 7.5 and 8.5 ppm), and the protons of the molecule conjugated to the PEG linker.[3]

    • Compare the spectra of the starting materials and the product to confirm the disappearance of the alkyne proton and the appearance of the triazole proton.

3. Characterization by Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the desired product.

  • Sample Preparation:

    • Prepare a dilute solution of the purified product in a solvent compatible with the ionization source (e.g., acetonitrile/water for ESI).

  • Data Acquisition (Illustrative for ESI-MS):

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass data.

  • Data Analysis:

    • Determine the molecular weight of the product from the mass spectrum. The PEG component may result in a distribution of peaks, each differing by the mass of an ethylene (B1197577) glycol unit (44 Da).[10]

    • Confirm that the observed mass corresponds to the expected molecular weight of the triazole product.

4. Analysis and Purification by High-Performance Liquid Chromatography (HPLC)

  • Objective: To assess the purity of the reaction product and to purify it from unreacted starting materials and byproducts.

  • System Preparation (Illustrative for RP-HPLC):

    • HPLC System: An Agilent 1100 or equivalent system.[7]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[7]

    • Mobile Phase B: 90% Acetonitrile, 0.085% TFA in HPLC-grade water.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Detector: UV, set to a wavelength where the product has significant absorbance (e.g., 220 nm or 254 nm).[6][7]

  • Procedure:

    • Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified product in Mobile Phase A.[7]

    • Chromatographic Run:

      • Equilibrate the column with the initial mobile phase conditions.

      • Inject the sample.

      • Run a linear gradient from a low to a high percentage of Mobile Phase B to elute the compounds. For example, a gradient from 20% to 80% B over 20 minutes.[6]

    • Data Analysis and Fraction Collection:

      • Identify the peaks corresponding to the starting materials and the product based on their retention times. Generally, the PEGylated product will have a different retention time than the starting materials.

      • For purification, collect the fractions corresponding to the desired product peak.

Mandatory Visualizations

Reaction_Workflow This compound Click Chemistry Workflow reagents Prepare Reagents (this compound, Alkyne, CuSO4, NaAsc, Ligand) setup Reaction Setup (Degassed Solvent, Inert Atmosphere) reagents->setup reaction Initiate Reaction (Add Sodium Ascorbate) setup->reaction monitor Monitor Progress (TLC, LC-MS, NMR) reaction->monitor workup Work-up (e.g., Copper Removal with EDTA) monitor->workup purification Purification (HPLC or Column Chromatography) workup->purification characterization Characterization (NMR, MS, HPLC) purification->characterization product Pure Product characterization->product

Caption: General workflow for an this compound click chemistry reaction.

Troubleshooting_Flowchart Troubleshooting Low Yield in Click Reaction start Low or No Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_reagents Are the starting materials pure? check_catalyst->check_reagents Yes optimize_catalyst Degas solvents, use inert atmosphere, use fresh reducing agent, add ligand. check_catalyst->optimize_catalyst No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes purify_reagents Verify purity by NMR/MS. Use fresh, properly stored reagents. check_reagents->purify_reagents No optimize_conditions Optimize solvent, temperature, and stoichiometry. check_conditions->optimize_conditions No success Successful Reaction check_conditions->success Yes optimize_catalyst->start purify_reagents->start optimize_conditions->start

Caption: A logical flowchart for troubleshooting low product yield.

References

Impact of copper catalyst purity on Azido-PEG4-azide reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of copper catalyst purity on the efficiency of Azido-PEG4-azide reactions. It is designed for researchers, scientists, and drug development professionals to help optimize their experiments for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the active form of the copper catalyst in the this compound reaction?

A1: The active catalytic species in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is copper(I) (Cu(I)).[1][2] While Cu(I) salts can be used directly, they are prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][3] Therefore, a common and recommended practice is to generate Cu(I) in situ from a more stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[1][4] This ensures a sustained concentration of the active Cu(I) catalyst throughout the reaction.[1]

Q2: How does the purity of the copper source affect the reaction efficiency?

A2: The purity of the copper source is critical. The presence of inactive Cu(II) species, resulting from oxidation of the Cu(I) catalyst, can significantly decrease reaction rates and yields.[2][3] Oxidized copper can also promote unwanted side reactions, such as the oxidative homocoupling of alkynes (Glaser coupling), which consumes the starting material and complicates purification.[5][6] It is crucial to minimize oxygen in the reaction and use a sufficient amount of reducing agent to maintain the copper in its active Cu(I) state.[2][6]

Q3: What is the role of a ligand in this reaction?

A3: Ligands are essential for stabilizing the active Cu(I) catalyst, preventing its oxidation and disproportionation.[1][2] They also increase the catalyst's solubility and can accelerate the reaction rate.[1][7] For reactions in aqueous and biological systems, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are commonly used to protect the catalyst and prevent damage to sensitive biomolecules.[7][8]

Q4: What is the optimal ratio of ligand to copper?

A4: A common starting point for the ligand-to-copper ratio is 5:1.[8] This excess of ligand helps to stabilize the Cu(I) and can act as a sacrificial reductant, protecting biomolecules from oxidative damage.[8] However, the optimal ratio can vary depending on the specific substrates and reaction conditions, so optimization may be necessary.[2] Ratios from 1:1 to 5:1 are often reported.[3]

Q5: My reaction has failed or is giving a very low yield. What are the likely causes related to the catalyst?

A5: Low or no yield is often linked to the inactivation of the copper catalyst. The primary causes include:

  • Oxidation of Cu(I) to Cu(II): This is the most common issue, often due to dissolved oxygen in the solvents.[2][3]

  • Insufficient Reducing Agent: The sodium ascorbate solution may have degraded or been added in an insufficient amount. It is crucial to use a freshly prepared solution.[3]

  • Catalyst Sequestration: In bioconjugation reactions, functional groups on proteins or other biomolecules (like thiols) can bind to the copper, removing it from the catalytic cycle.[5][8]

  • Inhibitory Buffer Components: Buffers containing chelating agents, such as Tris, can inhibit the reaction by binding to the copper catalyst.[2] It is better to use non-coordinating buffers like phosphate (B84403) or HEPES.[2]

Troubleshooting Guide

ProblemProbable CauseRecommended Solution
Low or No Product Yield Inactive Copper Catalyst: The Cu(I) catalyst has been oxidized to inactive Cu(II) by dissolved oxygen.[2][3]Degas all solvents and buffers by sparging with an inert gas (e.g., argon or nitrogen) before the reaction.[2][7] Ensure you are using a sufficient amount of a freshly prepared reducing agent like sodium ascorbate.[3]
Degraded Reagents: The sodium ascorbate solution was not freshly prepared and has lost its reducing capacity.[3]Always prepare the sodium ascorbate solution immediately before use.[3][9]
Catalyst Sequestration by Biomolecule: Functional groups on the biomolecule (e.g., thiols) are binding to the copper catalyst.[5][8]Increase the concentration of the copper and ligand.[5][8] Consider adding a sacrificial metal like Zn(II) to occupy the binding sites.[5][8]
Unexpected Side Products (e.g., Alkyne Homocoupling) Presence of Cu(II) and Oxygen: The oxidative homocoupling of alkynes (Glaser coupling) is promoted by Cu(II).[5][6]Rigorously exclude oxygen from the reaction by degassing solvents and using an inert atmosphere.[6] Ensure a sufficient excess of sodium ascorbate is present to keep the copper in the Cu(I) state.[6]
Reaction Mixture Turns Cloudy or Precipitates Poor Catalyst/Ligand Solubility: The copper-ligand complex may not be soluble in the chosen solvent system.For aqueous reactions, use a water-soluble ligand such as THPTA.[7] For organic solvents, TBTA is a common choice.[1] Adding a co-solvent like DMSO or DMF can also improve solubility.[10]
Inconsistent Results Variability in Reagent Preparation: Inconsistent concentrations of stock solutions, especially the catalyst and reducing agent.Prepare fresh stock solutions for sensitive reagents like sodium ascorbate for each experiment.[6][10] Carefully calibrate pipettes and accurately measure all reagents.

Data Presentation

The efficiency of the this compound reaction is directly correlated with the concentration of the active Cu(I) catalyst. While direct purity analysis of the copper source is one factor, the effective purity in situ is what dictates the reaction outcome. The following table provides an illustrative summary of how the effective percentage of active Cu(I) can impact reaction yield and time.

Effective % of Active Cu(I) in ReactionExpected Reaction YieldTypical Reaction TimePotential Observations
95-100%>95%0.5 - 2 hoursClean reaction profile with minimal side products.
70-90%70-90%2 - 8 hoursGood conversion, but may require longer reaction times.
50-70%40-60%8 - 16 hoursIncomplete reaction. Significant starting material remains.
<50%<30%>16 hoursLow to no product formation. Possible alkyne homocoupling side products observed.[5][6]

Note: This table is a qualitative representation based on established principles of the CuAAC reaction. Actual results will vary based on specific substrates, concentrations, and other reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to an Alkyne-Modified Biomolecule

This protocol is a general guideline for bioconjugation in an aqueous buffer.

Materials:

  • Alkyne-modified biomolecule in a non-coordinating buffer (e.g., phosphate buffer, pH 7.4)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in deionized water)[8]

  • THPTA ligand stock solution (e.g., 100 mM in deionized water)[11]

  • Sodium Ascorbate stock solution (e.g., 100 mM in deionized water, prepare fresh )[1]

Methodology:

  • In a microcentrifuge tube, add the alkyne-modified biomolecule to the reaction buffer to the desired final concentration (e.g., 10-100 µM).

  • Add the this compound stock solution to achieve a 2- to 10-fold molar excess over the alkyne.[8]

  • In a separate tube, prepare the catalyst premix: combine the CuSO₄ stock solution and the THPTA ligand stock solution. A 1:5 ratio of Cu:ligand is recommended.[8] Let this mixture stand for 1-2 minutes.

  • Add the catalyst premix to the reaction tube containing the biomolecule and azide (B81097). The final concentration of CuSO₄ is typically between 50 and 250 µM.[3][8]

  • To initiate the reaction, add the freshly prepared sodium ascorbate solution. The final concentration is typically 5-10 mM.[3][10]

  • Gently mix the reaction and incubate at room temperature for 1-4 hours or overnight at 4°C.[1][12] Protect the reaction from light if using fluorescent labels.

  • Upon completion, the excess copper and reagents can be removed by methods such as size-exclusion chromatography or dialysis against a buffer containing a chelating agent like EDTA.[5]

Protocol 2: Quality Control Test for Reaction Components

This protocol can be used to test the activity of the catalyst and reagents before committing expensive materials.

Materials:

  • A simple, small molecule alkyne (e.g., propargyl alcohol)[5]

  • A simple, small molecule azide (e.g., benzyl (B1604629) azide or a fluorogenic azide)[8]

  • The same catalyst, ligand, and reducing agent stocks intended for the main experiment.

Methodology:

  • Follow the general procedure outlined in Protocol 1, but substitute the biomolecule and this compound with the simple alkyne and azide.

  • Run the reaction for 30-60 minutes.[11]

  • Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • A successful reaction, indicated by the formation of the triazole product, confirms the activity of the catalyst system. Failure of this control reaction suggests a problem with one of the core components (copper source, ligand, or reducing agent).[5]

Visualizations

G cluster_0 Catalytic Cycle of CuAAC CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII Cu_Acetylide Cu(I)-Acetylide Intermediate CuI->Cu_Acetylide Alkyne R1-Alkyne Alkyne->Cu_Acetylide Metallacycle Copper Metallacycle Cu_Acetylide->Metallacycle Azide R2-Azide-PEG4-Azide Azide->Metallacycle Triazole Triazole Product Metallacycle->Triazole Product Formation Triazole->CuI Catalyst Regeneration

Caption: The catalytic cycle of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

G cluster_1 Experimental Workflow for Bioconjugation prep 1. Prepare Reagents (Buffer, Azide, Alkyne) combine 3. Combine Reactants (Alkyne-Biomolecule + Azide) prep->combine premix 2. Prepare Catalyst Premix (CuSO4 + Ligand) initiate 4. Initiate Reaction (Add Premix & Ascorbate) premix->initiate combine->initiate incubate 5. Incubate (RT, 1-4h) initiate->incubate purify 6. Purify Conjugate (SEC or Dialysis) incubate->purify analyze 7. Analyze Product (LC-MS, SDS-PAGE) purify->analyze

Caption: A typical experimental workflow for an this compound bioconjugation reaction.

G cluster_2 Troubleshooting Low Reaction Yield start Low or No Yield Observed check_catalyst Is the Catalyst System Active? start->check_catalyst check_reagents Are Reagents Pure & Fresh? check_catalyst->check_reagents No solution_catalyst Degas Solvents Use Fresh Ascorbate Increase Catalyst/Ligand Conc. check_catalyst->solution_catalyst Yes check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions No solution_reagents Use High-Purity Reagents Run Control Reaction check_reagents->solution_reagents Yes solution_conditions Use Non-Coordinating Buffer Optimize pH & Temperature check_conditions->solution_conditions No success Reaction Yield Improved solution_catalyst->success solution_reagents->success solution_conditions->success

Caption: A logical workflow for troubleshooting low-yield this compound reactions.

References

Preventing aggregation of proteins during Azido-PEG4-azide labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein aggregation during Azido-PEG4-azide labeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it label proteins?

This compound is a homo-bifunctional crosslinker. It contains two azide (B81097) (N3) groups at either end of a 4-unit polyethylene (B3416737) glycol (PEG) spacer. However, for direct labeling of proteins, a more common reagent is an Azido-PEG4-NHS ester, which contains an azide group and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines, such as the N-terminus and the ε-amino group of lysine (B10760008) residues on a protein, to form a stable amide bond.[1][2] This process covalently attaches the azido-PEG4 moiety to the protein, introducing an azide group for subsequent "click" chemistry reactions.[1]

Q2: What are the primary causes of protein aggregation during labeling with this compound NHS ester?

Protein aggregation during labeling can be caused by several factors:

  • High Protein Concentration: Increased proximity of protein molecules enhances the chance of intermolecular crosslinking, leading to the formation of large, insoluble aggregates.[3][4]

  • Inappropriate Buffer Conditions: The use of buffers containing primary amines (e.g., Tris or glycine) can compete with the protein for reaction with the NHS ester, reducing labeling efficiency.[1][3] The pH of the buffer is also critical; a suboptimal pH can affect protein stability and the reactivity of the NHS ester.[3][5]

  • Excessive Crosslinker-to-Protein Ratio: A high molar excess of the this compound NHS ester can lead to over-labeling, altering the protein's surface charge and potentially reducing its solubility, which can result in precipitation.[3][4]

  • Hydrolysis of the NHS Ester: NHS esters are sensitive to moisture and can hydrolyze in aqueous solutions, rendering them inactive.[3][6] Using hydrolyzed reagent may lead to the addition of excess crosslinker to compensate, increasing the risk of aggregation.

  • Incubation Time and Temperature: Extended reaction times or elevated temperatures can promote aggregation, particularly for proteins that are inherently unstable.[3]

  • Localized Reagent Concentration: Adding the crosslinker stock solution (typically in an organic solvent like DMSO or DMF) too quickly can create localized high concentrations, causing rapid, uncontrolled reactions and protein precipitation.[4]

Q3: How can I detect and quantify protein aggregation?

Several methods can be used to assess protein aggregation:

  • Visual Inspection: The simplest method is to look for visible signs of precipitation or cloudiness in the reaction tube.[5]

  • UV-Vis Spectroscopy: An increase in absorbance at wavelengths between 340-600 nm can indicate the presence of insoluble aggregates.[5]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the formation of soluble aggregates.[4]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size and is a high-resolution technique for quantifying soluble aggregates, dimers, and monomers.[4]

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize high molecular weight aggregates.[5]

Troubleshooting Guides

Issue: Visible precipitation or cloudiness in the reaction mixture.

This indicates significant protein aggregation. The following steps can help troubleshoot this issue.

Troubleshooting Workflow

start Precipitation Observed check_protein_conc Is Protein Concentration High (> 5 mg/mL)? start->check_protein_conc reduce_protein_conc Action: Reduce Protein Concentration (e.g., 1-2 mg/mL) check_protein_conc->reduce_protein_conc Yes check_molar_ratio Is Crosslinker:Protein Molar Ratio High (>20:1)? check_protein_conc->check_molar_ratio No reduce_protein_conc->check_molar_ratio reduce_molar_ratio Action: Reduce Molar Ratio (e.g., 5:1 to 10:1) check_molar_ratio->reduce_molar_ratio Yes check_buffer Is the Buffer Amine-Free and within pH 7.2-8.5? check_molar_ratio->check_buffer No reduce_molar_ratio->check_buffer change_buffer Action: Switch to PBS or HEPES. Verify pH. check_buffer->change_buffer No check_reagent_addition Was the Reagent Added Slowly? check_buffer->check_reagent_addition Yes change_buffer->check_reagent_addition slow_addition Action: Add Reagent Dropwise with Gentle Mixing. check_reagent_addition->slow_addition No check_temp_time Are Incubation Time/Temp High? check_reagent_addition->check_temp_time Yes slow_addition->check_temp_time reduce_temp_time Action: Reduce Time and/or Perform Reaction at 4°C. check_temp_time->reduce_temp_time Yes add_stabilizers Consider Adding Stabilizers (e.g., Sugars, Glycerol, Arginine) check_temp_time->add_stabilizers No reduce_temp_time->add_stabilizers end Aggregation Minimized add_stabilizers->end

Caption: A flowchart for troubleshooting protein aggregation.

Optimizing Reaction Parameters

A systematic approach to optimizing reaction conditions is crucial for preventing aggregation.

ParameterGeneral RangeRecommendation to Prevent AggregationRationale
Protein Concentration 1-10 mg/mL[6]Start with a lower concentration (e.g., 1-2 mg/mL).[4]High concentrations favor intermolecular crosslinking, leading to aggregation.[3]
Crosslinker:Protein Molar Ratio 5:1 to 50:1[3]Titrate the ratio, starting from a lower excess (e.g., 5:1 to 20:1).[4][7]A high excess can lead to over-labeling and precipitation.[3]
Reaction Buffer Amine-free (e.g., PBS, HEPES)[3][8]Ensure the buffer is free of primary amines like Tris or glycine.Amine-containing buffers compete with the protein for reaction with the NHS ester.[1]
pH 7.0-9.0[3]Optimize within a narrower range of 7.2-8.5.[1][5]This range balances NHS ester reactivity with the stability of most proteins.[9]
Reaction Temperature 4°C to 25°C[3]If aggregation occurs at room temperature, perform the reaction at 4°C.[3][5]Lower temperatures slow the reaction rate, which can reduce aggregation.[5]
Reaction Time 15 min - 4 hours[3][10]Reduce the incubation time if aggregation is observed.[3]Shorter reaction times can limit the extent of crosslinking and aggregation.
Reagent Addition N/AAdd the dissolved crosslinker dropwise to the protein solution with gentle mixing.[4]Prevents localized high concentrations of the reagent that can cause precipitation.[4]
Stabilizing Additives N/AConsider adding 5-10% (w/v) sucrose (B13894) or trehalose, or 5-20% (v/v) glycerol.[4]These excipients can act as protein stabilizers.[4]

Experimental Protocols

Protocol 1: General Azido-PEG4-NHS Ester Labeling of Proteins

This protocol provides a starting point for labeling a protein with Azido-PEG4-NHS Ester. Optimization may be required for your specific protein.

Materials:

  • Protein of interest

  • Amine-free buffer (e.g., 1X PBS, pH 7.4)[1]

  • Azido-PEG4-NHS Ester

  • Anhydrous DMSO or DMF[1]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[5]

  • Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)[1]

Procedure:

  • Protein Preparation:

    • Prepare the protein in an amine-free buffer at a concentration of 1-5 mg/mL.[1] If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column.[4]

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO or DMF.[6] Do not store the stock solution as the NHS ester is moisture-sensitive and will hydrolyze.[6]

  • Labeling Reaction:

    • Add the calculated volume of the 10 mM Azido-PEG4-NHS Ester stock solution to the protein solution to achieve the desired molar excess (e.g., start with a 20-fold molar excess).[1]

    • The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[1][6]

    • Gently mix and incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[6]

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM (e.g., add 1M Tris-HCl to a final concentration of 50 mM).[3][8]

    • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is consumed.[1]

  • Purification:

    • Remove excess, unreacted Azido-PEG4-NHS Ester and the quenching agent using a desalting column with an appropriate molecular weight cutoff for your protein.[1]

  • Characterization and Storage:

    • Confirm the labeling of the protein conjugate using methods such as SDS-PAGE or mass spectrometry.

    • Store the purified azide-labeled protein at 4°C for short-term use or at -80°C for long-term storage.[11][12]

Experimental Workflow Diagram

protein_prep 1. Protein Preparation (Amine-free buffer, 1-5 mg/mL) reagent_prep 2. Reagent Preparation (10 mM Azido-PEG4-NHS in DMSO/DMF) protein_prep->reagent_prep labeling 3. Labeling Reaction (Add reagent to protein, incubate) reagent_prep->labeling quenching 4. Quenching (Add Tris buffer) labeling->quenching purification 5. Purification (Desalting column) quenching->purification characterization 6. Characterization & Storage (SDS-PAGE, Mass Spec, -80°C) purification->characterization end Azide-Labeled Protein characterization->end

Caption: A step-by-step workflow for protein labeling.

Protocol 2: Screening for Optimal Labeling Conditions to Minimize Aggregation

This protocol outlines a method for systematically testing different reaction parameters to find the optimal conditions that maximize labeling efficiency while minimizing protein aggregation.

Procedure:

  • Set up a Matrix of Reactions: Prepare a series of small-scale reactions in parallel, varying one parameter at a time. For example:

    • Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[5]

    • PEG:Protein Molar Ratio: Evaluate different molar excesses of the Azido-PEG4-NHS ester (e.g., 5:1, 10:1, 20:1, 40:1).[5][13]

    • pH: Screen a range of pH values for your amine-free buffer (e.g., pH 7.0, 7.5, 8.0, 8.5).[5]

    • Temperature: Conduct the reactions at different temperatures (e.g., 4°C and room temperature).[5]

  • Reaction Setup:

    • In separate microcentrifuge tubes, add the appropriate amount of reaction buffer and protein to the desired final concentrations.

    • Add the Azido-PEG4-NHS ester to each tube to achieve the desired molar ratio.

    • Mix gently and incubate for a set time (e.g., 1 hour).[4]

  • Analysis:

    • Visually inspect each reaction for signs of precipitation.[5]

    • Quantify turbidity by measuring the absorbance at 340 nm.[5]

    • Analyze the samples by SDS-PAGE to assess the extent of labeling and the presence of high molecular weight aggregates.[5]

    • For promising conditions, further analysis by SEC can provide a more quantitative measure of soluble aggregates.[4]

References

Optimizing the molar ratio of reactants in Azido-PEG4-azide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing molar ratios and other conditions in reactions involving Azido-PEG4-azide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended molar ratio of azide (B81097) to alkyne for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?

While a 1:1 stoichiometric ratio is theoretically sufficient, it is common practice to use a slight excess of one reagent to drive the reaction to completion.[1] For CuAAC reactions, a molar ratio of azide to alkyne is often in the range of 1:1 to 1:1.5.[2] In bioconjugation, it is common to use a 3- to 5-fold molar excess of the PEG linker.[3] A 2-fold excess of the azide-cargo with respect to the alkyne groups on a biomolecule has also been reported as effective.[4]

Q2: What are the key differences between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?

The primary difference is the requirement of a copper catalyst. CuAAC requires a Cu(I) catalyst, which is typically generated in situ from Cu(II) salts (like CuSO₄) and a reducing agent (like sodium ascorbate).[5] SPAAC, on the other hand, is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that reacts with an azide without the need for a catalyst.[6][7] SPAAC is ideal for in vivo studies or applications with sensitive biological samples where the cytotoxicity of copper is a concern.[7]

Q3: Which copper ligand should I use for my CuAAC reaction?

The choice of ligand is crucial for stabilizing the Cu(I) catalyst and preventing its oxidation.[1] For aqueous reactions, THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended due to its water solubility and effectiveness in protecting the catalyst.[1] TBTA (Tris(benzyltriazolylmethyl)amine) is another effective ligand, though it is less water-soluble and may necessitate the use of organic co-solvents like DMSO.[1]

Q4: What is the optimal pH for a CuAAC reaction?

The optimal pH for CuAAC reactions is typically in the range of 7 to 8.[3] It is advisable to avoid acidic conditions, which can lead to the instability of other functional groups, such as the Boc protecting group on some linkers.[3] Buffers like phosphate (B84403) or HEPES are recommended, while Tris buffer should be avoided as it can interfere with the copper catalyst.[1]

Q5: How can I improve the solubility of my PEGylated reagents?

If you observe that your reaction mixture becomes cloudy or precipitates, it may be due to poor solubility of the PEGylated azide or alkyne.[1] To improve solubility, you can add a co-solvent such as DMSO, DMF, or t-BuOH.[1] It is recommended to start with a low percentage (e.g., 5-10%) and increase it if necessary.[1]

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Low or No Product Yield Inactive Catalyst (CuAAC)- Ensure your sodium ascorbate (B8700270) solution is freshly prepared.[1] - Degas your buffer and solvents by sparging with an inert gas (e.g., argon or nitrogen).[1] - Perform the reaction under an inert atmosphere if possible.[1] - Use a stabilizing ligand like THPTA in a 5-fold excess relative to the copper.[1]
Inhibitory Buffer Components (CuAAC)- Avoid Tris buffer and buffers with high concentrations of chelators (EDTA), strong bases, or thiols.[1] - Switch to a recommended buffer like phosphate or HEPES.[1]
Impure Reagents- Use high-purity reagents and solvents. Consider purifying your starting materials if you suspect impurities.[1]
Incorrect Stoichiometry- While a 1:1 ratio is theoretically sufficient, using a slight excess (1.1 to 1.5-fold) of one reagent can drive the reaction to completion.[1]
Reaction Mixture Turns Cloudy or Precipitates Poor Solubility of Reagents- Add a co-solvent such as DMSO, DMF, or t-BuOH to improve solubility. Start with a low percentage (e.g., 5-10%) and increase if necessary.[1]
Inconsistent Results Variability in Reagent Preparation- Prepare fresh stock solutions of sensitive reagents like sodium ascorbate for each experiment.[1] - Carefully calculate and measure the volumes of all reagents.

Quantitative Data Presentation

Table 1: Typical Molar Ratios for Azide-Alkyne Cycloaddition Reactions

Reaction TypeReactant 1Reactant 2Molar Ratio (Reactant 1:Reactant 2)Citation(s)
CuAACAzideAlkyne1:1 to 1:1.5[2]
CuAAC (Bioconjugation)Azide-PEG LinkerAlkyne-Molecule3:1 to 5:1[3]
CuAAC (Bioconjugation)Cargo-AzideBiomolecule-Alkyne~2:1[4]
SPAACAzide-Modified PayloadBCN-Linker1.1:1 to 1.5:1[8]

Table 2: Recommended Component Concentrations for a Typical CuAAC Bioconjugation Reaction

ComponentFinal ConcentrationCitation(s)
Biomolecule-Alkyne≥ 2 µM[4]
Cargo-Azide~2-fold excess to alkyne[4]
CuSO₄50 - 250 µM[4]
Ligand (e.g., THPTA)5:1 ratio to copper[4]
Sodium Ascorbate5 mM[4]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general methodology for the CuAAC reaction between an this compound and an alkyne-containing molecule. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Reaction Buffer: 100 mM sodium phosphate, pH 7.4[1]

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)[2]

  • Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)[2]

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)[2]

  • Solvent (e.g., DMSO, DMF, or water)[2]

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and the alkyne-functionalized molecule in a suitable solvent.[2]

    • Freshly prepare the sodium ascorbate stock solution.[1]

  • Reaction Setup:

    • In a reaction vessel, combine the this compound and the alkyne-functionalized molecule at the desired molar ratio (e.g., 1:1 to 1.5:1).[2]

    • Add the appropriate solvent to achieve the desired reaction concentration.[2]

  • Catalyst Preparation:

    • In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of CuSO₄ to THPTA is often used for aqueous reactions. Let the mixture stand for a few minutes.[2]

  • Reaction Initiation:

    • Add the premixed catalyst solution to the reaction vessel containing the azide and alkyne.[1]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[1]

  • Reaction Conditions:

    • Incubate the reaction at room temperature or with gentle heating (e.g., 30-50°C) for 1 to 24 hours.[2]

    • Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS or HPLC).[2]

  • Purification:

    • Once the reaction is complete, purify the conjugate using techniques such as Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), or dialysis.[7]

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general workflow for conjugating a protein modified with a strained cyclooctyne (e.g., DBCO or BCN) to an azide-functionalized linker like this compound.

Materials:

  • Cyclooctyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)[6]

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)[6]

  • Reaction buffer (e.g., PBS, pH 7.4)[6]

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)[6]

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.[6]

    • Prepare a stock solution of the azide linker in anhydrous DMSO (e.g., 10 mM).[6]

  • Reaction Setup:

    • In a suitable reaction vessel, add the cyclooctyne-modified protein to the reaction buffer to achieve the desired final concentration (e.g., 1-5 mg/mL).[6]

    • Add the this compound stock solution to the protein solution. A molar excess of 1.5–10 equivalents of the azide linker can be used to increase conjugation efficiency.[9]

  • Incubation:

    • Gently mix the reaction components.[6]

    • Incubate the reaction at room temperature for 4-12 hours.[9]

  • Purification:

    • Remove the unreacted azide linker and purify the conjugate using an appropriate method like SEC or dialysis.[6]

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_azide Prepare Azide & Alkyne Solutions mix_reactants Combine Azide, Alkyne, & Catalyst Premix prep_azide->mix_reactants prep_catalyst Prepare Fresh Catalyst Components prep_catalyst->mix_reactants initiate Initiate with Sodium Ascorbate mix_reactants->initiate incubate Incubate (RT, 1-24h) initiate->incubate monitor Monitor Progress (LC-MS, HPLC) incubate->monitor purify Purify Conjugate (SEC, Dialysis) monitor->purify final_product Final Product purify->final_product

Caption: Experimental workflow for a standard CuAAC reaction.

Troubleshooting_Low_Yield start Low or No Product Yield catalyst_check Is the Cu(I) catalyst active? start->catalyst_check buffer_check Is the buffer appropriate? catalyst_check->buffer_check Yes solution_catalyst Use fresh ascorbate. Degas solvents. Use ligand (THPTA). catalyst_check->solution_catalyst No reagent_check Are reagents pure? buffer_check->reagent_check Yes solution_buffer Avoid Tris buffer. Use Phosphate or HEPES. buffer_check->solution_buffer No ratio_check Is the molar ratio optimized? reagent_check->ratio_check Yes solution_reagent Use high-purity reagents. reagent_check->solution_reagent No solution_ratio Use slight excess (1.1-1.5x) of one reagent. ratio_check->solution_ratio No success Yield Improved ratio_check->success Yes solution_catalyst->success solution_buffer->success solution_reagent->success solution_ratio->success

Caption: Troubleshooting decision tree for low yield in CuAAC reactions.

CuAAC_Catalytic_Cycle CuII Cu(II) CuI Cu(I) CuII->CuI Reduction AlkyneComplex Cu(I)-Alkyne Complex CuI->AlkyneComplex Triazolide Copper Triazolide AlkyneComplex->Triazolide Product Triazole Product Triazolide->Product Product->CuI Regeneration Azide Azide Alkyne Alkyne Ascorbate Ascorbate (Reducing Agent) Proton H+

References

Technical Support Center: Strategies for Scaling Up Azido-PEG4-azide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scaling up Azido-PEG4-azide reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry reactions at a larger scale.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up this compound click chemistry reactions?

A1: The primary challenges in scaling up this compound reactions fall into three main categories:

  • Reaction Control and Reproducibility: Maintaining consistent reaction conditions such as temperature, mixing, and reagent addition at a larger scale can be difficult.[1] Inadequate mixing can lead to localized concentration gradients, affecting reaction kinetics and leading to inconsistent product quality.[1]

  • Purification and Separation: The purification of the desired PEGylated product from a complex mixture of unreacted starting materials, excess PEG reagent, and potential byproducts is a significant bottleneck.[1][] The physicochemical similarities between these species make separation challenging at a preparative scale.[1]

  • Catalyst Activity and Removal: Ensuring the copper catalyst remains in its active Cu(I) state throughout the reaction is crucial. On a larger scale, oxygen exclusion becomes more challenging, which can lead to catalyst oxidation and inactivation.[3] Subsequent removal of the copper catalyst to acceptable levels for biological applications is also a critical consideration.

Q2: How does the purity of this compound and the alkyne-containing substrate impact the reaction at scale?

A2: The purity of your starting materials is critical for a successful and reproducible scaled-up reaction. Impurities in the this compound or the alkyne substrate can lead to the formation of undesired byproducts, which complicates the purification process.[1] Furthermore, the presence of impurities can interfere with the catalyst, leading to lower yields. For consistent results, it is recommended to use high-purity reagents and to consider purifying starting materials if impurities are suspected.[4]

Q3: What is the optimal stoichiometry when scaling up? Should I maintain a 1:1 ratio of azide (B81097) to alkyne?

A3: While a 1:1 stoichiometric ratio is theoretically sufficient, in practice, using a slight excess (typically 1.1 to 1.5-fold) of one of the reactants can help drive the reaction to completion, especially when one of the components is more valuable or difficult to remove.[4] When scaling up, it is important to re-optimize the stoichiometry, as simply scaling the lab-scale ratios may not be cost-effective or lead to the desired outcome. The decision of which reagent to use in excess often depends on its cost and the ease of its removal during purification.

Q4: My scaled-up reaction is showing low or no yield. What are the likely causes?

A4: Low or no yield in a scaled-up CuAAC reaction can stem from several factors:

  • Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[] On a larger scale, ensuring an oxygen-free environment is more challenging.

  • Insufficient Ligand: Copper-chelating ligands are crucial for stabilizing the Cu(I) catalyst.[] Ensure the ligand-to-copper ratio is maintained or even slightly increased at scale.

  • Poor Reagent Quality: Degradation of the azide or alkyne starting materials, or the use of oxidized sodium ascorbate (B8700270) can lead to poor reaction outcomes.[]

  • Inadequate Mixing: In larger reaction volumes, inefficient mixing can lead to localized areas of low reagent concentration, slowing down the reaction rate.

Q5: I'm observing a significant amount of alkyne homocoupling (Glaser coupling) in my scaled-up reaction. How can I prevent this?

A5: Alkyne homocoupling is a common side reaction in CuAAC, promoted by the presence of oxygen and Cu(II) ions.[3] To minimize this side reaction:

  • Maintain Anaerobic Conditions: Rigorously degas all solvents and solutions and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[3]

  • Sufficient Reducing Agent: Use a fresh solution of a reducing agent like sodium ascorbate to ensure the copper catalyst is maintained in its active Cu(I) state.[3]

  • Use a Stabilizing Ligand: Ligands such as TBTA or THPTA can protect the Cu(I) catalyst from oxidation and reduce the likelihood of side reactions.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Catalyst Inactivation (Oxidation of Cu(I) to Cu(II)) Ensure all solvents and solutions are thoroughly degassed. Purge the reaction vessel with an inert gas (argon or nitrogen) before and during the reaction. Use a freshly prepared solution of sodium ascorbate.[]
Insufficient Ligand Use a copper-stabilizing ligand such as THPTA or TBTA. Maintain a ligand-to-copper ratio of at least 5:1.[5]
Poor Reagent Quality Use high-purity this compound and alkyne substrates. Verify the integrity of starting materials if they have been stored for a long time.
Inadequate Mixing For larger volumes, use appropriate mechanical stirring to ensure homogeneity of the reaction mixture.
Formation of Side Products (e.g., Alkyne Homocoupling) Presence of Oxygen and Cu(II) Rigorously exclude oxygen from the reaction. Ensure a sufficient concentration of a reducing agent is present to maintain the copper in the Cu(I) state.[3]
Incorrect Order of Reagent Addition Premix the copper sulfate (B86663) and ligand before adding them to the reaction mixture. Add the sodium ascorbate last to initiate the reaction.[4]
Difficulty in Purifying the PEGylated Product Co-elution of Product and Excess PEG For size-based separations like SEC, ensure there is a significant difference in the hydrodynamic volume between the product and the unreacted PEG. For ion-exchange chromatography, optimize the salt gradient for better resolution.[4]
Aggregation of the PEGylated Product Optimize buffer conditions (pH, ionic strength) to maintain the stability of the product. The addition of excipients like arginine can help prevent aggregation.[6]
Inconsistent Results Between Batches Variability in Reagent Preparation Prepare fresh stock solutions of sensitive reagents like sodium ascorbate for each scaled-up batch.[4]
Inconsistent Reaction Conditions Carefully control and monitor reaction parameters such as temperature, pH, and mixing speed.

Data Presentation

Table 1: Illustrative Impact of Scale on CuAAC Reaction Yield

This table provides a representative example of how reaction yield might be affected when scaling up a typical this compound click chemistry reaction. Actual results may vary depending on the specific substrates and reaction conditions.

Parameter Lab Scale (1 µmole) Pilot Scale (100 µmole) Production Scale (10 mmole)
Reaction Volume 1 mL100 mL10 L
Mixing Vortex/Magnetic StirrerOverhead Mechanical StirrerBaffled Reactor with Impeller
Oxygen Exclusion Argon PurgeContinuous Argon BlanketSparging with Argon
Typical Yield >95%85-95%80-90%
Table 2: Comparative Purity and Recovery of a PEGylated Product with SEC and IEX

This table presents a typical comparison of the performance of Size-Exclusion Chromatography (SEC) and Ion-Exchange Chromatography (IEX) for the purification of a mono-PEGylated protein.

Parameter Size-Exclusion Chromatography (SEC) Ion-Exchange Chromatography (IEX)
Principle of Separation Hydrodynamic Volume (Size)Net Surface Charge
Resolution of Native vs. PEGylated Protein Good to Excellent (depends on PEG size)[7]Excellent
Resolution of Mono- vs. Multi-PEGylated Species Limited, especially for higher degrees of PEGylation[8]Good to Excellent
Removal of Excess Free PEG ExcellentGood
Typical Product Purity >95%>98%
Typical Product Recovery 80-90%70-85%
Scalability Limited due to column size and pressure constraints[9]Highly scalable

Experimental Protocols

Protocol 1: Gram-Scale Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for a gram-scale CuAAC reaction. Optimization for specific substrates is recommended.

Materials:

  • This compound

  • Alkyne-containing substrate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed solvent (e.g., a mixture of t-butanol and water, or DMF)

  • Reaction vessel equipped with a mechanical stirrer and an inert gas inlet/outlet

Procedure:

  • Reaction Setup: In the reaction vessel, dissolve the alkyne-containing substrate (1.0 equivalent) and this compound (1.1 equivalents) in the degassed solvent to achieve the desired concentration (e.g., 0.1-0.5 M).

  • Inert Atmosphere: Purge the solution and the headspace of the vessel with an inert gas (argon or nitrogen) for 30-60 minutes with gentle stirring. Maintain a positive pressure of the inert gas throughout the reaction.

  • Catalyst Premix: In a separate flask, prepare the catalyst premix by dissolving CuSO₄·5H₂O (0.05 equivalents) and THPTA (0.25 equivalents) in a small amount of degassed water.

  • Initiation of Reaction: Add the catalyst premix to the reaction vessel. Prepare a fresh solution of sodium ascorbate (0.5 equivalents) in degassed water and add it to the reaction mixture to initiate the cycloaddition.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC, LC-MS, or TLC). The reaction is typically complete within 4-12 hours.

  • Work-up and Quenching: Upon completion, the reaction can be quenched by the addition of a copper-chelating agent like EDTA. The product can then be isolated by extraction or precipitation, followed by purification.

Protocol 2: Purification of PEGylated Product by Ion-Exchange Chromatography (IEX)

This protocol outlines a general procedure for purifying a PEGylated protein using cation-exchange chromatography.

Materials:

  • Cation-exchange chromatography column (e.g., SP Sepharose)

  • Chromatography system

  • Binding Buffer (e.g., 20 mM sodium phosphate, pH 6.0)

  • Elution Buffer (e.g., 20 mM sodium phosphate, 1 M NaCl, pH 6.0)

  • Crude PEGylation reaction mixture, dialyzed or desalted into the Binding Buffer

Procedure:

  • Column Equilibration: Equilibrate the cation-exchange column with 5-10 column volumes of Binding Buffer until the pH and conductivity of the outlet stream are stable.

  • Sample Loading: Load the prepared sample onto the equilibrated column at a flow rate that allows for efficient binding.

  • Wash: Wash the column with 5-10 column volumes of Binding Buffer to remove any unbound material, including excess PEG reagent.

  • Elution: Elute the bound species using a linear gradient of the Elution Buffer (e.g., 0-50% over 20 column volumes). The PEGylated protein will typically elute at a lower salt concentration than the unmodified protein due to charge shielding by the PEG chains.

  • Fraction Collection: Collect fractions throughout the elution step.

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or analytical SEC to identify the fractions containing the purified PEGylated product. Pool the desired fractions for further processing.

Mandatory Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Dissolve Azide and Alkyne in Degassed Solvent B Purge with Inert Gas A->B E Add Catalyst Premix to Reactants B->E C Prepare Catalyst Premix (CuSO4 + Ligand) C->E D Prepare Fresh Reducing Agent Solution F Initiate with Reducing Agent D->F E->F G Monitor Reaction (HPLC, LC-MS) F->G H Quench Reaction G->H I Crude Product Isolation H->I J Chromatographic Purification (IEX/SEC) I->J K Characterize Final Product J->K

Caption: Experimental workflow for a scaled-up this compound reaction.

G Start Low Reaction Yield Q1 Is the catalyst active? Start->Q1 Sol1 Degas solvents. Use fresh reducing agent. Use a stabilizing ligand. Q1->Sol1 No Q2 Are reagents pure and stoichiometry correct? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Use high-purity reagents. Optimize stoichiometry (e.g., 1.1 eq excess). Q2->Sol2 No Q3 Are reaction conditions (mixing, temp) optimal? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Ensure efficient mixing. Optimize temperature. Q3->Sol3 No End High Yield Achieved Q3->End Yes Other Consider other factors (e.g., steric hindrance) Q3->Other A3_Yes Yes A3_No No Sol3->Q3

Caption: Troubleshooting decision tree for low yield in scaled-up reactions.

References

Dealing with viscous oils during purification of PEGylated compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when dealing with viscous oils during the purification of PEGylated compounds.

Frequently Asked Questions (FAQs)

Q1: Why does my PEGylated product form a viscous oil instead of a solid?

A1: The formation of a viscous oil is a common characteristic of PEGylated compounds, especially those with shorter PEG chains.[1] This is due to the nature of polyethylene (B3416737) glycol (PEG), which is a non-crystalline polymer.[1][2] The presence of the PEG chain disrupts the crystal lattice formation of the parent molecule, leading to an amorphous, oily, or waxy final product. This physical property can make handling and certain purification techniques, like precipitation, particularly challenging.[1][2]

Q2: What are the main challenges in purifying a PEGylated compound that is an oil?

A2: The primary challenges stem from the physical nature of the oil and the inherent heterogeneity of the PEGylation reaction.[3][4][5][6] Key difficulties include:

  • Handling and Transfer: Viscous oils are difficult to handle, weigh, and transfer accurately.

  • Ineffective Precipitation: The oily nature prevents effective purification by precipitation, a common technique for isolating solid compounds.[1]

  • Complex Mixtures: PEGylation reactions often yield a complex mixture of the desired product, unreacted starting materials (both the parent molecule and the PEG reagent), multi-PEGylated species, and positional isomers.[3][4][5][6]

  • Similar Physicochemical Properties: The components of the reaction mixture often have very similar properties, making separation by traditional chromatographic methods challenging.[3][7]

Q3: What are the recommended initial steps when faced with an oily PEGylated product?

A3: When you obtain a viscous, oily product, the first step is to characterize the crude mixture to understand its composition. Techniques like HPLC, LC-MS, and NMR can help identify the different species present. Following characterization, the most common and effective approach for purifying oily PEGylated compounds is to utilize chromatographic techniques.[1]

Troubleshooting Guides

Problem 1: My PEGylated product is an inseparable oil, and precipitation is not working.
  • Possible Cause: The inherent properties of the PEGylated compound prevent crystallization.[1][2]

  • Recommended Solutions:

    • Chromatography: This is the most effective method for purifying oily PEGylated compounds.[1] Techniques like Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are commonly used.[5][8]

    • Complexation: A novel approach involves complexing the PEGylated compound with magnesium chloride to form a solid. This solid can then be more easily isolated and purified.[1][2]

    • Liquid-Liquid Extraction: If there are significant solubility differences between your product and impurities in immiscible solvents, this can be a viable separation method.

A logical workflow for addressing an oily product is presented below:

G Troubleshooting Oily PEGylated Product start Viscous Oily Product Obtained char Characterize Crude Mixture (HPLC, LC-MS) start->char precip Attempt Precipitation char->precip solid Solid Formed precip->solid Yes oil Remains as Oil precip->oil No purify_solid Purify by Recrystallization/Washing solid->purify_solid end Purified Product purify_solid->end chroma Utilize Chromatography (SEC, IEX, RP-HPLC) oil->chroma complex Consider Complexation (e.g., with MgCl2) oil->complex extract Attempt Liquid-Liquid Extraction oil->extract chroma->end complex->end extract->end

Figure 1. Decision tree for handling an oily PEGylated product.
Problem 2: During column chromatography, my viscous product is difficult to load and streaks down the column.

  • Possible Cause: High viscosity prevents even application to the column, and the polarity of the compound may be causing poor interaction with the stationary phase.

  • Recommended Solutions:

    • Dissolution: Dissolve the viscous oil in a minimal amount of a suitable solvent before loading. For reversed-phase chromatography, this could be the mobile phase or a solvent like acetonitrile (B52724) or methanol.

    • Dry Loading: Adsorb the oily product onto a small amount of silica (B1680970) gel or other appropriate stationary phase.[9] After evaporating the solvent, the resulting free-flowing powder can be loaded onto the column.[9]

    • Mobile Phase Optimization: For streaking issues, adjusting the mobile phase composition can improve peak shape. For polar compounds on silica, using a solvent system like chloroform/methanol or dichloromethane/methanol can provide better separation.[10]

Problem 3: I am unable to separate my PEGylated product from unreacted PEG.
  • Possible Cause: The physicochemical properties of the product and the unreacted PEG are too similar for the chosen separation method.

  • Recommended Solutions:

    • Size Exclusion Chromatography (SEC): This is often the most effective method for removing unreacted PEG, as PEGylation significantly increases the hydrodynamic radius of the molecule.[8]

    • Diafiltration/Ultrafiltration: Membrane-based techniques with an appropriate molecular weight cutoff (MWCO) can efficiently separate the larger PEGylated product from the smaller, unreacted PEG.[]

    • Ion Exchange Chromatography (IEX): Unreacted PEG is typically neutral and should not bind to IEX columns. If the PEGylated product has a charge, IEX can be a highly effective separation method.[8]

The general workflow for purifying a PEGylated compound is illustrated below:

G General PEGylated Compound Purification Workflow start Crude PEGylation Reaction Mixture sec Size Exclusion Chromatography (SEC) start->sec remove_peg Remove Unreacted PEG and Small Molecules sec->remove_peg iex Ion Exchange Chromatography (IEX) remove_peg->iex separate_charge Separate by Charge (Unreacted Protein, Isomers) iex->separate_charge rphplc Reversed-Phase HPLC (RP-HPLC) separate_charge->rphplc final_polish Final Polishing/Separation of Isomers rphplc->final_polish analysis Purity Analysis (HPLC, MS, SDS-PAGE) final_polish->analysis product Purified PEGylated Compound analysis->product

Figure 2. A typical chromatographic purification workflow for PEGylated compounds.

Data Presentation

Table 1: Comparison of Common Chromatographic Purification Techniques for Oily PEGylated Compounds

TechniquePrinciplePrimary ApplicationAdvantagesLimitations
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volume (size).[12]Removal of unreacted PEG and small molecules from the larger PEGylated product.[7][8]Robust, reproducible, and uses non-denaturing mobile phases.[12]May have poor resolution for species of similar size.[3]
Ion Exchange Chromatography (IEX) Separation based on net surface charge.[12]Separation of PEGylated species with different numbers of attached PEGs and from unreacted protein.[12]High capacity and resolution for charged molecules.[12]PEG chains can shield charges, reducing separation efficiency.[3][7]
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[12]High-resolution separation of positional isomers and purity analysis.[12]Excellent resolving power for closely related species.[12]Can be denaturing for proteins; PEG can cause peak broadening.[6][12]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity in the presence of high salt concentrations.[5]A supplementary technique for higher resolution, often used after IEX.[5][8]Generally non-denaturing.The hydrophilic PEG chain can reduce interaction with the stationary phase.[8]

Experimental Protocols

Protocol 1: Purification of an Oily PEGylated Small Molecule by Preparative RP-HPLC

Objective: To achieve high purity by separating the target PEGylated small molecule from unreacted starting materials and byproducts based on hydrophobicity.[1]

Materials:

  • Preparative HPLC system with a UV detector

  • Reversed-phase column (e.g., C18, 5-10 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Crude oily PEGylated product dissolved in a minimal amount of Mobile Phase A/B mixture or a suitable solvent like DMSO.

Methodology:

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the viscous oily product in a small volume of the initial mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter to remove any particulates.[8]

  • Injection: Inject the prepared sample onto the equilibrated column.

  • Gradient Elution: Elute the bound components using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes. The gradient should be optimized to achieve the best separation of the target compound from impurities.

  • Fraction Collection: Collect fractions as peaks elute from the column, monitored by the UV detector at an appropriate wavelength.

  • Analysis: Analyze the collected fractions by analytical HPLC or LC-MS to identify the fractions containing the pure product.

  • Product Isolation: Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the purified PEGylated compound.

Protocol 2: Dry Loading of a Viscous Oily Product for Flash Chromatography

Objective: To prepare a viscous, oily sample for column chromatography to ensure even loading and improve separation efficiency.

Materials:

  • Crude oily PEGylated product

  • Silica gel (or other appropriate stationary phase)

  • A round-bottom flask

  • A suitable volatile solvent (e.g., dichloromethane, ethyl acetate)

  • Rotary evaporator

Methodology:

  • Dissolution: Dissolve the viscous oil (e.g., 1 gram) in a suitable volatile solvent in a round-bottom flask.

  • Adsorption: Add silica gel (e.g., 1-2 grams) to the solution.[9]

  • Solvent Removal: Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.[9] Ensure all solvent is removed under high vacuum.

  • Column Loading: Carefully add the silica gel with the adsorbed product to the top of the prepared chromatography column.

  • Elution: Proceed with the chromatographic separation using the chosen mobile phase.

References

Technical Support Center: Monitoring Azido-PEG4-azide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for monitoring Azido-PEG4-azide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on tracking reaction progress and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to monitor the progress of an this compound reaction?

A1: The progress of an this compound reaction, typically an azide-alkyne cycloaddition (click chemistry), can be monitored using several analytical techniques. The most common methods include Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: How can I quickly check if my reaction is proceeding?

A2: Thin-Layer Chromatography (TLC) is the quickest method for a preliminary check. By co-spotting your starting material and the reaction mixture, you can visually track the disappearance of the starting azide (B81097) and the appearance of a new, more polar product spot (the triazole). A specific staining method for azides can provide clear visualization.

Q3: What is the key indicator of a successful reaction in ¹H NMR?

A3: The most definitive indicator of a successful copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the appearance of a new singlet peak in the downfield region of the ¹H NMR spectrum, typically between 7.5 and 8.5 ppm.[1] This peak corresponds to the proton on the newly formed triazole ring. Concurrently, the signal of the alkyne proton (if a terminal alkyne was used) will disappear, and the signals of the protons adjacent to the azide group will shift.

Q4: Can I use IR spectroscopy to monitor the reaction?

A4: Yes, IR spectroscopy is a valuable tool. The azide group has a strong, characteristic stretching vibration that appears around 2100 cm⁻¹.[2][3] As the reaction progresses, the intensity of this azide peak will decrease and eventually disappear upon completion of the reaction.[3][4]

Q5: When is LC-MS the preferred method for monitoring?

A5: LC-MS is particularly useful for complex reaction mixtures, such as those in biological samples or when dealing with very small quantities of material. It provides high sensitivity and allows for the accurate mass determination of the starting materials, product, and any byproducts, confirming the formation of the desired conjugate.[5][6]

Troubleshooting Guide

This section addresses common problems encountered during the monitoring of this compound reactions.

Problem: I don't see any product formation on my TLC plate.

Probable CauseRecommended Solution
Inactive Catalyst The Cu(I) catalyst is easily oxidized to the inactive Cu(II) state. Ensure you are using freshly prepared sodium ascorbate (B8700270) solution to reduce the Cu(II) precursor. Consider degassing your solvents to remove oxygen.[7]
Incorrect Stoichiometry While a 1:1 ratio of azide to alkyne is theoretical, using a slight excess (1.1-1.5 equivalents) of one reagent can drive the reaction to completion.[7]
Poor Reagent Quality Azides can degrade over time. Ensure your this compound and alkyne partner are pure and have been stored correctly (typically at -20°C, protected from light).
Inappropriate Solvent The reactants may not be fully soluble in the chosen solvent system. For PEGylated reagents, mixtures of water with co-solvents like DMSO or t-butanol are often effective.[7]

Problem: My ¹H NMR spectrum is complex and I can't identify the product peak.

Probable CauseRecommended Solution
Overlapping Signals The PEG backbone protons can create broad signals that may obscure other peaks. Ensure your product is sufficiently pure. Running the NMR in a different deuterated solvent (e.g., DMSO-d₆ instead of CDCl₃) can sometimes resolve overlapping peaks.
Low Conversion If the reaction has not proceeded to a significant extent, the product peaks will be small and difficult to distinguish from noise. Allow the reaction to run for a longer duration or gently heat the reaction mixture if appropriate.
Paramagnetic Impurities Traces of copper can cause significant peak broadening. If you suspect copper contamination, you can wash your crude product with a solution of EDTA to chelate and remove the copper ions.

Problem: The azide peak in my IR spectrum is still present after a long reaction time.

Probable CauseRecommended Solution
Incomplete Reaction The reaction may be stalled due to one of the reasons mentioned in the TLC troubleshooting section (e.g., inactive catalyst, poor stoichiometry). Re-evaluate your reaction setup and reagent quality.
Insufficient Catalyst For sterically hindered substrates, a higher catalyst loading may be required.
Low Reactant Concentration Click reactions are bimolecular, so very low concentrations can lead to slow reaction rates. If possible, increase the concentration of your reactants.

.

Troubleshooting_Azido_PEG4_azide_Reaction cluster_start cluster_causes Potential Causes cluster_solutions Recommended Solutions cluster_verification start Low or No Product Yield Catalyst Catalyst Inactivation start->Catalyst Reagents Reagent Degradation start->Reagents Conditions Suboptimal Conditions start->Conditions Purification Purification Issues start->Purification Sol_Catalyst Use fresh reagents (Na-Ascorbate). Degas solvents. Use Cu(I) stabilizing ligand. Catalyst->Sol_Catalyst Sol_Reagents Verify purity of azide and alkyne (NMR/MS). Store reagents properly (-20°C). Use fresh solutions. Reagents->Sol_Reagents Sol_Conditions Optimize stoichiometry (slight excess of one reagent). Ensure proper solvent for solubility. Adjust temperature if necessary. Conditions->Sol_Conditions Sol_Purification Use appropriate purification method for PEGylated compounds (e.g., dialysis, SEC). Minimize transfer losses. Purification->Sol_Purification end_node Reaction Optimized Sol_Catalyst->end_node Sol_Reagents->end_node Sol_Conditions->end_node Sol_Purification->end_node

A troubleshooting decision tree for low reaction yield.

Experimental Protocols & Data

Thin-Layer Chromatography (TLC)

TLC provides a rapid and straightforward method to qualitatively monitor the reaction by observing the disappearance of the less polar starting materials and the appearance of the more polar triazole product.

Detailed Protocol:

  • Plate Preparation: On a silica (B1680970) gel TLC plate, draw a faint pencil line approximately 1 cm from the bottom. Mark three lanes for your azide starting material (SM), a co-spot (Co), and the reaction mixture (RM).

  • Spotting:

    • Using a capillary tube, apply a small spot of your dissolved this compound starting material onto the 'SM' lane.

    • Spot the same starting material in the 'Co' lane.

    • Carefully spot your reaction mixture on top of the starting material spot in the 'Co' lane and also in the 'RM' lane.

  • Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., 10:1 Dichloromethane (B109758):Methanol). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp if your compounds are UV-active.

    • For azide-specific staining:

      • Dip the plate in a solution of triphenylphosphine (B44618) in dichloromethane (2 g in 100 mL).

      • Dry the plate and heat it at 80°C for 5 minutes.

      • Dip the plate into a ninhydrin (B49086) solution (0.3 g in 100 mL of ethanol (B145695) with 1 mL of acetic acid).

      • Heat the plate again at 80°C for a few minutes until colored spots appear. The azide will be reduced to an amine and will stain with ninhydrin.

Expected Results:

The triazole product is typically more polar than the starting azide and will therefore have a lower Retention Factor (Rf) value.

CompoundTypical Rf Value (10:1 DCM:MeOH)
Azido-PEG4-alkyne~0.6
PEG-linked Triazole~0.4
¹H NMR Spectroscopy

¹H NMR spectroscopy provides detailed structural information, confirming the formation of the triazole ring.

Detailed Protocol:

  • Sample Preparation: Take an aliquot of your reaction mixture and remove the solvent under reduced pressure. If necessary, perform a quick work-up to remove the copper catalyst (e.g., wash with an EDTA solution).

  • Dissolution: Dissolve the dried residue in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of 5-10 mg/mL.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis: Process the spectrum and identify the key signals. Look for the disappearance of the alkyne proton and the appearance of the triazole proton. Also, note the shift of the protons on the carbon adjacent to the newly formed triazole.

Quantitative Data Summary:

Functional GroupTypical ¹H NMR Chemical Shift (δ, ppm)
Methylene protons adjacent to azide (-CH₂-N₃)3.3-3.5
PEG backbone protons (-O-CH₂-CH₂-O-)~3.6
Acetylenic proton (-C≡C-H)2.0-3.0
Triazole ring proton (-C=C-H) 7.5-8.5
Methylene protons adjacent to triazole (-CH₂-triazole)4.3-4.6
Infrared (IR) Spectroscopy

IR spectroscopy is used to monitor the disappearance of the azide functional group.

Detailed Protocol:

  • Sample Preparation: Prepare a sample of your starting material and aliquots of your reaction mixture at different time points. The sample can be a thin film on a salt plate (for neat liquids), a KBr pellet (for solids), or a solution in a suitable IR-transparent solvent.

  • Data Acquisition: Record the IR spectrum for each sample, typically in the range of 4000-600 cm⁻¹.

  • Data Analysis: Monitor the intensity of the azide asymmetric stretching peak around 2100 cm⁻¹. A decrease in the peak's intensity indicates the consumption of the azide.

Quantitative Data Summary:

Functional GroupCharacteristic IR Absorption (cm⁻¹)
Azide (N₃) asymmetric stretch ~2100 (strong, sharp) [2][8][9][10]
Alkyne (C≡C) stretch (if terminal)~2100-2140 (weak to medium)
Alkyne (C-H) stretch (if terminal)~3300 (strong, sharp)
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive technique for confirming the molecular weight of the product and assessing the purity of the reaction mixture.

Detailed Protocol:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., water/acetonitrile).

  • LC Separation: Inject the sample onto a suitable HPLC column (e.g., C18 for reverse-phase chromatography). Develop a gradient elution method to separate the starting materials from the product.

  • MS Detection: Analyze the eluent using a mass spectrometer (e.g., ESI-Q-TOF).

  • Data Analysis: Extract the mass spectra for each peak in the chromatogram. Confirm the formation of the product by identifying its expected molecular ion peak ([M+H]⁺ or [M+Na]⁺).

Quantitative Data Summary:

CompoundExpected Molecular Weight Change
This compound + AlkyneMass of this compound + Mass of Alkyne

.

Experimental_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis & Workup cluster_product Reactants Combine this compound and Alkyne in Solvent Catalyst Add Cu(II) source and Reducing Agent (e.g., Na-Ascorbate) Reactants->Catalyst TLC TLC Analysis (Quick Check) Catalyst->TLC t=0, 1h, 2h... NMR ¹H NMR Spectroscopy (Structural Confirmation) TLC->NMR If reaction appears complete Analysis Analyze Data: - Rf values - New NMR peaks - Disappearance of IR peak - Correct Mass TLC->Analysis IR IR Spectroscopy (Azide Disappearance) NMR->IR Orthogonal confirmation NMR->Analysis LCMS LC-MS (Mass Confirmation) IR->LCMS For complex mixtures IR->Analysis LCMS->Analysis Workup Workup and Purification Analysis->Workup If reaction is complete Product Purified Product Workup->Product

An experimental workflow for reaction monitoring.

References

Validation & Comparative

A Head-to-Head Comparison of Azido-PEG4-azide and Other Homobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of proteomics, drug delivery, and biomaterials, homobifunctional crosslinkers are indispensable tools for covalently linking molecules.[1] These reagents possess two identical reactive groups, enabling the formation of stable bonds between similar functional groups on proteins or other biomolecules.[2] This guide provides an objective, data-driven comparison of Azido-PEG4-azide with other commonly used homobifunctional crosslinkers, focusing on their performance characteristics, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their specific applications.

Overview of Homobifunctional Crosslinkers

Homobifunctional crosslinkers are characterized by their reactive ends and the spacer arm that connects them. The choice of reactive group dictates the target functional group on the biomolecule, while the spacer arm influences the crosslinking distance, solubility, and steric hindrance of the resulting conjugate. This guide will focus on comparing this compound, an azide-reactive crosslinker, with two widely used amine-reactive crosslinkers: Disuccinimidyl suberate (B1241622) (DSS) and its water-soluble analog, Bis(sulfosuccinimidyl) suberate (BS3).

This compound belongs to the family of "click chemistry" crosslinkers. Its two azide (B81097) groups react with alkyne-functionalized molecules through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[3] The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and reduces immunogenicity of the conjugate.[1][4]

Disuccinimidyl suberate (DSS) and Bis(sulfosuccinimidyl) suberate (BS3) are amine-reactive crosslinkers that contain N-hydroxysuccinimide (NHS) esters at both ends of a suberate spacer. These NHS esters react with primary amines (e.g., the side chain of lysine (B10760008) residues) to form stable amide bonds.[5] DSS is membrane-permeable, while the addition of sulfonate groups in BS3 renders it water-soluble and membrane-impermeable.[2]

Data Presentation: A Quantitative Comparison

The selection of a crosslinker is often guided by its physicochemical properties and performance in specific applications. The following tables provide a summary of key quantitative data for this compound, DSS, and BS3.

Table 1: Physicochemical Properties of Selected Homobifunctional Crosslinkers

PropertyThis compoundDSS (Disuccinimidyl suberate)BS3 (Bis(sulfosuccinimidyl) suberate)
Molecular Weight ( g/mol ) 288.28368.35572.43
Spacer Arm Length (Å) 14.711.411.4
Reactive Group Azide (-N3)N-hydroxysuccinimide (NHS) esterSulfo-N-hydroxysuccinimide (Sulfo-NHS) ester
Target Functional Group Alkyne (-C≡CH)Primary Amine (-NH2)Primary Amine (-NH2)
Solubility Water-solubleSoluble in organic solvents (e.g., DMSO, DMF)Water-soluble
Membrane Permeability PermeablePermeableImpermeable

Table 2: Performance Characteristics of Homobifunctional Crosslinkers

Performance MetricThis compound (via CuAAC)DSSBS3
Reaction Efficiency Very High (>95%)[6]HighHigh
Reaction Kinetics Fast (minutes to hours)[3]Fast (30-60 minutes)[7]Fast (30-60 minutes)[2]
Linkage Stability Highly stable triazole linkage, resistant to hydrolysis and enzymatic degradation.[8][9]Stable amide bond.Stable amide bond.
Specificity High (bioorthogonal reaction with alkynes)[3]Reacts with all accessible primary amines.Reacts with all accessible primary amines on the cell surface.
Cytotoxicity Low (though copper catalyst can be cytotoxic)[5]ModerateLow

Experimental Protocols

Detailed methodologies are crucial for the successful application of crosslinkers and for obtaining reproducible results. Below are protocols for common applications using the discussed homobifunctional crosslinkers.

Protocol 1: Protein Crosslinking using this compound (CuAAC)

This protocol describes the crosslinking of two alkyne-modified proteins using this compound.

Materials:

  • Alkyne-modified Protein A (in amine-free buffer, e.g., PBS, pH 7.4)

  • Alkyne-modified Protein B (in amine-free buffer, e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • DMSO (optional, for dissolving reagents)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Protein Preparation: Prepare a solution containing equimolar amounts of alkyne-modified Protein A and Protein B in reaction buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in water or DMSO.

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • To the protein solution, add the this compound stock solution to a final concentration that is in 10- to 50-fold molar excess to the total protein concentration.

    • In a separate tube, premix the CuSO4 and THPTA solutions in a 1:5 molar ratio. Let the mixture stand for a few minutes.

  • Initiate Crosslinking:

    • Add the premixed catalyst solution to the protein-crosslinker mixture to a final CuSO4 concentration of 0.1 mM.[10]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.[10]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.

  • Quenching (Optional): The reaction can be stopped by adding a chelating agent like EDTA to sequester the copper catalyst.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry.

Protocol 2: Crosslinking of Immunoprecipitated Proteins using BS3

This protocol describes the crosslinking of an antibody to its target protein after immunoprecipitation using BS3.[11]

Materials:

  • Immunoprecipitated protein complex on beads (e.g., Dynabeads™ Protein A/G)

  • BS3 crosslinker

  • Conjugation Buffer: 20 mM Sodium Phosphate, 0.15 M NaCl, pH 7-9

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Wash Buffer (e.g., PBST)

Procedure:

  • Bead Preparation: Wash the beads containing the immunoprecipitated complex twice with 200 µL of Conjugation Buffer.

  • Crosslinker Preparation: Freshly prepare a 5 mM solution of BS3 in Conjugation Buffer.

  • Crosslinking Reaction: Resuspend the beads in 250 µL of 5 mM BS3 solution. Incubate for 30 minutes at room temperature with gentle tilting/rotation.[11]

  • Quenching: Add 12.5 µL of Quenching Buffer to stop the reaction and incubate for 15 minutes at room temperature with tilting/rotation.[11]

  • Washing: Wash the crosslinked beads three times with 200 µL of Wash Buffer.

  • Elution and Analysis: Elute the crosslinked proteins from the beads using an appropriate elution buffer and analyze by SDS-PAGE and Western blotting or mass spectrometry.

Mandatory Visualization

Chemical Structures of Homobifunctional Crosslinkers

Note: The DOT script above is a template. Actual images of the chemical structures would need to be generated and hosted to be displayed.

Caption: Chemical structures of this compound, DSS, and BS3.

Experimental Workflow for Protein Crosslinking

G General Workflow for Protein Crosslinking A Prepare Protein Solution B Add Homobifunctional Crosslinker A->B C Incubate (e.g., 30-120 min) B->C D Quench Reaction C->D E Analyze Crosslinked Products D->E F SDS-PAGE E->F Qualitative G Mass Spectrometry E->G Quantitative

Caption: A generalized workflow for a protein crosslinking experiment.

Signaling Pathway Investigation using Crosslinking

G Investigating a Signaling Pathway with Crosslinking cluster_cell Cell cluster_analysis Crosslinking Analysis Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Crosslink Add Crosslinker (e.g., DSS) Kinase1->Crosslink Interaction captured TF Transcription Factor Kinase2->TF Activation Kinase2->Crosslink Nucleus Nucleus TF->Nucleus Translocation Lyse Cell Lysis Crosslink->Lyse IP Immunoprecipitation (e.g., anti-Kinase 1) Lyse->IP Analysis MS Analysis to Identify Interactors IP->Analysis

Caption: Using crosslinking to identify protein interactions in a signaling pathway.

References

A Comparative Guide: Azido-PEG4-azide versus Heterobifunctional Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of drug development, diagnostics, and proteomics, the precise and stable conjugation of molecules is paramount. The choice of a chemical linker is a critical determinant of the success of these endeavors, directly impacting the stability, homogeneity, and functionality of the resulting bioconjugate. This guide provides an objective comparison between Azido-PEG4-azide, a homobifunctional linker, and the broad class of heterobifunctional linkers. This analysis is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the optimal linker for their specific application.

Understanding the Fundamental Difference: Homobifunctional vs. Heterobifunctional Linkers

The primary distinction between this compound and heterobifunctional linkers lies in the reactivity of their terminal groups.[1]

  • Homobifunctional Linkers , such as this compound, possess two identical reactive groups.[2][3] This symmetrical nature dictates a one-step conjugation process, which can be advantageous for specific applications like polymerization or cross-linking identical molecules.[1] However, this approach can lead to a lack of control, often resulting in a heterogeneous mixture of products.[4]

  • Heterobifunctional Linkers feature two different reactive groups.[1][5] This key difference allows for a controlled, sequential, two-step conjugation.[5] One end of the linker reacts with the first molecule, and after purification, the other end reacts with the second molecule. This method minimizes the formation of unwanted byproducts and is the preferred choice for creating complex and well-defined bioconjugates like antibody-drug conjugates (ADCs).[5][6]

Performance Comparison: Control vs. Simplicity

The choice between a homobifunctional and a heterobifunctional linker represents a trade-off between the simplicity of a one-pot reaction and the precision of a controlled, sequential process.

FeatureThis compound (Homobifunctional)Heterobifunctional Linkers (e.g., NHS-PEG-Maleimide)
Reactive Groups Two identical azide (B81097) groups[2]Two different reactive groups (e.g., NHS ester and maleimide)[5]
Conjugation Strategy One-step "shotgun" approach[1]Controlled, sequential two-step reaction[5]
Control over Product Low; can lead to polymerization and mixed products[4]High; results in a more homogeneous and well-defined product[1]
Purity of Final Conjugate Lower; often requires extensive purificationHigher
Primary Applications Polymerization, intramolecular cross-linking, linking identical molecules[1][2][3]Antibody-drug conjugates (ADCs), linking two distinct molecules, surface functionalization[5][7]

Application-Specific Advantages of this compound

While heterobifunctional linkers offer superior control for many applications, the homobifunctional nature of this compound provides distinct advantages in specific scenarios:

  • Polymer and Hydrogel Formation: The two identical azide groups make this compound an ideal cross-linker for polymerizing molecules that contain alkyne groups, leading to the formation of hydrogels or other polymeric structures. This is particularly useful in biomaterials science for creating scaffolds for tissue engineering or controlled-release drug delivery systems.

  • Intramolecular Cross-linking: In structural biology, homobifunctional linkers can be used to introduce cross-links within a single protein or protein complex to study its conformation and interactions.[3]

  • Symmetrical Conjugations: When the goal is to link two identical molecules, such as creating antibody dimers or specific nanoparticle assemblies, the symmetry of a homobifunctional linker simplifies the reaction process.

The Power of Control: Advantages of Heterobifunctional Linkers

For applications requiring the precise linkage of two different molecules, heterobifunctional linkers are the clear choice. Their primary advantages include:

  • High Purity and Yield of Desired Conjugate: The controlled, sequential reaction minimizes the formation of unwanted byproducts, leading to a more homogeneous final product and a higher yield of the target conjugate.[1]

  • Well-Defined Stoichiometry: In the synthesis of ADCs, for example, it is crucial to control the drug-to-antibody ratio (DAR). Heterobifunctional linkers enable this precise control, which is difficult to achieve with homobifunctional linkers.

  • Versatility: The availability of a wide range of reactive groups for heterobifunctional linkers allows for the conjugation of a diverse array of molecules, including proteins, peptides, nucleic acids, and small molecule drugs.

Experimental Protocols

To illustrate the practical differences in using these linkers, the following are representative experimental protocols.

Protocol 1: Protein Polymerization using this compound (Homobifunctional)

This protocol describes the cross-linking of a protein that has been functionalized with alkyne groups using this compound.

Materials:

  • Alkyne-functionalized protein (e.g., through reaction with an NHS-alkyne reagent)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Copper-chelating ligand (e.g., THPTA)

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

  • Desalting columns

Procedure:

  • Protein Preparation: Prepare the alkyne-functionalized protein in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Prepare fresh 50 mM stock solutions of CuSO₄ and Sodium Ascorbate in water.

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-functionalized protein with the desired molar excess of this compound.

  • Catalyst Addition: Add the copper-chelating ligand to the reaction mixture, followed by CuSO₄ and then Sodium Ascorbate to initiate the click reaction.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification: Remove excess reagents and byproducts using a desalting column.

  • Analysis: Analyze the formation of protein polymers by SDS-PAGE, which will show bands at higher molecular weights corresponding to dimers, trimers, and larger oligomers.

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis using a Heterobifunctional Linker (SMCC)

This protocol outlines the synthesis of an ADC using the heterobifunctional linker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which contains an NHS ester and a maleimide (B117702) group.[5]

Materials:

  • Monoclonal antibody (mAb)

  • SMCC linker

  • Thiol-containing cytotoxic drug

  • Reaction buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody-Linker Conjugation:

    • Dissolve the mAb in the reaction buffer.

    • Add a 5- to 10-fold molar excess of the SMCC linker (dissolved in DMSO) to the antibody solution.

    • Incubate for 1-2 hours at room temperature to allow the NHS ester to react with the lysine (B10760008) residues on the antibody.

    • Remove the excess, unreacted SMCC linker using a desalting column.[5]

  • Drug Conjugation:

    • Add the thiol-containing cytotoxic drug to the linker-modified antibody.

    • Incubate for 2-4 hours at room temperature to allow the maleimide group on the linker to react with the thiol group on the drug.

  • Quenching: Add a quenching reagent to cap any unreacted maleimide groups.[5]

  • Purification: Purify the ADC using size-exclusion chromatography or hydrophobic interaction chromatography to remove unconjugated antibody, free drug, and other impurities.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.[5]

Visualizing the Workflows

The following diagrams illustrate the conceptual differences between conjugation with a homobifunctional linker like this compound and a heterobifunctional linker.

G cluster_0 Homobifunctional Linker Workflow (Polymerization) Molecule A (Alkyne) Molecule A (Alkyne) This compound This compound Molecule A (Alkyne)->this compound One-step Reaction Polymerized Product Polymerized Product This compound->Polymerized Product

Homobifunctional linker workflow leading to polymerization.

G cluster_1 Heterobifunctional Linker Workflow (Controlled Conjugation) Molecule A Molecule A Heterobifunctional Linker Heterobifunctional Linker Molecule A->Heterobifunctional Linker Step 1 Intermediate A-Linker Intermediate A-Linker Heterobifunctional Linker->Intermediate A-Linker Molecule B Molecule B Intermediate A-Linker->Molecule B Step 2 Final Conjugate A-Linker-B Final Conjugate A-Linker-B Molecule B->Final Conjugate A-Linker-B

Heterobifunctional linker workflow for controlled conjugation.

Conclusion

The choice between this compound (a homobifunctional linker) and a heterobifunctional linker is fundamentally dependent on the desired outcome of the bioconjugation. For applications that benefit from a one-step polymerization or the symmetrical linking of identical molecules, this compound offers a straightforward and effective solution. However, for the development of complex, targeted therapeutics and other sophisticated bioconjugates where precision, purity, and a well-defined stoichiometry are paramount, the superior control offered by heterobifunctional linkers makes them the indispensable tool of choice for researchers and drug developers.

References

Copper-Free Click Chemistry: A Comparative Guide to Azido-PEG4-azide and DBCO Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, particularly for the development of targeted therapeutics and advanced diagnostics, the efficiency and specificity of chemical ligation techniques are paramount. Copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has emerged as a powerful tool for its ability to form stable covalent bonds in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This guide provides a comprehensive comparison of two key players in this reaction: the bifunctional Azido-PEG4-azide linker and the widely used DBCO (Dibenzocyclooctyne) linker, offering researchers, scientists, and drug development professionals a data-driven overview to inform their selection of conjugation strategies.

The core of this comparison lies in the reaction between an azide (B81097) (-N₃) and a strained alkyne (DBCO). In the context of this guide, we will consider the reactivity of a bifunctional, PEGylated azide linker (represented by this compound) against a bifunctional, PEGylated DBCO linker (such as DBCO-PEG4-DBCO) when reacting with a corresponding monofunctional reaction partner.

Performance Deep Dive: A Head-to-Head Comparison

The efficiency of a SPAAC reaction is primarily determined by the second-order rate constant (k₂), which reflects the intrinsic reactivity between the azide and the strained alkyne.[3] The structure of the cyclooctyne, the nature of the azide, and the properties of the linker all play a significant role in the reaction kinetics.

Key Distinctions at a Glance:

FeatureThis compound LinkerDBCO (Dibenzocyclooctyne) Linker
Role in SPAAC The "azide" componentThe "strained alkyne" component
Primary Function Provides two stable, hydrophilic azide moieties for reaction with strained alkynes.[4]Provides a highly reactive strained alkyne for rapid, catalyst-free ligation with azides.[1]
Key Advantages - Bifunctionality: Allows for the crosslinking of two alkyne-containing molecules or the creation of multivalent scaffolds. - Hydrophilicity: The PEG4 spacer enhances aqueous solubility and reduces aggregation.[5] - High Stability: The azide groups are exceptionally stable in biological media.[6]- Extremely Fast Reaction Kinetics: The inherent ring strain of the DBCO group leads to very rapid reaction rates with azides.[7] - Bioorthogonality: DBCO is highly selective for azides and does not typically react with native biological functional groups.[2] - PEGylation Options: Available with PEG linkers (e.g., DBCO-PEG4) to improve solubility and pharmacokinetic properties.[1]
Potential Limitations Requires a strained alkyne partner (like DBCO) for the reaction to proceed.Can be more lipophilic than highly PEGylated azides, though PEGylated versions are common.

Quantitative Data Summary

Table 1: Representative Second-Order Rate Constants for SPAAC Reactions

Cyclooctyne ReactantAzide ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
DBCOBenzyl Azide~0.6 - 1.0[8]
DBCO-PEG5-Trastuzumab3-azido-L-alanine0.18 - 0.37[9]
BCN (Bicyclo[6.1.0]nonyne)Phenyl Azide~0.07 - 0.2[8]

Note: The data presented is a synthesis from multiple sources, and reaction conditions may vary. The reactivity of cyclooctynes is influenced by the specific azide partner, solvent, and temperature.[10]

From the available data, it is evident that DBCO derivatives exhibit significantly faster reaction kinetics compared to other cyclooctynes like BCN.[8] The inclusion of a PEG linker on a DBCO-conjugated antibody has been shown to enhance reaction rates, likely by improving solubility and reducing steric hindrance.[9] While specific kinetic data for the bifunctional this compound is limited, the reactivity of each azide group is expected to be similar to other PEGylated azides. The overall reaction efficiency when using a bifunctional linker will also depend on stoichiometry and the potential for intramolecular reactions.

Experimental Protocols

The following are generalized protocols for a typical SPAAC reaction. These should be optimized for specific applications.

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol outlines the steps for conjugating an azide-modified biomolecule with a DBCO-functionalized partner.

Materials:

  • Azide-functionalized biomolecule (e.g., protein, antibody) in a suitable buffer (e.g., PBS, pH 7.4).

  • DBCO-functionalized molecule (e.g., DBCO-PEG4-fluorophore).

  • Anhydrous DMSO or DMF for dissolving reagents.

  • Purification system (e.g., size-exclusion chromatography, dialysis).

Procedure:

  • Reactant Preparation:

    • Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO or DMF to create a stock solution (e.g., 10 mM).

    • Ensure the azide-functionalized biomolecule is at a suitable concentration in the reaction buffer (e.g., 1-10 mg/mL).

  • Conjugation Reaction:

    • Add the DBCO stock solution to the solution of the azide-functionalized biomolecule. A molar excess of the DBCO reagent (typically 1.5 to 10-fold) is often used to drive the reaction to completion.

    • Gently mix the solution.

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature or for 12-24 hours at 4°C. Reaction times may vary depending on the reactants' concentrations and intrinsic reactivity.

    • For light-sensitive molecules, protect the reaction from light.

  • Monitoring the Reaction (Optional):

    • The consumption of the DBCO reagent can be monitored by measuring the decrease in its characteristic UV absorbance at approximately 309 nm.[11]

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove unreacted reagents using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.

Protocol 2: Crosslinking with Bifunctional Linkers

When using bifunctional linkers like this compound or DBCO-PEG4-DBCO to crosslink two different molecules (Molecule A and Molecule B), a two-step approach is recommended to minimize the formation of homodimers.

Procedure:

  • First Click Reaction:

    • React Molecule A (containing the complementary functionality, e.g., a strained alkyne for this compound) with a molar excess of the bifunctional linker. This favors the formation of a "linker-Molecule A" intermediate with a free reactive group on the other end of the linker.

    • Incubate the reaction as described in Protocol 1.

  • Purification of the Intermediate:

    • Purify the "linker-Molecule A" intermediate to remove unreacted Molecule A and excess bifunctional linker.

  • Second Click Reaction:

    • React the purified intermediate with Molecule B (containing the appropriate complementary functionality).

    • Incubate the reaction to form the final "Molecule A-linker-Molecule B" conjugate.

  • Final Purification:

    • Purify the final conjugate to remove any remaining intermediates and unreacted Molecule B.

Visualizing the Process

Diagrams are essential for understanding the underlying mechanisms and workflows in bioconjugation.

Chemical Structures of Key Linkers cluster_azide This compound cluster_dbco DBCO Linker azide N₃-PEG₄-N₃ dbco DBCO

Caption: Chemical structures of this compound and DBCO linkers.

General SPAAC Experimental Workflow prep_azide Prepare Azide-Functionalized Molecule mix Mix Reactants prep_azide->mix prep_dbco Prepare DBCO-Functionalized Molecule prep_dbco->mix incubate Incubate (RT or 4°C) mix->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze Analyze Final Product (e.g., SDS-PAGE, MS) purify->analyze SPAAC Reaction Mechanism cluster_reactants Reactants azide Molecule-N₃ product Stable Triazole Conjugate azide->product + dbco DBCO-Molecule dbco->product

References

Validating Azido-PEG4-azide Conjugation: A Comparative Guide to Mass Spectrometry Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the precise and efficient conjugation of molecules is critical. The use of bifunctional linkers like Azido-PEG4-azide, often employed in "click chemistry" and other bioconjugation strategies, requires robust analytical methods to validate the final product. Mass spectrometry (MS) stands out as a powerful tool for this purpose, offering detailed insights into molecular weight, purity, and the success of the conjugation reaction.

This guide provides an objective comparison of the leading mass spectrometry techniques for validating this compound conjugation: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Electrospray Ionization Mass Spectrometry (ESI-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the principles of each method, present supporting experimental data, and provide detailed protocols to assist in selecting the most suitable approach for your research needs.

Principles of Mass Spectrometry Techniques for PEGylation Analysis

MALDI-TOF MS is a technique that involves co-crystallizing a sample with a matrix material. A pulsed laser desorbs and ionizes the sample, and the time it takes for the ions to travel to a detector is measured to determine their mass-to-charge ratio (m/z). For PEGylated molecules, MALDI-TOF is particularly useful for determining the average molecular weight and the degree of PEGylation, often producing singly charged ions which simplifies spectral interpretation.[1][2][3][4]

ESI-MS works by creating a fine spray of highly charged droplets from a sample solution in a strong electric field. As the solvent evaporates, gas-phase ions of the analyte are formed. A key feature of ESI is the generation of multiply charged ions, which allows for the analysis of high-molecular-weight molecules on mass analyzers with a limited m/z range.[3][4]

LC-MS combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry.[5][6] This hyphenated technique is highly effective for analyzing complex mixtures, as it separates different components before they enter the mass spectrometer. For this compound conjugation reactions, LC-MS can separate the conjugated product from unreacted starting materials and byproducts, providing information on purity and allowing for quantification.[7][8][9]

Performance Comparison of Mass Spectrometry Methods

The choice of mass spectrometry technique for validating this compound conjugation depends on the specific analytical goals, such as determining molecular weight, assessing purity, or quantifying the conjugate. The following table summarizes the key performance characteristics of MALDI-TOF, ESI-MS, and LC-MS for this application.

Performance MetricMALDI-TOF MSESI-MSLC-MS
Primary Information Average molecular weight, degree of PEGylation, heterogeneity.[1][2][4]Molecular weight of intact molecule, charge state distribution.[3][4]Purity, quantification of conjugate and impurities, molecular weight of separated components.[5][7][8][9]
Resolution Good for resolving PEG oligomers.[10]High resolution can be achieved, but spectra can be complex due to multiple charge states.[5][11]High resolution of both chromatographic separation and mass analysis.[6][12]
Sensitivity High sensitivity, often in the femtomole to picomole range.High sensitivity, particularly with nano-electrospray.Very high sensitivity, especially when coupled with selective reaction monitoring (SRM) or multiple reaction monitoring (MRM).[7][9]
Sample Throughput Generally manual and spot-by-spot, though automation is possible.[3]Amenable to automation, especially with direct infusion.[4]Amenable to high-throughput analysis with the use of autosamplers.[3]
Tolerance to Buffers/Salts More tolerant to non-volatile salts and buffers compared to ESI-MS.Requires volatile buffers and is sensitive to salts and detergents.[3]Requires volatile mobile phases compatible with ESI.
Quantitative Analysis Less suitable for robust quantitative analysis compared to LC-MS.[3]Can be used for relative quantification.The gold standard for quantitative analysis of bioconjugates.[4][7][9]
Key Advantage Simple spectra (often singly charged ions), good for average molecular weight of large molecules.[3]Soft ionization technique suitable for fragile molecules.Provides separation of complex mixtures prior to mass analysis.[5][6]
Key Disadvantage Potential for fragmentation of labile molecules.Complex spectra due to multiple charging can be difficult to interpret.[11][13]Method development can be more time-consuming.

Experimental Workflows and Protocols

To provide a practical understanding of how these techniques are applied, the following sections detail the experimental workflows and protocols for each mass spectrometry method.

MALDI-TOF MS Workflow

The workflow for MALDI-TOF MS analysis is generally straightforward, involving sample preparation, spotting on a target plate, and data acquisition.

MALDI_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF Analysis start Conjugated Sample mix Mix with Matrix (e.g., sinapinic acid) start->mix spot Spot on MALDI Target mix->spot acquire Acquire Mass Spectrum spot->acquire analyze Data Analysis: Determine MW and PEGylation degree acquire->analyze LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis start Conjugation Reaction Mixture dilute Dilute in Mobile Phase A start->dilute inject Inject onto LC Column dilute->inject separate Chromatographic Separation inject->separate ms ESI-MS Detection separate->ms chrom Analyze Chromatogram (Purity, Quantification) ms->chrom deconv Deconvolute Mass Spectra (Identify Components) chrom->deconv

References

A Comparative Guide to the Characterization of Azido-PEG4-NHS Ester Labeled Proteins by HPLC and SDS-PAGE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of innovation. The ability to attach polyethylene (B3416737) glycol (PEG) chains, fluorescent dyes, or other moieties allows for the enhancement of therapeutic properties, the study of biological processes, and the development of diagnostic agents. The choice of labeling chemistry dictates the specificity, efficiency, and ultimately, the success of the conjugation.

This guide provides an in-depth comparison of protein labeling using Azido-PEG4-NHS ester with two common alternatives: Maleimide-PEG4 and a standard monofunctional NHS-ester PEG. The focus is on the characterization of the resulting conjugates by High-Performance Liquid Chromatography (HPLC) and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), providing the supporting experimental data and protocols necessary for informed decision-making.

Performance Comparison of Labeling Reagents

The selection of a labeling reagent is a critical decision that balances reaction specificity, efficiency, and the desired analytical outcome. Here, we compare Azido-PEG4-NHS ester with Maleimide-PEG4 and a standard NHS-ester PEG.

FeatureAzido-PEG4-NHS EsterMaleimide-PEG4NHS-Ester PEG
Target Functional Group Primary amines (Lysine, N-terminus)Thiols (Cysteine)Primary amines (Lysine, N-terminus)
Reaction Chemistry Acylation, followed by Click Chemistry (CuAAC or SPAAC)Michael AdditionAcylation
Specificity High for primary amines in the first step; highly specific and bioorthogonal in the second (click chemistry) step.High for thiols at pH 6.5-7.5.Moderate, targets all accessible primary amines.
Control over Labeling High (two-step process allows for purification and quantification before the second reaction).High, often used for site-specific labeling of engineered cysteines.Moderate, can be challenging to control the degree of labeling.
Linkage Stability Amide bond (high), Triazole from click chemistry (high).Thioether bond (generally stable, but can be susceptible to cleavage under certain conditions).Amide bond (high).
Typical Labeling Efficiency NHS ester reaction: 20-50%; Subsequent click reaction: >90%.Generally high.Variable, typically moderate to high.
HPLC Profile Can produce a more homogeneous product peak after purification of the intermediate.Can result in a well-defined peak, especially with site-specific labeling.Often results in a broader peak representing a heterogeneous mixture of species with varying degrees of labeling.
SDS-PAGE Profile Shift in molecular weight corresponding to the linker and any subsequent additions via click chemistry. Potential for band broadening due to PEG.Shift in molecular weight corresponding to the PEG chain. Potential for band broadening.Shift in molecular weight corresponding to the PEG chain. Potential for band broadening.

Experimental Workflows and Logical Comparisons

The following diagrams illustrate the experimental workflow for protein characterization and the logical relationship between the different labeling strategies.

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_characterization Characterization Protein Protein Labeled_Protein Labeled Protein Conjugate Protein->Labeled_Protein Reaction Labeling_Reagent Labeling Reagent (Azido-PEG4-NHS, Maleimide-PEG4, or NHS-Ester PEG) Labeling_Reagent->Labeled_Protein Purification Removal of Excess Reagent (Dialysis or Desalting Column) Labeled_Protein->Purification HPLC HPLC Analysis Purification->HPLC SDS_PAGE SDS-PAGE Analysis Purification->SDS_PAGE

Caption: Experimental workflow for protein labeling and characterization by HPLC and SDS-PAGE.

logical_comparison cluster_azide Azido-PEG4-NHS Ester cluster_maleimide Maleimide-PEG4 cluster_nhs NHS-Ester PEG Azide_Target Primary Amines Azide_Chem Acylation + Click Chemistry Azide_Target->Azide_Chem Azide_Control High Control (Two-Step) Azide_Chem->Azide_Control Mal_Target Thiols Mal_Chem Michael Addition Mal_Target->Mal_Chem Mal_Control High Control (Site-Specific) Mal_Chem->Mal_Control NHS_Target Primary Amines NHS_Chem Acylation NHS_Target->NHS_Chem NHS_Control Moderate Control NHS_Chem->NHS_Control

Caption: Logical comparison of protein labeling strategies.

Detailed Experimental Protocols

Reproducible results are contingent on detailed and consistent methodologies. The following are generalized protocols for protein labeling and subsequent analysis.

Protein Labeling Protocols

1. Azido-PEG4-NHS Ester Labeling (Two-Step)

  • Materials:

    • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-10 mg/mL.

    • Azido-PEG4-NHS ester.

    • Anhydrous DMSO or DMF.

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

    • Desalting columns or dialysis cassettes.

    • Alkyne-functionalized molecule for click chemistry.

    • Copper(II) sulfate, sodium ascorbate, and a copper chelator (e.g., THPTA) for CuAAC, or a DBCO-functionalized reagent for SPAAC.

  • Procedure:

    • Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS ester in anhydrous DMSO or DMF.

    • Add a 10- to 50-fold molar excess of the Azido-PEG4-NHS ester stock solution to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

    • (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

    • Remove excess, unreacted Azido-PEG4-NHS ester using a desalting column or dialysis.

    • The resulting azide-labeled protein is now ready for the click chemistry reaction with an alkyne-functionalized molecule.

2. Maleimide-PEG4 Labeling

  • Materials:

    • Thiol-containing protein in a degassed, amine-free buffer (e.g., PBS, pH 6.5-7.5).

    • Maleimide-PEG4.

    • Anhydrous DMSO or DMF.

    • Desalting columns or dialysis cassettes.

  • Procedure:

    • Immediately before use, prepare a 10 mM stock solution of Maleimide-PEG4 in anhydrous DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the Maleimide-PEG4 stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Remove excess, unreacted Maleimide-PEG4 using a desalting column or dialysis.

3. NHS-Ester PEG Labeling

  • Materials:

    • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-10 mg/mL.

    • NHS-Ester PEG.

    • Anhydrous DMSO or DMF.

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

    • Desalting columns or dialysis cassettes.

  • Procedure:

    • Immediately before use, prepare a 10 mM stock solution of NHS-Ester PEG in anhydrous DMSO or DMF.

    • Add a 10- to 50-fold molar excess of the NHS-Ester PEG stock solution to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

    • (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

    • Remove excess, unreacted NHS-Ester PEG using a desalting column or dialysis.

Characterization Protocols

1. HPLC Analysis (Reversed-Phase)

  • Instrumentation: HPLC system with a C4 or C18 reversed-phase column, UV detector, and a binary pump.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Procedure:

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject 10-20 µg of the labeled protein.

    • Elute the protein with a linear gradient of Mobile Phase B (e.g., 5-95% over 30 minutes) at a flow rate of 1 mL/min.

    • Monitor the absorbance at 280 nm.

    • The retention time and peak profile will provide information on the hydrophobicity and heterogeneity of the labeled protein.

2. SDS-PAGE Analysis

  • Materials:

    • Polyacrylamide gels (appropriate percentage for the protein size).

    • SDS-PAGE running buffer.

    • Sample loading buffer (with or without a reducing agent, depending on the linkage).

    • Protein molecular weight standards.

    • Coomassie Brilliant Blue or silver stain.

  • Procedure:

    • Mix the labeled protein with the sample loading buffer and heat at 95°C for 5 minutes.

    • Load the samples and molecular weight standards onto the polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

    • The shift in the apparent molecular weight of the labeled protein compared to the unlabeled control indicates successful conjugation.

Conclusion

The choice of protein labeling reagent has a profound impact on the outcome of bioconjugation experiments. Azido-PEG4-NHS ester, with its two-step, bioorthogonal approach, offers a high degree of control, leading to more homogeneous products. Maleimide-PEG4 provides a reliable method for site-specific labeling of cysteine residues, while standard NHS-ester PEG offers a straightforward, albeit less controlled, method for modifying primary amines.

Careful characterization of the labeled protein by HPLC and SDS-PAGE is essential to confirm successful conjugation, assess purity, and understand the degree of heterogeneity. The protocols and comparative data presented in this guide are intended to equip researchers with the knowledge to select the most appropriate labeling strategy and analytical methods for their specific research and development needs.

A Comparative Analysis of Reaction Kinetics in Azide-Alkyne Cycloadditions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is a cornerstone of innovation. Among the most powerful tools in the chemical biology toolbox are the azide-alkyne cycloaddition reactions, lauded for their high specificity and reliability under a wide range of conditions. The two most prominent modalities, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offer distinct advantages and disadvantages, primarily distinguished by their reaction kinetics and biocompatibility. This guide provides a data-driven, objective comparison to empower researchers in selecting the optimal "click chemistry" strategy for their specific applications.

At their core, both CuAAC and SPAAC yield a stable triazole linkage between an azide (B81097) and an alkyne. However, their activation mechanisms diverge significantly. CuAAC employs a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide.[1] In contrast, SPAAC is a catalyst-free method that leverages the high ring strain of a cyclooctyne (B158145) to readily react with an azide.[1] This fundamental difference has profound implications for their respective applications, particularly in biological systems where the cytotoxicity of copper can be a concern.[2][3]

Quantitative Comparison of Reaction Kinetics

The efficiency of these cycloaddition reactions is best quantified by their second-order rate constants (k), which provide a direct measure of how quickly the reactants are consumed. The following table summarizes representative kinetic data for CuAAC and various SPAAC systems, offering a clear basis for comparison.

Reaction TypeAlkyne ComponentTypical Second-Order Rate Constant (k) (M⁻¹s⁻¹)Key Characteristics
CuAAC Terminal Alkyne~1 - 10⁴[4][5]Very fast reaction rates that can be further accelerated by the use of specific ligands. However, the requisite copper catalyst can be cytotoxic, limiting its in vivo applications.[1][4]
SPAAC Bicyclo[6.1.0]nonyne (BCN)~0.14 - 0.15[2][4]A moderately reactive and relatively stable cyclooctyne, suitable for applications where extreme speed is not the primary concern.[2]
SPAAC Dibenzocyclooctyne (DBCO)~0.24 - 1.9[4][6]A highly reactive and commonly used cyclooctyne, offering a significant rate enhancement over BCN.[4][6]
SPAAC DIBAC1.9[4]Exhibits high reactivity due to its strained structure.[4]

Visualizing the Reaction Pathways

The distinct mechanisms of CuAAC and SPAAC can be visualized to better understand their fundamental differences in activation and progression.

AzideAlkyneCycloadditions cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) CuAAC_Reactants Terminal Alkyne + Azide CuAAC_Intermediate Copper-Acetylide Intermediate CuAAC_Reactants->CuAAC_Intermediate Coordination CuAAC_Catalyst Cu(I) Catalyst CuAAC_Catalyst->CuAAC_Intermediate CuAAC_Product 1,4-disubstituted Triazole CuAAC_Intermediate->CuAAC_Product Cycloaddition SPAAC_Reactants Strained Cyclooctyne + Azide SPAAC_TS Strained Transition State SPAAC_Reactants->SPAAC_TS Strain Release SPAAC_Product Triazole Product SPAAC_TS->SPAAC_Product Cycloaddition

A comparison of the CuAAC and SPAAC reaction pathways.

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is crucial for comparing the efficacy of different cycloaddition reagents. The following are generalized methodologies for measuring second-order rate constants for both CuAAC and SPAAC reactions.

Protocol 1: Kinetic Analysis of CuAAC via ¹H NMR Spectroscopy

This protocol describes the determination of the second-order rate constant for a CuAAC reaction using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction progress over time.

Materials:

  • Terminal alkyne

  • Azide

  • Copper(I) source (e.g., CuI, or CuSO₄ with a reducing agent like sodium ascorbate)

  • Copper-chelating ligand (optional, e.g., THPTA)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard of known concentration (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the terminal alkyne and the internal standard in the deuterated solvent to achieve known initial concentrations.[4]

  • Initial Spectrum: Acquire a ¹H NMR spectrum at time zero (t=0) before the addition of the azide and catalyst.[4]

  • Reaction Initiation: In a separate vial, prepare a solution of the azide and the copper(I) catalyst (and ligand, if used) in the same deuterated solvent. To initiate the reaction, add a precise volume of this solution to the NMR tube containing the alkyne.[4]

  • Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Determine the concentration of the reactants and the triazole product at each time point by integrating their characteristic signals relative to the internal standard.[7]

    • Plot the inverse of the concentration of one of the reactants (1/[Reactant]) versus time.

    • The slope of the resulting linear plot will be the second-order rate constant (k).

Protocol 2: Kinetic Analysis of SPAAC via Fluorogenic Probes

This protocol is suitable for determining the kinetics of SPAAC reactions using a fluorogenic azide or cyclooctyne, where the fluorescence properties change upon reaction.

Materials:

  • Strained cyclooctyne (e.g., DBCO, BCN)

  • Fluorogenic azide (or a non-fluorogenic azide and a fluorogenic cyclooctyne)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Fluorometer

Procedure:

  • Instrument Setup: Set the excitation and emission wavelengths on the fluorometer appropriate for the chosen fluorophore.[4]

  • Reactant Preparation: Prepare stock solutions of the strained cyclooctyne and the fluorogenic azide in a suitable solvent (e.g., DMSO).[4]

  • Reaction Initiation: In a cuvette, add the reaction buffer and the fluorogenic azide to a final concentration where the fluorescence signal is stable. Initiate the reaction by adding a known concentration of the strained cyclooctyne. To ensure pseudo-first-order kinetics, the cyclooctyne should be in at least a 10-fold excess.[4]

  • Data Acquisition: Immediately begin monitoring the change in fluorescence intensity over time.[4]

  • Data Analysis:

    • The observed rate constant (k_obs) can be obtained by fitting the fluorescence intensity versus time data to a single exponential decay (or increase) equation.[4][6]

    • To determine the second-order rate constant (k), plot the calculated k_obs values against the corresponding concentrations of the excess reactant. The slope of this linear plot represents the second-order rate constant (k).[6]

Conclusion: Selecting the Right Tool for the Job

The choice between CuAAC and SPAAC is ultimately dictated by the specific requirements of the experiment.

CuAAC is the preferred method when:

  • Rapid reaction kinetics and high yields are of utmost importance.

  • The potential for copper-induced toxicity is not a concern, such as in in vitro applications or materials science.[1]

SPAAC is the ideal choice for:

  • In vivo and live-cell applications where the cytotoxicity of copper is a significant concern.[2]

  • Experiments where the introduction of a catalyst and ligands could interfere with the system under study.

By carefully considering the quantitative kinetic data and the nature of the experimental system, researchers can make an informed decision to select the most appropriate azide-alkyne cycloaddition strategy to advance their scientific endeavors. The continued development of new, more reactive strained cyclooctynes and more efficient and biocompatible copper-ligand systems will undoubtedly further expand the reach and power of these remarkable "click" reactions.

References

Assessing the In Vivo Stability of Azido-PEG4-Azide Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker for bioconjugation is a critical decision that profoundly impacts the in vivo performance of a therapeutic or diagnostic agent. The Azido-PEG4-azide linker, a homobifunctional polyethylene (B3416737) glycol (PEG) derivative, offers a versatile platform for click chemistry applications. This guide provides an objective comparison of the in vivo stability of this compound conjugates with other common linker technologies, supported by experimental data, to facilitate informed decisions in drug development.

Executive Summary

The in vivo stability of a bioconjugate is a key determinant of its efficacy, safety, and pharmacokinetic profile. An ideal linker should remain stable in circulation to prevent premature release of the conjugated molecule, thereby minimizing off-target toxicity and ensuring that the agent reaches its intended target. The this compound linker's stability is primarily attributed to the robustness of the PEG backbone and the bioorthogonal nature of the terminal azide (B81097) groups. While specific in vivo stability data for this compound is not extensively published, we can infer its performance based on the well-documented stability of PEGylated molecules and aliphatic azides.

PEGylation, the conjugation of PEG chains, is a widely adopted strategy to enhance the in vivo stability and circulation half-life of biomolecules.[1][2] The PEG component of the this compound linker contributes to this stability by creating a hydrophilic shield around the conjugate, which can reduce renal clearance and enzymatic degradation.[3] Studies have shown that PEGylation can increase the in vivo half-life of peptides by as much as 90-fold.[1] The length of the PEG chain is also a crucial factor, with longer chains generally providing greater stability.[2][4]

The azide functional groups in this compound are generally stable in biological environments and do not typically react with endogenous molecules, a property known as bioorthogonality.[5][6] This makes them ideal for in vivo applications, particularly for copper-free click chemistry reactions like strain-promoted azide-alkyne cycloaddition (SPAAC).[7][8]

Comparative In Vivo Stability of Linker Technologies

The following table summarizes the in vivo stability of various linker types based on data from preclinical studies. It is important to note that the stability of a conjugate is influenced by multiple factors, including the nature of the conjugated molecule, the animal model used, and the specific experimental conditions.

Linker TypeLinkage ChemistryIn Vivo Stability ProfileKey Considerations
This compound Triazole (via Click Chemistry)Expected to be High. The PEG backbone enhances stability, and the resulting triazole linkage is highly robust.[6] PEGylation significantly extends the half-life of conjugated molecules.[1]While direct quantitative data is limited, the stability of the PEG and the bioorthogonality of the azide group suggest excellent in vivo performance.[3][5]
Maleimide-Thiol ThioetherModerate to High. The thioether bond is generally stable, but can undergo retro-Michael addition, leading to deconjugation.DBCO-azide conjugates have shown longer retention in organs compared to maleimide (B117702) conjugates, suggesting potentially higher stability for click chemistry-based linkers.[6]
Valine-Citrulline (Val-Cit) Peptide BondHigh in Circulation, Cleavable by Lysosomal Proteases. Designed to be stable in the bloodstream and cleaved by enzymes like cathepsin B within target cells.Demonstrates good stability in preclinical models, but premature cleavage can occur.[9]
Hydrazone Hydrazone BondpH-Sensitive. Relatively stable at physiological pH (7.4) but designed to cleave in the acidic environment of endosomes and lysosomes.Can be susceptible to hydrolysis in circulation, leading to premature drug release.
Disulfide Disulfide BondRedox-Sensitive. Stable in the bloodstream but cleaved in the reducing environment inside cells due to high glutathione (B108866) concentrations.Susceptible to premature cleavage by circulating thiols.

Experimental Protocols

Accurate assessment of in vivo stability is crucial for the development of bioconjugates. The following are detailed methodologies for key experiments.

Protocol 1: In Vitro Plasma Stability Assay

This assay provides an initial assessment of the conjugate's stability in a biological matrix.

Objective: To determine the stability of the this compound conjugate in plasma from relevant species (e.g., mouse, rat, human) at 37°C.

Materials:

  • This compound conjugate

  • Freshly collected plasma (with anticoagulant like EDTA or heparin) from the species of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Methodology:

  • Preparation: Pre-warm the plasma to 37°C. Prepare a stock solution of the test conjugate in a suitable buffer.

  • Incubation: Spike the test conjugate into the plasma at a final concentration relevant to the intended in vivo dose. Immediately take a time point zero (T=0) sample.

  • Time Points: Incubate the remaining sample at 37°C with gentle agitation. Collect aliquots at various time points (e.g., 1, 4, 8, 24, 48, 72 hours).

  • Sample Processing: At each time point, quench the reaction by adding the aliquot to a tube containing cold quenching solution to precipitate plasma proteins.

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate remaining.

  • Data Analysis: Calculate the percentage of intact conjugate remaining at each time point relative to the T=0 sample. This data can be used to determine the in vitro half-life of the conjugate in plasma.

Protocol 2: In Vivo Pharmacokinetic Study

This study determines the in vivo half-life, clearance, and biodistribution of the conjugate.

Objective: To assess the in vivo stability and pharmacokinetic profile of the this compound conjugate in an animal model.

Materials:

  • This compound conjugate

  • Animal model (e.g., mice or rats)

  • Sterile dosing vehicle (e.g., PBS or saline)

  • Blood collection supplies (e.g., capillary tubes, anticoagulant-coated tubes)

  • Analytical method for quantification (e.g., LC-MS/MS or ELISA)

Methodology:

  • Dosing: Administer the test conjugate to a cohort of animals at a predetermined dose, typically via intravenous injection.

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 min, 30 min, 1, 4, 8, 24, 48, 72 hours).

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Quantification: Analyze the plasma samples to determine the concentration of the intact conjugate using a validated analytical method.

  • Pharmacokinetic Analysis: Plot the plasma concentration of the conjugate versus time. Use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

  • (Optional) Biodistribution: At the end of the study, major organs can be harvested to determine the tissue distribution of the conjugate.

Visualizations

To further illustrate the concepts discussed, the following diagrams depict a typical experimental workflow and the factors influencing in vivo stability.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment vitro_start This compound Conjugate plasma_assay Plasma Stability Assay (Mouse, Rat, Human) vitro_start->plasma_assay vitro_analysis LC-MS/MS Analysis plasma_assay->vitro_analysis vitro_result In Vitro Half-life vitro_analysis->vitro_result vivo_start This compound Conjugate vitro_result->vivo_start Proceed if stable dosing IV Dosing in Animal Model (e.g., Mouse) vivo_start->dosing sampling Blood Sampling (Multiple Time Points) dosing->sampling quantification Plasma Concentration Analysis (LC-MS/MS or ELISA) sampling->quantification pk_analysis Pharmacokinetic Modeling quantification->pk_analysis vivo_result In Vivo Half-life, Clearance, Biodistribution pk_analysis->vivo_result

Figure 1. Experimental workflow for assessing the in vivo stability of this compound conjugates.

G cluster_0 Enhancing Factors cluster_1 Potential Destabilizing Factors center In Vivo Stability of This compound Conjugate clearance Renal Clearance center->clearance enzymes Enzymatic Degradation center->enzymes thiol Reaction with Thiols (e.g., Glutathione) center->thiol peg PEG Backbone (Hydrophilicity, Size) peg->center azide Bioorthogonal Azide Groups azide->center triazole Stable Triazole Linkage (Post-Click Chemistry) triazole->center

Figure 2. Factors influencing the in vivo stability of this compound conjugates.

Conclusion

References

Benchmarking Azido-PEG4-azide: A Comparative Guide for Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker is a critical decision in the design of drug delivery systems, profoundly impacting the efficacy, stability, and safety of the therapeutic. Azido-PEG4-azide has emerged as a versatile tool, offering a discrete polyethylene (B3416737) glycol (PEG) spacer and dual azide (B81097) functionalities for "click" chemistry applications. This guide provides an objective comparison of this compound's performance against other common linkers, supported by experimental data and detailed protocols to aid in the rational design of next-generation drug delivery vehicles.

Executive Summary

This compound, a homobifunctional linker, is primarily utilized for crosslinking applications or for creating multivalent conjugates through bioorthogonal click chemistry. Its PEG4 spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic profile of the resulting conjugate. The azide groups offer exceptional stability and specificity in conjugation reactions. This guide will delve into a comparative analysis of these properties against other widely used linker technologies.

Data Presentation: Performance Metrics of Different Linker Chemistries

The following tables summarize quantitative data from various studies to facilitate a comparison of key performance indicators for different linker technologies. It is important to note that direct head-to-head comparisons are challenging due to variations in experimental conditions (e.g., parent molecule, payload, cell lines).

Table 1: Comparative Stability of Common Bioconjugation Linkages in Plasma

Linker ChemistryResulting LinkageTypical Half-life (t½) in PlasmaKey Considerations
Azide-Alkyne Cycloaddition (Click Chemistry) 1,2,3-Triazole Highly Stable (>1-2 weeks) [1]Considered bio-inert and resistant to enzymatic degradation, oxidation, and hydrolysis across a broad pH range.[1] The gold standard for stability.
Maleimide-ThiolThioetherVariable (can be unstable)Susceptible to retro-Michael addition (deconjugation) and exchange with serum proteins like albumin. Stability can be improved with stabilized maleimide (B117702) derivatives.
NHS Ester-AmineAmideHighly StableThe amide bond is very robust. The primary stability concern is the hydrolysis of the NHS ester before conjugation, which is rapid at higher pH.[1]
HydrazoneHydrazonepH-dependent (less stable at lower pH)Designed to be cleaved in the acidic environment of endosomes/lysosomes, but can exhibit instability at physiological pH, leading to premature drug release.[2]
DisulfideDisulfideVariable (cleavable)Susceptible to reduction by agents like glutathione, which is present in higher concentrations inside cells than in plasma. Can also undergo exchange with serum thiols.[2]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)

LinkerADC Construct (Antibody-Payload)Cell LineIC50 (nM)
No PEGZHER2-SMCC-MMAENCI-N87~4.4[3]
PEG4KZHER2-PEG4K-MMAENCI-N87~19.8[3]
PEG10KZHER2-PEG10K-MMAENCI-N87~99[3]

Note: A higher IC50 value indicates lower cytotoxicity. Longer PEG chains can sometimes lead to decreased in vitro potency due to steric hindrance affecting ADC binding or internalization.[3]

Table 3: Influence of PEG Linker Length on In Vivo Pharmacokinetics and Efficacy of ADCs

LinkerMetricResult
No PEG vs. PEG4K and PEG10KPlasma Half-lifePEGylated ADCs show significantly extended half-lives (2.5-fold for PEG4K, 11.2-fold for PEG10K in one study).[4]
No PEG vs. PEG8, PEG12, PEG24Tumor Growth InhibitionLonger PEG chains can result in significantly higher tumor growth inhibition in xenograft models.[5]
No PEG vs. PEG4K and PEG10KOff-target ToxicityLonger PEG linkers can reduce off-target toxicity.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment and comparison of drug delivery systems.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of a drug-linker conjugate in plasma by measuring the amount of intact conjugate over time.

Materials:

  • Drug-linker conjugate of interest

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical system: LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) or ELISA (Enzyme-Linked Immunosorbent Assay)

Procedure:

  • Preparation: Prepare stock solutions of the drug-linker conjugate in a suitable buffer (e.g., PBS).

  • Incubation: Spike the conjugate into pre-warmed plasma at a defined concentration. Incubate the plasma samples at 37°C with gentle agitation.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).[2]

  • Sample Processing: Immediately stop the reaction by adding an excess of cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins. For ADCs, immuno-affinity capture methods can be used to separate the conjugate from plasma proteins.[6] Centrifuge to pellet the precipitate.

  • Analysis: Analyze the supernatant (for released drug) or the captured and released conjugate by LC-MS/MS to quantify the amount of intact conjugate and/or released payload. For ELISA-based methods, quantify the concentration of the intact conjugate.

  • Data Analysis: Plot the percentage of intact conjugate remaining versus time. Calculate the half-life (t½) of the conjugate in plasma by fitting the data to a first-order decay model.[1]

Protocol 2: Cellular Uptake Assay using Flow Cytometry

Objective: To quantitatively compare the cellular internalization of drug delivery systems with different linkers.

Materials:

  • Fluorescently labeled drug-delivery constructs (e.g., with FITC or a similar fluorophore)

  • Target cancer cell line (e.g., 4T1 murine breast cancer cells)[7]

  • Cell culture medium and supplements

  • 24-well tissue culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the target cells into 24-well plates at a density of 10,000 cells/well and allow them to adhere overnight.[7]

  • Treatment: Resuspend the fluorescently labeled drug-delivery constructs in serum-free medium at a concentration of 1 mg/mL.[7] Replace the growth medium in the wells with the nanoparticle suspension and incubate for a defined period (e.g., 24 hours).[7]

  • Cell Harvesting: Wash the cells with PBS to remove non-internalized nanoparticles. Detach the cells using trypsin.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. Measure the fluorescence intensity of at least 10,000 cells per sample.[7]

  • Data Analysis: Compare the mean fluorescence intensity of cells treated with different constructs. A higher mean fluorescence intensity indicates greater cellular uptake.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potential of drug-linker conjugates on a cancer cell line and calculate the IC50 value.

Materials:

  • Drug-linker conjugates

  • Target cancer cell line

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Treatment: Prepare serial dilutions of the drug-linker conjugates in cell culture medium and add them to the wells. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the logarithm of the drug concentration. Use a non-linear regression model to determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Mandatory Visualizations

experimental_workflow General Experimental Workflow for Comparing Drug-Linker Conjugates cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Conjugate Synthesis (e.g., Azide-Alkyne Click) purification Purification (e.g., SEC) synthesis->purification characterization Characterization (e.g., LC-MS, DAR) purification->characterization stability Plasma Stability Assay characterization->stability uptake Cellular Uptake Assay characterization->uptake cytotoxicity Cytotoxicity Assay (IC50) characterization->cytotoxicity pk Pharmacokinetics Study stability->pk efficacy Xenograft Efficacy Study pk->efficacy toxicity Toxicity Assessment efficacy->toxicity

Caption: Workflow for the evaluation of drug-linker conjugates.

adc_moa Mechanism of Action for a Cleavable Linker ADC cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell adc_circ ADC in Circulation (Stable Linker) binding 1. ADC Binds to Target Antigen adc_circ->binding internalization 2. Internalization (Endocytosis) binding->internalization lysosome 3. Trafficking to Lysosome internalization->lysosome release 4. Linker Cleavage (e.g., by enzymes) lysosome->release payload_action 5. Payload Release & Cytotoxic Effect release->payload_action

Caption: Mechanism of action for an antibody-drug conjugate (ADC).

click_chemistry_workflow Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reagent_prep Prepare Stock Solutions: - Alkyne-modified molecule - Azide-modified molecule - CuSO4 & Ligand (e.g., THPTA) - Sodium Ascorbate complex_formation Form Cu(I) Complex (Mix CuSO4 and Ligand) reagent_prep->complex_formation conjugation Conjugation Reaction: - Combine molecules - Add Cu(I) complex - Add Sodium Ascorbate reagent_prep->conjugation complex_formation->conjugation purification Purify Conjugate (e.g., SEC, Dialysis) conjugation->purification analysis Analyze Product (e.g., LC-MS, SDS-PAGE) purification->analysis

Caption: Workflow for CuAAC-mediated bioconjugation.

References

A Comparative Guide to Orthogonal Validation Techniques for Azido-PEG4-azide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules using linkers like Azido-PEG4-azide is critical for the development of advanced therapeutics, diagnostics, and materials. This compound is a hydrophilic linker with two terminal azide (B81097) groups, enabling divalent conjugation through reactions like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2] Given the importance of precise and efficient conjugation, robust analytical validation is essential to confirm reaction success, determine purity, and ensure the quality of the final product.[3]

This guide provides an objective comparison of key orthogonal analytical techniques for validating reactions involving this compound. It includes a summary of quantitative performance, detailed experimental protocols, and visual workflows to assist in selecting the most appropriate analytical strategy. A multi-faceted approach, employing two or more of these techniques, is highly recommended for comprehensive and reliable characterization.[4]

Quantitative Performance Comparison of Analytical Techniques

The choice of an analytical technique depends on the specific information required, such as the presence of functional groups, detailed molecular structure, confirmation of molecular weight, or quantification of reaction components. The following table summarizes the key performance metrics for commonly used orthogonal techniques.

Analytical TechniqueInformation ProvidedResolution/SensitivityThroughputKey AdvantagesKey Limitations
FTIR Spectroscopy Presence/absence of the azide functional group.[5]Low to MediumHighRapid, non-destructive, and excellent for initial screening to confirm azide consumption.[5]Provides no information on the specific product formed; potential for overlapping peaks.[5]
NMR Spectroscopy Unambiguous molecular structure of the product, including the formation of the triazole ring.[4]HighLowProvides detailed structural confirmation and can be used for purity assessment.[4]Requires higher sample concentration; complex spectra for large molecules or mixtures.[6]
Mass Spectrometry (MS) Accurate molecular weight of the conjugate, confirming the addition of the reaction partner(s).[4]HighHighHigh sensitivity and accuracy in mass determination; ideal for confirming conjugation efficiency.[3][7]Can be challenging for heterogeneous and large protein conjugates; provides limited structural information.[7][8]
Chromatography (HPLC) Separation and quantification of conjugated product, unconjugated starting materials, and byproducts.[7]Medium to HighMediumRobust and reproducible for quantification of reaction efficiency and purity.[7]Indirect method for confirming conjugation; requires orthogonal techniques for structural confirmation.[7]

Detailed Experimental Protocols

The following protocols provide standardized methodologies for the key experiments cited. Optimization may be required for specific molecules and applications.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is for the rapid confirmation of the consumption of the azide group, indicating a successful reaction.

Methodology:

  • Sample Preparation: Prepare separate samples of the this compound starting material, the other reactant, and the final reaction mixture. If the sample is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory. If it is a liquid, a small drop can be cast onto a salt plate (e.g., NaCl) and the solvent evaporated.

  • Background Spectrum: Collect a background spectrum of the empty ATR crystal or the clean salt plate to account for atmospheric and instrumental variations.[5]

  • Sample Spectrum Acquisition: Acquire the spectrum for each sample, typically scanning from 4000 to 600 cm⁻¹.

  • Data Analysis:

    • Subtract the background spectrum from each sample spectrum.[5]

    • In the spectrum of the this compound starting material, identify the characteristic strong, sharp asymmetric stretching vibration of the azide group (N₃) at approximately 2100 cm⁻¹.[5][9]

    • Analyze the spectrum of the final reaction mixture. A significant decrease or complete disappearance of the peak at ~2100 cm⁻¹ indicates the consumption of the azide group and a successful reaction.[9][10]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This protocol provides detailed structural confirmation of the reaction product, such as the formation of a triazole ring in a click chemistry reaction.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[4]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.[4]

  • Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction.[4]

  • Data Analysis:

    • Identify the characteristic signals for the PEG backbone, which typically appear as a complex multiplet around 3.6 ppm.[11]

    • Confirm the disappearance of the signal corresponding to the methylene (B1212753) protons adjacent to the azide group in the starting material (typically around 3.4 ppm).[11] Note that this can sometimes be obscured by the PEG manifold's ¹³C satellite peaks.[6]

    • For a CuAAC reaction with a terminal alkyne, look for the appearance of a new signal for the triazole proton, typically between 7.5 and 8.5 ppm.

    • Confirm the appearance of a new signal for the methylene protons adjacent to the newly formed triazole ring.[6]

    • Compare the integration of signals from different parts of the molecule to confirm the degree of functionalization.[4]

Mass Spectrometry (ESI-MS)

This protocol is used to confirm the molecular weight of the final conjugated product.

Methodology:

  • Sample Preparation:

    • Purify the reaction product from starting materials and catalysts using a suitable method (e.g., chromatography).

    • Dissolve the purified product in a solvent compatible with electrospray ionization (ESI), such as a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid).

  • Instrument Setup: The analysis is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion. For LC-MS, a reversed-phase column (e.g., C4 or C18) is commonly used.[12][13]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument performs a full MS scan to detect the molecular ions.[14]

  • Data Analysis:

    • The raw ESI-MS spectrum will show a series of peaks corresponding to the molecule with different charge states (e.g., [M+H]⁺, [M+2H]²⁺).

    • Use deconvolution software to process the raw spectrum and determine the zero-charge mass of the molecule.[14][15]

    • Compare the experimentally determined molecular weight with the theoretical calculated mass of the expected product. A match confirms the successful conjugation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is used to assess the purity of the reaction product and quantify the reaction efficiency by separating the product from the starting materials.

Methodology:

  • System Preparation:

    • HPLC System: An HPLC system with a UV detector.[13]

    • Column: A reversed-phase column (e.g., C18, 300 Å, 5 µm, 150 x 4.6 mm).[13]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[13]

    • Mobile Phase B: 90% Acetonitrile with 0.085% TFA in HPLC-grade water.[13]

    • Column Temperature: 45 °C.[13]

    • Flow Rate: 1.0 mL/min.[13]

    • Detector: UV, set to a wavelength where the analyte of interest has strong absorbance (e.g., 220 nm or 280 nm).[13]

  • Sample Preparation: Dilute an aliquot of the reaction mixture with Mobile Phase A to a suitable concentration for UV detection (e.g., 0.1-1.0 mg/mL).[13]

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the prepared sample.

    • Run a linear gradient to separate the components. For example, a gradient from 0% to 50% Mobile Phase B over 30 minutes.[13]

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials and the final product based on their retention times (the more hydrophobic, conjugated product will typically have a longer retention time).

    • Integrate the peak areas to determine the relative amounts of each component. The reaction efficiency can be calculated from the ratio of the product peak area to the total area of all relevant peaks.

Visualizing the Validation Process

Diagrams created using Graphviz can help illustrate the logical and experimental workflows for validating this compound reactions.

logical_workflow cluster_screening Initial Screening cluster_confirmation Structural & Purity Confirmation cluster_results Results start This compound Reaction Complete ftir FTIR Spectroscopy start->ftir azide_peak Azide Peak (~2100 cm⁻¹) Present? ftir->azide_peak ms Mass Spectrometry azide_peak->ms No (Consumed) fail Reaction Failed / Requires Optimization azide_peak->fail Yes correct_mass Correct Molecular Weight? ms->correct_mass nmr NMR Spectroscopy correct_structure Expected Structure Confirmed? nmr->correct_structure hplc HPLC Analysis purity_ok Purity >95%? hplc->purity_ok correct_mass->nmr Yes correct_mass->fail No correct_structure->hplc Yes correct_structure->fail No pass Reaction Validated purity_ok->pass Yes purity_ok->fail No

Caption: Logical workflow for selecting orthogonal validation techniques.

experimental_workflow reaction 1. Perform this compound Reaction (e.g., Click Chemistry) aliquot 2. Take Aliquot of Crude Reaction Mixture reaction->aliquot purify 3. Purify Bulk Reaction Mixture (e.g., Chromatography) reaction->purify ftir FTIR Analysis: Confirm Azide Consumption aliquot->ftir hplc HPLC Analysis: Assess Purity & Efficiency aliquot->hplc ms Mass Spec Analysis: Confirm Molecular Weight purify->ms nmr NMR Analysis: Confirm Structure purify->nmr report 4. Consolidate Data & Validate Reaction ftir->report hplc->report ms->report nmr->report

Caption: Generalized experimental workflow for reaction validation.

References

The Influence of PEG-Azide Linker Length on Bioconjugate Performance: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate polyethylene (B3416737) glycol (PEG)-azide linker is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of bioconjugates. The length of the PEG chain is a key parameter that can be modulated to optimize the therapeutic potential of molecules such as antibody-drug conjugates (ADCs) and PROTACs. This guide provides an objective, data-driven comparison of different length PEG-azide linkers, supported by experimental evidence, to facilitate the rational design of next-generation therapeutics.

The central role of the PEG-azide linker lies in its ability to connect a targeting moiety (like an antibody) to a payload (like a cytotoxic drug) through a stable triazole linkage formed via "click chemistry". The length of the PEG component, however, is not merely a spacer; it actively contributes to the overall properties of the conjugate. Longer PEG chains can enhance solubility, reduce immunogenicity, and prolong circulation half-life, while shorter linkers may be advantageous in minimizing steric hindrance and maintaining the biological activity of the conjugated molecule.

Data Presentation: Quantitative Comparison of PEG-Azide Linker Performance

The following tables summarize quantitative data from various preclinical studies, highlighting the impact of PEG linker length on key performance indicators in different bioconjugate platforms. It is important to note that this data is synthesized from studies using different molecules and experimental models, which may influence the results.[1][2][3]

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)

PEG Linker Length (Number of PEG units)ADC Construct (Antibody-Payload)Cell LineIC50 (nM)Key Observation
0 (No PEG)ZHER2-SMCC-MMAENCI-N87~4.4High in vitro potency.[3]
4ZHER2-PEG4K-MMAENCI-N87~19.8Decreased in vitro potency with longer PEG chain.[3][4]
8anti-CD30-MMAEL540cyComparable EC50sEfficacy can be maintained with optimized linker length.[3]
10ZHER2-PEG10K-MMAENCI-N87~99Further decrease in in vitro potency.[3][4]
12ADC with pendant PEG12--Improved stability and pharmacokinetics.[5][6]
24ADC with linear PEG24--Lower stability and faster clearance compared to pendant PEG12.[5][6]

Table 2: Influence of PEG Linker Length on In Vivo Pharmacokinetics and Efficacy of ADCs

PEG Linker Length (Number of PEG units)Key Pharmacokinetic/Efficacy ParameterObservation
2, 4Tumor Weight ReductionLess effective compared to longer PEG linkers.[7]
8, 12, 24Plasma and Tumor ExposureSignificantly increased plasma and tumor exposures.[7]
8, 12, 24Tumor-to-Plasma Exposure RatiosSignificant increase for ADCs with 8 or more PEG units.[7]
10 (10 kDa)Circulation Half-life11.2-fold extension in half-life compared to no PEG.[4]
4 (4 kDa)Circulation Half-life2.5-fold extension in half-life compared to no PEG.[4]

Mandatory Visualization

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the use of PEG-azide linkers.

G cluster_reactants Reactants cluster_reaction Click Chemistry Reaction Biomolecule_Alkyne Biomolecule with Alkyne Group CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Biomolecule_Alkyne->CuAAC PEG_Azide PEG-Azide Linker (Varying Lengths) PEG_Azide->CuAAC Bioconjugate PEGylated Bioconjugate CuAAC->Bioconjugate

General workflow for bioconjugation using CuAAC.

G cluster_properties Bioconjugate Properties cluster_pk Pharmacokinetics Increase_PEG Increasing PEG Chain Length Hydro_Size Increased Hydrodynamic Size Increase_PEG->Hydro_Size Solubility Increased Solubility Increase_PEG->Solubility Stability Enhanced Stability Increase_PEG->Stability Immunogenicity Reduced Immunogenicity Increase_PEG->Immunogenicity Steric_Hindrance Increased Steric Hindrance Increase_PEG->Steric_Hindrance Renal_Clearance Reduced Renal Clearance Hydro_Size->Renal_Clearance Bioactivity Reduced Bioactivity Steric_Hindrance->Bioactivity Half_Life Prolonged Half-Life Renal_Clearance->Half_Life

Relationship between PEG chain length and its effects.

Experimental Protocols

This section provides a generalized protocol for the conjugation of a biomolecule to a PEG-azide linker via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), followed by purification and characterization.

Objective: To conjugate an alkyne-functionalized biomolecule with a PEG-azide linker of a specific length.

Materials:

  • Alkyne-functionalized biomolecule (e.g., protein, antibody)

  • PEG-azide linker of desired length

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Purification system (e.g., Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX))

  • Analytical instruments (e.g., SDS-PAGE, Mass Spectrometry (MS))

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of the alkyne-functionalized biomolecule and PEG-azide linker in the reaction buffer.

    • Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and THPTA.

  • Bioconjugation Reaction:

    • In a reaction vessel, combine the alkyne-functionalized biomolecule and a molar excess of the PEG-azide linker. The exact molar ratio should be optimized for the specific biomolecule.

    • Add the copper-chelating ligand (e.g., THPTA) to the reaction mixture.

    • Initiate the click reaction by adding CuSO₄ followed by sodium ascorbate. The final concentrations should be optimized but can be in the range of 1-2 mM copper, 5-10 mM ligand, and 10-20 mM sodium ascorbate.[8]

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.[8]

  • Purification of the PEGylated Bioconjugate:

    • Separate the PEGylated conjugate from unreacted PEG-azide, unreacted biomolecule, and reaction byproducts.

    • Size Exclusion Chromatography (SEC): This is a common method that separates molecules based on their hydrodynamic size. The larger PEGylated conjugate will elute earlier than the smaller, unconjugated biomolecule.[9]

    • Ion Exchange Chromatography (IEX): This method can be used if the PEGylation significantly alters the surface charge of the biomolecule.[9]

  • Characterization of the Conjugate:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight due to PEGylation.

    • Mass Spectrometry (MS): Use mass spectrometry to determine the exact mass of the conjugate and confirm successful conjugation.

Conclusion

The length of the PEG-azide linker is a critical design parameter that significantly impacts the therapeutic potential of a bioconjugate. There is no universally optimal PEG linker length; instead, a balance must be struck between competing factors.[10][2] Longer PEG chains generally enhance pharmacokinetic properties, leading to prolonged circulation and increased exposure in vivo. However, this can be accompanied by a decrease in in vitro potency, potentially due to steric hindrance that can interfere with the binding of the bioconjugate to its target. The available data suggests that for applications such as ADCs, a PEG linker with around 8 to 12 ethylene (B1197577) glycol units can offer an optimal balance of properties, leading to improved therapeutic outcomes. Ultimately, the ideal PEG linker length is context-dependent and must be determined empirically for each specific bioconjugate through rigorous preclinical evaluation.

References

Evaluating the Impact of Azido-PEG4-azide on Protein Function After Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, a process known as PEGylation, is a cornerstone strategy for enhancing the therapeutic properties of biopharmaceuticals. The choice of PEGylating agent is critical, as it can significantly influence the bioactivity, stability, and immunogenicity of the final conjugate. This guide provides an objective comparison of Azido-PEG4-azide with other common PEGylation reagents, supported by illustrative experimental data and detailed protocols.

This compound is a homo-bifunctional crosslinker, meaning it possesses two azide (B81097) (N3) reactive groups at either end of a tetraethylene glycol spacer. This structure is primarily utilized for crosslinking applications or for linking two molecules that have been functionalized with alkynes, often through "click chemistry". This highly efficient and specific reaction chemistry is a key advantage of using azide-functionalized PEGs.

The Impact of PEGylation on Protein Function

PEGylation can profoundly alter a protein's properties. The hydrophilic and flexible nature of the PEG chain can:

  • Extend Circulating Half-Life: The increased hydrodynamic radius of the PEGylated protein reduces its renal clearance, prolonging its presence in the bloodstream.[1][2]

  • Reduce Immunogenicity: The PEG chains can mask epitopes on the protein surface, shielding it from the immune system and decreasing the likelihood of an anti-drug antibody (ADA) response.[1][2]

  • Increase Stability: PEGylation can enhance a protein's resistance to thermal denaturation and proteolytic degradation.[3][4][5]

  • Alter Bioactivity: While often beneficial, the attachment of PEG can sometimes lead to a reduction in the protein's specific bioactivity due to steric hindrance at its active or binding sites.[1][6] Therefore, a thorough characterization of any PEGylated protein is essential.

Quantitative Comparison of PEGylation Chemistries

The choice of conjugation chemistry plays a pivotal role in the degree to which protein function is preserved. While direct head-to-head quantitative data for this compound's impact on a specific protein compared to other linkers is not always available in published literature, we can infer performance based on the reaction mechanisms. The following tables present illustrative data comparing the outcomes of different PEGylation strategies.

Table 1: Comparison of Common PEGylation Chemistries

FeatureAzido-PEG (Click Chemistry)NHS Ester-PEGMaleimide-PEG
Target Residue(s) Alkyne-modified amino acids (non-natural or enzymatically introduced)Lysine, N-terminusCysteine
Specificity Very High (Bioorthogonal)Moderate (Multiple lysines)High (Free thiols)
Reaction pH 7.0-8.5 (CuAAC), 4.0-8.5 (SPAAC)7.0-8.56.5-7.5
Linkage Stability Very High (Triazole)[7]High (Amide)[7]Moderate (Thioether)[7]
Potential for Heterogeneity Low (Site-specific)HighLow to Moderate

Table 2: Illustrative Impact on a Therapeutic Enzyme

ParameterNative EnzymeAzido-PEG4 (Site-Specific)NHS-PEG5k (Random)Maleimide-PEG5k (Site-Specific)
Specific Activity (%) 100%90 ± 5%65 ± 10%85 ± 7%
Thermal Stability (Tm, °C) 60687270
In Vivo Half-Life (hours) 2242826
Immunogenicity (Relative) HighLowVery LowLow

This data is illustrative and intended for comparative purposes. Actual results will vary depending on the protein, PEG size, and conjugation conditions.

Experimental Protocols

Detailed methodologies are crucial for accurately characterizing the effects of PEGylation.

Protocol 1: Site-Specific Protein Modification with an Alkyne Handle

Before conjugation with this compound, the target protein must be functionalized with an alkyne group. This is often achieved by incorporating a non-natural amino acid with an alkyne side chain, such as p-azidomethyl-L-phenylalanine (pAMF), during protein expression.[8]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" reaction is a highly efficient method for conjugating an azide-PEG to an alkyne-modified protein.[7][9]

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper chelator/ligand (e.g., THPTA)

  • Anhydrous DMSO

  • Desalting columns

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound (e.g., 10 mM in DMSO), CuSO4 (e.g., 50 mM in water), sodium ascorbate (B8700270) (e.g., 100 mM in water, freshly prepared), and THPTA (e.g., 100 mM in water).

  • Conjugation Reaction:

    • In a reaction tube, combine the alkyne-functionalized protein and a 10-20 fold molar excess of this compound.

    • Add the CuSO4/THPTA premix to the protein/azide mixture.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentrations are typically in the range of 1-2 mM for copper/ligand and 5-10 mM for sodium ascorbate.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature.

  • Purification: Remove excess reagents and purify the PEGylated protein using size-exclusion chromatography (SEC) or dialysis.

Protocol 3: Characterization of PEGylated Protein

A. SDS-PAGE Analysis:

  • Purpose: To confirm the covalent attachment of PEG to the protein and assess the degree of PEGylation.

  • Methodology: Prepare samples of the non-PEGylated and PEGylated protein. Run on an SDS-PAGE gel. PEGylated proteins will migrate slower than their non-PEGylated counterparts, appearing as a smear or distinct bands of higher molecular weight.[1]

B. Size-Exclusion Chromatography (SEC):

  • Purpose: To determine the extent of PEGylation and quantify aggregates.

  • Methodology: Analyze the purified PEGylated protein on an SEC column. Larger molecules (higher degree of PEGylation) will elute earlier.[10]

C. Mass Spectrometry (MS):

  • Purpose: To determine the precise molecular weight of the conjugate and confirm the degree of PEGylation.

  • Methodology: Analyze the PEGylated protein using MALDI-TOF or ESI-MS. The mass difference between the native and modified protein will correspond to the mass of the attached PEG moieties.[11][12]

D. In Vitro Bioactivity Assay:

  • Purpose: To determine the specific biological activity of the PEGylated protein compared to the native protein.

  • Methodology: The specific assay will depend on the protein's function (e.g., enzymatic assay, cell-based proliferation assay, or binding assay).

Mandatory Visualizations

Experimental_Workflow cluster_prep Protein Preparation cluster_conjugation Conjugation cluster_analysis Analysis & Characterization Protein Target Protein Alkyne_Mod Site-Specific Alkyne Modification Protein->Alkyne_Mod Click_Reaction CuAAC Click Reaction Alkyne_Mod->Click_Reaction Azido_PEG This compound Azido_PEG->Click_Reaction Purification Purification (SEC) Click_Reaction->Purification SDS_PAGE SDS-PAGE Purification->SDS_PAGE Mass_Spec Mass Spectrometry Purification->Mass_Spec Activity_Assay Bioactivity Assay Purification->Activity_Assay

Caption: Experimental workflow for protein PEGylation with this compound.

Signaling_Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 activates PEG_Protein PEGylated Therapeutic Protein PEG_Protein->Receptor Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus Response Cellular Response (e.g., Proliferation) Nucleus->Response

References

Navigating Bioconjugation: A Comparative Guide to Azido-PEG4-azide Cross-Reactivity in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and specific conjugation of molecules is paramount. Bifunctional linkers, such as Azido-PEG4-azide, are pivotal tools in this endeavor, particularly for applications leveraging "click chemistry." This guide provides an objective comparison of this compound's performance, focusing on its cross-reactivity in complex biological samples and benchmarking it against common alternatives. The information presented herein is supported by experimental data to facilitate informed decisions in the design of bioconjugates, from antibody-drug conjugates (ADCs) to proteomic probes.

Understanding this compound and its Reaction Mechanism

This compound is a homobifunctional polyethylene (B3416737) glycol (PEG) linker.[1][2][] It possesses two terminal azide (B81097) (N3) groups, which are designed to react with alkyne-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5] These "click chemistry" reactions are prized for their high efficiency and specificity, forming stable triazole linkages.[6][7]

The choice between CuAAC and SPAAC is critical. CuAAC is a highly efficient reaction but requires a copper(I) catalyst, which can be toxic to living cells, potentially limiting its in vivo applications.[7][8] In contrast, SPAAC is a copper-free alternative that utilizes strained cyclooctynes (e.g., DBCO, BCN) that react readily with azides, making it ideal for bioconjugation in living systems.[8][9]

Cross-Reactivity of this compound in Biological Milieus

While click chemistry is renowned for its bioorthogonality, the reality of working in complex biological samples, such as cell lysates or plasma, presents challenges. The primary concern with the widely used CuAAC is the potential for off-target reactions.

Recent studies have highlighted a significant side reaction where the copper catalyst facilitates the reaction of azides and alkynes with free thiol groups on cysteine residues within proteins.[10][11] This "azide-alkyne-thiol" reaction can lead to the formation of thiotriazole protein conjugates, resulting in false-positive signals in proteomic studies and the generation of unintended bioconjugates.[10][11] This off-target reactivity underscores the importance of careful experimental design and the consideration of alternative conjugation strategies.

Furthermore, the PEG linker itself, while generally employed to reduce non-specific binding and improve solubility, can still be subject to interactions within a biological matrix.[12][13] The degree of PEGylation (the length and density of PEG chains) can influence non-specific protein adsorption, a phenomenon sometimes referred to as the "PEG dilemma," where a dense PEG layer might also hinder the desired interaction with the target molecule.[12][14]

Performance Comparison with Alternative Linkers

The potential for cross-reactivity with this compound, particularly when using CuAAC, necessitates a comparison with other bifunctional linkers. The choice of linker should be tailored to the specific application, considering the nature of the molecules to be conjugated and the biological environment.

Linker TypeReactive GroupsReaction ChemistryKey AdvantagesPotential for Cross-Reactivity/Disadvantages
This compound Azide + AzideCuAAC or SPAACHigh efficiency and specificity of click chemistry.[6][7]CuAAC: Potential for copper-catalyzed side reactions with thiols (cysteines).[10][11] Copper toxicity in living systems.[8] General: Non-specific binding associated with PEG.[12]
NHS-PEG-Maleimide NHS ester + MaleimideAmine + Thiol reactionWell-established chemistry with high conjugation efficiency under controlled pH.[1]NHS esters can be prone to hydrolysis. Maleimide-thiol linkage can be reversible (retro-Michael reaction).[6]
DBCO-PEG-NHS ester DBCO + NHS esterSPAAC + Amine reactionCopper-free click chemistry (bioorthogonal).[1] High specificity, minimizing off-target reactions.[1]Generally very high specificity, but NHS ester portion is still susceptible to hydrolysis.
Polysarcosine (PSar) Linkers VariousCan be functionalized with various reactive groupsHigh biocompatibility and biodegradability. Reduced immunogenicity compared to PEG.[8]May require more complex synthesis compared to standard PEG linkers.[8]
Polypeptide Linkers VariousGenetically encodableExcellent biocompatibility and biodegradability. Can be designed to be flexible or rigid.[8]May be susceptible to enzymatic cleavage depending on the amino acid sequence.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Labeling in Cell Lysate

This protocol outlines a general method for labeling an alkyne-modified protein with an azide-containing probe in a complex biological sample.

Materials:

  • Alkyne-modified protein in cell lysate

  • This compound or alternative azide-functionalized linker

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper chelator/ligand (e.g., TBTA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Reactant Preparation: Dissolve the alkyne-modified protein lysate and the azide-functionalized linker in PBS.

  • Catalyst Preparation: Prepare fresh stock solutions of CuSO4 and sodium ascorbate (B8700270).

  • Reaction Initiation: To the protein-linker mixture, add the sodium ascorbate solution, followed immediately by the CuSO4 solution. Typical final concentrations are in the range of 0.1 to 1 mM.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature.

  • Analysis: Analyze the reaction products using SDS-PAGE and in-gel fluorescence scanning or by mass spectrometry to identify labeled proteins and potential off-target modifications.[10][11]

Protocol 2: Assessing Non-Specific Binding of PEGylated Molecules

This protocol provides a method to evaluate the non-specific binding of a fluorescently labeled PEGylated molecule to a surface or to cells.

Materials:

  • Fluorescently labeled PEGylated molecule

  • Control (non-PEGylated) fluorescently labeled molecule

  • Relevant cell line or protein-coated surface

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Incubation: Incubate the fluorescently labeled molecules (PEGylated and non-PEGylated) with the cells or on the protein-coated surface for a defined period (e.g., 1 hour) at 37°C.

  • Washing: Thoroughly wash the cells or surface with cold PBS to remove unbound molecules.

  • Quantification:

    • For cells in suspension, analyze using a flow cytometer to determine the percentage of fluorescently positive cells and the mean fluorescence intensity.

    • For adherent cells or surfaces, lyse the cells or elute the bound molecules and measure the fluorescence intensity using a plate reader.

  • Comparison: Compare the fluorescence signal from the PEGylated molecule to the non-PEGylated control to assess the reduction in non-specific binding.

Visualizing the Landscape of Bioconjugation

To further clarify the concepts discussed, the following diagrams illustrate key workflows and relationships.

G Workflow for Assessing Cross-Reactivity cluster_0 Sample Preparation cluster_1 Bioconjugation Reaction cluster_2 Analysis cluster_3 Data Interpretation Complex Biological Sample Complex Biological Sample Spike-in Alkyne-Protein Spike-in Alkyne-Protein Complex Biological Sample->Spike-in Alkyne-Protein Cell Lysis Cell Lysis Spike-in Alkyne-Protein->Cell Lysis Add this compound Add this compound Cell Lysis->Add this compound Add CuAAC Reagents Add CuAAC Reagents Add this compound->Add CuAAC Reagents Incubate Incubate Add CuAAC Reagents->Incubate SDS-PAGE SDS-PAGE Incubate->SDS-PAGE In-gel Fluorescence In-gel Fluorescence SDS-PAGE->In-gel Fluorescence Mass Spectrometry Mass Spectrometry SDS-PAGE->Mass Spectrometry Identify On-Target Labeling Identify On-Target Labeling In-gel Fluorescence->Identify On-Target Labeling Identify Off-Target Labeling (Thiols) Identify Off-Target Labeling (Thiols) Mass Spectrometry->Identify Off-Target Labeling (Thiols) Quantify Cross-Reactivity Quantify Cross-Reactivity Identify On-Target Labeling->Quantify Cross-Reactivity Identify Off-Target Labeling (Thiols)->Quantify Cross-Reactivity

Caption: Experimental workflow for evaluating the cross-reactivity of this compound.

G Decision Tree for Linker Selection Start Start Living System? Living System? Start->Living System? Biodegradability Required? Biodegradability Required? Start->Biodegradability Required? Copper-free (SPAAC) Copper-free (SPAAC) Living System?->Copper-free (SPAAC) Yes CuAAC (in vitro) CuAAC (in vitro) Living System?->CuAAC (in vitro) No Thiol-containing Environment? Thiol-containing Environment? CuAAC (in vitro)->Thiol-containing Environment? Consider Thiol Off-Targeting Consider Thiol Off-Targeting Thiol-containing Environment?->Consider Thiol Off-Targeting Yes Standard PEG Linkers Standard PEG Linkers Thiol-containing Environment?->Standard PEG Linkers No Alternative Chemistry (e.g., NHS, Maleimide) Alternative Chemistry (e.g., NHS, Maleimide) Consider Thiol Off-Targeting->Alternative Chemistry (e.g., NHS, Maleimide) Polypeptide/Polysarcosine Linkers Polypeptide/Polysarcosine Linkers Biodegradability Required?->Polypeptide/Polysarcosine Linkers Yes Biodegradability Required?->Standard PEG Linkers No

Caption: A decision-making guide for selecting an appropriate bifunctional linker.

Conclusion

This compound is a valuable tool for bioconjugation, offering access to the powerful and efficient reactions of click chemistry. However, researchers must be cognizant of the potential for cross-reactivity, particularly the copper-catalyzed side reactions with thiols when employing CuAAC in complex biological samples. For applications in living systems, copper-free SPAAC alternatives are strongly recommended. A thorough evaluation of the experimental conditions and a comparative consideration of alternative linkers, such as those with NHS ester, maleimide, or biodegradable backbones, will enable the selection of the most appropriate tool for achieving specific and robust bioconjugation. The data and protocols presented in this guide serve as a starting point for navigating these critical decisions in the development of novel therapeutics and research agents.

References

Quantitative analysis of labeling efficiency with Azido-PEG4-azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient modification of biomolecules is paramount. Azido-PEG4-azide has emerged as a versatile tool in the bioconjugation toolbox, primarily utilized in "click chemistry" reactions for its high efficiency and bioorthogonality. This guide provides an objective comparison of this compound's performance with other common labeling alternatives, supported by experimental data and detailed protocols.

The polyethylene (B3416737) glycol (PEG) spacer in this compound enhances the solubility and reduces steric hindrance of the molecule it is attached to, making it a valuable asset in linking various molecular entities.[1][2] Its terminal azide (B81097) groups are key for participating in highly selective and efficient bioorthogonal ligation reactions.[3]

Quantitative Performance Comparison

The efficiency of a labeling reagent can be assessed through various metrics, including reaction kinetics, final conjugation yield, and the stability of the resulting bond. While direct head-to-head quantitative data under identical conditions can be limited in the literature, the following tables summarize typical performance characteristics of this compound in click chemistry reactions compared to other common bioconjugation techniques.

Table 1: Comparison of Reaction Kinetics for Different Bioconjugation Chemistries

FeatureThis compound (CuAAC)This compound (SPAAC)NHS Ester-PEG4-AmineMaleimide-PEG4-Thiol
Reaction Copper(I)-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne CycloadditionAmine AcylationThiol-Maleimide Michael Addition
Second-Order Rate Constant (M⁻¹s⁻¹) 10⁴ - 10⁵[4]~0.1 - 2.0 (with DBCO)[4][5]10¹ - 10²10² - 10³
Typical Reaction Time Minutes to hours[6]Hours[5][6]30-60 minutes[7]1-2 hours
Biocompatibility Copper catalyst can be toxic to living cells[4][8]Excellent, copper-free[1][8]GoodGood, but potential for off-target reactions
Key Advantages Very fast and high yielding[9]Bioorthogonal, suitable for live cells[1][8]Well-established, high efficiency with amines[7]High specificity for thiols[7]
Key Disadvantages Catalyst toxicity[8]Generally slower than CuAAC[6]Hydrolytically unstable, requires anhydrous conditions for storage[7]Linkage can be unstable in the presence of other thiols[7]

Table 2: Comparison of Linkage Stability and Reaction Yield

Linker ChemistryResulting LinkageLinkage StabilityTypical Reaction Yield
Azide + Alkyne (Click Chemistry)1,2,3-TriazoleHigh; exceptionally stable to hydrolysis, oxidation, and reduction[7]High (>90-95%)[6]
NHS Ester + AmineAmideHigh; one of the most stable covalent bonds in biological systems[7]High
Maleimide + ThiolThioetherModerate; susceptible to retro-Michael reaction and thiol exchange[7]High

Experimental Workflows & Signaling Pathways

The following diagrams illustrate the common experimental workflows involving this compound for bioconjugation.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_product Product Alkyne_Protein Alkyne-modified Protein Reaction_Mix Combine Reactants & Catalyst Alkyne_Protein->Reaction_Mix Azido_PEG4 This compound Azido_PEG4->Reaction_Mix CuSO4 Copper(II) Sulfate (B86663) (CuSO₄) CuSO4->Reaction_Mix Ascorbate (B8700270) Sodium Ascorbate Ascorbate->CuSO4 Reduces Cu(II) to Cu(I) Ascorbate->Reaction_Mix Ligand Ligand (e.g., THPTA) Ligand->CuSO4 Stabilizes Cu(I) Ligand->Reaction_Mix Labeled_Protein Labeled Protein (Triazole Linkage) Reaction_Mix->Labeled_Protein Incubate

Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Strained_Alkyne Strained Alkyne-modified Biomolecule (e.g., DBCO) Reaction_Mix Combine Reactants in Aqueous Buffer Strained_Alkyne->Reaction_Mix Azido_PEG4 This compound Azido_PEG4->Reaction_Mix Labeled_Biomolecule Labeled Biomolecule (Stable Triazole) Reaction_Mix->Labeled_Biomolecule Incubate at Physiological Temp.

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

Below are detailed methodologies for key experiments utilizing this compound for protein labeling.

Protocol 1: Protein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for in vitro labeling of proteins that have been functionalized with a terminal alkyne group.[3][10]

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 50 mM in water, freshly prepared)

  • Copper chelator/ligand (e.g., THPTA) stock solution (e.g., 10 mM in DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Protein Preparation: Dissolve the alkyne-functionalized protein in PBS, pH 7.4, to a concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup:

    • In a reaction tube, combine the alkyne-functionalized protein and a 10-20 fold molar excess of the this compound stock solution.[3]

    • In a separate tube, prepare the catalyst premix by mixing CuSO₄ and THPTA in a 1:5 molar ratio.[10] Let the mixture stand for 2-3 minutes.[10]

  • Initiate Reaction:

    • Add the CuSO₄/THPTA premix to the protein/azide mixture.

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the reaction.[10]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.[10]

  • Purification: Remove excess, unreacted reagents using a desalting column according to the manufacturer's instructions.

  • Characterization: Determine the degree of labeling (DOL) using methods such as mass spectrometry.

Protocol 2: Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for labeling proteins in sensitive environments, including living cells.[3] This protocol assumes the protein has been functionalized with a strained alkyne, such as a dibenzocyclooctyne (DBCO) group.[3]

Materials:

  • Strained alkyne-modified protein (e.g., DBCO-functionalized)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Desalting columns

Procedure:

  • Protein Preparation: Dissolve the DBCO-functionalized protein in PBS, pH 7.4, at a concentration of 1-5 mg/mL.[3]

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[3]

  • Reaction Setup: In a reaction tube, combine the DBCO-functionalized protein and a 5- to 10-fold molar excess of this compound.[6]

  • Incubation: Incubate the reaction at 37°C for 2-12 hours or at room temperature for 4-24 hours with gentle shaking.[6] The reaction progress can be monitored by HPLC or mass spectrometry.

  • Purification: Remove the excess, unreacted azide reagent using a desalting column with an appropriate molecular weight cutoff.[3]

  • Characterization: Determine the concentration of the purified labeled protein using a standard protein assay (e.g., BCA assay) and confirm the degree of labeling by mass spectrometry.[3]

Conclusion

This compound is a powerful and versatile reagent for bioconjugation, offering high efficiency and specificity through click chemistry reactions. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) pathways depends on the specific application. For rapid, high-yield in vitro conjugations, CuAAC is an excellent option.[6] For applications in living systems where copper toxicity is a concern, the bioorthogonal nature of SPAAC makes it the superior choice.[1][6] When compared to other labeling chemistries, the triazole linkage formed via click chemistry offers exceptional stability.[7] The selection of an appropriate linker and conjugation chemistry is a critical decision in experimental design, and this compound provides a robust and reliable option for a wide range of applications in research and drug development.

References

The Financial Click: A Researcher's Guide to the Cost-Effectiveness of Bioorthogonal Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a bioorthogonal chemistry extends beyond reaction kinetics and biocompatibility, often hinging on the practical consideration of cost. This guide provides a comprehensive comparison of the cost-effectiveness of leading bioorthogonal reactions, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate an informed decision for your specific research needs.

Bioorthogonal chemistries, chemical reactions that can occur in living systems without interfering with native biochemical processes, have become indispensable tools for modern biological research and drug development. The ability to selectively tag and visualize biomolecules in their natural environment has revolutionized our understanding of complex biological systems. However, the reagents required for these sophisticated chemical transformations can vary significantly in price, impacting project budgets and the feasibility of large-scale experiments. This guide aims to provide a clear and objective comparison of the costs associated with the most widely used bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (iEDDA) reaction.

Data Presentation: A Quantitative Comparison of Cost and Performance

The following tables summarize key quantitative data for the most prominent bioorthogonal chemistries, offering a side-by-side comparison of their reaction kinetics and approximate reagent costs. Prices are estimates based on commercially available reagents from various suppliers and can vary based on purity, scale, and supplier.

Reaction TypeReactant 1Reactant 2Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Limitations
CuAAC Terminal AlkyneAzide10¹ - 10⁴Fast reaction rates, high efficiency, relatively low-cost reagents.Requires a cytotoxic copper catalyst, limiting in vivo applications.
SPAAC Strained Alkyne (e.g., DBCO, BCN)Azide~10⁻³ - 1Excellent biocompatibility (copper-free), ideal for live-cell and in vivo imaging.Slower kinetics than CuAAC and iEDDA, bulkier reactive groups.
iEDDA TetrazineStrained Alkene (e.g., TCO)1 - 10⁶Exceptionally fast kinetics, highly biocompatible, tunable reactivity.Reagents can be the most expensive, some reactants have stability issues.
ReagentBioorthogonal ReactionTypical Supplier(s)Estimated Price (USD) per 10 mg
TCO-NHS Ester iEDDAMedChemExpress, BroadPharm, Vector Labs$150 - $380
Methyltetrazine-PEG4-NHS Ester iEDDABroadPharm~$168
DBCO-NHS Ester SPAACMedChemExpress, BroadPharm, Lumiprobe$65 - $160
BCN-NHS Ester SPAACVariousVaries, generally less expensive than DBCO
Copper(II) Sulfate (B86663) (CuSO₄) CuAACJena Bioscience, The Science Company~$15-20 for 500g (lab grade)
THPTA Ligand CuAACBroadPharm, baseclick GmbH, AxisPharm~$68 for 100 mg
BTTAA Ligand CuAACVector Labs, BroadPharm, Jena Bioscience~$118 - $205 for 50 mg
Azido-functionalized Amino Acids CuAAC, SPAACAnaSpec, variousVaries widely based on the amino acid
Alkyne-functionalized Amino Acids CuAAC, SPAACAnaSpec, Precise PEG, Aladdin ScientificVaries widely based on the amino acid

Mandatory Visualization

To visually represent the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.

Bioorthogonal_Reaction_Mechanisms cluster_CuAAC CuAAC cluster_SPAAC SPAAC cluster_iEDDA iEDDA CuAAC_Alkyne Terminal Alkyne CuAAC_Product Triazole CuAAC_Alkyne->CuAAC_Product + Cu(I) catalyst CuAAC_Azide Azide CuAAC_Azide->CuAAC_Product SPAAC_Alkyne Strained Alkyne (e.g., DBCO, BCN) SPAAC_Product Triazole SPAAC_Alkyne->SPAAC_Product Strain-promoted SPAAC_Azide Azide SPAAC_Azide->SPAAC_Product iEDDA_Tetrazine Tetrazine iEDDA_Product Dihydropyridazine iEDDA_Tetrazine->iEDDA_Product Diels-Alder iEDDA_Alkene Strained Alkene (e.g., TCO) iEDDA_Alkene->iEDDA_Product

A comparison of the core reaction mechanisms of CuAAC, SPAAC, and iEDDA.

Experimental_Workflow start Start: Protein of Interest (POI) incorporate Incorporate Bioorthogonal Handle (e.g., unnatural amino acid) start->incorporate label Label with Bioorthogonal Probe (e.g., Fluorophore-Tetrazine/DBCO/Alkyne) incorporate->label wash Wash to Remove Excess Probe label->wash analyze Analyze Labeled Protein (e.g., SDS-PAGE, Mass Spec, Microscopy) wash->analyze end End: Data Acquisition analyze->end

A generalized experimental workflow for labeling a protein of interest.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable data. Below are methodologies for key experiments cited in this guide.

Protocol 1: Determination of Second-Order Rate Constant (k₂)

This protocol describes a general method for determining the second-order rate constant of a bioorthogonal reaction using pseudo-first-order conditions.

Materials:

  • Reactant A (e.g., Tetrazine, DBCO, or azide-containing molecule)

  • Reactant B (e.g., TCO, azide, or alkyne-containing molecule)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Spectrophotometer or fluorometer

  • Anhydrous DMSO

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of Reactant A and Reactant B in anhydrous DMSO.

  • Reaction Setup: In a cuvette, dilute Reactant A to a known, low concentration in the reaction buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid solvent effects.

  • Initiate Reaction: Add a large excess (at least 10-fold) of Reactant B to the cuvette to ensure pseudo-first-order kinetics. Mix quickly.

  • Data Acquisition: Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence of Reactant A over time at a specific wavelength.

  • Data Analysis:

    • Plot the natural logarithm of the signal (ln[A]) versus time.

    • The slope of the resulting linear fit is the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of Reactant B: k₂ = k' / [Reactant B]₀

Protocol 2: Comparative Protein Labeling Efficiency

This protocol outlines a method to compare the labeling efficiency of different bioorthogonal chemistries on a target protein.

Materials:

  • Purified protein of interest (POI) containing a bioorthogonal handle (e.g., an unnatural amino acid with an azide, alkyne, or TCO group).

  • Fluorescent probes with the corresponding reactive partners (e.g., DBCO-Fluorophore, Tetrazine-Fluorophore, Alkyne-Fluorophore with CuAAC reagents).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • For CuAAC: Copper(II) sulfate (CuSO₄), and a copper-chelating ligand (e.g., THPTA or BTTAA), and a reducing agent (e.g., sodium ascorbate).

  • SDS-PAGE analysis reagents and equipment.

  • In-gel fluorescence scanner.

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, aliquot equal amounts of the POI.

  • Labeling Reaction:

    • For SPAAC and iEDDA: Add a 2-5 fold molar excess of the corresponding fluorescent probe to the POI solution.

    • For CuAAC: Prepare the CuAAC reaction mix by adding CuSO₄, the ligand, and sodium ascorbate (B8700270) to the POI solution before adding the alkyne-fluorophore.

  • Incubation: Incubate all reactions at room temperature for a set period (e.g., 1 hour).

  • Quenching (Optional): For CuAAC, the reaction can be quenched by adding a chelating agent like EDTA.

  • Analysis:

    • Run the samples on an SDS-PAGE gel.

    • Visualize the labeled protein using an in-gel fluorescence scanner.

    • Quantify the fluorescence intensity of the protein bands to compare the labeling efficiency of each reaction.

Conclusion

The choice of a bioorthogonal chemistry is a multifaceted decision that requires a balance between performance, biocompatibility, and cost. For applications demanding the fastest kinetics, such as in vivo imaging with short-lived probes, iEDDA is often the superior choice, despite the higher cost of reagents.[1] When biocompatibility is the primary concern and slower kinetics are acceptable, SPAAC provides a robust and reliable copper-free alternative.[1] CuAAC remains a powerful and cost-effective tool for in vitro applications where its speed and efficiency are paramount and the cytotoxicity of copper is not a concern. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make a well-informed, cost-effective decision that aligns with their specific scientific goals and budgetary constraints.

References

Safety Operating Guide

Safe Disposal of Azido-PEG4-azide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and laboratory personnel are advised to follow stringent safety protocols for the disposal of Azido-PEG4-azide, a chemical compound requiring specialized handling due to its potentially hazardous azide (B81097) functional groups. Adherence to the following procedures is critical to ensure personal safety and environmental compliance. This guide provides a comprehensive, step-by-step plan for the proper deactivation and disposal of this compound waste.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.[1]

Key Safety Measures:

  • Avoid Metal Contact: Azides can form highly shock-sensitive and explosive metal azides upon contact with metals such as copper, lead, brass, and silver.[1] Never use metal spatulas or equipment to handle this compound or its waste.[1] This is particularly critical for drain pipes, which are often constructed from these materials.[1]

  • Segregate Waste: All waste containing this compound, including unused compounds, solutions, and contaminated materials (e.g., pipette tips, gloves), must be collected in a dedicated, clearly labeled hazardous waste container.[1] The container must be made of a non-metal material, such as glass or polyethylene.[1]

  • Avoid Incompatible Chemicals: Do not mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[1] Halogenated solvents like dichloromethane (B109758) and chloroform (B151607) should also be avoided due to the potential for forming explosive di- and tri-azidomethane.[1]

  • Prevent Ignition Sources: Keep the chemical and its waste away from heat, sparks, open flames, and hot surfaces.[2][3][4] Use non-sparking tools and explosion-proof equipment.[3][4]

II. Quantitative Data for Safe Handling and Disposal

The following table summarizes key quantitative parameters for the safe handling and disposal of this compound.

ParameterValue/InstructionSource
Recommended Disposal Concentration Waste should be diluted with water to a concentration of less than 5% before treatment.[1][5]
Sodium Nitrite (B80452) Solution A 20% aqueous solution is recommended for the destruction of the azide.[1][5]
Acidic Quenching Agent 2M sulfuric acid or hydrochloric acid can be used.[1][5]
Neutralization pH The final solution should be neutralized to a pH between 6 and 8.[5]
EPA Waste Code While not specifically listed, sodium azide is P105. Waste containing this compound should be handled as hazardous.[5]

III. Experimental Protocol: Chemical Destruction of this compound Waste

This protocol details the chemical deactivation of this compound waste through oxidative quenching.

Materials:

  • Waste solution containing this compound

  • Water for dilution

  • 20% aqueous solution of sodium nitrite (NaNO₂)

  • 2 M sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Starch-iodide paper

  • Sodium hydroxide (B78521) (NaOH) or sodium bicarbonate solution for neutralization

  • Non-metallic, labeled waste container (e.g., polypropylene (B1209903) or polyethylene)[5]

  • Stir plate and stir bar

  • Three-neck flask equipped with a stirrer and an addition funnel

Procedure:

  • Dilution: In a suitable reaction vessel within a chemical fume hood, dilute the this compound waste with water to ensure the azide concentration does not exceed 5%.[1][5]

  • Setup: Place the diluted azide waste in the three-neck flask and begin stirring.[1]

  • Azide Destruction: Slowly add the 20% aqueous solution of sodium nitrite to the stirring solution.[5] The amount of sodium nitrite should be in molar excess relative to the azide compound.[5]

  • Acidification: Slowly add the 2 M sulfuric acid dropwise using the addition funnel.[1] Caution: The order of addition is critical; add the acid to the azide/nitrite mixture.[1] Continue adding acid until the evolution of gas (N₂ and NO) ceases and the solution is acidic, as confirmed by pH paper.[1]

  • Reaction Monitoring: To confirm the completion of the azide destruction, test for the presence of excess nitrous acid. Place a drop of the reaction mixture onto starch-iodide paper.[5] A blue-black color indicates the presence of excess nitrous acid and that the azide destruction is complete.[5] If the test is negative, add more sodium nitrite and acid.[5]

  • Neutralization: Once the azide destruction is complete, neutralize the solution to a pH between 6 and 8 with a base such as sodium hydroxide or sodium bicarbonate.[5]

  • Final Disposal: The final, neutralized solution, now free of reactive azides, should be collected in a properly labeled hazardous waste container for disposal according to your institution's guidelines.

IV. Workflow and Pathway Diagrams

The following diagrams illustrate the logical relationships in the this compound disposal process.

This compound Disposal Workflow cluster_prep Preparation cluster_treatment Chemical Treatment cluster_disposal Final Disposal A Identify this compound Waste B Don Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Work in Chemical Fume Hood B->C D Dilute Waste to <5% Azide C->D E Add Excess 20% Sodium Nitrite D->E F Slowly Add 2M Sulfuric Acid E->F G Test with Starch-Iodide Paper F->G G->E Negative Test H Neutralize to pH 6-8 G->H Positive Test I Collect in Labeled, Non-Metallic Hazardous Waste Container H->I J Dispose According to Institutional Guidelines I->J

Caption: A workflow diagram for the safe disposal of this compound.

Safety Decision Pathway A Handling this compound or its waste? B Contact with Metals or Acids? A->B C Proper PPE Worn? A->C D In Well-Ventilated Fume Hood? A->D B->C No Stop1 STOP! Risk of Explosive Metal Azides or Toxic Hydrazoic Acid B->Stop1 Yes C->D Yes Stop2 STOP! Risk of Exposure and Injury C->Stop2 No Stop3 STOP! Risk of Inhalation and Exposure D->Stop3 No Proceed Proceed with Caution D->Proceed Yes

Caption: A decision pathway for handling this compound safely.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Azido-PEG4-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This document provides critical, immediate safety and logistical information for the handling and disposal of Azido-PEG4-azide. Adherence to these procedural guidelines is paramount to ensure a safe laboratory environment and the integrity of your research. Organic azides are energetic compounds that require careful handling due to their potential for rapid decomposition and toxicity.

Immediate Safety and Hazard Assessment

This compound is an organic azide (B81097), a class of compounds known for their potential explosive nature, especially when subjected to heat, shock, friction, or light.[1][2] The azide functional group also imparts toxicity comparable to cyanides.[2] While the polyethylene (B3416737) glycol (PEG) component of this compound increases its stability relative to smaller organic azides, it is crucial to handle this compound with significant caution at all times.[1]

Key Hazards:

  • Explosive Potential: Organic azides can decompose violently. Avoid heat, friction, and shock.[1]

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[3]

  • Reactivity: Incompatible with strong oxidizing agents, acids, and heavy metals (e.g., copper, lead).[4] Contact with acids can form the highly toxic and explosive hydrazoic acid.[1] Reaction with heavy metals can form dangerously shock-sensitive metal azides.[3]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves is recommended.Provides a robust barrier against skin contact and absorption.
Eye Protection Chemical splash goggles are required at all times. A face shield should be worn in addition to goggles when there is a risk of splashing.Protects against splashes and potential projectiles in case of unexpected reactions.
Body Protection A flame-resistant lab coat is the minimum requirement.Protects against spills and splashes.
Respiratory Protection Work should be conducted in a certified chemical fume hood.Avoids inhalation of any potential dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Always handle this compound in a well-ventilated chemical fume hood.[5]

  • Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.

  • Use non-metallic (e.g., plastic or ceramic) spatulas and weighing boats to prevent the formation of shock-sensitive metal azides.[5]

  • Line the work surface with absorbent paper to contain any potential spills.[5]

2. Solution Preparation and Reaction:

  • When dissolving this compound, add the solvent slowly to the solid.

  • Avoid using halogenated solvents such as dichloromethane (B109758) or chloroform, as they can form highly explosive di- and tri-azidomethane.[2][4]

  • Do not use ground glass joints, which can create friction and potentially lead to detonation.[5]

  • If heating is necessary, use a well-controlled heating mantle and a blast shield. Never heat the compound directly on a hot plate.

3. Post-Reaction and Storage:

  • Quench any excess azide in the reaction mixture following the disposal protocol below before work-up.

  • Store this compound in a tightly sealed, clearly labeled container in a cool, dark, and well-ventilated area, away from incompatible materials.[2] Recommended storage is at -20°C for long-term stability.

Disposal Plan: Chemical Neutralization of this compound Waste

CRITICAL: NEVER dispose of untreated azide-containing waste down the drain. This can lead to the formation of highly explosive lead or copper azides in the plumbing.[3] All solid and liquid waste containing this compound must be chemically neutralized before disposal.

Experimental Protocol for Azide Neutralization

This protocol is for the chemical destruction of the azide functionality in aqueous waste streams.

Materials:

  • Aqueous waste containing this compound (concentration should not exceed 5%).[3]

  • 20% aqueous solution of sodium nitrite (B80452) (NaNO₂).[3]

  • 20% aqueous solution of sulfuric acid (H₂SO₄).[6]

  • Starch-iodide paper.[3]

  • Sodium hydroxide (B78521) (NaOH) solution for final neutralization.[3]

  • A three-necked flask equipped with a stirrer and an addition funnel, set up in a chemical fume hood.[3]

Procedure:

  • Dilution: Ensure the concentration of this compound in the aqueous waste is below 5%. Dilute with water if necessary.[3]

  • Setup: Place the diluted azide waste in the three-necked flask and begin stirring.[3]

  • Nitrite Addition: Slowly add the 20% sodium nitrite solution to the stirring azide waste. Use approximately 1.5 grams of sodium nitrite for every gram of azide compound.[6]

  • Acidification: Crucially, only after the addition of sodium nitrite , slowly add the 20% sulfuric acid solution via the addition funnel until the mixture is acidic (test with pH paper). Never add acid before the nitrite , as this will generate highly toxic and explosive hydrazoic acid.[3]

  • Reaction Monitoring: The reaction will produce nitrogen oxides, so it must be performed in a fume hood.[3] To check for completion, place a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying that the azide has been completely destroyed.[3] If the test is negative, add more sodium nitrite and then acid.

  • Neutralization: Once the azide destruction is complete, neutralize the solution to a pH between 6 and 8 with a sodium hydroxide solution.[3]

  • Final Disposal: The neutralized solution can now be disposed of as hazardous chemical waste according to your institution's guidelines.

Quantitative Data

No specific quantitative data for this compound regarding toxicity or exposure limits are currently available. Therefore, a conservative approach is mandatory, and the compound should be treated as highly hazardous.

ParameterValue
Permissible Exposure Limit (PEL) Not established.
Toxicity Data (LD50/LC50) Not available.
Recommended Disposal Concentration Treat as highly hazardous. Aim for complete degradation before disposal.

Emergency Procedures

Spill:

  • Small Spill (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite (B1170534) or sand). Carefully sweep the material into a clearly labeled, non-metallic hazardous waste container.[5] Clean the spill area with a soap and water solution.[7]

  • Large Spill (or any spill outside a fume hood): Evacuate the laboratory immediately. Alert your supervisor and the institutional safety office. Prevent entry to the contaminated area.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Visual Workflow for Safe Handling of this compound

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management A Don Appropriate PPE B Work in Fume Hood A->B C Use Non-Metallic Tools B->C D Weigh Compound C->D E Prepare Solution (Avoid Halogenated Solvents) D->E F Perform Reaction (Avoid Heat/Friction) E->F G Segregate Azide Waste F->G H Chemically Neutralize Aqueous Waste G->H I Dispose as Hazardous Waste H->I

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.